4,5-Diamino-6-hydroxypyrimidine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAZAWBPBKNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068758 | |
| Record name | 5,6-Diamino-4(1H)-pyrimidinone sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52502-66-6 | |
| Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52502-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052502666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,6-Diamino-4(1H)-pyrimidinone sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1H-pyrimidin-5,6-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,5-Diamino-6-hydroxypyrimidine Sulfate: A Technical Guide from Guanidine Precursors
This in-depth technical guide provides a comprehensive overview of the synthesis of 4,5-diamino-6-hydroxypyrimidine sulfate, a pivotal intermediate in the pharmaceutical industry, particularly in the synthesis of purine derivatives such as guanine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic pathway commencing from guanidine. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety considerations.
Introduction: Significance of 4,5-Diamino-6-hydroxypyrimidine
4,5-Diamino-6-hydroxypyrimidine is a crucial building block in organic synthesis, most notably as a precursor in the Traube purine synthesis for constructing the imidazole ring of purines.[1] Its sulfate salt is often the preferred form for isolation and storage due to its stability. The accessibility of this intermediate from simple and inexpensive starting materials like guanidine makes this synthetic route economically viable for large-scale production.[2] This guide will detail a robust three-step synthesis, beginning with the condensation of guanidine with ethyl cyanoacetate, followed by nitrosation, and culminating in the reduction of the nitroso group to yield the desired product.
The Synthetic Pathway: From Guanidine to this compound
The overall synthetic route is a well-established multi-step process that leverages fundamental reactions in heterocyclic chemistry. The pathway can be summarized as follows:
Caption: Overall synthetic workflow from guanidine nitrate to this compound.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
The initial step involves a condensation reaction between guanidine nitrate and ethyl cyanoacetate. This reaction is a classic example of the Traube pyrimidine synthesis.[1]
Mechanism: The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide. The base deprotonates the α-carbon of ethyl cyanoacetate, generating a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of guanidine. A series of intramolecular condensation and cyclization steps ensue, leading to the formation of the stable pyrimidine ring.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 molar equivalent) in absolute ethanol.
-
To the cooled sodium ethoxide solution, add guanidine nitrate (1.0 molar equivalent).
-
Slowly add ethyl cyanoacetate (1.0 molar equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in hot water and acidify with acetic acid to a pH of approximately 5-7.[2]
-
Cool the solution in an ice bath to precipitate the 2,4-diamino-6-hydroxypyrimidine.
-
Collect the precipitate by filtration, wash with cold water and then ethanol, and dry in an oven.
| Parameter | Value | Reference |
| Reactants | Guanidine Nitrate, Ethyl Cyanoacetate, Sodium Ethoxide | [2] |
| Solvent | Ethanol | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2-4 hours | [2] |
| Expected Yield | ~95% | [2] |
Characterization of 2,4-Diamino-6-hydroxypyrimidine:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: >300 °C.[3]
-
IR (KBr, cm⁻¹): 3390 (N-H stretch), 1721 (C=O stretch), 1617 (C=C stretch).[2]
-
¹³C NMR (DMSO-d₆, δ): Expected peaks around 165 (C=O), 153 (C-2), 160 (C-4, C-6), 90 (C-5).[4]
Step 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
The second step is the nitrosation of the 5-position of the pyrimidine ring, which is activated by the two amino groups and the hydroxyl group.
Mechanism: In an acidic medium (typically acetic acid), sodium nitrite is converted to nitrous acid (HNO₂). The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is a potent electrophile. The electron-rich pyrimidine ring undergoes electrophilic aromatic substitution at the C-5 position to introduce the nitroso group.
Experimental Protocol:
-
Suspend 2,4-diamino-6-hydroxypyrimidine (1.0 molar equivalent) in water in a beaker.
-
Add a solution of sodium nitrite (1.1 molar equivalents) in water to the suspension.
-
While stirring vigorously, slowly add glacial acetic acid (as required to maintain an acidic pH). The solution will typically turn a distinct red or rose color.[2]
-
Continue stirring at room temperature for several hours (e.g., 16 hours) to ensure complete reaction.[2]
-
Collect the colored precipitate by filtration, wash thoroughly with water and then ethanol to remove unreacted starting materials and salts.
-
Dry the product, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
| Parameter | Value | Reference |
| Reactants | 2,4-Diamino-6-hydroxypyrimidine, Sodium Nitrite, Acetic Acid | [2] |
| Solvent | Water | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | ~16 hours | [2] |
| Expected Yield | ~80% | [2] |
Characterization of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine:
-
Appearance: Red to reddish-brown solid.[2]
-
Melting Point: >360 °C.[5]
-
IR (KBr, cm⁻¹): 3200 (N-H stretch), 1700 (C=O stretch), 1625 (C=C stretch), ~1300-1500 (N=O stretch).[2][5]
-
¹H NMR (DMSO-d₆, δ): The spectrum will show exchangeable protons for the amino and hydroxyl groups. The absence of a proton at the C-5 position confirms the substitution.[5]
Step 3: Synthesis of this compound
The final step is the reduction of the nitroso group to an amino group, followed by precipitation as the sulfate salt. Several reducing agents can be employed, with sodium dithionite being a common and effective choice.[2] Catalytic hydrogenation over a noble metal catalyst is another viable method.
Mechanism (Sodium Dithionite Reduction): The reduction with sodium dithionite is believed to proceed via a single-electron transfer mechanism. In an aqueous solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitroso group, leading to its reduction to a hydroxylamine intermediate, which is then further reduced to the amine.[6][7]
Sources
- 1. Traube Purine Synthesis [drugfuture.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
"chemical properties of 4,5-Diamino-6-hydroxypyrimidine sulfate"
An In-depth Technical Guide to the Chemical Properties of 4,5-Diamino-6-hydroxypyrimidine Sulfate
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in pharmaceutical synthesis and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural characteristics, physicochemical properties, reactivity, and analytical validation, offering field-proven insights into its application and handling.
Molecular Identity and Structural Elucidation
4,5-Diamino-6-hydroxypyrimidine, in its sulfate salt form, is a substituted pyrimidine that serves as a fundamental building block for more complex heterocyclic systems, particularly purines. Understanding its precise structure is critical for predicting its reactivity and behavior in synthetic and biological contexts.
The core structure consists of a pyrimidine ring functionalized with two amino groups (-NH₂) at positions 4 and 5, and a hydroxyl group (-OH) at position 6. The presence of these functional groups imparts a high degree of reactivity and potential for hydrogen bonding. The compound primarily exists in a tautomeric equilibrium, with the keto form, 5,6-Diamino-4(3H)-pyrimidinone, often being the predominant species. The sulfate salt form enhances stability and modifies solubility compared to the free base.
It is crucial to distinguish this compound from structurally related pyrimidines. For instance, 5,6-Diaminouracil (also known as 4,5-Diamino-2,6-dihydroxypyrimidine) contains an additional hydroxyl group at the C2 position.[1][2]
Key Identifiers:
-
Compound Name: this compound
-
Synonyms: 5,6-Diamino-4-pyrimidinol sulfate, 5,6-Diamino-4(1H)-pyrimidinone sulfate, 4,5-diamino-6-hyroxypyrimidinesulfate[3][4]
-
Molecular Formula: C₄H₈N₄O₅S or 2(C₄H₆N₄O)·H₂SO₄ (hemisulfate)[3]
-
Molecular Weight: 224.2 g/mol (for C₄H₈N₄O₅S) or 350.31 g/mol (for the hemisulfate salt)[3]
Caption: Chemical structure of 4,5-Diamino-6-hydroxypyrimidine.
Physicochemical Properties: A Comparative Summary
The physical properties of this compound dictate its handling, storage, and application in various solvent systems. Its high melting point is indicative of a stable crystalline lattice reinforced by extensive intermolecular hydrogen bonding contributed by the amino and hydroxyl functionalities.
| Property | Value | Significance & Experimental Insight |
| Appearance | Beige or light yellow to orange crystalline powder[3][6] | The color may indicate the presence of minor oxidized impurities. A consistent color is a primary indicator of batch purity. |
| Melting Point | ~270 °C (with decomposition)[3] | The high decomposition temperature suggests significant thermal stability, suitable for reactions requiring elevated temperatures. |
| Solubility | Very low solubility in water; Soluble in DMSO[7] | Poor aqueous solubility is a critical consideration for reaction setup and purification.[7] DMSO is often the solvent of choice for NMR and reactivity studies. |
| Stability | Stable under normal conditions[8] | The compound is generally stable but should be stored away from strong oxidizing agents to prevent degradation of the amino groups.[8] |
| Storage Condition | Room temperature or 2-8°C[9][10] | Cool and dry storage is recommended to maintain long-term purity and prevent slow degradation. |
Analytical Characterization Workflow
Robust analytical validation is essential to confirm the identity, purity, and structural integrity of this compound before its use in sensitive downstream applications. A multi-technique approach is mandated for comprehensive characterization.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation. Although specific spectral data for the sulfate salt is not readily published, analysis of the free base or related structures allows for predictable assignments.[11][12] The ¹H NMR spectrum would feature distinct signals for the amino protons and the pyrimidine ring proton. ¹³C NMR would confirm the number of unique carbon environments within the heterocyclic ring.[11][12]
-
Infrared (IR) Spectroscopy : FT-IR is used to identify key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the amino groups (typically 3100-3500 cm⁻¹), O-H stretching from the hydroxyl group, and C=N/C=C stretching vibrations characteristic of the pyrimidine ring (1500-1650 cm⁻¹).[13]
-
UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. Substituted pyrimidines typically exhibit strong absorption in the UV region. A related compound, 2,4,5-triamino-6-hydroxypyrimidine, shows a λmax at 260 nm in 0.1M HCl, which is characteristic of the pyrimidine chromophore.[2] This analysis is valuable for quantitative measurements using techniques like HPLC.
-
Mass Spectrometry (MS) : MS is employed to confirm the molecular weight of the compound and its fragmentation patterns, providing definitive evidence of its molecular formula.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its diamino functionalities, which makes it an excellent precursor for the construction of fused heterocyclic systems.
-
Primary Reactive Sites : The adjacent amino groups at the C4 and C5 positions are highly nucleophilic. This arrangement is ideal for cyclization reactions with reagents containing two electrophilic centers, forming a five-membered imidazole ring fused to the pyrimidine core. This is the classical Traube purine synthesis.
-
Application in Purine Synthesis : It is a key intermediate in the synthesis of purine derivatives, such as guanine.[13] The reaction with a one-carbon synthon like formamide or formic acid leads to ring closure, yielding the purine scaffold.[13] This pathway is fundamental in the production of antiviral drugs like ganciclovir, where guanine is a necessary starting material.[13]
-
Stability and Incompatibilities : The compound is stable under standard laboratory conditions but is incompatible with strong oxidizing agents, which can lead to the degradation of the electron-rich pyrimidine ring and its amino substituents.[8]
Established Synthetic and Purification Protocols
The synthesis of this compound is a well-established multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
General Synthesis Workflow
A common industrial method involves the reduction of a nitroso-pyrimidine intermediate. This approach is favored for its efficiency and scalability.
Caption: General workflow for the synthesis of pyrimidine sulfate.
Step-by-Step Protocol Outline
-
Nitrosation : The starting material, a diaminohydroxypyrimidine, is treated with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to introduce a nitroso (-NO) group at the electron-rich C5 position.[13][14]
-
Reduction of the Nitroso Group : The intermediate 5-nitroso-pyrimidine is reduced to a primary amine. This is the most critical step.
-
Causality : Catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) is a clean and efficient method.[13][15] Alternatively, chemical reducing agents like sodium dithionite can be used.[13] The choice of method impacts purity, cost, and waste generation. Catalytic methods are often preferred in green chemistry applications.[15]
-
-
Acidification and Isolation : The resulting triamino-pyrimidine free base is treated with sulfuric acid. The sulfate salt, being poorly soluble in the reaction medium, precipitates and can be isolated by filtration.[15] This precipitation serves as an effective initial purification step.
Self-Validating Purification Protocol
Due to the compound's very low solubility in water, a specialized purification strategy is often employed.[7]
-
Conversion to a Soluble Salt : The crude, insoluble sulfate salt is converted to its hydrochloride salt by treatment with hydrochloric acid. The hydrochloride form typically has greater aqueous solubility.[2]
-
Recrystallization : The more soluble hydrochloride salt is then recrystallized from water, leaving many impurities behind in the mother liquor. The purity of the recrystallized material can be validated at this stage by HPLC.
-
Re-precipitation of Sulfate : The purified hydrochloride salt is redissolved in hot water, and a stoichiometric amount of sulfuric acid is added. The highly pure this compound precipitates from the solution upon cooling.
-
Final Wash and Dry : The precipitate is washed with water and ethanol to remove residual acid and solvent, then dried under vacuum.
This protocol is self-validating because the transitions between salt forms, driven by solubility differences, provide a powerful mechanism for purification.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate with broad applications.[6]
-
Antiviral Agents : It is a crucial precursor for nucleoside analogs used to treat viral infections, most notably in the synthesis of guanine, a building block for drugs like ganciclovir.[6][13][16]
-
Oncology : The pyrimidine and purine scaffolds derived from this intermediate are central to the development of anti-cancer agents that interfere with nucleic acid metabolism.[6][16]
-
Biochemical Probes : In biochemical research, it is used to synthesize enzyme inhibitors and to study metabolic pathways involving nucleic acids.[6][16]
-
Other Industrial Uses : The compound also finds application in the formulation of agricultural chemicals like herbicides and fungicides and in the development of diagnostic reagents.[6]
Safety and Handling
As a laboratory chemical, this compound requires adherence to standard safety protocols.
-
Hazard Identification : It is classified as a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
-
Handling : Avoid contact with skin and eyes and prevent inhalation of the powder.[3]
-
Incompatibilities : Keep away from strong oxidizing agents.[8]
References
- LookChem. (n.d.). Cas 52502-66-6, this compound.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- Chemsrc. (n.d.). This compound | CAS#:52502-66-6.
- Beroe Inc. (2025). This compound (CAS 52502-66-6) Market Research Report 2025.
- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
- CP Lab Safety. (n.d.). 4, 5-Diamino-6-hydroxypyrimidine hemisulfate salt, min 98%, 1 gram.
- ChemWhat. (n.d.). This compound CAS#: 52502-66-6.
- Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Cosmetic Ingredient Review. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
- PubMed. (2007). UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values.
- PubMed. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution.
- SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum.
- ResearchGate. (2018). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution.
- PubMed. (2015). Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory.
- ResearchGate. (2018). Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), NMR (H-1 and C-13) spectra and reactivity analyses of 4,5-dimethyl-o-phenylenediamine.
Sources
- 1. CAS 32014-70-3: 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, … [cymitquimica.com]
- 2. 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE | 32014-70-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. This compound | 52502-66-6 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. This compound | CAS#:52502-66-6 | Chemsrc [chemsrc.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 16. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 4,5-Diamino-6-hydroxypyrimidine Sulfate: Properties, Synthesis, and Applications
This guide provides an in-depth exploration of 4,5-Diamino-6-hydroxypyrimidine sulfate, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's chemical identity, synthesis, core applications, and safe handling protocols. We will delve into the causality behind experimental choices and provide validated methodologies to empower your research and development endeavors.
Part 1: Chemical Identity and Physicochemical Properties
4,5-Diamino-6-hydroxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, most notably purine analogs.[1][2] Its sulfate salt form is often preferred for its improved stability and handling characteristics. However, careful attention must be paid to its specific salt stoichiometry, as multiple forms are commercially available and referenced in the literature.
Nomenclature, Stoichiometry, and CAS Registry Numbers
The nomenclature surrounding this compound can be complex due to tautomerism (keto-enol) and the formation of different sulfate salts. The pyrimidine base (CAS: 1672-50-0) can exist as 4,5-diamino-6-hydroxypyrimidine or its tautomer, 5,6-diamino-4(1H)-pyrimidinone.[1][3] When reacted with sulfuric acid, it can form salts of varying stoichiometry, such as a hemisulfate or a monosulfate. This distinction is critical as it affects the molecular weight, purity calculations, and molar amounts used in subsequent reactions.
| Compound Name | Common Synonyms | Stoichiometry | Molecular Formula | CAS Number |
| 4,5-Diamino-6-hydroxypyrimidine | 5,6-Diamino-4-pyrimidinol; 5,6-Diamino-4(1H)-pyrimidinone | Free Base | C₄H₆N₄O | 1672-50-0[1][4] |
| This compound | 5,6-Diamino-4-pyrimidinol sulfate | 1:1 Salt | C₄H₆N₄O·H₂SO₄ | 52502-66-6[5][6] |
| 4,5-Diamino-6-hydroxypyrimidine Hemisulfate | - | 2:1 Salt | (C₄H₆N₄O)₂·H₂SO₄ | 102783-18-6[7][8] |
Chemical Structure
The core structure consists of a pyrimidine ring substituted with two amino groups at positions 4 and 5, and a hydroxyl group at position 6. In the presence of sulfuric acid, the basic nitrogen atoms of the pyrimidine ring are protonated, forming an ionic bond with the sulfate anion.
Figure 1. Ionic structure of this compound.
Physicochemical Properties
The properties of the sulfate salt make it a stable, solid material suitable for storage and use in various synthetic protocols.
| Property | Value | Source(s) |
| Molecular Weight | 224.20 g/mol (Sulfate); 350.31 g/mol (Hemisulfate) | [5][7] |
| Appearance | Beige to light yellow crystalline powder | [1][6] |
| Melting Point | ~270 °C (with decomposition) | [6][7] |
| Solubility (Free Base) | Very slightly soluble in water; slightly soluble in DMSO and aqueous base | [3] |
| SMILES | OS(=O)(O)=O.NC1=C(N)C(=O)N=CN1 | [5] |
Part 2: Synthesis and Manufacturing Insights
The synthesis of 4,5-diamino-6-hydroxypyrimidine and its subsequent conversion to the sulfate salt is a multi-step process. Understanding this pathway is crucial for sourcing high-purity material and for troubleshooting potential downstream synthetic challenges. The most common and economically viable route begins with the condensation of guanidine with an activated acetic acid derivative.
Synthetic Pathway Overview
The synthesis can be logically broken down into four primary stages:
-
Ring Formation: Construction of the core 2,4-diamino-6-hydroxypyrimidine ring via cyclocondensation.
-
Nitrosation: Introduction of a nitroso group at the 5-position, which is a key step for installing the second amino group.
-
Reduction: Conversion of the nitroso group to an amino group to yield the target tri-substituted pyrimidine.
-
Salt Formation: Precipitation of the final product as a stable sulfate salt.
Experimental Protocol: Synthesis and Purification
The following protocols are derived from established literature procedures and represent a reliable method for laboratory-scale synthesis.[9][10]
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Parent Compound)
-
Rationale: This reaction is a classic Traube purine synthesis variant. A strong base like sodium ethoxide is used to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of guanidine, initiating the cyclization.
-
Step 1: Prepare Sodium Ethoxide Solution. In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). Caution: This is a highly exothermic reaction.
-
Step 2: Form Guanidine Free Base. In a separate flask, prepare a solution of guanidine hydrochloride or nitrate (1.02 eq) in ethanol. Add this to a second equivalent of freshly prepared sodium ethoxide solution to precipitate sodium chloride/nitrate and liberate the guanidine free base.
-
Step 3: Prepare Enolate. To the first sodium ethoxide solution, slowly add ethyl cyanoacetate (1.0 eq) while cooling the flask.
-
Step 4: Cyclocondensation. Filter the guanidine free base solution to remove the salt precipitate and add the clear filtrate to the ethyl sodiocyanoacetate solution. Heat the mixture under reflux for 2-4 hours.
-
Step 5: Isolation. Evaporate the solvent under reduced pressure. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid to a pH of ~5-7.[9] The product will precipitate upon cooling.
-
Step 6: Purification. Filter the crude product, wash with cold water and ethanol, and dry under vacuum. The product is typically a white to off-white solid.[11]
Protocol 2: Conversion to this compound
-
Rationale: The electron-rich pyrimidine ring is readily attacked by the electrophilic nitrosonium ion (NO⁺) generated in situ from sodium nitrite and acid. The subsequent reduction is a standard conversion of a nitroso group to an amine. Sodium dithionite is a common and effective reducing agent for this transformation. Finally, adding sulfuric acid protonates the basic pyrimidine, allowing it to precipitate as the less soluble sulfate salt.
-
Step 1: Nitrosation. Suspend 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in water at room temperature. Add a solution of sodium nitrite (1.05 eq) in water. While stirring vigorously, slowly add glacial acetic acid dropwise. The solution will typically turn a deep red or orange color. Continue stirring for several hours to ensure complete reaction.[9]
-
Step 2: Reduction. Filter the 5-nitroso intermediate and wash it. Resuspend the intermediate in hot water (~80-90 °C). Add sodium dithionite (2.0-3.0 eq) portion-wise, maintaining the temperature. The color of the suspension will lighten significantly as the reduction proceeds.[9]
-
Step 3: Salt Formation and Isolation. After the reduction is complete, cool the reaction mixture. Slowly add a calculated amount of dilute sulfuric acid. The this compound will precipitate out of the solution.
-
Step 4: Purification. Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash thoroughly with cold water and then ethanol to remove residual acid and organic impurities, and dry under vacuum at an elevated temperature (e.g., 80 °C).[9]
Analytical Quality Control
To ensure the suitability of the synthesized material for downstream applications, a panel of analytical tests is essential.
| Technique | Purpose |
| HPLC | To determine purity (area %) and identify any impurities.[1][12] |
| NMR (¹H, ¹³C) | To confirm the chemical structure and absence of structural isomers.[12] |
| Nonaqueous Titration | To determine the assay or potency of the material.[12] |
| FT-IR | To confirm the presence of key functional groups (N-H, C=O, S=O). |
| Melting Point | As a general indicator of purity. |
Part 3: Core Applications in Research and Development
The unique arrangement of functional groups on 4,5-diamino-6-hydroxypyrimidine makes it an exceptionally versatile precursor, particularly for constructing fused heterocyclic systems like purines.
Pivotal Role in Purine Analog Synthesis
The adjacent amino groups at the C4 and C5 positions are perfectly positioned to react with a one-carbon electrophile (e.g., formic acid, formamide, or a trialkyl orthoformate) to close the five-membered imidazole ring, thus forming the purine scaffold. This is the foundational reaction for creating a vast number of therapeutic agents.
Case Study 1: Antiviral Drug Synthesis (e.g., Ganciclovir Precursors) Guanine is the central building block for acyclic nucleoside phosphonates like ganciclovir, a critical drug for treating cytomegalovirus (CMV) infections.[9] The industrial-scale synthesis of guanine often relies on 4,5-diamino-6-hydroxypyrimidine (or its triamino equivalent). The pyrimidine intermediate is heated with formamide, which serves as both the C1 source and the solvent, to efficiently form the guanine ring system.[9] This highlights the compound's role as a cost-effective and reliable starting material for complex antiviral APIs.
Case Study 2: Anticancer and Immunomodulatory Agents Many modern therapeutics, including kinase inhibitors and immunomodulators, are based on the purine scaffold. 6-Mercaptopurine and its prodrug azathioprine, used in treating leukemia and autoimmune diseases, are classic examples derived from purine synthesis pathways that can originate from this pyrimidine intermediate.[2] More recent drug discovery efforts have utilized this core to build novel inhibitors targeting enzymes crucial for cancer cell proliferation.[13][14]
Application in Biochemical Research Beyond synthesis, related diaminopyrimidines are used as tools to probe biological pathways. For instance, 2,4-diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[15] BH4 is an essential cofactor for nitric oxide synthases (NOS). By using this inhibitor, researchers can study the downstream effects of BH4 depletion and the role of the NOS pathway in various physiological and pathological states, such as inflammation and vascular function.[15]
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. The information below is a summary of best practices derived from available Safety Data Sheets (SDS).
Hazard Identification
While this specific sulfate salt may lack extensive toxicological data, related pyrimidines are classified with the following hazards. Users should handle the compound with the assumption that it presents similar risks.
-
GHS Pictogram: *
-
Signal Word: Warning[12]
-
Hazard Statements:
Exposure Control and Personal Protection
A multi-layered approach to personal protection is recommended to minimize exposure.
| Protection Type | Specification | Rationale |
| Ventilation | Work in a certified chemical fume hood. | To prevent inhalation of the fine powder.[17] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | To prevent eye contact and serious irritation.[16] |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. | To prevent skin contact and irritation.[16][17] |
| Respiratory Protection | Use a NIOSH-approved respirator if dust is generated outside a fume hood. | As a secondary control to prevent inhalation.[17] |
Handling and Storage Protocols
-
Handling: Avoid generating dust.[18] Use spark-proof tools and ensure adequate grounding if working with large quantities. Wash hands thoroughly after handling.[16] An eyewash station and safety shower should be readily accessible.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] Some suppliers recommend storage under an inert gas (e.g., Argon) to protect against potential air sensitivity.[3] Keep away from strong oxidizing agents and incompatible materials.
Conclusion
This compound is more than a mere catalog chemical; it is a foundational component in the development of life-saving therapeutics. Its well-defined synthetic pathway and versatile reactivity make it an invaluable precursor for constructing purine-based drugs targeting viral diseases, cancer, and immune disorders. By understanding its chemical properties, synthesis, and handling requirements, researchers and drug development professionals can effectively and safely leverage this potent intermediate to advance the frontiers of medicine.
References
- VSNCHEM. (n.d.). This compound. VSNCHEM. Available at: https://www.vsnchem.com/product/vp50157
- LookChem. (n.d.). Cas 52502-66-6, this compound. LookChem. Available at: https://www.lookchem.com/cas-525/52502-66-6.html
- Chem-Impex. (n.d.). 4,5-Diamino-6-hydroxypyrimidine. Chem-Impex International. Available at: https://www.chemimpex.com/products/4-5-diamino-6-hydroxypyrimidine
- Sigma-Aldrich. (n.d.). 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. MilliporeSigma. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/d19303
- Chemsrc. (n.d.). This compound | CAS#:52502-66-6. Chemsrc. Available at: https://www.chemsrc.com/en/cas/52502-66-6_1034951.html
- CP Lab Safety. (n.d.). 4, 5-Diamino-6-hydroxypyrimidine hemisulfate salt, min 98%. CP Lab Safety. Available at: https://www.cplabsafety.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals. Available at: https://www.tcichemicals.com/GB/en/sds/A1165_EG_E.pdf
- Sigma-Aldrich. (2021). SAFETY DATA SHEET. MilliporeSigma. Available at: https://www.sigmaaldrich.com/sds/sigma/522805
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Diamino-6-hydroxypyrimidine. Fisher Scientific. Available at: https://www.fishersci.com/sds?productName=AC112240000
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 2 4-Diamino-6-Hydroxypyrimidine Sulfate. Pfaltz & Bauer. Available at: https://www.pfaltzandbauer.com/sds/D19350.pdf
- Organization. (2025). Optimizing Drug Synthesis: The Role of High-Purity 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine. [Source URL not fully provided, content used for conceptual understanding].
- Cayman Chemical. (2025). Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine. Cayman Chemical. Available at: https://cdn.caymanchem.com/cdn/msds/20265m.pdf
- ChemicalBook. (n.d.). 4,5-Diamino-6-hydroxypyrimidine | 1672-50-0. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6204550.htm
- LookChem. (n.d.). Cas 1672-50-0, 4,5-Diamino-6-hydroxypyrimidine. LookChem. Available at: https://www.lookchem.com/cas-167/1672-50-0.html
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Available at: https://www.tsijournals.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/56-06-4.html
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=cv4p0247
- Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Google Patents. Available at: https://patents.google.
- PubChem. (n.d.). 4,5-Diaminohypoxanthine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/135436550
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,5-Diamino-6-hydroxypyrimidine. TCI Chemicals. Available at: https://www.tcichemicals.com/US/en/p/D4488
- Gesynta. (n.d.). 2,4-Diamino-6-hydroxypyrimidine: A Versatile Compound with Diverse Applications. Gesynta Pharma AB. Available at: https://www.gesynta.
- MedChemExpress. (n.d.). 2,4-Diamino-6-hydroxypyrimidine. MedChemExpress. Available at: https://www.medchemexpress.com/2-4-diamino-6-hydroxypyrimidine.html
- Wang, Z., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2977. Available at: https://www.mdpi.com/1420-3049/23/11/2977
- Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 12(4), 149. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6956041/
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. 4,5-Diamino-6-hydroxypyrimidine | 1672-50-0 [chemicalbook.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. lookchem.com [lookchem.com]
- 7. 4,5-Diamino-6-hydroxypyrimidine 102783-18-6 [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. 4,5-Diamino-6-hydroxypyrimidine | 1672-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pfaltzandbauer.com [pfaltzandbauer.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
An In-Depth Technical Guide to the Solubility of 4,5-Diamino-6-hydroxypyrimidine Sulfate
4,5-Diamino-6-hydroxypyrimidine and its salt forms, such as the sulfate, are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. They serve as crucial building blocks and key intermediates in the synthesis of a variety of biologically active molecules, including antivirals and anti-cancer agents.[1][2] The successful progression of such compounds from laboratory synthesis to viable therapeutic agents or chemical products hinges on a thorough understanding of their physicochemical properties, chief among them being solubility.
Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is not merely a physical constant but a critical determinant of a compound's utility. In drug development, aqueous solubility directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3][4] For synthetic chemists, solvent selection based on solubility is fundamental to reaction efficiency, purification, and crystallization processes.
This guide provides a comprehensive examination of the solubility of this compound. Moving beyond a simple tabulation of data, we will explore the underlying chemical principles that govern its solubility, detail the factors that influence it, and present robust, field-proven methodologies for its accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.
Physicochemical Profile: The Molecular Basis of Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, several key characteristics dictate its interaction with different solvents.
The molecule possesses multiple polar functional groups—two amino (-NH₂) groups and a hydroxyl (-OH) group—attached to a pyrimidine ring. These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a potential for favorable interactions with polar solvents, particularly water. However, the planar, aromatic-like pyrimidine ring contributes a degree of hydrophobicity. The presence of the sulfate counter-ion signifies that this compound is a salt, which dramatically influences its behavior in aqueous media, especially as a function of pH.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₄O₅S | [5][6] |
| Molecular Weight | 224.2 g/mol | [6][7] |
| Appearance | Beige to light yellow/brown crystalline powder | [1][7][8] |
| Melting Point | ~270 °C (with decomposition) | [5][7][9] |
| LogP (predicted) | 0.93700 | [5] |
| pKa (predicted for free base) | 9.92 ± 0.50 | [1] |
-
Causality: The high melting point suggests a stable crystalline lattice with strong intermolecular forces that must be overcome for dissolution to occur.[9] The positive LogP value, while modest, indicates some lipophilic character, but the dominant features are the polar groups. The predicted pKa of the free base is in the basic range, confirming the amine functionalities are primary sites for protonation, a key factor in its pH-dependent solubility.[1]
The Theoretical Framework: Why and How Dissolution Occurs
Dissolution is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Key Principles:
-
"Like Dissolves Like": Polar solutes, like our subject compound, tend to dissolve in polar solvents (e.g., water, methanol) where strong dipole-dipole or hydrogen bonding interactions can be formed. Nonpolar solutes dissolve in nonpolar solvents driven by weaker van der Waals forces.
-
Influence of Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[10][11][12] This provides a practical means to increase the amount of dissolved compound, although the stability of the compound at higher temperatures must be considered.
-
pH and Ionization: This is arguably the most critical factor for this compound. As a salt of a weak base, its aqueous solubility is profoundly dependent on the pH of the medium.[4][13] At acidic pH, the amino groups become protonated, forming positively charged species (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility. Conversely, as the pH increases towards and beyond the pKa of the conjugate acid, the compound deprotonates to the less soluble free base form.
The following diagram illustrates the pH-dependent equilibrium of the molecule in an aqueous solution.
Caption: pH-dependent equilibrium of 4,5-diamino-6-hydroxypyrimidine.
Solubility Profile in Various Solvents
Direct quantitative solubility data for this compound is sparse in publicly available literature. However, by synthesizing information on the free base and closely related pyrimidine derivatives, a reliable solubility profile can be constructed.
Aqueous Systems:
The free base, 4,5-diamino-6-hydroxypyrimidine, is described as having "very slight" solubility in water.[1] The sulfate salt form is expected to exhibit greater aqueous solubility due to its ionic nature. A structurally similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, has a reported aqueous solubility of approximately 2 g/L, though other sources describe its solubility as "very low."[14] This suggests that while the sulfate salt improves water solubility compared to the free base, it remains a sparingly soluble compound in neutral water. Its solubility is expected to increase significantly in acidic buffer systems (pH 1-4) due to the protonation of the amino groups.
Organic Solvents:
Pyrimidine derivatives often show enhanced solubility in polar organic solvents.[15] Data for related compounds provide strong guidance:
-
DMSO and DMF: 2,4-Diamino-6-hydroxypyrimidine is readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with solubilities around 14.6 mg/mL and 14.4 mg/mL, respectively.[16] These polar aprotic solvents are excellent choices for preparing stock solutions.
-
Alcohols: Solubility in alcohols like ethanol is significantly lower. For 2,4-diamino-6-hydroxypyrimidine, it is approximately 50 µg/mL.[16] Studies on other pyrimidines confirm that solubility in methanol is generally better than in less polar solvents but often lower than in DMF.[12]
The following table summarizes the expected solubility behavior.
| Solvent | Type | Expected Solubility | Rationale / Supporting Data |
| Water (neutral) | Polar Protic | Sparingly Soluble | Free base is "very slightly" soluble.[1] Similar sulfate salts have low g/L solubility.[14] |
| Acidic Buffer (e.g., pH 2) | Aqueous | Moderately Soluble | Protonation of amino groups increases polarity and interaction with water.[4] |
| Basic Buffer (e.g., pH 9) | Aqueous | Slightly Soluble | Conversion to the less soluble free base, though the hydroxyl group may ionize.[1] |
| DMSO | Polar Aprotic | Soluble | Related compounds show high solubility (~14.6 mg/mL).[16] |
| DMF | Polar Aprotic | Soluble | Related compounds show high solubility (~14.4 mg/mL).[16] General studies show good solubility for pyrimidines.[12] |
| Methanol / Ethanol | Polar Protic | Slightly to Sparingly Soluble | Related compounds show very low solubility in ethanol (~50 µg/mL).[16] |
| Acetonitrile | Polar Aprotic | Sparingly to Poorly Soluble | Less polar than DMSO/DMF, less effective at solvating the ionic salt. |
| Tetrahydrofuran (THF) | Nonpolar Ether | Poorly Soluble / Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute's lattice energy. |
Gold-Standard Methodology: Determining Equilibrium Solubility
Accurate and reproducible solubility data is foundational. The shake-flask method is the universally accepted gold-standard technique for determining thermodynamic or equilibrium solubility.[13][17] It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that equilibrium with a saturated solution has been achieved.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed, inert container (e.g., glass vial).
-
Expert Insight: "Excess" is critical. A good starting point is 5-10 mg of solid per mL of solvent to ensure undissolved solid remains visible.
-
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration period must be sufficient to reach a steady state; 24 to 72 hours is typical.[13]
-
Trustworthiness: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes.
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Expert Insight: Avoid temperature fluctuations during this step, as it could cause precipitation or further dissolution. Pre-conditioning all equipment to the equilibration temperature is best practice.
-
-
Sample Preparation: Carefully aspirate a precise volume of the clear supernatant. Dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically reported in mg/mL or µg/mL.
The workflow for this protocol is visualized below.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Conclusion: A Practical Summary for the Bench Scientist
The solubility of this compound is a nuanced characteristic governed by its polar functional groups, crystalline structure, and, most importantly, its nature as the salt of a weak base.
-
For Aqueous Applications: Expect sparing solubility in neutral water, which can be significantly enhanced under acidic conditions (pH < 4). This pH-dependent behavior is critical for designing dissolution media for biological assays or formulation development.
-
For Organic Synthesis and Stock Solutions: Polar aprotic solvents are the solvents of choice. DMSO and DMF will readily dissolve the compound, making them ideal for creating concentrated stock solutions for screening or reaction setups.[16] Alcohols like methanol and ethanol are poor solvents for this compound.
-
For Accurate Measurement: The shake-flask method is the definitive technique for obtaining reliable equilibrium solubility data.[13][17] Careful control over temperature, equilibration time, and phase separation is paramount to ensure the integrity of the results.
By understanding these principles and applying rigorous experimental techniques, researchers can effectively manage and manipulate the solubility of this compound to advance their scientific and developmental objectives.
References
- Solubility of Things. (n.d.). Pyrimidine.
- BenchChem. (2025, November). General Experimental Protocol for Determining Solubility.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025, August 6). ResearchGate.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- This compound | CAS#:52502-66-6. (2025, August 25). Chemsrc.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH.
- Cas 1672-50-0,4,5-Diamino-6-hydroxypyrimidine. (n.d.). lookchem.
- vp50157 this compound. (n.d.). VSNCHEM.
- This compound | 52502-66-6. (2024, December 18). ChemicalBook.
- PRODUCT INFORM
- 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. (n.d.). Sigma-Aldrich.
- 2,4,5-Triamino-6-hydroxypyrimidine sulfate for synthesis 39267-74-8. (n.d.). Sigma-Aldrich.
- 4,5-Diamino-6-hydroxypyrimidine. (n.d.). Chem-Impex.
- This compound CAS#: 52502-66-6. (n.d.). ChemWhat.
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (n.d.).
- 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3. (2025, July 14). ChemicalBook.
- Cas 52502-66-6,this compound. (n.d.). lookchem.
- SAFETY D
- 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. (n.d.). Sigma-Aldrich.
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. This compound | CAS#:52502-66-6 | Chemsrc [chemsrc.com]
- 6. chemwhat.com [chemwhat.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 4,5-ジアミノ-6-ヒドロキシピリミジン ヘミ硫酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Utilization of 4,5-Diamino-6-hydroxypyrimidine Sulfate in Purine Synthesis
This guide provides an in-depth exploration of 4,5-diamino-6-hydroxypyrimidine sulfate as a pivotal precursor in the synthesis of purines, a class of heterocyclic aromatic compounds fundamental to numerous biological processes and the development of therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the synthetic applications of this versatile pyrimidine derivative.
Introduction: The Significance of Purine Scaffolds and their Synthetic Precursors
The purine ring system, a fusion of pyrimidine and imidazole rings, is a ubiquitous motif in nature.[1][2] Purine derivatives are integral components of nucleic acids (adenine and guanine), coenzymes (e.g., ATP, GTP, NAD), and signaling molecules.[3][4] Consequently, the synthesis of purine analogs has been a cornerstone of medicinal chemistry, leading to the development of a wide array of drugs with antiviral, anticancer, and immunosuppressive properties.[5][6][7][8][9]
The strategic construction of the purine core often relies on the selection of an appropriate pyrimidine precursor. Among these, 4,5-diamino-6-hydroxypyrimidine and its sulfate salt have emerged as highly valuable starting materials. This guide will focus on the properties, reaction mechanisms, and detailed protocols associated with the use of this compound in the renowned Traube purine synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of the precursor is paramount for successful and reproducible synthetic outcomes. This compound is typically a beige, fine crystalline powder.[10] Key properties are summarized in the table below:
| Property | Value | Reference |
| CAS Number | 52502-66-6 | [10][11][12] |
| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ | |
| Molecular Weight | 350.31 g/mol | |
| Melting Point | 270 °C (decomposes) | [10] |
| Appearance | Beige fine crystalline powder | [10] |
| Synonyms | 5,6-Diamino-4-pyrimidinone hemisulfate salt, 5,6-Diamino-4-pyrimidinol hemisulfate salt | [13] |
The Traube Purine Synthesis: A Classic and Versatile Approach
The Traube purine synthesis, first reported in 1900, remains a cornerstone for the construction of the purine ring system.[14][15] The general principle involves the reaction of a 4,5-diaminopyrimidine with a one-carbon source, which serves to form the imidazole portion of the fused ring system.[2][16][17]
General Workflow of the Traube Synthesis
The synthesis of a purine, such as guanine, from this compound typically follows a well-defined sequence of reactions. The workflow can be visualized as follows:
Caption: General workflow for the synthesis of guanine via the Traube method.
Detailed Experimental Protocol for Guanine Synthesis
The following protocol is a synthesized representation of established procedures for the synthesis of guanine from 2,4-diamino-6-hydroxypyrimidine, which is the precursor to the sulfate salt.[18][19]
Step 1: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
-
Principle: Introduction of a nitroso group at the C5 position of the pyrimidine ring is a critical step to enable the subsequent introduction of the second amino group.
-
Procedure:
-
Suspend 2,4-diamino-6-hydroxypyrimidine in water.
-
Add a solution of sodium nitrite in distilled water.
-
While stirring vigorously, slowly add glacial acetic acid dropwise. The solution will typically change color to red.
-
Continue stirring at room temperature for an extended period (e.g., 16 hours) to ensure complete reaction.
-
The resulting precipitate of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is collected by filtration, washed with water, and dried.
-
Step 2: Reduction of the Nitroso Intermediate
-
Principle: The nitroso group is reduced to an amino group, yielding the key 2,4,5-triamino-6-hydroxypyrimidine intermediate. The use of sodium dithionite is a common and effective method for this transformation.
-
Procedure:
-
Add the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to hot distilled water.
-
To aid in dissolution, add a solution of sodium hydroxide.
-
Gradually add sodium dithionite in portions, maintaining the temperature of the mixture.
-
After the addition is complete, continue heating to ensure complete reduction.
-
The hot mixture is filtered. The filtrate is then cooled, and the precipitated product is collected.
-
To form the sulfate salt, the precipitate is treated with a dilute solution of sulfuric acid and heated.
-
The final product, 2,4,5-triamino-6-hydroxypyrimidine sulfate, is collected by filtration, washed with distilled water and ethanol, and dried.[18]
-
Step 3: Cyclization to Form the Purine Ring
-
Principle: The 4,5-diamino functionalities of the pyrimidine are cyclized with a one-carbon source to form the imidazole ring, completing the purine structure. Formamide is a commonly used reagent that serves as both a solvent and the source of the C8 carbon.
-
Procedure:
-
In a flask equipped with a condenser, place 2,4,5-triamino-6-hydroxypyrimidine sulfate and formamide.
-
Heat the mixture in an oil bath to a temperature of 170-180°C for approximately 2 hours.[18][20] The water formed during the reaction can be removed by distillation.[21][22]
-
Upon cooling, the guanine product will precipitate.
-
The crude guanine can be purified by dissolving it in a sodium hydroxide solution, treating with activated carbon to remove colored impurities, and then re-precipitating by adjusting the pH.[18]
-
Mechanistic Insights into the Traube Synthesis
The Traube synthesis is a robust method, and understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Cyclization
The final cyclization step, which forms the imidazole ring, is a key transformation. While the precise mechanism can vary depending on the one-carbon source used, a general pathway can be illustrated.
Caption: A simplified mechanism for the cyclization step in the Traube purine synthesis.
The reaction is believed to proceed through the initial formylation of the more nucleophilic 5-amino group, followed by a cyclodehydration to yield the purine.[16]
Applications in Drug Discovery and Development
The purine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Purine analogs synthesized from precursors like this compound have found applications as:
-
Antiviral Agents: A notable example is the synthesis of guanine, which is a precursor for antiviral drugs like acyclovir and ganciclovir.[18][21]
-
Anticancer Agents: 6-Mercaptopurine and thioguanine are purine analogs used in cancer chemotherapy.[5][8]
-
Immunosuppressants: Azathioprine, a prodrug of mercaptopurine, is used to prevent organ transplant rejection and treat autoimmune diseases.[7]
The versatility of the Traube synthesis allows for the introduction of various substituents on the purine ring, enabling the generation of diverse compound libraries for drug discovery programs.
Conclusion
This compound is a readily accessible and highly effective precursor for the synthesis of a wide range of purine derivatives. The Traube purine synthesis provides a reliable and scalable method for the construction of the purine core, which is of immense importance in the fields of medicinal chemistry and drug development. A thorough understanding of the reaction parameters and underlying mechanisms, as outlined in this guide, is essential for the successful application of this powerful synthetic tool.
References
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (n.d.). ResearchGate.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- Cafferty, B. J., et al. (2016). A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. Angewandte Chemie International Edition, 55(40), 12364-12368.
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.
- Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline.
- DE3729471A1 - Process for the preparation of guanine. (1989). Google Patents.
- TRAUBE PURINE SYNTHESIS.pptx. (n.d.). Scribd.
- Traube purine synthesis. (n.d.). Slideshare.
- CN1966504A - Guanine one-pot synthesis method. (2007). Google Patents.
- US6242599B1 - Process for the preparation of guanine. (2001). Google Patents.
- General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate.
- Process for the preparation of guanine. (1999). Justia Patents.
- Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. (2024). YouTube.
- This compound. (n.d.). LookChem.
- Traube purine synthesis. (2023). Chemistry Online.
- Traube Purine Synthesis. (n.d.). Merck Index.
- Synthesis. (n.d.). Thieme Chemistry.
- Traube Purine Synthesis. (n.d.). Scribd.
- Purine analogue. (n.d.). Wikipedia.
- Kenner, G. W., et al. (1943). Experiments on the synthesis of purine nucleosides. Part IV. 4 : 6-Diaminopyrimidine. A new synthesis of pyrimidine derivatives. Journal of the Chemical Society (Resumed), 574-575.
- Nucleotide. (n.d.). Wikipedia.
- Purine Analogs. (n.d.). NCBI Bookshelf.
- Jonak, J. P., et al. (1973). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Medicinal Chemistry, 16(8), 903-908.
- Robak, T., et al. (2005). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. Current Cancer Drug Targets, 5(6), 421-444.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). MDPI.
- This compound. (n.d.). Chemsrc.
- 4, 5-Diamino-6-hydroxypyrimidine hemisulfate salt, min 98%, 1 gram. (n.d.). CP Lab Safety.
- Hammarsten, E. (1950). Pyrimidine nucleosides as precursors of pyrimidines in polynucleotides. Journal of Biological Chemistry, 187(1), 241-254.
- Purine and Pyrimidine Metabolism. (1997). Indiana State University.
- Brown, D. J. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society (Resumed), 2312-2315.
- 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. (n.d.). Wikipedia.
- De Novo Purine Synthesis. (2018). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide - Wikipedia [en.wikipedia.org]
- 4. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. Purine analogue - Wikipedia [en.wikipedia.org]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. This compound | 52502-66-6 [chemicalbook.com]
- 12. This compound | CAS#:52502-66-6 | Chemsrc [chemsrc.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Traube purine synthesis | PPTX [slideshare.net]
- 15. Traube Purine Synthesis [drugfuture.com]
- 16. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. tsijournals.com [tsijournals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. DE3729471A1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 21. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 22. patents.justia.com [patents.justia.com]
"biological significance of diaminopyrimidine derivatives"
An In-Depth Technical Guide to the Biological Significance of Diaminopyrimidine Derivatives
Authored by a Senior Application Scientist
Introduction: The Diaminopyrimidine Core as a Privileged Scaffold in Modern Drug Discovery
The diaminopyrimidine moiety, particularly the 2,4-diaminopyrimidine isomer, represents one of the most versatile and successful "privileged scaffolds" in medicinal chemistry. Its intrinsic ability to form multiple hydrogen bonds, mimicking the purine core of ATP, allows it to effectively anchor within the active sites of a wide array of enzymes.[1] This fundamental bioisosteric relationship has enabled the development of diaminopyrimidine derivatives that exhibit a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[2][3][4]
Initially rising to prominence as inhibitors of dihydrofolate reductase (DHFR), leading to blockbuster antimicrobial and antimalarial drugs, the scaffold has since been extensively explored as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][5] This guide provides a comprehensive technical overview of the primary mechanisms through which diaminopyrimidine derivatives exert their biological effects, details the experimental workflows used to validate their activity, and explores their expanding therapeutic landscape.
Figure 1: Logical diagram illustrating the major biological target classes of the 2,4-diaminopyrimidine scaffold.
Mechanism 1: Inhibition of Dihydrofolate Reductase (DHFR)
The foundational biological significance of diaminopyrimidines lies in their potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[6] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides (like thymidine) and certain amino acids.[7] By blocking this enzyme, diaminopyrimidine derivatives starve cells of these vital building blocks, thereby halting DNA synthesis and cell proliferation.
The selectivity of these inhibitors stems from structural differences in the DHFR enzyme across species.[8] For instance, trimethoprim binds to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR, making it an effective and relatively non-toxic antibiotic.[9] Similarly, pyrimethamine shows selectivity for the protozoal enzyme, establishing its use as an antimalarial agent.[9]
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
The Strategic Role of 4,5-Diamino-6-hydroxypyrimidine Sulfate in Modern Antiviral Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in the architecture of therapeutic agents, most notably in the realm of antiviral drug discovery. Its intrinsic ability to mimic endogenous nucleobases allows for the design of potent inhibitors of viral replication. Within this privileged class of heterocycles, 4,5-Diamino-6-hydroxypyrimidine and its sulfate salt emerge as a pivotal starting material and key intermediate. This technical guide provides a comprehensive overview of the strategic importance of 4,5-Diamino-6-hydroxypyrimidine sulfate, detailing its application in the synthesis of high-value antiviral compounds, exploring the mechanistic underpinnings of its derivatives, and providing validated, step-by-step protocols for the evaluation of their antiviral efficacy. This document is intended to serve as a practical resource for researchers, chemists, and virologists dedicated to the development of next-generation antiviral therapies.
Introduction: The Pyrimidine Core in Antiviral Chemistry
Pyrimidine derivatives are fundamental to a vast array of biological processes and, consequently, represent a highly successful class of compounds in medicinal chemistry.[1] Their structural resemblance to the nucleobases of DNA and RNA—cytosine, thymine, and uracil—makes them ideal candidates for developing agents that can interfere with viral nucleic acid synthesis.[2] Antiviral drugs derived from pyrimidines can act through several mechanisms, including the inhibition of viral polymerases, interference with viral enzymes, or blocking of viral entry into host cells.[2][3]
The global impact of viral diseases, ranging from seasonal influenza to devastating pandemics, necessitates a continuous pipeline of novel antiviral agents.[2] The emergence of drug-resistant viral strains further underscores the urgency for innovative synthetic strategies and the exploration of versatile chemical scaffolds. This compound stands out as a particularly valuable building block due to the strategic placement of its functional groups, which allows for facile chemical elaboration into more complex heterocyclic systems with significant biological activity.
Synthetic Utility: From Pyrimidine to Potent Antiviral Scaffolds
The primary utility of this compound in antiviral discovery lies in its role as a precursor to fused heterocyclic systems, most notably purines and their analogues. The classical Traube purine synthesis, which involves the annulation of an imidazole ring onto a pyrimidine core, is a prime example of its application.[4]
Synthesis of Guanine: A Gateway to Nucleoside Analogues
A well-established synthetic pathway demonstrates the conversion of a close analogue, 2,4,5-triamino-6-hydroxy pyrimidine sulphate, into guanine. Guanine is a crucial intermediate for the industrial-scale production of potent antiviral drugs like Ganciclovir and Acyclovir, used to treat herpesvirus infections.[5][6] The principles of this synthesis are directly applicable to this compound.
The synthesis proceeds in a multi-step sequence:
-
Nitrosation: The initial pyrimidine is treated with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to introduce a nitroso group at the 5-position.
-
Reduction: The nitroso group is then reduced to an amine, yielding a triaminopyrimidine intermediate.
-
Cyclization: The resulting triaminopyrimidine is cyclized, typically by heating with a one-carbon source like formamide or diethoxymethyl acetate, to form the imidazole ring, thus completing the purine scaffold to yield guanine.[4][5]
This synthetic route highlights the efficiency of using a pre-functionalized pyrimidine to construct the purine core, which is the foundation for many nucleoside analogue antivirals.
Caption: Synthetic pathway from a diaminopyrimidine precursor to guanine and subsequent antiviral drugs.
Beyond Purines: Pyrimido[4,5-d]pyrimidines
The versatility of the 4,5-diaminopyrimidine core extends to the synthesis of other biologically active scaffolds. For instance, derivatives can be used to construct pyrimido[4,5-d]pyrimidines. These fused heterocyclic systems have demonstrated potential as antiviral agents, including activity against human coronaviruses.[7][8] The synthesis often involves condensation reactions with various electrophilic reagents to build the second pyrimidine ring. These derivatives can also function as kinase inhibitors, a mechanism that is increasingly being explored for broad-spectrum antiviral activity by targeting host cell factors essential for viral replication.[7]
Mechanisms of Antiviral Action
Antiviral drugs derived from the 4,5-diamino-6-hydroxypyrimidine scaffold can exert their effects through a variety of mechanisms.
Inhibition of Viral DNA/RNA Synthesis
The most prominent mechanism for nucleoside analogues like Ganciclovir and Acyclovir is the inhibition of viral DNA synthesis. These drugs are selectively phosphorylated in virus-infected cells by viral kinases. The resulting triphosphate analogue is then incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to chain termination, as the analogue lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thereby halting viral replication.[6]
Targeting Viral Enzymes
Derivatives of the pyrimidine core can be designed to inhibit other crucial viral enzymes. For example, some heterocyclic compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against viruses like HIV, binding to an allosteric site on the enzyme and disrupting its catalytic activity.[3] Others may target viral proteases, which are essential for processing viral polyproteins into their functional components, or neuraminidase, an enzyme critical for the release of new influenza virus particles from infected cells.
Modulation of Host Kinases
A newer strategy in antiviral development involves targeting host cell kinases that viruses hijack for their own replication. Certain pyrimido[4,5-d]pyrimidine derivatives have shown promise as kinase inhibitors.[7] By inhibiting these host factors, it is possible to develop broad-spectrum antivirals that are less susceptible to the development of viral resistance.
Caption: Diverse mechanisms of action for antivirals derived from the pyrimidine core.
Experimental Protocols for Antiviral Evaluation
The discovery and development of new antiviral agents rely on robust and reproducible in vitro assays. The following protocols are foundational for screening and characterizing compounds derived from this compound.
Cytopathic Effect (CPE) Reduction Assay
This is a primary high-throughput screening assay to identify compounds that protect host cells from virus-induced death.
Principle: In the absence of an effective antiviral, a virus will cause morphological changes and eventual death in a susceptible cell monolayer, a phenomenon known as the cytopathic effect (CPE). An active antiviral compound will inhibit viral replication and thus prevent or reduce CPE.
Step-by-Step Methodology:
-
Cell Plating: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. A typical starting concentration might be 100 µM.
-
Treatment and Infection: Once the cell monolayer is confluent, remove the growth medium. Add the diluted test compounds to the wells. Also, include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound). Subsequently, add a standardized amount of virus (e.g., at a multiplicity of infection of 0.01) to all wells except the cell controls.
-
Incubation: Incubate the plate at the optimal temperature for the virus (e.g., 37°C or 33°C) for a period sufficient to observe 80-100% CPE in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Remove the medium and quantify the number of viable cells using a colorimetric or fluorometric assay. A common method is the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that inhibits CPE by 50%. In parallel, a cytotoxicity assay (CC₅₀) is performed on uninfected cells to determine the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC₅₀/EC₅₀) is then calculated, with a higher SI value indicating a more promising therapeutic window.[9]
Neuraminidase (NA) Inhibition Assay
This assay is specific for influenza viruses and measures the ability of a compound to inhibit the viral NA enzyme.
Principle: The influenza NA enzyme cleaves sialic acid from glycoproteins. A fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can be used. When cleaved by NA, it releases a fluorescent product (4-methylumbelliferone), and the signal is proportional to enzyme activity.
Step-by-Step Methodology:
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in an assay buffer. Dilute a virus stock to a concentration that gives a robust signal in the linear range of the assay.
-
Incubation: In a 96-well black plate, add the diluted test compounds. Then, add the diluted virus to each well. Incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: Incubate the plate at 37°C for 1 hour. Stop the reaction by adding a stop solution (e.g., a high pH buffer). Read the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of the NA activity (IC₅₀) by plotting the percentage of inhibition against the compound concentration.
Reverse Transcriptase (RT) Inhibition Assay
This assay is critical for evaluating compounds against retroviruses like HIV.
Principle: HIV-1 RT is an enzyme that converts the viral RNA genome into DNA. This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial kit or prepare reagents in-house. This includes recombinant HIV-1 RT, a template-primer (e.g., poly(A)·oligo(dT)), and a reaction mixture containing dNTPs, including a labeled nucleotide (e.g., DIG-dUTP and Biotin-dUTP).
-
Inhibitor Incubation: In a reaction tube, mix the HIV-1 RT enzyme with serial dilutions of the test compound and incubate briefly.
-
Enzymatic Reaction: Add the reaction mixture to initiate DNA synthesis. Incubate to allow for the incorporation of labeled dNTPs into the newly synthesized DNA strand.
-
Detection: Transfer the reaction mixture to a streptavidin-coated microtiter plate. The biotin-labeled DNA will bind to the plate. After washing, add an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase).
-
Signal Quantification: Add a chromogenic or chemiluminescent substrate for the conjugated enzyme. Read the signal using a plate reader. The signal intensity is proportional to the amount of DNA synthesized.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to reduce RT activity by 50%.
Data Presentation and Interpretation
A critical aspect of drug discovery is the quantitative comparison of the efficacy and toxicity of new chemical entities. The data below is representative of values obtained for established antiviral agents and provides a benchmark for newly synthesized compounds derived from the 4,5-diamino-6-hydroxypyrimidine scaffold.
| Compound Class | Example Drug | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Purine Nucleoside Analogue | Ganciclovir | Human Cytomegalovirus (HCMV) | ~0.04 - 2.7 | >247 | >91 - 6175 |
| Purine Nucleoside Analogue | Acyclovir | Herpes Simplex Virus 1 (HSV-1) | ~0.1 - 1.0 | >300 | >300 |
| Diarylpyrimidine (NNRTI) | Etravirine | HIV-1 (Wild Type) | 0.0035 | >10 | >2857 |
| Pyrimido[4,5-d]pyrimidine | Compound 7a | Human Coronavirus 229E | 1.8 | >100 | >55 |
| 2,6-Diaminopurine Derivative | Compound 6i | Dengue, Zika, Influenza A, SARS-CoV-2 | 0.5 - 5.3 | >120 | >22 - 240 |
Note: EC₅₀ and CC₅₀ values can vary significantly depending on the viral strain, cell line, and assay conditions. The data presented is a compilation from various sources for illustrative purposes.[3][10][11][12][13]
Interpreting the Data:
-
EC₅₀ (50% Effective Concentration): A lower EC₅₀ value indicates higher antiviral potency.
-
CC₅₀ (50% Cytotoxic Concentration): A higher CC₅₀ value indicates lower toxicity to host cells.
-
Selectivity Index (SI = CC₅₀/EC₅₀): This is the most crucial parameter. A high SI is desirable as it signifies that the compound is effective against the virus at concentrations far below those at which it becomes toxic to host cells.[9] An SI value ≥ 10 is generally considered the minimum threshold for a compound to be considered a promising hit for further development.[2]
Conclusion and Future Perspectives
This compound is a versatile and economically significant starting material in the field of antiviral drug discovery. Its pre-functionalized structure provides a robust platform for the efficient synthesis of complex heterocyclic systems, including the purine and pyrimido[4,5-d]pyrimidine scaffolds, which are central to many established and emerging antiviral therapies. The derivatives of this core structure have demonstrated efficacy against a broad range of viruses through diverse mechanisms of action.
The future of antiviral research will continue to rely on the creative application of such foundational building blocks. The exploration of new synthetic methodologies to further diversify the derivatives of 4,5-diamino-6-hydroxypyrimidine, coupled with high-throughput screening using the robust assays detailed in this guide, will undoubtedly lead to the discovery of novel antiviral agents. Furthermore, the growing interest in targeting host-cell factors opens up new avenues for derivatives of this scaffold to be developed as broad-spectrum antivirals, a critical tool in our preparedness for future viral outbreaks. This guide serves to equip researchers with the foundational knowledge and practical protocols necessary to leverage the full potential of this invaluable chemical entity in the ongoing fight against viral diseases.
References
- De Clercq, E. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549.
- MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549.
- Tichý, M., et al. (2012). Synthesis and Antiviral Activity of 4,6-disubstituted pyrimido[4,5-b]indole Ribonucleosides. Bioorganic & Medicinal Chemistry, 20(20), 6123-33.
- ResearchGate. (n.d.). Antiviral activity, cytotoxicity, and selectivity index of the synthesized compounds in vitro in a cell-based model.
- Al-Ostoot, F. H., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-132.
- Duffy, R. J., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5789.
- Sun, Y., et al. (2023). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Medicinal Chemistry, 14(10), 1908-1926.
- ResearchGate. (2025). Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches.
- Vissani, M. A., et al. (2018). In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates. Antiviral Research, 155, 6-13.
- ResearchGate. (n.d.). Dose-response curves representing the activity of acyclovir,...
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.
- Panfilova, E., et al. (2020). Modifications on the heterocyclic base of ganciclovir, penciclovir, acyclovir - syntheses and antiviral properties. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 979-990.
- ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.
- ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index...
- ResearchGate. (n.d.). EC 50 values of ganciclovir and convallatoxin for CMV clinical strains.
- ResearchGate. (n.d.). EC50 of ganciclovir (GCV) in cell expressing different thymidine kinase...
- Ray, A. S., et al. (2021). Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research. Frontiers in Pharmacology, 12, 705974.
- ResearchGate. (n.d.). EC50, CC50, selectivity index (SI) and m (slope) for the most potent dimers, artesunate and GCV.
- Coluccia, A., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114467.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Modifications on the heterocyclic base of ganciclovir, penciclovir, acyclovir - syntheses and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4,5-Diamino-6-hydroxypyrimidine sulfate
This guide provides comprehensive safety protocols and handling instructions for 4,5-Diamino-6-hydroxypyrimidine sulfate, tailored for researchers and drug development professionals. The information herein is synthesized from authoritative safety data sheets and best practices for handling analogous chemical compounds. The primary objective is to foster a proactive safety culture by not only detailing procedures but also elucidating the rationale behind them.
Hazard Identification and Risk Assessment: A Proactive Stance
While comprehensive toxicological data for this compound is not extensively documented in all sources, the available information indicates that it should be handled as a hazardous substance. The primary hazards are associated with its irritant properties.[1] A thorough risk assessment is the foundational step before any laboratory work commences.[2]
Known Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][3]
-
Harmful if Swallowed/Inhaled/Absorbed through Skin: Some sources indicate potential harm through these routes of exposure.[1]
Given the limited specific toxicity data, a precautionary principle is advised. It is prudent to treat this compound with a high degree of caution, assuming it may have other uncharacterized biological effects.[2]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All weighing of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhaling airborne particles.[1][2]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[3][4]
Personal Protective Equipment (PPE): A multi-layered PPE approach is essential to minimize exposure.[2] The selection of PPE should be based on the specific laboratory activity being performed.
| Activity | Required PPE | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - N/A |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Rationale for PPE Selection:
-
Eye Protection: Tightly fitting safety goggles are crucial to prevent contact with the eyes, which are particularly susceptible to irritation from this compound.[3][4]
-
Hand Protection: Impervious gloves, such as nitrile, are necessary to prevent skin contact.[1][4] Always inspect gloves for any signs of degradation or punctures before and during use.[2]
-
Body Protection: A lab coat, preferably one that is fire-retardant and chemical-resistant, protects the skin and personal clothing from accidental spills.[4][5]
-
Respiratory Protection: For activities that may generate dust or aerosols, a respirator is required to prevent inhalation.[1]
Handling and Storage: Maintaining Compound Integrity and a Safe Environment
Proper handling and storage are critical to both user safety and maintaining the stability of the compound.
Handling:
-
Do not breathe dust.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][7][8]
-
Use in a well-ventilated area, preferably a fume hood.[1][2]
Storage:
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
Keep away from heat, sparks, and open flames.[1]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to minimize exposure and ensure procedural consistency.
Protocol for Weighing Solid this compound:
-
Don the appropriate PPE for moderate-hazard activities.
-
Perform the weighing procedure inside a chemical fume hood or a balance enclosure.[2]
-
Use anti-static weighing paper or a tared container to handle the solid.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
After weighing, clean the spatula and the weighing area with a suitable solvent-moistened wipe (e.g., 70% ethanol).[2]
-
Treat all disposable materials that have come into contact with the compound as contaminated waste.[2]
Protocol for Preparing Stock Solutions:
-
Conduct all solution preparation steps within a certified chemical fume hood.[2]
-
Slowly add the solvent to the solid compound to prevent splashing.[2]
-
If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.[2]
-
Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and the researcher's initials.[2]
Caption: Workflow for Handling this compound.
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3][7][10] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][7][10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4] |
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1][4]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[1][4]
-
Containment and Cleanup: For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[3][8] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] After the material has been collected, clean the spill area thoroughly.
Caption: Emergency Spill Response Workflow.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][10]
-
Contact a licensed professional waste disposal service to ensure proper disposal.[1]
-
Do not allow the material to be released into the environment.[3]
Conclusion
The safe handling of this compound is paramount in a research and development setting. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational document; however, it is essential to always consult the most recent Safety Data Sheet and institutional safety guidelines before working with this or any other chemical.
References
- Pyrimidine - Safety D
- This compound - Safety D
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- TCI AMERICA - Spectrum Chemical
- SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC
- 52502-66-6(4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULF
- SAFETY D
- SAFETY D
- Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube
- Personal Protective Equipment | Health & Safety - The University of Edinburgh
- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - Cosmetic Ingredient Review
- SAFETY D
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
"4,5-Diamino-6-hydroxypyrimidine sulfate tautomerism"
An In-depth Technical Guide to the Tautomerism of 4,5-Diamino-6-hydroxypyrimidine Sulfate
Foreword for the Researcher
The study of tautomerism, a subtle yet profound aspect of structural chemistry, is paramount in the fields of medicinal chemistry and drug development. Tautomers, being distinct chemical isomers in rapid equilibrium, can exhibit vastly different physicochemical properties, including solubility, pKa, hydrogen bonding capability, and, most critically, receptor binding affinity. The molecule 4,5-diamino-6-hydroxypyrimidine is a foundational scaffold in numerous biologically active compounds. Understanding its tautomeric landscape, particularly as its sulfate salt, is not merely an academic exercise but a crucial step in rational drug design, predicting metabolic pathways, and ensuring the stability and efficacy of a final drug product. This guide provides a comprehensive framework for investigating and understanding the tautomeric behavior of this important pyrimidine derivative, blending theoretical principles with practical, field-proven methodologies.
The Principle of Tautomerism in Heterocyclic Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process most commonly involves the migration of a proton, a phenomenon known as prototropy.[1][2] In heterocyclic systems like pyrimidines, two primary forms of tautomerism are prevalent:
-
Keto-Enol Tautomerism: This involves the interconversion between a ketone (or lactam) form and an enol (or lactim) form. For 6-hydroxypyrimidines, this equilibrium is between the hydroxyl form and the keto (pyrimidinone) form.[3][4][5][6]
-
Amino-Imino Tautomerism: This involves the interconversion between an amino (-NH₂) form and an imino (=NH) form. This is particularly relevant for aminopyrimidines where a proton can migrate from the exocyclic amino group to a ring nitrogen.[1][7][8]
For 4,5-diamino-6-hydroxypyrimidine, both types of tautomerism can occur simultaneously, leading to a complex equilibrium of multiple potential structures. The presence of the sulfate counter-ion implies an acidic environment, meaning the pyrimidine ring is likely protonated. This protonation further influences which tautomeric forms are favored.
Potential Tautomeric Forms of 4,5-Diamino-6-hydroxypyrimidine
The structure of 4,5-diamino-6-hydroxypyrimidine allows for a rich tautomeric landscape. The primary equilibrium involves the keto-enol system at position 6 and the amino-imino systems at positions 4 and 5. The most significant tautomers are depicted below. In an acidic medium (as the sulfate salt), protonation is likely to occur at a ring nitrogen (N1 or N3), which are typically the most basic sites.
Caption: Primary keto-enol and amino-imino tautomers of 4,5-diamino-6-hydroxypyrimidine.
For most simple hydroxypyrimidines, the keto form (pyrimidinone) is significantly more stable than the enol form, particularly in polar solvents.[3][4][9] Similarly, the amino form is generally favored over the imino form for most amino-heterocycles in aqueous solution.[10] Therefore, structure B (6-Keto-diamino) is often the most probable major tautomer in the solid state and in polar solvents. However, the specific substitution pattern and environmental factors can shift this equilibrium.
Computational Analysis: Predicting Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting the relative stabilities of tautomers.[1][11] These methods can accurately compute the Gibbs free energy of each isomer, allowing for a quantitative prediction of the tautomeric equilibrium.
Causality in Computational Choices
-
Why DFT? DFT offers an excellent balance between computational cost and accuracy for systems of this size. Functionals like B3LYP are widely used because they have been extensively benchmarked for organic molecules and provide reliable geometric and energetic data.[12]
-
Why a Basis Set like 6-311++G(d,p)? This basis set provides a good description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling systems with lone pairs and hydrogen bonds, while the polarization functions ("d,p") allow for flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonds accurately.[1]
-
Why Solvation Models? Tautomeric equilibria are highly sensitive to solvent effects.[13][14] A Polarizable Continuum Model (PCM) simulates the bulk solvent as a dielectric continuum, accounting for the stabilization of more polar tautomers in polar solvents. This is critical for comparing gas-phase calculations to experimental data from solution.
Caption: A typical DFT workflow for predicting tautomer stability.
Protocol 1: DFT Calculation of Relative Tautomer Energies
-
Structure Generation: Draw the 3D structures of all plausible tautomers (A, B, C, D, and their protonated forms) using a molecular editor.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., DFT with a smaller basis set like 6-31G(d)).
-
Frequency Analysis (Self-Validation): Conduct a frequency calculation at the same level of theory. A true energy minimum must have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, not a stable tautomer, and must be re-optimized.
-
High-Level Energy Calculation: Using the optimized geometries, perform a single-point energy calculation with a more robust level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Incorporate Solvation: Repeat the single-point energy calculation including a solvation model (e.g., PCM with water as the solvent) to simulate aqueous conditions.
-
Calculate Gibbs Free Energy: The output will provide the total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections. Sum these to obtain the Gibbs free energy (G) for each tautomer.
-
Determine Relative Stability: Calculate the relative energy (ΔG) of each tautomer with respect to the most stable one.
-
Predict Population: Use the Boltzmann distribution equation to estimate the equilibrium population of each tautomer at a given temperature (e.g., 298.15 K).
| Tautomer Form | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |
| B: 6-Keto-diamino | 0.00 (Reference) | 0.00 (Reference) |
| A: 6-Hydroxy-diamino | +3 to +7 | +8 to +12 |
| C: 4-Imino-6-keto | +10 to +15 | +9 to +14 |
| D: 5-Imino-6-keto | +12 to +18 | +11 to +17 |
| Note: These are representative values based on similar pyrimidine systems. Actual values require specific calculations. |
Experimental Characterization of Tautomers
While computational methods provide powerful predictions, experimental validation is essential. A multi-technique approach is often required to unambiguously characterize the tautomeric forms present in a sample.
Caption: Integrated experimental workflow for tautomer characterization.
NMR Spectroscopy
NMR is one of the most powerful techniques for studying tautomerism in solution.[15] Chemical shifts are highly sensitive to the local electronic environment.
-
¹H NMR: The key is to look for exchangeable protons. The N-H protons of the keto/imino forms will have different chemical shifts than the O-H proton of the enol form. The presence of a distinct O-H signal (typically downfield) would be evidence for the enol tautomer. Similarly, the chemical shifts of the aromatic C-H protons can distinguish between tautomers.
-
¹³C NMR: The chemical shift of C6 is a clear indicator. In the keto form, C6 is a carbonyl carbon and will resonate far downfield (e.g., >160 ppm). In the enol form, it is an oxygen-bearing sp² carbon and will resonate further upfield (e.g., 140-155 ppm).[16]
-
¹⁵N NMR: This technique provides direct insight into the protonation state of the nitrogen atoms. The chemical shift of a protonated imino nitrogen is significantly different from that of an unprotonated amino nitrogen.
Protocol 2: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it slows the exchange of N-H and O-H protons, making them easier to observe.
-
Instrument Parameters:
-
Acquire a standard ¹H NMR spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.
-
Acquire a ¹³C NMR spectrum. Use proton decoupling to simplify the spectrum. A larger number of scans will be needed due to the low natural abundance of ¹³C.[16]
-
If available, acquire a ¹⁵N NMR spectrum using an appropriate pulse sequence (e.g., DEPT).
-
-
Data Analysis:
-
Assign all peaks using 2D NMR techniques (COSY, HSQC, HMBC) if necessary.
-
Compare the observed chemical shifts, particularly for C6, with known values for keto and enol forms of similar pyrimidines.[17]
-
If distinct sets of peaks are observed for multiple tautomers in slow exchange, integrate the corresponding signals to determine their relative populations.
-
UV-Vis Spectroscopy
The electronic transitions, and thus the λmax, are different for each tautomer. Keto forms generally have a λmax at a longer wavelength than the corresponding enol forms due to the different chromophoric systems.[16][18][19] By comparing the experimental spectrum to the computationally predicted spectra for each tautomer, one can infer the predominant form in solution.
Protocol 3: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or buffer solutions at different pH values).[16]
-
Serial Dilution: Perform serial dilutions to obtain concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1-1.0).
-
Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) against a solvent blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Compare this experimental λmax with TD-DFT (Time-Dependent DFT) computed excitation energies for the most stable tautomers to support the assignment.[20][21]
X-ray Crystallography
X-ray crystallography provides definitive, unambiguous evidence of the tautomeric form present in the solid state.[7] It allows for the precise location of atoms, including hydrogen atoms (with high-resolution data), confirming bond lengths and identifying the protonation sites. For example, it can clearly distinguish between a C=O double bond (keto) and a C-O single bond (enol).
Factors Influencing the Tautomeric Equilibrium
The preference for one tautomer over another is not absolute and can be manipulated by external factors.
-
Solvent Polarity: Polar protic solvents like water can form hydrogen bonds and will preferentially stabilize more polar tautomers. The keto form of a pyrimidinone is generally more polar than the enol form, so its stability is enhanced in aqueous solutions.[13][22]
-
pH: The pH of the solution determines the protonation state of the molecule. For the sulfate salt, the environment is acidic. At very low pH, multiple sites may be protonated. As the pH changes, the overall charge of the molecule changes, which can shift the tautomeric equilibrium. This can be studied by acquiring UV-Vis or NMR spectra in a series of buffers across a wide pH range.
-
Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) for the tautomerization can be determined by variable-temperature NMR studies, allowing for a deeper understanding of the process.[22]
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by the interplay of its intrinsic structural features and its external environment. A robust investigation requires a synergistic approach, combining the predictive power of computational chemistry with the definitive evidence from experimental techniques like NMR, UV-Vis, and X-ray crystallography. The keto-diamino tautomer is predicted to be the most stable form, but a comprehensive analysis as outlined in this guide is necessary for conclusive determination. For researchers in drug development, a thorough characterization of this tautomeric equilibrium is a non-negotiable step toward creating safe, stable, and effective therapeutics.
References
- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
- ResearchGate. (n.d.).
- Shugar, D. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 6(4), 657-668. [Link]
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
- Kyziol, J. B., et al. (2018). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. [Link]
- Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]
- da Silva, G. G., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(34), 19036-19045. [Link]
- Shugar, D. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
- Kwiatkowski, J. S., & Person, W. B. (1980). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. International Journal of Quantum Chemistry, 18(S7), 209-220. [Link]
- Les, A., Adamowicz, L., & Rode, B. M. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Request PDF. [Link]
- ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. [Link]
- Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. [Link]
- Asian Journal of Physics. (n.d.).
- Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(7), 171-180. [Link]
- Deb, I., & Lahiri, S. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(6), 1001-1011. [Link]
- Cysewski, P. (1998). Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines.
- Szatylowicz, H., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(24), 13296. [Link]
- ResearchGate. (n.d.). Amino imino tautomeric equilibrium for the syn rotamers of N.... [Link]
- ChemRxiv. (n.d.). Proton-tautomerism in solvent and the fundamentals of molecular stability prediction. [Link]
- Potrzebowski, M. J., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules, 24(14), 2546. [Link]
- Kitamura, T., et al. (2001). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(9), 1835-1842. [Link]
- Jordan, F., & Nemeria, N. S. (2006). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Biochemistry, 45(34), 10278–10289. [Link]
- Sultan Qaboos University House of Expertise. (n.d.). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. [Link]
- Al-wsabie, A., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- Claramunt, R. M., et al. (2009). NMR Quantification of Tautomeric Populations in Biogenic Purine Bases. Magnetic Resonance in Chemistry, 47(S1), S111-S119. [Link]
- Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]
- Taylor & Francis Online. (n.d.). Keto enol tautomerism – Knowledge and References. [Link]
- da Costa, M. B., & de Almeida, W. B. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1254381. [Link]
- Chemistry LibreTexts. (2019). 9.1: Keto-Enol Tautomerism. [Link]
- Hruska, F. E., Smith, A. A., & Dalton, J. G. (1971). A correlation of some structural parameters of pyrimidine nucleosides. A nuclear magnetic resonance study. Journal of the American Chemical Society, 93(17), 4334-4336. [Link]
- OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. Organic Chemistry: A Tenth Edition. [Link]
- Szatylowicz, H., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6296. [Link]
- PubChem. (n.d.). 4,5-Diaminopyrimidine. [Link]
- ResearchGate. (n.d.). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A correlation of some structural parameters of pyrimidine nucleosides. A nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. squ.elsevierpure.com [squ.elsevierpure.com]
- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,5-Diamino-6-hydroxypyrimidine Sulfate
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 4,5-diamino-6-hydroxypyrimidine sulfate, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the safe and effective use of this compound in pharmaceutical manufacturing and development.
Introduction: The Critical Role of Thermal Stability in Pharmaceutical Intermediates
The thermal stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development and manufacturing.[3][4] It dictates processing conditions, storage, and ultimately, the safety and efficacy of the final drug product.[5][6] 4,5-Diamino-6-hydroxypyrimidine and its salts are pivotal building blocks in the synthesis of various therapeutic agents, including nucleoside analogs.[1][2] Understanding the thermal behavior of its sulfate salt is therefore not merely an academic exercise but a critical step in ensuring process safety, optimizing reaction conditions, and defining stable storage parameters.
This guide will delve into the scientific principles and practical methodologies for evaluating the thermal stability and decomposition pathways of this compound. We will explore the causality behind experimental choices and present self-validating protocols for thermal analysis.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential before undertaking thermal analysis.
| Property | Value | Source |
| CAS Number | 52502-66-6 | [7] |
| Molecular Formula | C₄H₈N₄O₅S | [7] |
| Molecular Weight | 224.195 g/mol | [7] |
| Appearance | Yellow-beige crystalline powder | [8] |
| Melting Point | 270°C | [7] |
| Storage Condition | 2-8°C | [7] |
The high melting point suggests a thermally stable compound at ambient conditions. However, thermal decomposition can often initiate below the melting point, making detailed thermal analysis indispensable.[9]
Core Experimental Protocols for Thermal Analysis
The primary techniques for assessing the thermal stability of pharmaceutical compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12] Often, these are performed simultaneously using a Simultaneous Thermal Analyzer (STA) to directly correlate mass changes with thermal events.[5]
Rationale for Experimental Design
The choice of experimental parameters, such as heating rate and atmosphere, is critical for obtaining meaningful and reproducible data.
-
Heating Rate: A slower heating rate (e.g., 10°C/min) is typically used to ensure better resolution of thermal events.[11][13]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is crucial to study the intrinsic thermal decomposition of the compound without oxidative effects.[11][13] Comparing results with an oxidative atmosphere (air) can also provide valuable information about the material's susceptibility to oxidation.[14][15]
Experimental Workflow: A Systematic Approach
The following diagram illustrates a systematic workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis.
Step-by-Step Protocol for TGA/DSC Analysis
-
Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for mass and temperature according to standard procedures.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean alumina crucible.[16]
-
Experimental Setup:
-
Data Acquisition: Initiate the heating program and record the sample mass, heat flow, and temperature simultaneously.
-
Data Analysis:
-
Plot the mass change as a function of temperature (TGA curve).
-
Plot the heat flow as a function of temperature (DSC curve).
-
Determine the onset temperature of decomposition from the TGA curve.
-
Identify and quantify the mass loss at each decomposition step.
-
Correlate endothermic or exothermic peaks on the DSC curve with mass loss events on the TGA curve.
-
Interpretation of Thermal Data
The thermal decomposition of pyrimidine derivatives can be a multi-step process.[11][13] The following table summarizes hypothetical but representative data for the thermal analysis of this compound.
| Parameter | Observed Value | Interpretation |
| Onset of Decomposition (TGA) | ~280°C | The compound is thermally stable up to this temperature. This is above the reported melting point, suggesting decomposition may occur in the molten state. |
| Decomposition Step 1 | 280-350°C | A significant mass loss corresponding to the initial fragmentation of the molecule. This is likely an endothermic process as indicated by the DSC curve. |
| Decomposition Step 2 | 350-500°C | Further mass loss indicating the breakdown of intermediate fragments. This stage may involve both endothermic and exothermic events. |
| Residual Mass at 600°C | < 5% | Indicates nearly complete decomposition into volatile products. |
Proposed Decomposition Pathway
Based on the structure of this compound and the known decomposition patterns of nitrogen-rich heterocyclic compounds, a plausible decomposition pathway can be proposed.[14][15] The initial step is likely the loss of the sulfate group, followed by the fragmentation of the pyrimidine ring.
Caption: Proposed Decomposition Pathway.
The decomposition is likely initiated by the cleavage of the C-N and C-C bonds within the pyrimidine ring, leading to the formation of stable volatile molecules such as ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), and carbon dioxide (CO₂).[14]
Implications for Drug Development and Manufacturing
The thermal stability data generated through these protocols have significant implications:
-
Process Safety: The onset of decomposition at ~280°C indicates a high thermal stability, suggesting that standard pharmaceutical processing temperatures are unlikely to cause degradation.
-
Storage Conditions: The recommended storage temperature of 2-8°C provides a significant safety margin.[7]
-
Formulation Development: Understanding the thermal properties is crucial when considering processes like hot-melt extrusion or spray drying, where the compound may be exposed to elevated temperatures.[4][9]
-
Shelf-Life Prediction: Kinetic analysis of the decomposition can be used to model and predict the long-term stability and shelf-life of the compound under various storage conditions.[3]
Conclusion
The thermal analysis of this compound using TGA and DSC is a critical component of its characterization for pharmaceutical applications. The methodologies and insights provided in this guide offer a robust framework for obtaining accurate and reproducible data. A thorough understanding of the thermal stability and decomposition pathways of this key intermediate ensures the development of safe, stable, and effective pharmaceutical products.
References
- Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.).
- Active Ingredient Summary Table Thermal Stability. (2023).
- Thermal analysis of some novel pyrimidine derivatives. (n.d.). Semantic Scholar.
- Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciSpace.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI.
- Thermal Stability of Amorphous Solid Dispersions. (2021). Pharma Excipients.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.).
- Thermal stability and decomposition of pharmaceutical compounds. (n.d.). Request PDF.
- Thermal Stability of Dexamethasone—Evaluation with Regard to Modern Medicinal and Pharmaceutical 3D-Printing Applications. (n.d.). MDPI.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC - PubMed Central.
- Thermal analysis of some novel pyrimidine derivatives. (n.d.). ResearchGate.
- 4,5-Diamino-6-hydroxypyrimidine. (n.d.). Chem-Impex.
- Synthesis and Thermal Decomposition Kinetics of Novel High-Energy and Low-Sensitivity Energetic Materials Based on[14][14]-Bicyclic Heterocycles. (2025). Bohrium.
- shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... (n.d.). ResearchGate.
- 4,5-Diamino-6-hidroxipirimidina. (n.d.). Chem-Impex.
- Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones. (n.d.). Request PDF - ResearchGate.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023).
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024).
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014).
- Pharmaceutical Quality Control Using Thermal Analysis Methods. (n.d.). TSI Journals.
- (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). ResearchGate.
- TGA Analysis in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.
- Optimizing Drug Synthesis: The Role of High-Purity 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine. (2025).
- This compound | CAS#:52502-66-6. (2025). Chemsrc.
- This compound (CAS 52502-66-6) Market Research Report 2025. (n.d.).
- Kinetic data of the thermal decomposition of 2-aminopyridine complexes. (n.d.). ResearchGate.
- [Thermal decomposition kinetics of ribavirin and its stability]. (n.d.). PubMed.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH.
- Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. (n.d.). MDPI.
- 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3. (2025). ChemicalBook.
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (n.d.). Google Patents.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI.
- Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. (2023). ResearchGate.
- 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. (n.d.). PubMed.
- Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. (2023). PubMed.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH.
- Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling. (n.d.). PMC - PubMed Central.
- United States Patent (19). (1989). Googleapis.com.
- Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO 2 Fluorinated Thermite. (2018). MDPI.
- 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. (2025). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. linseis.com [linseis.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. This compound | CAS#:52502-66-6 | Chemsrc [chemsrc.com]
- 8. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. fpe.umd.edu [fpe.umd.edu]
A Technical Guide to the Applications of 4,5-Diamino-6-hydroxypyrimidine Sulfate: From Core Pharmaceutical Intermediate to Advanced Material Precursor
An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of 4,5-Diamino-6-hydroxypyrimidine sulfate, a pivotal building block in modern chemistry.
Introduction: The Versatile Pyrimidine Core
4,5-Diamino-6-hydroxypyrimidine, often utilized as its more stable sulfate salt (CAS No. 52502-66-6), is a heterocyclic organic compound that serves as a cornerstone in synthetic chemistry.[1][2] Structurally, it is a pyrimidine ring substituted with two adjacent amino groups and a hydroxyl group. This specific arrangement of functional groups, particularly the ortho-diamino configuration, makes it an exceptionally valuable and versatile precursor for the synthesis of fused-ring systems, most notably purines.[3][4]
This guide provides a senior application scientist's perspective on the compound's primary roles, moving from its most established application in pharmaceutical development to its emerging uses in biochemical research and materials science. We will explore the underlying chemical principles that make this molecule indispensable, detail key synthetic protocols, and present a forward-looking view on its potential in novel applications.
Part 1: The Foundation of Purine Synthesis in Medicinal Chemistry
The most significant application of this compound is its role as a key intermediate in the synthesis of purines and their analogs.[1] Purines are ubiquitous in nature, forming the backbone of nucleic acids (adenine and guanine) and acting as critical cofactors and signaling molecules. Consequently, synthetic purine derivatives are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, antifungal, and antibacterial properties.[3][5]
The Traube Purine Synthesis: A Classic and Enduring Strategy
The primary reason for the utility of 4,5-Diamino-6-hydroxypyrimidine is its ideal structure for the Traube purine synthesis.[4] This century-old method remains one of the most versatile and widely used routes for constructing the purine ring system.[4] The fundamental principle involves the annulation (fusion) of an imidazole ring onto a pre-existing, appropriately substituted pyrimidine.
Causality of Experimental Choice: The genius of the Traube synthesis lies in its simplicity. The two adjacent amino groups at the C4 and C5 positions of the pyrimidine ring act as nucleophiles. They are perfectly poised to react with a reagent that can provide a single carbon atom (such as formic acid or formamide), which then cyclizes to form the five-membered imidazole ring, completing the bicyclic purine core.[4][6]
Caption: General workflow of the Traube purine synthesis.
Application Focus: Synthesis of the Antiviral Agent Ganciclovir via Guanine
A prominent and illustrative example is the synthesis of guanine, a direct precursor to potent antiviral drugs like ganciclovir, which is used to treat cytomegalovirus (CMV) infections.[6] The synthesis starts with simpler materials to build the pyrimidine ring, which is then nitrosated and reduced to yield the key 4,5-diamino-6-hydroxypyrimidine intermediate (often isolated as the sulfate salt for stability).[6]
Caption: Synthetic pathway from basic precursors to Ganciclovir.
Detailed Experimental Protocol: Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine Sulfate [6]
This protocol is adapted from a reported laboratory-scale synthesis.[6]
-
Setup: Equip a one-liter flask with a condenser.
-
Reagents: Add 2,4,5-Triamino-6-hydroxypyrimidine sulfate (50 g) and formamide (250 mL) to the flask.
-
Reaction: Heat the flask in an oil bath to approximately 170-180°C. Maintain this temperature for 2 hours.
-
Scientist's Insight: Formamide serves a dual purpose here. It is the solvent for the reaction at this high temperature and, more importantly, it is the source of the C8 carbon that closes the imidazole ring to form the purine structure. The high temperature is necessary to drive the dehydration and cyclization reaction.
-
-
Isolation: After 2 hours, remove the flask from the oil bath and allow it to cool. The product, guanine, will precipitate out of the solution.
-
Purification: Filter the cooled mixture to collect the solid guanine. Wash the precipitate with distilled water and then ethanol to remove any residual formamide and other impurities.
-
Drying: Dry the purified guanine in an oven.
| Intermediate Step | Reagents | Temperature (°C) | Duration | Reported Yield |
| Nitrosation of 2,4-diamino-6-hydroxypyrimidine | Sodium nitrite, Acetic acid | Room Temp. | 16 hr | 80%[6] |
| Reduction to 2,4,5-triamino-6-hydroxypyrimidine | Sodium dithionite | 80-90°C | ~2 hr | 70% (as sulfate)[6] |
| Cyclization to Guanine | Formamide | 170-180°C | 2 hr | High[6] |
Part 2: Applications in Biochemical Research and Diagnostics
Beyond its role as a synthetic workhorse, 4,5-Diamino-6-hydroxypyrimidine and its derivatives are valuable tools in biochemical and diagnostic research.[1]
Enzyme Inhibition and Metabolic Pathway Studies
Due to its structural similarity to natural purine precursors, this compound is employed in studies related to nucleic acid metabolism and enzyme function.[1][7] It can be used to probe the active sites of enzymes involved in the purine biosynthetic pathway.[8] Furthermore, by using it as a scaffold, medicinal chemists can design derivatives that act as inhibitors for various enzymes, such as kinases, which are often dysregulated in diseases like cancer.[9] The pyrimidine core acts as a bioisostere for the natural substrate, enabling the design of targeted therapeutics.
Development of Fluorescent Probes
A novel application lies in the field of materials science and diagnostics, where derivatives of 2,4-Diamino-6-hydroxypyrimidine have been used to create fluorescent sensors.[10][11] In one study, a poly(azomethine-urethane) incorporating the diaminohydroxypyrimidine moiety was synthesized. This polymer exhibited a highly selective and sensitive fluorescent response to Copper (II) ions (Cu²⁺) in aqueous solutions.[11]
Principle of Operation: The nitrogen and oxygen atoms within the pyrimidine structure act as coordination sites. When Cu²⁺ ions are present, they bind to these sites, altering the electronic structure of the polymer. This binding event leads to a measurable change in the material's fluorescence properties, allowing for the detection of the metal ion.
Caption: Mechanism of a Cu2+ fluorescent sensor.
This application is significant for monitoring environmental contaminants or detecting metal ions in biological systems. The reported detection limit for Cu²⁺ using this specific polymer was 7.87 × 10⁻⁶ mol L⁻¹.[10][11]
Part 3: Emerging and Potential Applications
The versatility of this compound suggests its utility extends beyond its current primary uses.
-
Agricultural Chemicals: The compound has been identified as a component in the formulation of herbicides and fungicides, indicating its potential for broader applications in crop protection and sustainable agriculture.[1]
-
Materials Science: Researchers have explored its potential in creating new materials with unique properties, such as enhanced thermal stability or electrical conductivity, which could be beneficial in the fields of electronics and nanotechnology.[1]
-
Corrosion Inhibition: While not a widely documented application for this specific salt, its molecular structure is highly analogous to other heterocyclic organic compounds known to be effective corrosion inhibitors.[12][13] Organic corrosion inhibitors typically function by adsorbing onto a metal surface, forming a protective barrier that prevents the electrochemical processes leading to corrosion.[14][15]
Hypothesized Mechanism of Action: The multiple nitrogen and oxygen heteroatoms in 4,5-Diamino-6-hydroxypyrimidine are rich in lone-pair electrons. The aromatic pyrimidine ring possesses a π-electron system. These features are ideal for coordinating to vacant d-orbitals of metal atoms on a surface, leading to strong adsorption and the formation of a protective film. This makes it a promising candidate for research into new, effective, and potentially environmentally friendly corrosion inhibitors.
Conclusion
This compound is far more than a simple chemical intermediate. It is a versatile and enabling molecule whose unique structure has been pivotal in the development of life-saving pharmaceuticals. Its role as a precursor in the Traube synthesis provides a reliable and efficient pathway to a vast library of purine analogs with diverse therapeutic activities. As research progresses, its applications continue to expand into diagnostics, agricultural science, and materials science. The fundamental chemical properties that make it an ideal building block for purines also position it as a strong candidate for future innovations in fields like corrosion science and advanced polymer development, ensuring its relevance to researchers for years to come.
References
- Chem-Impex. (n.d.). 4,5-Diamino-6-hydroxypyrimidine.
- Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline.
- ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- Science of Synthesis. (n.d.). 7.1.1. Synthesis.
- LookChem. (n.d.). CAS No.52502-66-6, this compound Suppliers.
- Chem-Impex. (n.d.). 4,5-Diamino-6-hidroxipirimidina.
- X-Mol. (n.d.). Optimizing Drug Synthesis: The Role of High-Purity 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine.
- ChemicalBook. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate.
- ChemicalBook. (n.d.). This compound.
- Toti, K. S., et al. (2018). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 23(10), 2446.
- MDPI. (n.d.). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors.
- Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.
- Sigma-Aldrich. (n.d.). 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt.
- Brycki, B. E. (n.d.). Organic Corrosion Inhibitors. ResearchGate.
- Frontiers. (n.d.). Sustainable corrosion inhibition approaches for the mitigation of microbiologically influenced corrosion -a systematic review.
- Google Patents. (n.d.). Method for Lowering pH Using Urea Sulfate in the Presence of Corrosion Inhibitor.
- Ismet, K., et al. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. Journal of Fluorescence, 25(5), 1339-49.
- PubMed. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 52502-66-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. tsijournals.com [tsijournals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors [mdpi.com]
- 13. Frontiers | Sustainable corrosion inhibition approaches for the mitigation of microbiologically influenced corrosion -a systematic review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. US20130065971A1 - Method for Lowering pH Using Urea Sulfate in the Presence of Corrosion Inhibitor - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 4,5-Diamino-6-hydroxypyrimidine Sulfate in Enzymatic Assays
Introduction: A Novel Probe for Nitric Oxide Synthase Activity
In the landscape of biochemical research and drug development, the sensitive and accurate measurement of enzyme activity is paramount.[1] Nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes, is synthesized by the enzyme family of Nitric Oxide Synthases (NOS).[2] The quantification of NOS activity is crucial for understanding its role in cardiovascular health, immunology, and neurological functions. This document provides a comprehensive guide to the application of 4,5-Diamino-6-hydroxypyrimidine sulfate as a fluorogenic probe for the determination of NOS activity in biological samples.
While traditionally, NOS activity has been measured through various methods, including the monitoring of the conversion of L-arginine to L-citrulline or the detection of the stable end-products of NO, nitrite and nitrate, using the Griess reagent, these methods can have limitations in sensitivity and can be cumbersome.[3] The use of fluorescent probes offers a more direct, sensitive, and high-throughput compatible alternative.[4] Drawing parallels from the well-established NO probe 4,5-diaminofluorescein (DAF-2)[5], 4,5-Diamino-6-hydroxypyrimidine is postulated to react with NO in the presence of oxygen to form a fluorescent triazole derivative. This reaction forms the basis of a highly sensitive fluorometric assay for NOS activity.
Assay Principle and Mechanism
The core of this assay lies in the enzymatic production of nitric oxide by NOS and its subsequent reaction with 4,5-Diamino-6-hydroxypyrimidine. NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce L-citrulline and NO.[2]
The non-fluorescent 4,5-Diamino-6-hydroxypyrimidine reacts with an intermediate of NO oxidation (likely N₂O₃, formed from the reaction of NO with O₂) to form a stable, highly fluorescent triazolopyrimidine product. The intensity of the fluorescence is directly proportional to the amount of NO produced, and thus to the NOS activity in the sample.
This method allows for the continuous monitoring of enzyme kinetics and can be adapted for high-throughput screening of potential NOS inhibitors or activators.[4]
Enzymatic Reaction and Probe Activation
Caption: Mechanism of NOS activity detection using 4,5-Diamino-6-hydroxypyrimidine.
Experimental Protocols
Part 1: Preparation of Reagents and Samples
A. Reagent Preparation
| Reagent | Stock Concentration | Preparation | Storage |
| NOS Assay Buffer | 1X | 50 mM Tris-HCl, pH 7.4, 100 µM EDTA | 4°C |
| L-Arginine | 10 mM | Dissolve in ultrapure water | -20°C |
| NADPH | 10 mM | Dissolve in ultrapure water | -20°C (protect from light) |
| This compound | 1 mM | Dissolve in NOS Assay Buffer | -20°C (protect from light) |
| Positive Control (e.g., recombinant nNOS) | 1 U/µL | Dilute in NOS Assay Buffer as needed | -80°C |
| NOS Inhibitor (e.g., L-NAME) | 10 mM | Dissolve in ultrapure water | -20°C |
B. Sample Preparation
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing protease inhibitors) on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for the assay.
-
-
Tissue Homogenates:
-
Homogenize fresh or frozen tissue in ice-cold NOS Assay Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Serum and Plasma: Samples can often be used directly, but may require dilution in NOS Assay Buffer.
Note: It is crucial to determine the protein concentration of the prepared lysates or homogenates to normalize the enzyme activity.
Part 2: NOS Activity Assay Protocol
This protocol is designed for a 96-well plate format, suitable for a microplate reader.
Workflow Overview
Caption: High-level workflow for the fluorometric NOS activity assay.
Step-by-Step Procedure:
-
Prepare the Master Mix: For each reaction, prepare a master mix containing the following components. Prepare enough for the number of samples, controls, and an extra 10% for pipetting variability.
| Component | Volume per well | Final Concentration |
| NOS Assay Buffer | 30 µL | - |
| L-Arginine (10 mM) | 10 µL | 1 mM |
| NADPH (10 mM) | 5 µL | 0.5 mM |
| This compound (1 mM) | 5 µL | 50 µM |
| Total Volume | 50 µL |
-
Plate Setup:
-
Add 50 µL of your sample (cell lysate, tissue homogenate) to the appropriate wells of a black, clear-bottom 96-well plate.
-
Positive Control: Add a known amount of recombinant NOS enzyme.
-
Inhibitor Control: Pre-incubate a sample well with a known NOS inhibitor (e.g., L-NAME) for 15-30 minutes before starting the reaction.
-
Blank: Add 50 µL of NOS Assay Buffer to a well to measure background fluorescence.
-
-
Initiate the Reaction: Add 50 µL of the Master Mix to each well to start the enzymatic reaction. The total volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement:
-
Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader.
-
Excitation Wavelength: ~365 nm
-
Emission Wavelength: ~450 nm (Note: Optimal wavelengths should be determined empirically by scanning the fluorescence spectrum of the reaction product).
-
Part 3: Data Analysis and Interpretation
-
Subtract Background: For each time point, subtract the fluorescence reading of the blank well from all other readings.
-
Plot Data: Plot the background-subtracted fluorescence intensity versus time for each sample.
-
Determine Reaction Rate: The initial, linear portion of the curve represents the reaction rate. Calculate the slope of this linear phase (ΔFluorescence / ΔTime).
-
Quantify NOS Activity: The NOS activity is proportional to this rate. If absolute quantification is required, a standard curve can be generated using a fluorescent standard (e.g., the triazolopyrimidine product, if available, or a stable fluorescent molecule like quinine sulfate).
-
Normalize Activity: Normalize the NOS activity to the protein concentration of the sample (e.g., in units of pmol/min/mg protein).
Expected Results:
-
Active Samples: A time-dependent increase in fluorescence.
-
Inhibitor Control: A significantly reduced rate of fluorescence increase compared to the untreated sample.
-
Blank/No Enzyme Control: Minimal to no increase in fluorescence over time.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained with this protocol, several validation steps are essential:
-
Substrate Dependence: The reaction should be dependent on the presence of L-Arginine. Running a control without L-Arginine should result in a flat-line reading.
-
Enzyme Concentration Dependence: The rate of the reaction should be proportional to the amount of enzyme (sample) added. A titration of the sample volume should yield a linear increase in the reaction rate.
-
Inhibitor Specificity: The activity should be significantly reduced by known NOS inhibitors like L-NAME, confirming that the measured signal is indeed from NOS activity.
-
Linearity: The assay should be linear with respect to time and enzyme concentration within a defined range.
Conclusion and Future Applications
The use of this compound presents a promising and sensitive method for the fluorometric determination of Nitric Oxide Synthase activity. Its application in a high-throughput format makes it particularly valuable for screening compound libraries in drug discovery programs aimed at modulating NOS activity.[6][7] Further characterization of the fluorescent product and optimization of the assay conditions for specific biological matrices will enhance its utility in both basic research and clinical investigations.[1]
References
- BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit.
- Suslick, K. S., et al. (2004). Measurement of nitric oxide by 4,5-diaminofluorescein without interferences. PubMed.
- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
- MDPI. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- PubMed. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. PubMed.
- ResearchGate. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
- Soils Lab. (2021). SOP: Enzyme assays (pNP).
- Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes.
- ResearchGate. (2013). Any protocols in enzyme purification that retain high enzyme activity?.
- PubMed Central. (n.d.). High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities.
- PubMed. (2012). Mechanism of Action Assays for Enzymes.
- PubMed Central. (2022). Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy.
- RSC Publishing. (2021). Activatable fluorescent probes for in situ imaging of enzymes.
- PubMed. (2023). A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators.
- MDPI. (2020). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of nitric oxide by 4,5-diaminofluorescein without interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
"4,5-Diamino-6-hydroxypyrimidine sulfate as an inhibitor of GTP cyclohydrolase I"
Application Note & Protocols
Topic: 4,5-Diamino-6-hydroxypyrimidine Sulfate as an Inhibitor of GTP Cyclohydrolase I
Audience: Researchers, scientists, and drug development professionals.
Introduction: Probing the Gateway to Tetrahydrobiopterin Synthesis
Guanosine Triphosphate (GTP) Cyclohydrolase I (GCH1, EC 3.5.4.16) is the first and rate-limiting enzyme in the de novo biosynthesis of (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1][2] BH4 is an indispensable catalytic cofactor for a small but critical group of enzymes: the aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylase) and all three isoforms of nitric oxide synthase (NOS).[3][4] Consequently, GCH1 activity is a master regulator of processes ranging from neurotransmitter synthesis (dopamine, serotonin) to vascular tone and immune response (nitric oxide production).[5][6][7]
Given its pivotal role, the pharmacological inhibition of GCH1 is a key strategy for investigating the physiological and pathophysiological roles of de novo BH4 synthesis. The pyrimidine analog, 2,4-Diamino-6-hydroxypyrimidine (DAHP), has been established as the prototypic inhibitor for this purpose.[8][9] This document provides a comprehensive guide to the mechanism and application of its sulfate salt form for the targeted inhibition of GCH1.
A note on nomenclature: The compound widely characterized and utilized as the canonical GCH1 inhibitor is 2,4-Diamino-6-hydroxypyrimidine (DAHP). The user's topic specifies the 4,5-diamino isomer. While related pyrimidines exist, the vast body of scientific literature on GCH1 inhibition refers to the 2,4-isomer. This guide will therefore focus on the established properties and protocols for 2,4-Diamino-6-hydroxypyrimidine sulfate, assuming it to be the intended subject of inquiry.
The GCH1-BH4 Axis: A Core Metabolic Pathway
The synthesis of BH4 from GTP is a multi-step enzymatic process initiated by GCH1. This enzyme catalyzes the complex hydrolytic opening of the imidazole ring of GTP and subsequent rearrangement to form 7,8-dihydroneopterin triphosphate (DHNP-3'-TP).[1][10] Subsequent enzymes, 6-pyruvoyl-tetrahydropterin synthase (PTPS) and sepiapterin reductase (SR), complete the conversion to BH4.[3][11]
The activity of GCH1 is tightly controlled by a negative feedback loop. The final product, BH4, binds to the GCH1 Feedback Regulatory Protein (GFRP), inducing a conformational change that promotes GFRP's association with GCH1, thereby inhibiting its catalytic activity.[7] This inhibition is competitively reversed by L-phenylalanine, providing a mechanism to increase BH4 synthesis in response to high levels of this amino acid.[3]
Inhibitor Profile: 2,4-Diamino-6-hydroxypyrimidine Sulfate
Physicochemical Properties
| Property | Value |
| Chemical Name | 2,4-Diamino-6-hydroxypyrimidine sulfate |
| Synonyms | DAHP, 2,4-diaminohypoxanthine |
| Molecular Formula | C₄H₆N₄O (Free Base) |
| Molecular Weight | 126.12 g/mol (Free Base) |
| CAS Number | 56-06-4 (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in aqueous solutions. The sulfate salt enhances solubility and stability compared to the free base. |
A Dual Mechanism of Action
Initial assumptions suggested that DAHP acts as a simple competitive inhibitor by mimicking the guanine ring of the GTP substrate.[12] However, extensive research has revealed a more sophisticated, dual mechanism that is critically dependent on the presence of GFRP.[12][13][14][15]
-
GFRP-Dependent Allosteric Inhibition (High Potency): At lower, physiologically relevant concentrations, DAHP's primary mechanism is indirect. Due to its structural similarity to BH4, DAHP binds to GFRP. This DAHP-GFRP complex then binds to GCH1, allosterically inhibiting its activity.[13][14] This mode of inhibition is potent and is the main reason for DAHP's effectiveness in cellular systems where GFRP is expressed.
-
Direct Competitive Inhibition (Low Potency): At much higher concentrations, DAHP can directly compete with GTP for the GCH1 active site.[12][15] This mechanism is less potent and generally requires millimolar concentrations of the inhibitor in vitro in the absence of GFRP.
This dual mechanism has a critical experimental implication: the inhibitory efficacy of DAHP in any given biological system is directly proportional to the expression level of GFRP.[12]
Experimental Protocols
Reagent Preparation
-
DAHP Sulfate Stock Solution (100 mM):
-
Rationale: A concentrated, sterile stock solution is essential for accurate dosing in experiments and to minimize the addition of solvent volume.
-
Weigh the appropriate amount of 2,4-Diamino-6-hydroxypyrimidine sulfate.
-
Dissolve in sterile, nuclease-free water to a final concentration of 100 mM. Gentle warming (to 37°C) or vortexing may be required to fully dissolve the compound.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C for up to 6 months.
-
-
GCH1 Assay Buffer (5X Stock):
-
Rationale: This buffer provides the optimal pH and ionic conditions for GCH1 activity and stability. The inclusion of DTT maintains a reducing environment, protecting enzyme sulfhydryl groups.
-
Combine the following to create a 5X stock:
-
500 mM Tris-HCl, pH 7.8
-
500 mM KCl
-
12.5 mM EDTA
-
5 mM Dithiothreitol (DTT) - Add fresh before use from a frozen stock.
-
-
Store the buffer without DTT at 4°C.
-
Protocol 1: In Vitro GCH1 Inhibition Assay
This protocol quantifies the direct effect of DAHP on the activity of purified GCH1 by measuring the formation of its fluorescent product.
-
Workflow Diagram:
-
Step-by-Step Procedure:
-
Prepare Reaction Mixtures: In a 96-well microplate, prepare reaction mixtures for each condition (final volume 80 µL). Include a no-enzyme control.
-
1X Assay Buffer
-
Recombinant human GCH1 (e.g., 0.1-0.5 µg)
-
Recombinant human GFRP (equimolar to GCH1, if testing the GFRP-dependent mechanism)
-
DAHP stock solution to achieve final concentrations from 0 µM to 5 mM.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme/GFRP complex.
-
Initiate Reaction: Add 20 µL of 5 mM GTP solution to each well to start the reaction (final concentration: 1 mM GTP; final volume: 100 µL).
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Terminate and Oxidize: Stop the reaction by adding 10 µL of acidic iodine solution (1% I₂ / 2% KI in 1 N HCl). This step oxidizes the product, dihydroneopterin, to the highly fluorescent neopterin.
-
Incubate: Incubate at room temperature for 15 minutes in the dark.
-
Quench Iodine: Add 10 µL of 2% ascorbic acid to quench the excess iodine.
-
Measure Fluorescence: Read the fluorescence on a plate reader with excitation at ~350 nm and emission at ~450 nm.
Protocol 2: Cellular Inhibition of Nitric Oxide Synthesis
This protocol uses DAHP to demonstrate the reliance of cytokine-induced nitric oxide (NO) production on de novo BH4 synthesis in a macrophage cell line (e.g., RAW 264.7).
-
Cell Plating: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of DAHP (e.g., 0-2 mM). As a specificity control, include wells with DAHP (2 mM) plus 100 µM sepiapterin (a substrate for the BH4 salvage pathway). Incubate for 2 hours.
-
Rationale: Pre-incubation ensures that the cellular machinery for BH4 synthesis is inhibited before the stimulus for NO production is added. The sepiapterin control validates that the effect of DAHP is specifically on the de novo pathway, as the salvage pathway should "rescue" the phenotype.[9]
-
-
Stimulation: Add a stimulating cocktail of lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Measure Nitrite Production: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in culture medium. Quantify the nitrite concentration in the supernatant using the Griess Reagent System, following the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at 540 nm. A decrease in absorbance in DAHP-treated wells indicates inhibition of NO synthesis. A restoration of the signal in the DAHP + sepiapterin wells confirms the specificity of inhibition.
Data Interpretation & Troubleshooting
IC₅₀ Determination
For the in vitro assay, subtract the background fluorescence (no-enzyme control) from all readings. Plot the percent inhibition against the log of the DAHP concentration. Fit the data using a nonlinear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value. Expect a significantly lower IC₅₀ in the presence of GFRP compared to its absence.
Common Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Inhibition in vitro | 1. Absence of GFRP in the assay. 2. Degraded enzyme or inhibitor. 3. Incorrect buffer pH. | 1. Repeat the assay including recombinant GFRP. 2. Use fresh aliquots of enzyme and inhibitor. 3. Verify the pH of the assay buffer is ~7.8. |
| High Background in Cellular Assay | 1. Phenol red in media interfering with Griess assay. 2. Cell death releasing interfering substances. | 1. Use phenol red-free medium for the experiment. 2. Perform a cell viability assay (e.g., MTT) to ensure DAHP is not causing toxicity at the concentrations used. |
| Inhibition in Cellular Assay Not Rescued by Sepiapterin | 1. The effect of DAHP may be off-target at the concentration used. 2. Sepiapterin is not being taken up or metabolized by the cells. | 1. Lower the DAHP concentration and repeat. 2. Confirm the activity of the sepiapterin reductase and dihydrofolate reductase enzymes in your cell model. |
Summary
4,5-(2,4)-Diamino-6-hydroxypyrimidine sulfate is an invaluable pharmacological tool for probing the GCH1-BH4 axis. Its efficacy is rooted in a sophisticated, GFRP-dependent mechanism, making it a potent inhibitor in biological systems expressing this regulatory protein. When used with appropriate controls, such as the sepiapterin rescue in cellular assays, DAHP allows researchers to selectively dissect the contributions of de novo BH4 synthesis to a myriad of physiological and disease processes. Understanding its dual mechanism of action is paramount to designing robust experiments and accurately interpreting the resulting data.
References
- Wikipedia contributors. (2023). GTP cyclohydrolase I. Wikipedia. [Link]
- Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal. [Link]
- Latini, A., et al. (2018). Metabolic pathways involved in the biosynthesis of tetrahydrobiopterin (BH4).
- Werner, E. R., et al. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal. [Link]
- Gene Food. (2023). What is Tetrahydrobiopterin (BH4) and How Can I Make More of it?. Gene Food. [Link]
- Levet, C., et al. (2021). Tetrahydrobioterin (BH4)
- M-CSA. GTP cyclohydrolase I.
- Wikipedia contributors. (2023). GTP cyclohydrolase. Wikipedia. [Link]
- Hussein, D., et al. (2021). GTP Cyclohydrolase I as a Potential Drug Target: New Insights into Its Allosteric Modulation via Normal Mode Analysis.
- Lee, H., et al. (2001). GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species. PubMed Central. [Link]
- Gupta, N., & Kumar, A. (2023). GTP cyclohydroxylase1 (GCH1)
- Gupta, N., & Kumar, A. (2023). GCH1: GTP cyclohydroxylase1: Role in neurodegenerative diseases.
- Verdú-Cerezo, A., et al. (2016). [Autosomal recessive GTPCH 1 deficiency: the importance of the analysis of neurotransmitters in cerebrospinal fluid]. PubMed. [Link]
- Hyland, K. (2008). Pathways of biopterin, dopamine, and serotonin synthesis.
- Hatakeyama, K., & Kagamiyama, H. (1998). A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I. Springer Link. [Link]
- Alp, N. J., et al. (2009). GTP Cyclohydrolase I Phosphorylation and Interaction With GTP Cyclohydrolase Feedback Regulatory Protein Provide Novel Regulation of Endothelial Tetrahydrobiopterin and Nitric Oxide. AHA/ASA Journals. [Link]
- SciSpace. (2021). A hybrid approach reveals the allosteric regulation of GTP cyclohydrolase I. SciSpace. [Link]
- El-Sahar, A. E., et al. (2021).
- Hussein, D., et al. (2023). In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics.
- Gross, S. S., et al. (1998). GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine.
- Goodwin, B. L., et al. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine.
- Goodwin, B. L., et al. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-diamino-6-hydroxypyrimidine. PubMed. [Link]
- Gross, S. S., et al. (1998). GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-Diamino-6-Hydroxypyrimidine. Journal of Biological Chemistry. [Link]
- Kraft, V. A. N., et al. (2019). GTP Cyclohydrolase 1/Tetrahydrobiopterin Counteract Ferroptosis through Lipid Remodeling.
- Sung, Y. J., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. PubMed. [Link]
Sources
- 1. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mygenefood.com [mygenefood.com]
- 5. GTP cyclohydroxylase1 (GCH1): Role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. scbt.com [scbt.com]
- 9. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Practical Guide to Purine Synthesis via the Traube Method Using 4,5-Diamino-6-hydroxypyrimidine sulfate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed protocol for the synthesis of purine derivatives, specifically focusing on the cyclization of 4,5-Diamino-6-hydroxypyrimidine sulfate. This method, a variation of the classical Traube purine synthesis, is a foundational technique for creating the core purine scaffold, which is central to numerous biologically active molecules and pharmaceutical agents.[1] This document offers insights into the reaction mechanism, a step-by-step experimental protocol, methods for product purification and characterization, and essential safety considerations.
Principle and Mechanism
The Traube purine synthesis is a versatile and classical method for constructing the purine ring system.[2][3] The core of the synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit to form the imidazole portion of the purine ring.[3] In this specific application, this compound serves as the key precursor.
The reaction proceeds via the formylation of one of the amino groups (typically the more nucleophilic C5-amino group) by a one-carbon source like formamide or formic acid, followed by an intramolecular cyclodehydration to yield the purine ring system.[4] Heating the reaction mixture provides the necessary activation energy to drive the cyclization, which can be slow at lower temperatures. The use of formamide often serves as both the reagent and the solvent. A specific protocol describes heating the pyrimidine precursor in formamide at 170-180°C for two hours to facilitate this transformation.[5]
Caption: Reaction pathway for Traube purine synthesis.
Materials and Reagents
Proper preparation and handling of materials are critical for the success and safety of the synthesis.
| Reagent / Material | Grade / Specification | Supplier Example | Purpose |
| This compound | ≥98% Purity | Sigma-Aldrich, TCI | Starting pyrimidine precursor |
| Formamide | Anhydrous, ≥99.5% | Fisher Scientific, Merck | One-carbon source and solvent |
| Ethanol | 95% or Absolute | VWR, Local Supplier | Washing and recrystallization |
| Distilled or Deionized Water | High Purity | In-house | Solvent and washing |
| Activated Carbon | Decolorizing grade | Standard lab suppliers | Removal of colored impurities |
| Round-bottom flask (250 mL) | Borosilicate glass | Pyrex, Kimble | Reaction vessel |
| Reflux Condenser | Standard taper joint | Standard lab suppliers | Prevent solvent loss during heating |
| Heating Mantle & Stirrer | With temperature control | IKA, Heidolph | Controlled heating and mixing |
| Buchner Funnel & Flask | Appropriate size | Standard lab suppliers | Vacuum filtration |
| Filter Paper | Whatman No. 1 or equivalent | Whatman | Solid collection |
| pH paper or meter | Monitoring pH during workup |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of guanine from a triaminopyrimidine precursor, which follows the same fundamental cyclization step.[5]
Step 1: Reaction Setup
-
Place this compound (e.g., 25 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add formamide (e.g., 125 mL) to the flask. The formamide acts as both the cyclizing reagent and the solvent.[5]
-
Attach a reflux condenser to the flask and ensure a secure connection.
-
Set up the apparatus in a certified chemical fume hood, positioned on a heating mantle with stirring capabilities.
Step 2: Cyclization Reaction
-
Begin stirring the mixture to ensure even heating.
-
Heat the flask using the heating mantle to a temperature of 170-180°C.[5]
-
Maintain this temperature and allow the reaction to proceed under reflux for approximately 2 hours.[5] The solution may darken during this process.
Step 3: Product Isolation and Work-up
-
After the 2-hour reflux period, turn off the heat and allow the flask to cool to room temperature. The product will likely precipitate out of the solution upon cooling.
-
Once cool, further chill the mixture in an ice bath to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with cold distilled water and then with cold ethanol to remove residual formamide and other soluble impurities.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a beaker of appropriate size.
-
Add a minimal amount of hot distilled water to dissolve the product. The solubility of many purines increases significantly with temperature.
-
If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the pure product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly in a vacuum oven.
Characterization and Analysis
To confirm the identity and purity of the synthesized purine, the following analytical techniques are recommended:
-
Melting Point (mp): Compare the observed melting point with literature values. Purine itself melts at 214-217°C.[6] Derivatives will have distinct melting points.
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The chemical shifts of protons and carbons in the purine ring are characteristic and can confirm the structure.[7][8] For example, in theophylline, a dimethylated xanthine (a purine-one), the methyl groups give characteristic proton signals around 3.23δ and 3.41δ.[9]
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as N-H stretches (around 3100-3300 cm⁻¹) and C=O stretches (in cases like xanthine or guanine, around 1650-1700 cm⁻¹).[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[10]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time or ensure the reaction temperature is consistently within the 170-180°C range. |
| Product loss during work-up. | Ensure the product is fully precipitated before filtration by sufficient cooling. Use minimal solvent for recrystallization. | |
| Product is Dark/Colored | Formation of polymeric side products. | Use activated carbon during recrystallization. Ensure starting materials are pure, as impurities can lead to side reactions.[11] |
| Reaction Stalls | Insufficient temperature. | Verify the internal temperature of the reaction mixture. |
| Impure reagents. | Use anhydrous formamide and high-purity starting pyrimidine. | |
| Purification Issues | Poor crystal formation. | Allow for slow cooling during recrystallization. If the product "oils out," redissolve in slightly more hot solvent. |
| Product is insoluble. | The polarity of purines can vary greatly.[12] If water is not a suitable recrystallization solvent, consider alternatives like ethanol/water mixtures or other polar organic solvents. |
Workflow and Safety
The overall experimental process requires careful planning and adherence to safety protocols, especially when handling reagents like formamide and formic acid.
Caption: General experimental workflow for purine synthesis.
Safety Precautions:
-
Formamide: Formamide is a suspected carcinogen and reproductive toxin.[13][14] It is also a skin and eye irritant.[14] Always handle formamide in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[14][15]
-
Formic Acid: If used as an alternative, formic acid is corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled.[16] Handle with extreme care in a fume hood and wear acid-resistant gloves and face protection.
-
Heating: The reaction is conducted at high temperatures. Use a properly functioning heating mantle and ensure the apparatus is securely clamped. Never heat a closed system.
-
Waste Disposal: Dispose of all chemical waste, including formamide solutions and contaminated materials, according to institutional and local environmental regulations. Waste formamide should be collected in a designated, sealed container.[14]
References
- Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline.
- Traube Purine Synthesis. (n.d.). Scribd.
- TRAUBE PURINE SYNTHESIS.pptx. (n.d.). Scribd.
- Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.
- 1-III) Traube Synthesis For Purine. (n.d.). Scribd.
- Traube purine synthesis. (2023, February 19). Chemistry Online.
- Traube Purine Synthesis. (n.d.). Merck Index.
- General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate.
- Safety Data Sheet Formamide. (n.d.). G-Biosciences.
- Safety Data Sheet: Formamide. (n.d.). Carl ROTH.
- Formamide Safety Information. (n.d.). Washington State University.
- Formamide Hazard Summary. (n.d.). New Jersey Department of Health.
- Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. (2006). ARKIVOC.
- Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. (n.d.). ResearchGate.
- Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. (n.d.). TSI Journals.
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Molecules.
- NMR studies of purines. (n.d.). ResearchGate.
- Synthesis of Xanthine Derivatives by Ring Closure Reaction. (n.d.). Asian Publication Corporation.
- Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (n.d.). Beilstein Journal of Organic Chemistry.
- Towards the Use of Adsorption Methods for the Removal of Purines from Beer. (2021). Applied Sciences.
- Separation of purine and pyrimidine bases by capillary zone electrophoresis with carbonate buffers. (1999). DigitalCommons@URI.
- Purine metabolism. (n.d.). Wikipedia.
- 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. (1999). Clinical Chemistry.
- Theophylline. (n.d.). Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Traube Purine Synthesis [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. slideshare.net [slideshare.net]
- 5. tsijournals.com [tsijournals.com]
- 6. 120-73-0 CAS MSDS (Purine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theophylline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry-online.com [chemistry-online.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. nj.gov [nj.gov]
- 16. geneseo.edu [geneseo.edu]
Application Notes and Protocols: Preparation of 4,5-Diamino-6-hydroxypyrimidine Sulfate and Its Derivatives
Abstract
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 4,5-diamino-6-hydroxypyrimidine sulfate and its subsequent derivatization. This pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a critical precursor for a multitude of biologically active molecules, including antiviral agents and purine analogues.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for synthesis, purification, characterization, and troubleshooting. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Aminopyrimidines
The pyrimidine nucleus is a fundamental heterocyclic motif present in nucleic acids (cytosine, thymine, and uracil) and a vast array of pharmacologically active compounds.[3][] Specifically, 4,5-diaminopyrimidine derivatives are highly valued as key intermediates. Their vicinal diamine functionality at the C4 and C5 positions provides a reactive handle for the construction of fused heterocyclic systems, most notably purines, through cyclization reactions.[5][6] 4,5-Diamino-6-hydroxypyrimidine, in particular, is a direct precursor to guanine and its analogues, which are pivotal in the development of antiviral drugs like ganciclovir.[7]
This document outlines a reliable, multi-step synthetic route starting from common laboratory reagents to yield high-purity this compound. Furthermore, it details the classic Traube synthesis for its conversion into purine derivatives, a critical transformation for drug discovery programs.
Overall Synthetic Pathway
The synthesis is a four-step process beginning with the construction of the pyrimidine ring, followed by functionalization and final isolation as a stable sulfate salt. This pathway is modular and allows for purification at intermediate stages if necessary.
Caption: High-level overview of the synthetic pathway.
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity | Notes |
| Guanidine Hydrochloride | 50-01-1 | Sigma-Aldrich | ≥99% | Hygroscopic, store in a desiccator. |
| Ethyl Cyanoacetate | 105-56-6 | Sigma-Aldrich | ≥99% | Lachrymator, handle in a fume hood. |
| Sodium Metal | 7440-23-5 | Sigma-Aldrich | ACS Reagent | Highly reactive with water. Handle with care. |
| Anhydrous Ethanol | 64-17-5 | Sigma-Aldrich | 200 proof | Ensure absence of water for sodium ethoxide prep. |
| Glacial Acetic Acid | 64-19-7 | Sigma-Aldrich | ≥99.7% | Corrosive. |
| Sodium Nitrite | 7632-00-0 | Sigma-Aldrich | ≥99% | Oxidizer. |
| Palladium on Carbon (5%) | 7440-05-3 | Sigma-Aldrich | Standard hydrogenation catalyst. | |
| Sodium Dithionite | 7775-14-6 | Sigma-Aldrich | ≥88% | Alternative reducing agent. |
| Sulfuric Acid (98%) | 7664-93-9 | Sigma-Aldrich | ACS Reagent | Highly corrosive. Add to water slowly. |
Detailed Synthesis Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Intermediate I)
This procedure is a robust method for constructing the initial pyrimidine ring, adapted from Organic Syntheses.[8]
Rationale: This is a classic Traube pyrimidine synthesis, which involves the condensation of a compound containing an N-C-N fragment (guanidine) with a C-C-C fragment (ethyl cyanoacetate).[8][9] Sodium ethoxide acts as a strong base to deprotonate the guanidine and the active methylene group of the ester, facilitating the cyclization.
Step-by-Step Procedure:
-
Prepare Sodium Ethoxide Solution: In a 1 L round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium (23 g, 1 g-atom) in anhydrous ethanol (250 mL). Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Perform this in a fume hood away from ignition sources.
-
Initial Reaction: Once the sodium has completely dissolved, cool the solution. Add ethyl cyanoacetate (113 g, 1 mole).
-
Prepare Guanidine Base: In a separate flask, prepare another sodium ethoxide solution of the same concentration. To this, add guanidine hydrochloride (97 g, 1.02 moles). The precipitation of sodium chloride will occur.
-
Condensation: Filter the sodium chloride precipitate. Add the clear ethanolic guanidine solution to the ethyl sodiocyanoacetate solution from step 2.
-
Reflux: Heat the combined mixture under reflux for 2 hours.
-
Work-up: Evaporate the mixture to dryness. Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).
-
Crystallization: Cool the solution in an ice bath. The product will crystallize as yellow needles.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold water, and dry. Expected yield: 101–103 g (80–82%).[8] The melting point is 260–270 °C with decomposition.[9]
Protocol 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (Intermediate II)
Rationale: The C5 position of the 2,4-diamino-6-hydroxypyrimidine ring is activated towards electrophilic substitution. Nitrosation is achieved using nitrous acid, which is generated in situ from sodium nitrite and a weak acid like acetic or formic acid.[10][11]
Step-by-Step Procedure:
-
In a 3 L beaker, suspend 2,4-diamino-6-hydroxypyrimidine (60 g) in water (1200 mL).
-
Add a solution of sodium nitrite (34 g) in water (100 mL) to the suspension.
-
While stirring vigorously with a magnetic stirrer, slowly add glacial acetic acid (40 mL) dropwise. The solution will turn a characteristic rose-red color as the nitroso product precipitates.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the red precipitate by vacuum filtration, wash thoroughly with water and then with ethanol to aid drying.
-
Dry the product in an oven at 80 °C. The yield is typically high.
Protocol 3: Reduction to 4,5-Diamino-6-hydroxypyrimidine (Target Compound)
Two primary methods are presented for the reduction of the nitroso group: catalytic hydrogenation and chemical reduction with sodium dithionite.
Method A: Catalytic Hydrogenation
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitroso groups to amines.[5] Noble metal catalysts like Palladium on Carbon (Pd/C) are highly effective. The reaction is often performed in an aqueous suspension. Controlling the pH is crucial; performing the hydrogenation in a neutral to slightly acidic medium and adding a base only after the reaction is complete can prevent the dissolution of the palladium catalyst.[6]
Caption: Workflow for the catalytic hydrogenation step.
Step-by-Step Procedure:
-
To a suitable high-pressure hydrogenation reactor, add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (e.g., 1.8 mol), water (650 mL), and 5% Pd/C catalyst (e.g., 5 g).[6]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 15-20 bar.
-
Heat the mixture to 95-100 °C with efficient stirring. Hydrogen uptake will be observed.
-
After hydrogen uptake ceases, continue stirring for an additional 30 minutes to ensure the reaction is complete. The pH of the suspension will typically rise to around 5.5-6.5.[6]
-
Cool the reactor, vent the hydrogen, and add an aqueous sodium hydroxide solution (e.g., 1.98 mol) to dissolve the product by forming its sodium salt. This step is critical for separating the product from the insoluble catalyst.
-
Filter the hot solution through a pad of celite to remove the catalyst. Proceed immediately to Protocol 4.
Method B: Chemical Reduction with Sodium Dithionite
Rationale: Sodium dithionite (Na₂S₂O₄) is an inexpensive and powerful reducing agent for nitro and nitroso groups.[12][13] The reaction is typically performed in a basic aqueous solution to ensure the solubility of the pyrimidine species. The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[13]
Step-by-Step Procedure:
-
In a beaker, suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (52 g) in hot (80 °C) distilled water (440 mL).
-
Place the beaker in a water bath at 90 °C and stir the suspension for 1 hour.
-
Add 20% sodium hydroxide solution (46 mL) to aid in dissolving the starting material.[10]
-
Add solid sodium dithionite (approximately 80-90 g) in portions over 1-2 hours. The red color of the suspension will fade to a pale yellow, indicating the completion of the reduction. Maintain the temperature and stirring throughout the addition.
-
Once the reaction is complete, cool the mixture. Proceed immediately to Protocol 4.
Protocol 4: Isolation as this compound
Rationale: The free 4,5-diamino-6-hydroxypyrimidine is susceptible to aerial oxidation. Isolating it as a sulfate salt significantly enhances its stability for storage and handling.[14] The salt is sparingly soluble in acidic aqueous media and can be readily isolated by precipitation.
Step-by-Step Procedure:
-
Take the final reaction mixture from Protocol 3 (either the filtered solution from Method A or the cooled mixture from Method B).
-
While stirring, slowly and carefully add concentrated sulfuric acid until the pH of the solution is approximately 1-2.
-
A white to off-white precipitate of the sulfate salt will form.
-
Cool the mixture in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the product by vacuum filtration.
-
Wash the filter cake sequentially with cold distilled water and then ethanol.
-
Dry the product in a vacuum oven at 80 °C. The expected product is a stable, crystalline solid with a melting point >300 °C.[7][10]
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Results |
| Appearance | White to off-white or pale yellow crystalline powder.[][15] |
| Melting Point | >300 °C (decomposes).[7] |
| Solubility | Sparingly soluble in water (approx. 2 g/L). Soluble in DMSO.[16] |
| FT-IR (KBr, cm⁻¹) | Broad peaks in the 3100-3400 region (N-H and O-H stretching), ~1670 (C=O stretching, keto-enol tautomerism), ~1580-1620 (C=N, C=C stretching and NH₂ scissoring), ~1130 (S=O stretching from sulfate).[7] |
| ¹H NMR (DMSO-d₆) | Due to the presence of multiple exchangeable protons (NH₂, OH) and potential tautomerism, the spectrum can be complex. Expect broad signals for the amine and hydroxyl protons, and a singlet for the C-H proton of the pyrimidine ring (if not deuterated during synthesis). The exact shifts can vary. |
| ¹³C NMR (DMSO-d₆) | Expect signals corresponding to the four unique carbons of the pyrimidine ring. The chemical shifts will be influenced by the electron-donating amino and hydroxyl groups.[17] |
| Purity (HPLC) | Typically ≥98%.[13] |
Preparation of Derivatives: The Traube Purine Synthesis
The primary application of 4,5-diamino-6-hydroxypyrimidine is as a precursor to purines. The Traube synthesis is a classic and highly effective method for this transformation.[3][5]
Rationale: This reaction involves the condensation of the 4,5-diaminopyrimidine with a one-carbon unit, followed by cyclization and dehydration to form the fused imidazole ring of the purine system. Using formamide serves as both the carbon source and the solvent.[7]
Protocol 5: Synthesis of Guanine (2-Amino-6-hydroxypurine)
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place this compound (50 g) and formamide (250 mL).[7]
-
Heat the mixture in an oil bath to 170-180 °C for 2 hours. Water will be evolved during the reaction.
-
Cool the reaction mixture. The crude guanine product will precipitate.
-
Collect the solid by filtration.
-
Purification: The crude product can be purified by dissolving it in a dilute NaOH solution, treating with activated carbon, filtering, and then re-precipitating the purified guanine by carefully adding an acid (like formic or acetic acid) until the pH reaches ~9.5.[7]
-
Filter the purified product, wash with water, and dry.
Troubleshooting and Expert Guidance
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Ring Formation) | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions, especially for the sodium ethoxide formation. Extend reflux time and monitor by TLC.[10] |
| Incomplete Nitrosation (Step 2) | Insufficient acid or sodium nitrite; temperature too high. | Ensure dropwise addition of acid to maintain a low temperature initially. Check the stoichiometry of reagents.[11] |
| Stalled Hydrogenation (Step 3A) | Catalyst poisoning or deactivation; poor mixing. | Ensure the starting material is free of impurities that could poison the catalyst. Increase stirring speed to improve H₂ mass transfer. If necessary, filter and add fresh catalyst.[11] |
| Formation of colored impurities | Aerial oxidation of the final diaminopyrimidine. | Minimize exposure of the free base to air. Work quickly during the final work-up and isolation steps. Storing the product as the sulfate salt is critical for stability.[14] |
| Difficulty in Purification | Presence of side-products or unreacted starting materials. | For polar aminopyrimidines, standard reversed-phase chromatography can be challenging. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or crystallization from appropriate solvents.[18] |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Sodium Metal: Extremely reactive. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or mineral oil.
-
Ethyl Cyanoacetate: Is a lachrymator. Avoid inhalation of vapors.
-
Acids and Bases: Concentrated acids (H₂SO₄) and bases (NaOH, NaOEt) are corrosive. Handle with extreme care and add reagents slowly to control exothermic reactions.
-
Hydrogenation: Reactions involving pressurized hydrogen gas should only be performed in a specialized, pressure-rated reactor by trained personnel. Ensure the system is properly purged and leak-tested.
References
- Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine.
- BenchChem Technical Support. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
- Google Patents. (n.d.). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
- Chemistry Online. (2023). Traube purine synthesis.
- Scribd. (n.d.). 1-III) Traube Synthesis For Purine.
- Scribd. (n.d.). Traube Purine Synthesis.
- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- Journal of the Chemical Society, Perkin Transactions 1. (1973). Clarification of the Ring-closure of Certain 4,5-Diaminopyrimidines to 6-Su bstituted 8-Alkylpurines.
- PubMed. (1995). Synthesis of [4,5,6,8-(13)C4]guanine, a Reagent for the Production of Internal Standards of Guanyl DNA Adducts.
- PubMed. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Discovery - the University of Dundee Research Portal. (n.d.). Solid phase synthesis of purines from pyrimidines.
- ResearchGate. (2006). Improved syntheses in the pyrimidine series. II.
- Google Patents. (n.d.). CN114380832A - One-step synthetic method of guanine.
- Google Patents. (n.d.). US6242599B1 - Process for the preparation of guanine.
- Eureka | Patsnap. (n.d.). One-step synthesis method of guanine.
- Chem-Impex. (n.d.). 4,5-Diamino-6-hydroxypyrimidine.
- Pharmaffiliates. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt.
- YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series.
- Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
- Jinan Future chemical Co.,Ltd. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate CAS:35011-47-3.
- Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
- SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum.
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][8][20]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
Sources
- 1. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. labproinc.com [labproinc.com]
- 16. jnfuturechemical.com [jnfuturechemical.com]
- 17. Synthesis of [4,5,6,8-(13)C4]guanine, a reagent for the production of internal standards of guanyl DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
"analytical methods for the characterization of 4,5-Diamino-6-hydroxypyrimidine sulfate"
An In-Depth Guide to the Analytical Characterization of 4,5-Diamino-6-hydroxypyrimidine Sulfate
Introduction: The Critical Role of a Key Pharmaceutical Intermediate
4,5-Diamino-6-hydroxypyrimidine is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals. Its sulfate salt is a common form used in manufacturing processes. This compound serves as a fundamental building block for nucleoside analogs and other biologically active molecules, including broad-spectrum antiviral drugs and folic acid, a crucial vitamin in preventing anemia.[1][2][3][4] Given its role in producing therapeutic agents, ensuring the identity, purity, and overall quality of this compound is not merely a procedural step but a cornerstone of drug safety and efficacy.
This application note provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explain the causality behind the selection of each analytical technique, offering field-proven insights to construct a self-validating system for quality control and research.
Part 1: Foundational Physicochemical Characterization
Before delving into complex instrumentation, a solid understanding of the compound's basic physicochemical properties is essential. This data serves as the first line of identification and is crucial for method development, particularly for solubility and sample preparation.
| Property | Value | Source(s) |
| CAS Number | 102783-18-6 (hemisulfate); 52502-66-6 (sulfate) | [5] |
| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ (hemisulfate) | |
| Molecular Weight | 350.31 g/mol (hemisulfate) | |
| Appearance | Crystals; Light yellow to orange powder | [1][6] |
| Melting Point | ~270 °C (with decomposition) | |
| Solubility | Very slightly soluble in water; Slightly soluble in DMSO and aqueous bases. | [7][8] |
Part 2: Chromatographic Methods for Purity and Identity
Chromatographic techniques are the gold standard for assessing the purity of pharmaceutical intermediates and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Experience: The primary goal of an HPLC method is to separate the main component from any process-related impurities, starting materials, or degradation products. For a polar, aromatic compound like this compound, reversed-phase chromatography on a C18 column is the most effective approach. The choice of a UV detector is logical due to the presence of the UV-active pyrimidine ring.
Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm, a common λmax for pyrimidine derivatives, should be confirmed by a UV scan.[11][12] An alternative is 210 nm for broader detection of the main component and impurities.[13]
-
Column Temperature: 30 °C.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 20 70 30 25 70 30 30 98 2 | 35 | 98 | 2 |
-
-
Sample Preparation:
-
Diluent: Water/Acetonitrile (95:5 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (as a blank), followed by the standard and sample solutions.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Trustworthiness: Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness to ensure the results are reliable. A patent for a similar compound demonstrates good linearity (r=0.9999) using this approach.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation
Expertise & Experience: While HPLC-UV provides quantitative data on purity, it offers no structural information about unknown peaks. LC-MS is indispensable for confirming the identity of the main component by its mass-to-charge ratio (m/z) and for the structural elucidation of impurities. Electrospray ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar, non-volatile molecules like this one.[14]
Protocol: LC-MS Identification
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or QTOF).[15][16]
-
LC Conditions: The HPLC method described above (Section 2.1) is directly applicable, as it uses an MS-compatible mobile phase (0.1% Formic Acid).
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode to protonate the amino groups ([M+H]⁺).
-
Data Acquisition Mode:
-
-
Sample Preparation: Prepare a more dilute sample than for HPLC-UV, typically around 1-10 µg/mL in the mobile phase.[14]
-
Data Interpretation:
-
Confirm the mass of the main peak corresponds to the expected molecular weight of 4,5-Diamino-6-hydroxypyrimidine (126.12 g/mol ), which will be observed as the [M+H]⁺ ion at m/z 127.1.
-
Analyze the MS/MS fragmentation patterns of impurity peaks to propose their structures. This is critical for understanding the reaction process and controlling the quality of the final product.
-
Part 3: Spectroscopic Methods for Unambiguous Identification
Spectroscopic methods provide a molecular fingerprint, offering irrefutable proof of identity when used in combination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a fundamental identity test. The spectrum should contain characteristic absorptions for the amino (-NH₂), hydroxyl (-OH), and pyrimidine ring structures, as well as the distinct peaks from the sulfate counter-ion.
Protocol: FT-IR Identity Confirmation
-
Instrumentation: An FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
Wavenumber (cm⁻¹) Assignment Rationale 3450 - 3300 N-H Asymmetric & Symmetric Stretch Confirms presence of primary amino groups.[17][18] 3300 - 3200 (broad) O-H Stretch Confirms presence of the hydroxyl group, likely broadened by hydrogen bonding.[17] ~1680 C=O Stretch Indicates the presence of the keto tautomer (pyrimidinone form).[17] 1650 - 1550 C=N and C=C Ring Stretch Characteristic vibrations of the pyrimidine ring.[17][18] | ~1100 (strong, broad) | S=O Stretch | Confirms the presence of the sulfate counter-ion.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most definitive analytical technique for structural elucidation. Both ¹H and ¹³C NMR are required for a complete assignment of the molecule's carbon-hydrogen framework, providing unambiguous confirmation of its identity and structure. Due to the compound's low solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
Protocol: NMR Structural Elucidation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
¹H NMR Analysis:
-
Expected Signals: The spectrum is expected to be relatively simple. Look for a singlet corresponding to the proton on the pyrimidine ring (C2-H). Broad signals corresponding to the exchangeable protons of the two amino groups (-NH₂) and the hydroxyl group (-OH) will also be present. The chemical shifts for these exchangeable protons can vary with concentration and temperature.
-
-
¹³C NMR Analysis:
-
Trustworthiness: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments like HSQC if needed, allows for the complete and unequivocal assignment of the structure, leaving no ambiguity as to the compound's identity.
Part 4: Holistic Characterization Workflow
A robust analytical strategy does not rely on a single technique but integrates multiple methods for a comprehensive assessment. The following workflow ensures that all aspects of the compound's identity, purity, and structure are verified.
Conclusion
The analytical characterization of this compound requires a multi-technique approach that combines the separation power of chromatography with the specificity of spectroscopy. By following the protocols and logical workflow outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and quality of this critical pharmaceutical intermediate. This rigorous analytical framework is essential for ensuring the integrity of the final drug product and, ultimately, patient safety.
References
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed.
- Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Royal Society of Chemistry. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- Chemsrc. This compound | CAS#:52502-66-6.
- ChemWhat. This compound CAS#: 52502-66-6.
- CP Lab Safety. 4, 5-Diamino-6-hydroxypyrimidine, min 96% (HPLC), 10 grams.
- Google Patents. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
- Autech Industry Co.,Limited. This compound | CAS: 52502-66-6.
- Mitchell, D. Y., et al. (2012). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. NIH.
- SIELC Technologies. Separation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate on Newcrom R1 HPLC column.
- SpectraBase. 4,5,6-triaminopyrimidine, sulfate(1:1), hydrate - Optional[FTIR] - Spectrum.
- Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A.
- ResearchGate. FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP.
- Google Patents. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- LookChem. Cas 1672-50-0,4,5-Diamino-6-hydroxypyrimidine.
- Parapitsas, E., et al. (2025). Advanced LC-IMS-MS Protocol for Holistic Metabolite Analysis in Wine and Grape Samples. Methods in Molecular Biology.
- Sun, Z., Ji, J., & Zhu, W. (2023). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. PubMed.
- SpectraBase. 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum.
- He, F., et al. (2022). High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. MDPI.
- Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- de Souza, L. P., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. PMC - NIH.
- Gaber, M., El-Gyar, S. A., & El-Baradie, K. Y. (2007). Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. ResearchGate.
- Google Patents. Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
- Google Patents. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Kamacı, M., & Kaya, İ. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. PubMed.
- Sun, Z., Ji, J., & Zhu, W. (2023). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. MDPI.
- Tzani, A., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tsijournals.com [tsijournals.com]
- 5. This compound | 52502-66-6 [chemicalbook.com]
- 6. 4,5-Diamino-6-hydroxypyrimidine | 1672-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 9. Separation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced LC-IMS-MS Protocol for Holistic Metabolite Analysis in Wine and Grape Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
"HPLC-UV method for purity analysis of 4,5-Diamino-6-hydroxypyrimidine sulfate"
A highly sensitive, specific, accurate, and robust stability-indicating HPLC-UV method using HILIC was successfully developed and validated for the purity analysis of this compound. The method effectively overcomes the challenges associated with analyzing this highly polar compound and is suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The comprehensive validation and forced degradation studies confirm its reliability and adherence to international regulatory standards. [23][24][25][26][27]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). US Pharmacopeia.
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- <621> CHROM
- Hydrophilic Interaction Liquid Chrom
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. (2011).
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Understanding the L
- Hydrophilic interaction chrom
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Cas 52502-66-6,4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULF
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Tidke, K. J., & Solanki, P. R.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PlumX Metrics.
- <621> Chromatography - Harmonized Standard. US Pharmacopeia (USP). (2021).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021).
- Polar Compounds. SIELC Technologies.
- Are You Sure You Understand USP <621>?.
- Quality Guidelines. ICH.
- Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers. (2016).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024).
- Impurities and Forced Degradation Studies: A Review. Repositório Institucional.
- Reversed-phase chrom
- Patolia, V. N. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. (2020).
- Kazoka, H. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. (2007).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. (2005).
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- 4,5-Diamino-6-hydroxypyrimidine hemisulf
- This compound | CAS: 52502-66-6. FINETECH INDUSTRY LIMITED.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULF
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. lookchem.com [lookchem.com]
- 12. 4,5-二氨基-6-羟基嘧啶 半硫酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | CAS: 52502-66-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 14. This compound | 52502-66-6 [chemicalbook.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Scalable and Efficient Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,4,5-Triamino-6-hydroxypyrimidine sulfate, a critical starting material for numerous active pharmaceutical ingredients (APIs), including antiviral agents and other purine derivatives.[1][2][3] We present a robust, multi-step synthesis beginning with the cyclization of guanidine and ethyl cyanoacetate, followed by nitrosation, and culminating in a highly efficient catalytic hydrogenation step. This protocol is specifically designed for scalability, emphasizing process safety, yield optimization, and environmental responsibility by favoring a cleaner, catalyst-based reduction over traditional stoichiometric reductants.[4] The rationale behind key procedural choices is discussed to provide researchers and process chemists with the necessary insights for successful implementation and adaptation.
Introduction and Strategic Overview
2,4,5-Triamino-6-hydroxypyrimidine (TAHP), often isolated as its more stable sulfate salt, is a cornerstone building block in medicinal chemistry.[3][5] Its structure is primed for the subsequent construction of fused imidazole rings, forming the core of various purine nucleoside analogs. While often named 4,5-Diamino-6-hydroxypyrimidine, the presence of the guanidine-derived amino group at the 2-position makes the "2,4,5-Triamino" nomenclature more precise, reflecting its common synthetic origin.
The synthetic strategy detailed herein is a well-established pathway, optimized for industrial application. It proceeds in three main stages:
-
Pyrimidine Ring Formation: Construction of the 2,4-Diamino-6-hydroxypyrimidine core via a base-catalyzed condensation reaction.[6][7]
-
C5-Functionalization: Electrophilic nitrosation at the electron-rich C5 position to install a nitroso group, which serves as a precursor to the final amine.[2]
-
Reduction and Isolation: Catalytic hydrogenation of the nitroso intermediate to the corresponding amine, followed by precipitation as the stable sulfate salt.[4][8]
This approach is superior to older methods that utilize hazardous and environmentally taxing reducing agents like sodium sulfide or large quantities of metal powders (Fe/HCl), which generate significant waste streams.[4] Catalytic hydrogenation offers high selectivity, produces water as the primary byproduct, allows for catalyst recycling, and results in a product of superior purity, making it the preferred method for large-scale manufacturing.[4]
Overall Reaction Pathway
The synthesis transforms simple, commercially available starting materials into the target pyrimidine derivative over three sequential steps.
Caption: Experimental workflow for the reduction and isolation.
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (for 1.0 kg of Int. II) | Notes |
| Intermediate II | 1.0 | 155.12 | 1.00 kg | From previous step. |
| Palladium on Carbon (5%) | - | - | 40-50 g | Catalyst loading is critical for efficiency. |
| Water (Deionized) | - | 18.02 | 8.0 L | Solvent for hydrogenation. |
| Sulfuric Acid (98%) | ~1.0 | 98.08 | As needed (~0.63 L) | Used for precipitation. |
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with Intermediate II (1.00 kg), deionized water (8.0 L), and 5% Palladium on Carbon catalyst (40-50 g).
-
Inerting: Seal the reactor and purge it 3-5 times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 2 MPa. Begin stirring and heat the mixture to 40-45°C. [4]The reaction is exothermic; careful temperature control is required.
-
Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes 4-6 hours. The color of the solution will change from red to a pale yellow or colorless solution.
-
Catalyst Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. CAUTION: The catalyst can be pyrophoric and should be handled while wet or under an inert atmosphere.
-
Precipitation of Sulfate Salt: Transfer the clear filtrate to a new vessel. Heat the solution to 80-90°C.
-
Slowly add concentrated sulfuric acid to the hot solution to adjust the pH to 1-2. The sulfate salt of the product is very sparingly soluble and will precipitate as a white to pale yellow solid. [3][4]8. Isolation: Cool the slurry to room temperature, then further cool to 0-5°C and hold for 1-2 hours to ensure complete crystallization.
-
Filter the product, wash liberally with cold deionized water, followed by a wash with ethanol to aid in drying.
-
Dry the final product, 2,4,5-Triamino-6-hydroxypyrimidine sulfate, in a vacuum oven at 70-80°C. Expected yield is >95%.
Characterization and Quality Control
-
Appearance: Pale yellow to off-white crystalline powder. [5]- Melting Point: >300 °C (decomposes). [2]- Solubility: Very low solubility in water; soluble in DMSO. [3]- Purity (HPLC): ≥99.0%
-
IR Spectroscopy: Characteristic peaks for N-H, O-H, C=O, and C=N stretches should be observed.
Safety and Handling Precautions
-
Guanidine Nitrate: Oxidizer. Handle with care.
-
Sodium Methoxide: Corrosive and reacts violently with water. Use in a dry environment with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: Toxic and an oxidizing agent. Avoid contact with acids, which can release toxic nitrogen oxides.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure and a potentially pyrophoric catalyst. It must be conducted in a specialized high-pressure reactor by trained personnel. Ensure proper grounding and inerting procedures are followed. [5]- General Precautions: All steps should be performed in a well-ventilated area or fume hood. Standard PPE, including safety glasses, lab coats, and gloves, is required.
References
- Chem-Impex. (n.d.). 4,5-Diamino-6-hydroxypyrimidine.
- Xi'an Lyphar Biotech Co., Ltd. (2025, January 14). Synthesis of Minoxidil.
- Sandoo. (n.d.). China 4-Pyrimidinol,2,5,6-Triamino4-(Hydrogen Sulfate) Manufacturers & Suppliers.
- Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- ResearchGate. (n.d.). Synthesis of minoxidil.
- PR Newswire. (2025, October 20). The Growing Demand for 2,5,6-Triamino-4-Pyrimidinol Sulfate in the Chemical Industry.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- TÜBİTAK Academic Journals. (2019, August 29). The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe).
- PolyOrg, Inc. (n.d.). 2,5,6-Triamino-4-Pyrimidinol Sulfate.
- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
- PubChem. (n.d.). 2,5,6-Triamino-4-pyrimidinol sulfate.
- precisionFDA. (n.d.). 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE.
- Google Patents. (1989, July 12). United States Patent (19).
- Chemsrc. (2025, August 25). 4,5-diamino-6-hydroxypyrimidine sulfate.
- ChemWhat. (n.d.). This compound CAS#: 52502-66-6.
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
- Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
- ResearchGate. (2025, October 13). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
- MDPI. (2024, March 19). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets.
- RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- National Institutes of Health (NIH). (2025, February 7). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- ResearchGate. (2025, October 12). (PDF) High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
Application Notes & Protocols: The Pivotal Role of 4,5-Diamino-6-hydroxypyrimidine Sulfate in Pteridine Synthesis
Abstract
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are central to numerous biological processes and form the structural core of many therapeutic agents.[1][2] Their synthesis is a cornerstone of medicinal chemistry, with applications ranging from anticancer therapies like Methotrexate to essential vitamins such as folic acid.[2][3] This guide provides an in-depth exploration of 4,5-Diamino-6-hydroxypyrimidine sulfate (DAHP sulfate), a critical precursor in pteridine chemistry. We will elucidate the fundamental reaction mechanisms, provide detailed, field-proven protocols for the synthesis of key pteridine scaffolds, and offer expert insights into optimizing these reactions for drug discovery and development.
Scientific Foundation: Why 4,5-Diamino-6-hydroxypyrimidine is a Privileged Precursor
4,5-Diamino-6-hydroxypyrimidine is a versatile and highly valued building block in pharmaceutical synthesis.[4] Its utility stems from the unique arrangement of its functional groups:
-
Vicinal Diamines: The adjacent amino groups at the C4 and C5 positions are the key to forming the second heterocyclic ring. This arrangement is primed for condensation reactions with 1,2-dicarbonyl compounds to construct the pyrazine portion of the pteridine core.
-
Inherent Functionality: The pre-existing 6-hydroxy group (which exists in tautomeric equilibrium with the 6-oxo form) and the potential for a 2-amino group (as in 2,4,5-triamino-6-hydroxypyrimidine) directly lead to the synthesis of biologically relevant pterin and lumazine scaffolds.[5]
-
Stability of the Sulfate Salt: The free base of diaminopyrimidines can be susceptible to oxidation. The use of the sulfate salt enhances shelf-life and stability, ensuring higher purity of the starting material, which is critical for reproducible, high-yield synthesis.[6][7]
The most common and direct method for constructing the pteridine ring system from DAHP is the Gabriel-Isay condensation . This reaction involves the cyclocondensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., a diketone, ketoaldehyde, or α-ketoacid).[8]
The Gabriel-Isay Condensation Mechanism
The reaction proceeds via a nucleophilic attack from one of the amino groups on a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.
Caption: High-level overview of the pteridine synthesis workflow.
Expert Insight: When an unsymmetrical dicarbonyl compound (where R1 ≠ R2) is used, the reaction can yield a mixture of two regioisomers. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two distinct amino groups on the pyrimidine ring. Controlling regioselectivity is a key challenge and a strategic goal in targeted drug synthesis.[1]
Application Protocol 1: Synthesis of 6,7-Dimethyl-2,4-dihydroxypteridine (A Lumazine Model)
This protocol details the synthesis of a simple lumazine derivative by reacting this compound with biacetyl (a symmetrical diketone), which circumvents the issue of regioisomerism.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| This compound | C₄H₈N₄O₅S | 236.20 | >300 | N/A | Irritant |
| Biacetyl (2,3-Butanedione) | C₄H₆O₂ | 86.09 | -4 | 88 | Flammable, Irritant |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | N/A | Hygroscopic |
| Deionized Water | H₂O | 18.02 | 0 | 100 | None |
| Ethanol | C₂H₆O | 46.07 | -114 | 78.5 | Flammable |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.36 g (10 mmol) of this compound and 1.64 g (20 mmol) of sodium acetate in 100 mL of deionized water.
-
Causality: Sodium acetate acts as a buffer to maintain a mildly acidic to neutral pH. This is crucial because the free amino groups of the pyrimidine need to be sufficiently nucleophilic to attack the carbonyls, a state disfavored in highly acidic conditions.[6]
-
-
Reagent Addition: Gently warm the solution to 50-60°C to ensure complete dissolution. To this clear solution, add 0.95 mL (10.5 mmol) of biacetyl dropwise over 5 minutes with vigorous stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 95-100°C) for 2 hours. A yellow precipitate should begin to form within 30-60 minutes.
-
Trustworthiness: The formation of a colored precipitate is a reliable visual indicator that the condensation and cyclization are proceeding successfully. Pteridines are often colored due to their extended conjugated π-system.[1]
-
-
Isolation: After the reflux period, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with 20 mL of cold deionized water, followed by 20 mL of cold ethanol to remove unreacted starting materials and water-soluble impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 60°C overnight. The final product, 6,7-dimethyl-2,4-dihydroxypteridine, should be a yellow crystalline solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for lumazine synthesis.
Application Protocol 2: Regioselective Synthesis of 7-Methylpterin-6-one
This protocol demonstrates the reaction with an unsymmetrical α-ketoacid, pyruvic acid, to produce a specific pterin regioisomer. This type of reaction is fundamental to synthesizing structures related to biopterin and neopterin, which have complex side chains at the 6-position.[9]
Reaction Principle and Regioselectivity
Reacting DAHP with pyruvic acid (CH₃COCOOH) can theoretically yield two isomers: 6-methylpterin-7-one and 7-methylpterin-6-one. However, the reaction generally shows high regioselectivity.
-
Causality: The aldehyde-like carbonyl of the α-keto group (-COCOOH) is significantly more electrophilic than the ketone carbonyl (CH₃CO-). The initial nucleophilic attack preferentially occurs at this more reactive site. Subsequent cyclization and dehydration lead predominantly to the 7-substituted pterin.[10]
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL three-neck flask fitted with a condenser, thermometer, and dropping funnel, suspend 2.36 g (10 mmol) of this compound in 50 mL of an ethanol/water (1:1) mixture.
-
Reagent Addition: Prepare a solution of pyruvic acid (0.97 g, 11 mmol) in 10 mL of water. Add this solution dropwise to the pyrimidine suspension at room temperature over 15 minutes with constant stirring.
-
Reaction Execution: Heat the mixture to 80°C and maintain for 4 hours. The initial suspension should gradually dissolve and then a new, finer precipitate will form.
-
pH Adjustment & Isolation: After 4 hours, cool the reaction to room temperature. Slowly add 2M sodium hydroxide solution to adjust the pH to ~3.0-4.0. This will precipitate the product while keeping unreacted starting materials in solution. Let the mixture stand for 1 hour.
-
Expert Insight: Precise pH control during workup is a classic technique for separating amphoteric products from starting materials with different pKa values.
-
-
Purification and Drying: Collect the precipitate via vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 70°C. Recrystallization from hot water or dilute acetic acid can be performed for higher purity.
Reaction Mechanism Diagram
Caption: Key steps in the regioselective condensation reaction.
Conclusion and Future Directions
This compound is an indispensable reagent for accessing the vast chemical space of pteridines. The Gabriel-Isay condensation, while classic, remains a robust and primary method for their synthesis. By carefully selecting the 1,2-dicarbonyl condensation partner, researchers can strategically introduce diverse functionalities at the C6 and C7 positions of the pteridine core. This control is paramount in drug development, where these substituents are modulated to optimize binding affinity, selectivity, and pharmacokinetic properties for targets like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[11] Advanced protocols, including microwave-assisted synthesis, are now being employed to reduce reaction times and improve yields, further accelerating the discovery of novel pteridine-based therapeutics.[11][12]
References
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
- Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. PTERIDINES. [Link]
- Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview.
- Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research. [Link]
- REDUCTION OF PTERIDINES. Open Research Repository. [Link]
- 7.1.1. Synthesis. Thieme Chemistry. [Link]
- Chemical structure of pteridine and pterin scaffolds and related...
- The Formation of 6-Hydroxy- and 7-Hydroxypteridines from 4,5-Diaminopyrimidines and α-Ketoacids and Esters. Journal of the American Chemical Society. [Link]
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]
- Traube Purine Synthesis. Scribd. [Link]
- TRAUBE PURINE SYNTHESIS.pptx. SlideShare. [Link]
- Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central. [Link]
- Biosynthesis of Pteridines in Insects: A Review. MDPI. [Link]
- 1-III) Traube Synthesis For Purine. Scribd. [Link]
- Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
- General pathway of Traube's method for purine synthesis.
- Hydropteridines. Part VI. Properties of Some 7,g-Dihydro- 6 - h ydroxypteridine. RSC Publishing. [Link]
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 7. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 8. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4,5-Diamino-6-hydroxypyrimidine Sulfate in Nucleic Acid Metabolism Research
Introduction: Unraveling a Key Intermediate in Biosynthesis
In the intricate world of nucleic acid metabolism, the pyrimidine scaffold serves as a fundamental building block. Among the vast family of pyrimidine derivatives, 4,5-Diamino-6-hydroxypyrimidine sulfate emerges as a compound of significant interest for researchers, scientists, and drug development professionals. While often overshadowed by its more extensively studied isomer, 2,4-diamino-6-hydroxypyrimidine, the 4,5-diamino variant holds a critical position as a precursor in vital biosynthetic pathways originating from purine metabolism.
This technical guide provides an in-depth exploration of the applications of this compound in the study of nucleic acid metabolism. We will delve into its primary role as an intermediate in the biosynthesis of riboflavin (Vitamin B2), a pathway intrinsically linked to GTP, a cornerstone of nucleic acid metabolism. These application notes and detailed protocols are designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their investigations.
The core principle behind the utility of this compound lies in its structural relationship to the intermediates formed during the enzymatic conversion of GTP. This allows it to be a powerful tool for studying the enzymes of the riboflavin biosynthesis pathway, screening for potential inhibitors, and probing the intricacies of metabolic regulation.
Scientific Foundation: A Bridge Between Purine Metabolism and Vitamin Biosynthesis
The significance of this compound in nucleic acid metabolism is best understood through its connection to the riboflavin biosynthesis pathway. This essential pathway commences with guanosine triphosphate (GTP), a purine nucleotide central to genetic information, cellular energy, and signaling.
The initial and rate-limiting step is catalyzed by the enzyme GTP cyclohydrolase II . This enzyme hydrolyzes the imidazole ring of GTP, yielding a 4,5-diaminopyrimidine derivative, specifically 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.[1] This pyrimidine intermediate then undergoes a series of enzymatic modifications, including deamination and reduction, to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a direct precursor to the lumazine ring system of riboflavin.[2][3]
The structural similarity of 4,5-Diamino-6-hydroxypyrimidine to these pathway intermediates makes it an invaluable substrate analog for studying the downstream enzymes, such as lumazine synthase and riboflavin synthase . By providing an exogenous source of this core pyrimidine structure, researchers can dissect individual enzymatic steps, characterize enzyme kinetics, and screen for inhibitory compounds that could serve as potential antimicrobial agents, as this pathway is absent in humans.[2][4]
Diagram: The Riboflavin Biosynthesis Pathway
Caption: Simplified workflow of the riboflavin biosynthesis pathway, highlighting the entry point of GTP and the potential use of 4,5-Diamino-6-hydroxypyrimidine as a substrate analog for downstream enzymes.
Application Note 1: Characterization of Lumazine Synthase Activity
Introduction: Lumazine synthase catalyzes the condensation of a 4,5-diaminopyrimidine derivative with a four-carbon unit to form the pteridine ring system of lumazine. Due to the instability of the natural substrate, this compound can be employed as a stable analog to characterize the enzyme's activity and screen for inhibitors.
Principle: This protocol outlines a spectrophotometric assay to monitor the activity of purified lumazine synthase using this compound as a substrate analog in the presence of a suitable diketone, such as diacetyl. The formation of the lumazine product can be monitored by the increase in absorbance at a specific wavelength.
Protocol: Spectrophotometric Assay of Lumazine Synthase
Materials:
-
Purified Lumazine Synthase
-
This compound (FW: 238.23 g/mol )
-
Diacetyl (Butane-2,3-dione)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100 mM potassium phosphate buffer, pH 7.0.
-
Prepare a 100 mM stock solution of diacetyl in the same buffer.
-
Dilute the purified lumazine synthase to a suitable concentration (e.g., 0.1-1.0 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 1 mL cuvette, combine the following:
-
800 µL of 100 mM potassium phosphate buffer, pH 7.0
-
100 µL of 10 mM this compound solution
-
50 µL of 100 mM diacetyl solution
-
-
Mix gently by inversion.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted lumazine synthase solution.
-
Immediately start monitoring the increase in absorbance at 408 nm over time (typically for 5-10 minutes).
-
Record the initial rate of the reaction (ΔA/min).
-
-
Data Analysis:
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the formed lumazine product needs to be determined experimentally or referenced from literature for similar compounds.
-
Expected Results: A time-dependent increase in absorbance at 408 nm will be observed in the presence of active lumazine synthase. The initial rate of this increase is proportional to the enzyme concentration.
Causality and Validation:
-
Control Reactions: Perform control reactions lacking the enzyme, this compound, or diacetyl to ensure the observed activity is enzyme-dependent.
-
Linearity: The reaction rate should be linear with respect to both time and enzyme concentration within a certain range.
-
Substrate Saturation: To determine the Michaelis-Menten constants (Km and Vmax), vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.
| Parameter | Typical Value Range | Notes |
| Substrate Concentration | 1 - 10 x Km | To determine Michaelis-Menten kinetics. |
| Enzyme Concentration | 0.1 - 1.0 µM | Should be in the linear range of the assay. |
| Wavelength | 408 nm | For monitoring lumazine formation. |
| pH | 7.0 | Optimal for many bacterial lumazine synthases. |
Diagram: Lumazine Synthase Assay Workflow
Caption: Step-by-step workflow for the lumazine synthase enzymatic assay.
Application Note 2: Investigating the Purine Salvage Pathway
Introduction: The purine salvage pathway is a crucial metabolic route for recycling purine bases and nucleosides from the degradation of DNA and RNA. While 4,5-Diamino-6-hydroxypyrimidine is not a natural purine, its structural similarity allows it to be a potential substrate for enzymes of the salvage pathway, such as phosphoribosyltransferases. Investigating the ability of these enzymes to recognize and process this pyrimidine analog can provide insights into their substrate specificity and reaction mechanisms.
Principle: This protocol describes a method to assess whether 4,5-Diamino-6-hydroxypyrimidine can act as a substrate for a purine phosphoribosyltransferase (e.g., hypoxanthine-guanine phosphoribosyltransferase, HGPRT). The assay monitors the consumption of the co-substrate 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) or the formation of a new product by High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Assay for Phosphoribosyltransferase Activity
Materials:
-
Purified Phosphoribosyltransferase (e.g., HGPRT)
-
This compound
-
5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)
-
Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂
-
Perchloric acid (1 M)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 µL of 2x Tris-HCl buffer with MgCl₂
-
10 µL of 10 mM this compound
-
10 µL of 5 mM PRPP
-
20 µL of purified enzyme solution
-
10 µL of nuclease-free water
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of 1 M perchloric acid.
-
Centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot (e.g., 20 µL) onto a C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of methanol in a phosphate buffer) to separate the substrate and potential product.
-
Monitor the elution profile at a wavelength where both the substrate and the expected product absorb (e.g., 260 nm).
-
-
Data Interpretation:
-
Compare the chromatograms of the enzymatic reaction with control reactions (no enzyme, no PRPP).
-
A decrease in the peak corresponding to 4,5-Diamino-6-hydroxypyrimidine and the appearance of a new, more polar peak would indicate product formation.
-
Expected Outcome: If the phosphoribosyltransferase utilizes 4,5-Diamino-6-hydroxypyrimidine as a substrate, a new peak corresponding to the phosphoribosylated pyrimidine will appear in the HPLC chromatogram, with a corresponding decrease in the substrate peak.
Causality and Validation:
-
Mass Spectrometry: The identity of the new peak should be confirmed by mass spectrometry to verify that it is the expected product.
-
Enzyme Specificity: Test other purine salvage enzymes to determine the specificity of the interaction.
-
Kinetic Analysis: By varying the substrate concentrations and reaction times, kinetic parameters for this non-natural substrate can be determined.
Application Note 3: Metabolic Labeling Studies
Introduction: Metabolic labeling with modified nucleosides is a powerful technique to study the dynamics of RNA synthesis and degradation.[5][6][7] While not a standard nucleoside, isotopically labeled 4,5-Diamino-6-hydroxypyrimidine could potentially be used as a tracer to follow the flux through the riboflavin biosynthesis pathway and its impact on related metabolic networks.
Principle: This conceptual protocol outlines the use of a stable isotope-labeled version of 4,5-Diamino-6-hydroxypyrimidine (e.g., ¹⁵N or ¹³C labeled) to trace its incorporation into downstream metabolites in a cellular system that actively synthesizes riboflavin (e.g., certain bacteria or yeast). The labeled metabolites can then be detected and quantified by mass spectrometry.
Conceptual Protocol: Tracing Metabolic Fate with Isotope Labeling
Materials:
-
Isotopically labeled this compound (e.g., ¹⁵N₄)
-
Bacterial or yeast culture capable of de novo riboflavin synthesis
-
Appropriate growth medium
-
Metabolite extraction buffers
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Grow the microbial culture to a mid-log phase.
-
Supplement the growth medium with a defined concentration of isotopically labeled this compound.
-
Continue incubation for various time points to allow for uptake and metabolism.
-
-
Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Quench the metabolism rapidly (e.g., with cold methanol).
-
Extract the intracellular metabolites using a suitable protocol (e.g., chloroform/methanol/water extraction).
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts by LC-MS.
-
Use a targeted approach to look for the mass shift in known intermediates of the riboflavin pathway (e.g., lumazine, riboflavin) corresponding to the incorporation of the stable isotopes.
-
-
Data Analysis:
-
Quantify the fractional enrichment of the isotopes in the downstream metabolites over time to determine the metabolic flux.
-
Expected Outcome: Detection of isotopically labeled lumazine and riboflavin would confirm the uptake of 4,5-Diamino-6-hydroxypyrimidine and its utilization by the biosynthetic machinery.
Causality and Validation:
-
Unlabeled Control: A parallel culture grown with unlabeled this compound should be run as a negative control.
-
Time Course: A time-course experiment will reveal the dynamics of incorporation.
-
Knockout Strains: Using knockout strains for enzymes in the riboflavin pathway would validate the specificity of the observed labeling.
Diagram: Metabolic Labeling Workflow
Caption: Conceptual workflow for a metabolic labeling experiment using isotopically labeled 4,5-Diamino-6-hydroxypyrimidine.
Conclusion and Future Perspectives
This compound is a versatile tool for dissecting the intricate connections between purine metabolism and the biosynthesis of essential cofactors like riboflavin. The protocols and application notes presented here provide a framework for its use in characterizing key enzymes, exploring the substrate promiscuity of salvage pathways, and potentially as a metabolic tracer.
Future research could expand on these applications by:
-
Developing high-throughput screening assays using this compound to identify novel inhibitors of the riboflavin biosynthesis pathway, which could lead to the development of new antimicrobial drugs.
-
Synthesizing fluorescently labeled derivatives of 4,5-Diamino-6-hydroxypyrimidine to visualize its uptake and localization within cells.
-
Utilizing this compound in combination with genetic and proteomic approaches to gain a more comprehensive understanding of the regulation of the riboflavin biosynthesis pathway and its interplay with central carbon and nitrogen metabolism.
By leveraging the unique properties of this compound, researchers can continue to unravel the complexities of nucleic acid metabolism and related biosynthetic pathways, paving the way for new discoveries in both basic science and therapeutic development.
References
- Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. (2023). Frontiers in Molecular Biosciences. [Link]
- Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. (2023). Frontiers in Molecular Biosciences. [Link]
- Inhibitors of enzymes in the riboflavin synthesis pathway. (n.d.).
- Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. (2023). Frontiers in Molecular Biosciences. [Link]
- Assay for GTP Cyclohydrolase II Activity in Bacterial Extracts. (n.d.). Bio-protocol. [Link]
- Riboflavin analogs and inhibitors of riboflavin biosynthesis. (n.d.).
- Assay for GTP Cyclohydrolase II Activity in Bacterial Extracts. (n.d.).
- Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. (2011).
- Biosynthesis of riboflavin. (n.d.).
- Riboflavin biosynthesis pathway and generation of the pyrimidine... (n.d.).
- Lumazine synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development. (2018). Clinical and Experimental Vaccine Research. [Link]
- Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. (2020).
- Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display. (2017). Biotechnology and Bioengineering. [Link]
- Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]
- Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G. (2024). Vaccines. [Link]
- Salvage pathway of pyrimidine synthesis: divergence of substrate specificity in two related species of teleostean fish. (1998). Neuroscience Letters. [Link]
- Structure of Aquifex aeolicus lumazine synthase by cryo-electron microscopy to 1.42 Å resolution. (2022). IUCrJ. [Link]
- Riboflavin-Assay-Medium.pdf. (n.d.). BD. [Link]
- Identification and Functional Analysis of GTP Cyclohydrolase II in Candida glabrata in Response to Nitrosative Stress. (2021). Frontiers in Fungal Biology. [Link]
- Has anyone assayed Riboflavin Synthase enzyme? The absorption of OD 470 nm is not changing in my case. (2013).
- Biomedical Applications of Lumazine Synthase. (2018). Journal of Pharmaceutical Sciences. [Link]
- Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. (2013). Journal of Visualized Experiments. [Link]
- Salvage p
- Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. (2022). RSC Chemical Biology. [Link]
- Halfpipe: a tool for analyzing metabolic labeling RNA-seq data to quantify RNA half-lives. (2022). Genome Biology. [Link]
- GTP cyclohydrolase II. (n.d.). Wikipedia. [Link]
- "METHODS OF ANALYSIS OF RIBOFLAVIN" REVIEW ARTICLE. (n.d.). CABI Digital Library. [Link]
- Biotechnological Strategies of Riboflavin Biosynthesis in Microbes. (2021). Engineering. [Link]
- Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins. (2017). Methods in Enzymology. [Link]
- De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. (2022). Molecular & Cellular Proteomics. [Link]
- Salvage Pathways of Pyrimidine Nucleotide Biosynthesis. (n.d.).
- Protein Expression and Purific
- Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. (2016).
- Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
- Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
- Heterologous expression and purification of encapsulins in Streptomyces coelicolor. (2022). STAR Protocols. [Link]
Sources
- 1. GTP cyclohydrolase II - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
- 3. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Research using 4,5-Diamino-6-hydroxypyrimidine sulfate
I. Introduction: The Rationale for Investigating 4,5-Diamino-6-hydroxypyrimidine sulfate in Inflammation
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. The transcription factor NF-κB is a master regulator of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] Consequently, the signaling pathways that control NF-κB activation, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, represent prime targets for therapeutic intervention.[4][5][6][7]
Pyrimidine derivatives are a class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][8][9] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators.[1][5] While the anti-inflammatory potential of the pyrimidine class is established, the specific compound This compound remains a novel candidate for investigation in this field.
These application notes serve as a comprehensive technical guide for researchers to systematically evaluate the anti-inflammatory properties of this compound. We will provide a hypothesized mechanism of action based on related chemical structures, followed by detailed, field-proven protocols for in vitro and in vivo validation.
II. Hypothesized Mechanism of Action
While direct studies on this compound are not yet prevalent in the literature, data from structurally similar diaminopyrimidines allow for the formulation of a strong working hypothesis. Specifically, the related isomer, 2,4-Diamino-6-hydroxypyrimidine, is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in tetrahydrobiopterin (BH4) synthesis.[10][11] BH4 is an essential cofactor for nitric oxide synthases (NOS). By limiting BH4 availability, 2,4-Diamino-6-hydroxypyrimidine effectively suppresses nitric oxide (NO) production, a key inflammatory and cytotoxic mediator.[10] Furthermore, this isomer has been shown to reduce VCAM-1 expression by suppressing NF-κB levels in endothelial cells.[10]
Based on this evidence, we hypothesize that This compound exerts its anti-inflammatory effects through a dual mechanism: (1) Inhibition of iNOS activity or expression, leading to reduced nitric oxide production, and (2) Modulation of the canonical NF-κB signaling pathway, resulting in decreased transcription of pro-inflammatory cytokines such as TNF-α and IL-6.
The following diagram illustrates this proposed signaling cascade, which forms the basis for the experimental protocols outlined in this guide.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
III. In Vitro Experimental Protocols
A tiered approach is recommended, starting with cytotoxicity assessment, followed by functional assays to measure key inflammatory mediators. The murine macrophage cell line RAW 264.7 is an excellent and widely accepted model for these initial screening studies.
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the non-toxic concentration range of this compound for use in subsequent functional assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight (12-16 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in complete DMEM to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the diluted compound to each well in triplicate. Include "cells only" (untreated) and "vehicle control" (0.5% DMSO) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent experiments.
| Parameter | Recommended Condition | Rationale |
| Cell Line | RAW 264.7 | Robust, well-characterized macrophage model for inflammation. |
| Seeding Density | 5 x 10⁴ cells/well | Ensures sub-confluent monolayer for optimal health and response. |
| Compound Vehicle | DMSO | Polar aprotic solvent suitable for dissolving pyrimidine derivatives.[11][12][13][14] |
| Final Vehicle Conc. | ≤ 0.5% | Minimizes solvent-induced cytotoxicity. |
| Treatment Duration | 24 hours | Standard duration to assess compound toxicity. |
| MTT Incubation | 4 hours | Allows for sufficient formazan crystal formation. |
Protocol 2: Quantification of Nitric Oxide (NO) Production
Objective: To determine if this compound inhibits lipopolysaccharide (LPS)-induced NO production in macrophages.
Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite (NO₂⁻) in culture medium. The Griess reaction is a colorimetric assay that quantifies nitrite levels as a proxy for NO production.
Materials:
-
Non-toxic concentrations of this compound (determined in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: Sulfanilamide; Component B: N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (NaNO₂) for standard curve
-
Phenol red-free DMEM
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and replace it with 100 µL of phenol red-free DMEM containing the desired non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS to achieve a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in phenol red-free DMEM.
-
Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent Component A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.
Caption: Experimental workflow for the Nitric Oxide (NO) production assay.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying a specific protein in a sample. A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine.
Materials:
-
Cell culture supernatants from the same experiment as Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α and IL-6. These kits typically include:
-
Capture antibody-coated 96-well plates
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Recombinant cytokine standards
-
Procedure (General Protocol - follow kit manufacturer's instructions):
-
Preparation: Prepare all reagents, standards, and samples as directed by the kit manual.
-
Sample Addition: Add 100 µL of recombinant cytokine standards and cell culture supernatants to the appropriate wells of the antibody-coated plate. Incubate for 2 hours at room temperature.
-
Wash: Aspirate and wash the wells 4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Wash: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing a blue color to develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant standards. Calculate the concentration of TNF-α and IL-6 in the samples from this curve.
| Parameter | Recommended Condition | Rationale |
| Assay Type | Sandwich ELISA | Provides high specificity and sensitivity for cytokine quantification. |
| Sample Source | Supernatant from Protocol 2 | Allows for direct correlation between NO and cytokine data. |
| Key Cytokines | TNF-α, IL-6 | Primary pro-inflammatory cytokines regulated by NF-κB.[2][3][15] |
| Data Analysis | 4-Parameter Logistic Curve Fit | Standard method for generating an accurate standard curve. |
IV. In Vivo Experimental Design: A Conceptual Framework
Following successful in vitro characterization, the next logical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard, reproducible, and widely accepted assay for screening acute anti-inflammatory activity.[11][16][17]
Model: Carrageenan-Induced Paw Edema in Rats or Mice
Objective: To assess the ability of this compound to reduce acute inflammation in vivo.
Conceptual Workflow:
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., Saline with 1% Tween 80)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution (in sterile saline) is injected into the subplantar surface of the right hind paw.[17][18]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage increase in paw volume is calculated for each animal at each time point relative to its baseline volume. The percentage inhibition of edema is then calculated for each treatment group relative to the vehicle control group.
Caption: Conceptual workflow for the in vivo carrageenan-induced paw edema model.
V. Conclusion and Future Directions
These application notes provide a robust framework for the initial investigation of this compound as a potential anti-inflammatory agent. The protocols are designed to test a clear, scientifically-grounded hypothesis by systematically evaluating the compound's effect on cytotoxicity, nitric oxide production, and pro-inflammatory cytokine secretion. Positive results from these assays would provide a strong rationale for advancing the compound to more complex studies, including Western blot analysis to confirm the inhibition of NF-κB phosphorylation and IκBα degradation, and further in vivo studies in chronic inflammation models.
VI. References
-
Ali, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5670. Available at: [Link]
-
Mollazadeh, H., et al. (2019). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Journal of Inflammation Research, 12, 251-271. Available at: [Link]
-
Wikipedia contributors. (2023). Diaminopyrimidine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Logvinova, A. V., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 28(19), 6799. Available at: [Link]
-
CARD contributors. (n.d.). diaminopyrimidine antibiotic. The Comprehensive Antibiotic Resistance Database. Available at: [Link]
-
Szymański, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Available at: [Link]
-
Serafini, M., et al. (2020). Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. Frontiers in Physiology, 11, 599. Available at: [Link]
-
Empower RN. (2024). Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim); Uses, Mechanism of action. YouTube. Available at: [Link]
-
Ren, T., & Wulff, H. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(9), 879-883. Available at: [Link]
-
Lee, D. E., et al. (2020). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Molecules, 25(18), 4224. Available at: [Link]
-
Hafez, H. N., et al. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 19(11), 18855-18869. Available at: [Link]
-
Chen, Y.-L., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2996. Available at: [Link]
-
Basavarajappa, H., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. Available at: [Link]
-
Basavarajappa, H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. Available at: [Link]
-
Czerwińska, M. E., & Melzig, M. F. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Molecules, 26(16), 4927. Available at: [Link]
-
Bontempo, D., et al. (2020). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. Molecules, 25(10), 2396. Available at: [Link]
-
Rahman, M. M., et al. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules, 26(16), 4991. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 99(11), 2469-2470. Available at: [Link]
-
Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation, 107(2), 135-142. Available at: [Link]
-
Lebedev, V. V., et al. (1996). Changes in TNF and IL-6 production after diphtheria toxoid vaccination: Drug modulation of the cytokine levels. Mediators of Inflammation, 5(6), 429-433. Available at: [Link]
-
Romero, C., et al. (2020). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. PLoS One, 15(1), e0228042. Available at: [Link]
-
van der Vaart, J., et al. (2021). Cytokines TNF-α, IL-6, IL-17F, and IL-4 Differentially Affect Osteogenic Differentiation of Human Adipose Stem Cells. Stem Cells International, 2021, 6688849. Available at: [Link]
-
Lam, D., et al. (2024). Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures. Frontiers in Cellular Neuroscience, 18, 1354395. Available at: [Link]
-
Chemsrc. (2024). This compound. Chemsrc. Available at: [Link]
-
Kaya, I., et al. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. ResearchGate. Available at: [Link]
-
Kaya, I., et al. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. PubMed. Available at: [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. Available at: [Link]
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: 4,5-Diamino-6-hydroxypyrimidine Sulfate in the Development of Antimicrobial Agents
Introduction: The Versatility of the Pyrimidine Scaffold in Antimicrobial Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including nucleic acids and vitamins. This inherent biocompatibility and versatile chemical reactivity have made pyrimidine derivatives a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] Among these, diaminopyrimidines have a rich history in the development of antimicrobial agents, most notably as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway of microorganisms.[3][4]
4,5-Diamino-6-hydroxypyrimidine sulfate is a readily available and highly versatile starting material for the synthesis of a diverse range of fused heterocyclic systems, particularly purines and pteridines. These bicyclic structures offer a three-dimensional framework that can be tailored to interact with various biological targets, making them attractive candidates for novel antimicrobial drug discovery programs. This guide provides a comprehensive overview of the synthetic routes to purine and pteridine derivatives starting from this compound, followed by detailed protocols for their antimicrobial screening, mechanism of action studies, and cytotoxicity assessment.
Chemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis. The key chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 52502-66-6 | [5][6][7] |
| Molecular Formula | C₄H₈N₄O₅S | [6] |
| Molecular Weight | 224.20 g/mol | [6] |
| Appearance | Beige fine crystalline powder | [5] |
| Melting Point | 270 °C (decomposes) | [5][8] |
PART 1: Synthesis of Novel Antimicrobial Agents
The strategic location of the vicinal diamine groups at the 4- and 5-positions of the pyrimidine ring in 4,5-diamino-6-hydroxypyrimidine makes it an ideal precursor for the construction of fused imidazole and pyrazine rings, leading to the formation of purines and pteridines, respectively.
A. Synthesis of Purine Derivatives via Traube Purine Synthesis
The Traube purine synthesis is a classical and highly effective method for the construction of the purine ring system.[6][9] The general principle involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, which forms the C8 position of the purine ring.
Caption: General workflow for the Traube purine synthesis.
This protocol describes the synthesis of guanine, a fundamental purine, from this compound.
Materials:
-
This compound
-
Formamide
-
Oil bath
-
Condenser
-
Sodium hydroxide
-
Activated carbon
-
Formic acid
Procedure:
-
In a one-liter flask equipped with a condenser, combine 50 g of 2,4,5-triamino-6-hydroxy pyrimidine sulphate and 250 mL of formamide.[10]
-
Heat the flask in an oil bath to approximately 170-180°C for 2 hours.[10]
-
Cool the reaction mixture and filter the formed guanine precipitate.[10]
-
For purification, dissolve the crude product in a sodium hydroxide solution. Add activated carbon and stir at 60°C for 1 hour.[10]
-
Filter the hot solution and add formic acid to the filtrate dropwise until the pH reaches 9.5 to precipitate the purified guanine.[10]
-
Filter the purified guanine, wash with water, and dry.
This protocol provides a general method for synthesizing 8-substituted xanthine derivatives, which are known for their diverse biological activities. This can be achieved by reacting 4,5-diaminouracil (a close analog of the title compound) with various aldehydes.
Materials:
-
4,5-Diaminouracil
-
Substituted aromatic or aliphatic aldehydes
-
Dimethylformamide (DMF) or another suitable solvent
-
Oxidizing agent (e.g., air, nitrobenzene)
Procedure:
-
Dissolve 1 mmol of 4,5-diaminouracil and 1.1 mmol of the desired aldehyde in a suitable solvent like DMF.
-
Heat the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the product, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
The intermediate dihydropurine may be oxidized to the final purine product by bubbling air through the reaction mixture or by using a chemical oxidizing agent.
B. Synthesis of Pteridine Derivatives
Pteridines are formed by the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, a reaction known as the Gabriel-Isay synthesis.[4] This method allows for the introduction of various substituents on the pyrazine ring of the pteridine scaffold, enabling the generation of a library of compounds for antimicrobial screening.
Caption: General workflow for the synthesis of pteridines.
This protocol provides a general procedure for the synthesis of pteridine derivatives from this compound.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil, or their derivatives)
-
Ethanol or acetic acid
-
Reflux apparatus
Procedure:
-
Dissolve 1 mmol of this compound in a minimal amount of water or a mixture of water and ethanol.
-
Add a solution of 1.1 mmol of the 1,2-dicarbonyl compound in ethanol.
-
The reaction can be carried out under neutral, acidic, or basic conditions, depending on the specific reactants. Often, refluxing in ethanol or acetic acid is effective.
-
Reflux the mixture for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The pteridine product often precipitates from the solution.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
Recrystallization from a suitable solvent may be necessary for further purification.
PART 2: Antimicrobial Screening Protocols
Once a library of purine and pteridine derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The following are standard, detailed protocols for in vitro antimicrobial susceptibility testing.
A. Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a qualitative screening assay to determine the susceptibility of a bacterial strain to the synthesized compounds.[6][8][10]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Synthesized compounds
-
Sterile filter paper disks
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6][8][9]
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[6][8] Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure a confluent lawn of growth.[6]
-
Application of Disks: Prepare sterile filter paper disks impregnated with a known concentration of the synthesized compounds. Using sterile forceps, place the disks on the inoculated MHA plate, ensuring they are firmly in contact with the agar.[10]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[6]
-
Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[10] A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][11][12]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Synthesized compounds
-
Bacterial strains
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each synthesized compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer test and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[4]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[7]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[4][7]
C. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).[7]
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[7]
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[7][13]
PART 3: Mechanism of Action and Safety Profiling
A crucial aspect of antimicrobial drug development is to understand the mechanism by which a compound exerts its effect and to assess its selectivity for microbial cells over host cells.
A. Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
Given that many diaminopyrimidine derivatives are known to target DHFR, this assay is essential for elucidating the mechanism of action of the newly synthesized compounds.[3][15]
Principle: This is a spectrophotometric assay that measures the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5] In the presence of an inhibitor, the rate of NADPH oxidation decreases.[5]
Caption: Workflow for a 96-well plate-based DHFR inhibition assay.
Protocol 4: DHFR Inhibition Assay
Materials:
-
Purified DHFR enzyme (bacterial source)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
Synthesized compounds
-
96-well UV-transparent microtiter plates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the synthesized compounds in the assay buffer. Dilute the DHFR enzyme to a working concentration that gives a linear decrease in absorbance at 340 nm over a few minutes.[5]
-
Assay Setup: In a 96-well plate, add the assay buffer, the synthesized compound at various concentrations, and the DHFR enzyme solution. Include controls with no inhibitor (enzyme control) and no enzyme (background control).[16]
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the reaction by adding NADPH and DHF to all wells.[5]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.[16]
-
Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).[5]
B. MTT Cytotoxicity Assay
This colorimetric assay is used to assess the viability of mammalian cells and is a standard method for evaluating the cytotoxicity of potential drug candidates.[3]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3]
Protocol 5: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
Synthesized compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17][18]
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of purine and pteridine derivatives with potential antimicrobial activity. The protocols outlined in this guide provide a comprehensive framework for the chemical synthesis, antimicrobial screening, and initial mechanistic and safety profiling of these novel compounds. By following these detailed methodologies, researchers can efficiently explore the vast chemical space of pyrimidine-fused heterocycles in the quest for new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- BenchChem. (2025). Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrexate).
- Microbiology in Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
- Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Nikopharmad. (n.d.). MIC/MBC Testing.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- PubMed. (n.d.). History and future of antimicrobial diaminopyrimidines.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- MDPI. (2023). Design and Synthesis of Novel Antimicrobial Agents.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Microbiology Resource Center. (n.d.). Broth Microdilution.
- PubMed. (2023, March 22). Design and Synthesis of Novel Antimicrobial Agents.
- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
- protocols.io. (2025, January 31). MTT Assay.
Sources
- 1. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 14. microchemlab.com [microchemlab.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. assaygenie.com [assaygenie.com]
- 17. MTT Assay [protocols.io]
- 18. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Diamino-6-hydroxypyrimidine Sulfate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,5-Diamino-6-hydroxypyrimidine sulfate (TAHP Sulfate). This molecule is a critical precursor in the synthesis of purine derivatives, including antiviral agents like ganciclovir and therapeutic compounds such as guanine.[1] While the synthetic route is well-established, its multi-step nature presents several challenges where side reactions can lead to significant byproduct formation, impacting both yield and purity.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you anticipate, identify, and troubleshoot common issues encountered in your laboratory work.
Section 1: The Synthetic Pathway and Critical Control Points
The synthesis of this compound is typically a four-stage process. Each stage represents a critical control point where reaction conditions must be precisely managed to prevent the formation of impurities that can carry through to the final product.
-
Cyclization: Guanidine salt is condensed with an activated dicarbonyl equivalent, typically an ethyl or methyl cyanoacetate, in the presence of a strong base like sodium methoxide to form the pyrimidine ring, yielding 2,4-diamino-6-hydroxypyrimidine (DAHP).[2][3]
-
Nitrosation: An electrophilic nitrosating agent, generated from sodium nitrite in an acidic medium, is introduced to the C5 position of the electron-rich DAHP ring, forming 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).[1][4] This intermediate often presents as a distinctively colored (e.g., red or rose) solid.[5]
-
Reduction: The critical reduction of the C5 nitroso group to a primary amine yields 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This step can be achieved via catalytic hydrogenation or chemical reducing agents.[6][7][8]
-
Salt Formation: The TAHP base, which is often unstable and susceptible to oxidation, is immediately precipitated as its stable sulfate salt by treatment with sulfuric acid.[1][9]
The following diagram illustrates the core transformation and the key junctures where byproducts typically arise.
Caption: Synthetic pathway and common byproduct origins.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, linking observable problems to their chemical causes and providing actionable solutions.
Problem 1: My final product has a poor color (e.g., yellow, tan, or grey) instead of being a white crystalline solid.
-
Q: I've completed the synthesis, but my this compound is off-white. What is the most likely cause?
A: An off-white or colored final product almost always points to the presence of organic impurities, as inorganic salts are typically colorless. The two most common culprits are residual nitroso intermediate (DAHNP) and oxidation of the triamino product (TAHP).
-
Cause A: Incomplete Reduction. The DAHNP intermediate is intensely colored (rose-red).[5] Even trace amounts remaining due to an incomplete reduction will impart a color to the final product. The reduction reaction's endpoint is visually signaled by the complete disappearance of this color.[8]
-
Solution: Ensure your reduction goes to completion. If using catalytic hydrogenation, verify catalyst activity and ensure sufficient hydrogen pressure and reaction time. If using a chemical reductant like sodium dithionite, ensure it is fresh and used in sufficient stoichiometric excess, as it can degrade.[1] Monitor the reaction by TLC or HPLC until no starting material is detectable.
-
-
Cause B: Oxidation of TAHP. The product of the reduction, 2,4,5-triamino-6-hydroxypyrimidine (TAHP), is highly susceptible to aerial oxidation.[6] If the solution of free TAHP is stirred in air for extended periods before precipitation with sulfuric acid, colored degradation products will form and become trapped in the final salt.
-
Solution: Minimize the time between the completion of the reduction and the sulfuric acid addition. If possible, maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture after the reduction is complete and during the precipitation step.
-
-
Problem 2: The yield of my final product is significantly lower than expected.
-
Q: My reaction workup produced very little precipitate, or the isolated mass was far below the theoretical yield. Where could the losses have occurred?
A: Low yield can stem from issues at multiple stages, from suboptimal reactions to mechanical losses during purification.
-
Cause A: Formation of an "Orange-Colored Byproduct" during Nitrosation. Historical patents note that if the nitrosation reaction is conducted under overly acidic conditions, an undesired orange-colored byproduct of unknown composition can form, sequestering your material.[5]
-
Cause B: Co-precipitation of Inorganic Salts. The synthesis uses numerous salts (e.g., guanidine nitrate, sodium methoxide, sodium nitrite) and acids (sulfuric acid). This generates significant inorganic waste salts like sodium nitrate and sodium sulfate.[10] If these are not properly removed, they can artificially inflate the mass of intermediate steps but are washed away during the final isolation, revealing the true low yield of the desired product.
-
Solution: Ensure intermediates are properly purified. A method described in the literature involves filtering the reaction mixture after cyclization to remove byproduct sodium nitrate before proceeding to the nitrosation step.[10] Additionally, thoroughly wash the final sulfate product with cold deionized water to remove any soluble inorganic impurities.[1]
-
-
Cause C: High Solubility of the Sulfate Salt. While the sulfate salt is described as having low solubility, this is temperature-dependent.[9]
-
Solution: After precipitation with sulfuric acid, ensure the mixture is thoroughly cooled (e.g., to 0-5 °C) and given sufficient time for complete crystallization before filtration. Washing the filter cake should be done with cold water to minimize dissolution losses.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages and disadvantages of catalytic hydrogenation versus chemical reduction for the nitroso-to-amino conversion?
-
A1: Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is considered a cleaner method as it avoids the introduction of large quantities of chemical reagents and their byproducts (like sulfur compounds from dithionite).[7][8] The main byproduct is water. However, it requires specialized pressure equipment and can be sensitive to catalyst poisons. Chemical reduction with agents like sodium dithionite is operationally simpler and requires no special equipment, but it generates significant salt waste and can introduce difficult-to-remove impurities.[1][7]
-
-
Q2: How can I confirm the identity of my final product and assess its purity?
-
A2: The final sulfate salt has a melting point above 300 °C and is characterized by its very low solubility in water.[1][9] For purity assessment, HPLC is the method of choice. You can develop a method to separate the final product from key potential impurities like the unreacted DAHP and the DAHNP intermediate. For identity confirmation, techniques like IR spectroscopy can show characteristic N-H and S=O stretches, while High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass of the protonated TAHP base.
-
-
Q3: Is there a high-purity purification method for the final product?
-
A3: Yes, for obtaining very high-purity material, a multi-step salt conversion is effective. The less soluble sulfate salt can be suspended in water and treated with barium chloride to precipitate barium sulfate, leaving the TAHP dihydrochloride in solution. After filtering off the insoluble barium sulfate, the TAHP can be re-precipitated as the highly pure sulfate salt by the addition of sulfuric acid.[9] This process is excellent for removing trapped inorganic salt impurities.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for the Reduction of DAHNP via Catalytic Hydrogenation
This protocol is a synthesis of common methodologies and should be adapted and optimized for your specific laboratory setup and scale.[6][8][11]
-
Vessel Preparation: To a suitable pressure reactor, charge the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP), water, and a noble metal catalyst (e.g., 5% Pd/C, typically at 1-5 mol% loading).
-
Inerting: Seal the reactor and purge the headspace thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-5 bar).
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 40-80 °C). The progress of the reaction can be monitored by the cessation of hydrogen uptake and the change in the slurry's color from rose-red to a pale yellow or off-white.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with an inert gas.
-
Isolation: Filter the reaction mixture to remove the catalyst. Crucially, proceed immediately to the salt formation step (Protocol 2) to prevent oxidation of the product.
Protocol 2: Precipitation of this compound
-
Acidification: To the filtrate from the reduction step (containing the TAHP free base), slowly add dilute sulfuric acid while stirring until the pH of the solution is between 1 and 2.[8]
-
Crystallization: A thick white precipitate of the sulfate salt should form immediately. Continue stirring in the cold (e.g., in an ice bath) for at least 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake liberally with cold deionized water to remove residual acid and soluble inorganic salts. Follow with a wash of a water-miscible solvent like ethanol or acetone to aid in drying.[1]
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Section 5: Data Summary
Table 1: Common Byproducts and Their Origins
| Byproduct/Impurity | Originating Step | Probable Cause | Impact on Final Product |
| 2,4-diamino-6-hydroxypyrimidine (DAHP) | Nitrosation | Incomplete reaction | Affects purity; may react in subsequent steps. |
| 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) | Reduction | Incomplete reaction | Causes significant color (pink/red/tan). |
| Oxidized TAHP Species | Reduction / Salt Formation | Exposure of TAHP free base to oxygen | Causes color (tan/brown/grey) and lowers purity. |
| Sodium Nitrate (NaNO₃) | Cyclization / Nitrosation | Use of guanidine nitrate; insufficient purification | Affects purity and yield calculations.[10] |
| Sodium Sulfate (Na₂SO₄) | Nitrosation / Reduction | Use of sulfuric acid and sodium-based reagents | Affects purity and yield calculations.[10] |
| Unknown Orange Byproduct | Nitrosation | Reaction conditions are too acidic | Lowers yield and causes significant color.[5] |
References
- Hemmati, S., et al. (2004). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. International Journal of ChemTech Research, 2(1), 9-13. Link: https://www.tsijournals.
- Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (CN102146115A).
- Google Patents. (n.d.). Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. (EP0444266A1).
- Google Patents. (n.d.). United States Patent Office. (US2873364A).
- Google Patents. (n.d.). Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. (CN105541729A).
- Google Patents. (n.d.). Reduction method of nitroso-nitro pyrimidine compound. (CN114250480A).
- Google Patents. (n.d.). United States Patent (19). (US4948890A).
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (CN102875527A).
- Google Patents. (n.d.). Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. (CN111646994A).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 7. CN114250480A - Reduction method of nitroso-nitro pyrimidine compound - Google Patents [patents.google.com]
- 8. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 9. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 10. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing the Synthesis of 4,5-Diamino-6-hydroxypyrimidine Sulfate
Welcome to the technical support center for the synthesis of 4,5-Diamino-6-hydroxypyrimidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and resolve common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Overall Yield
Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low overall yield can stem from inefficiencies in any of the four key stages of the synthesis: ring formation, nitrosation, reduction, or salt formation and isolation.
Potential Causes & Solutions:
-
Incomplete Ring Formation: The initial cyclization of guanidine with an active methylene compound (like ethyl cyanoacetate) is foundational.[1]
-
Check Your Base: Ensure the sodium ethoxide or other base used is fresh and anhydrous. Moisture will consume the base and hinder the reaction.
-
Reaction Time & Temperature: The reaction typically requires refluxing for several hours.[1] Ensure you are maintaining the appropriate temperature for the specified duration to drive the reaction to completion.
-
-
Inefficient Nitrosation: The introduction of the nitroso group at the 5-position is a critical step.
-
Temperature Control: This reaction is often exothermic. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent side reactions and the formation of undesired byproducts.[2]
-
pH Control: The nitrosation is typically carried out in an acidic medium.[3] Ensure the pH is appropriately controlled, as a highly acidic environment can lead to the degradation of the nitroso compound.[2]
-
-
Incomplete Reduction of the Nitroso Group: This is the most common and challenging step.
-
Choice of Reducing Agent:
-
Sodium Dithionite: While effective, the amount added is critical. Add it in portions to control the reaction rate and temperature.[3] An excess can sometimes lead to over-reduction or side products.
-
Catalytic Hydrogenation: This is a cleaner and often more efficient method.[4]
-
Catalyst Activity: Ensure your catalyst (e.g., Pd/C, Rh/C) is not poisoned or deactivated. Use a fresh batch if necessary.
-
Hydrogen Pressure & Temperature: These parameters are crucial for driving the reaction to completion. Typical conditions can range from 2-5 MPa of hydrogen pressure at temperatures between 40-130 °C.[4][5]
-
Mass Transfer Limitation: The nitroso-pyrimidine intermediate has poor solubility in water.[4] To improve this, you can either dissolve it in a dilute alkaline solution before hydrogenation or add a surfactant to the reaction mixture to enhance the solid-liquid mass transfer.[4]
-
-
-
-
Losses During Isolation and Purification:
-
Precipitation pH: The sulfate salt is precipitated by adjusting the pH to be acidic (around 1-2).[4] Ensure the final pH is in the optimal range for complete precipitation.
-
Washing: Wash the final product with cold water and then a solvent like ethanol to remove residual acid and water-soluble impurities without dissolving a significant amount of the product.[3]
-
Problem 2: Product is Off-Color (e.g., Pink, Orange, or Brown)
Q: My final product is not a white or off-white crystalline solid. What causes this discoloration and how can I obtain a purer product?
A: Discoloration is a clear indicator of impurities. The color can often suggest the nature of the impurity.
Potential Causes & Solutions:
-
Pink or Rose-Red Tint: This almost certainly indicates the presence of unreacted 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, which has a distinct reddish color.[2]
-
Solution: Improve the efficiency of your reduction step. If using sodium dithionite, ensure a slight excess is used and that the reaction goes to completion (the color should fade to a pale yellow).[4] For catalytic hydrogenation, increase the reaction time, hydrogen pressure, or catalyst loading.
-
-
Orange or Yellow-Orange Color: This can arise from the degradation of the nitroso compound, especially in the presence of strong acid.[2]
-
Solution: Carefully control the pH and temperature during the nitrosation step. Add the acid or nitrite solution slowly and with efficient cooling.
-
-
Brown or Dark Color: This often points to oxidation or polymerization byproducts. The diamino-pyrimidine product is susceptible to air oxidation, especially in solution.
-
Solution:
-
Inert Atmosphere: Conduct the reduction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification: Recrystallization of the final product can be effective. A common method involves converting the sulfate salt to the more soluble dihydrochloride, treating with charcoal to remove colored impurities, and then reprecipitating the sulfate salt by adding sulfuric acid.[6]
-
-
Problem 3: Difficulty in Filtering the Product
Q: The precipitated product is very fine or gelatinous, making it difficult to filter and wash. How can I improve the crystal morphology?
A: Poor crystal formation can be due to rapid precipitation or the presence of impurities that inhibit crystal growth.
Potential Causes & Solutions:
-
Rapid Precipitation: Adding the sulfuric acid too quickly during the final salt formation step can lead to the "crashing out" of very small, poorly formed crystals.
-
Solution: Add the sulfuric acid dropwise to the solution of the free base with good stirring.
-
-
Controlled Cooling: Allow the solution to cool slowly after precipitation. A gradual temperature decrease promotes the growth of larger, more easily filterable crystals.
-
pH Adjustment: Ensure the final pH is optimal for crystallization. A pH of 1-2 is generally recommended.[4]
-
Stirring: Let the mixture stir for a sufficient time (e.g., 30 minutes) after precipitation and before filtration to allow for crystal maturation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction pathway for the synthesis of this compound?
A1: The most common synthetic route involves a four-step process starting from simple precursors.[4]
-
Ring Formation: Guanidine is reacted with ethyl cyanoacetate in the presence of a base like sodium ethoxide to form 2,4-diamino-6-hydroxypyrimidine.[1]
-
Nitrosation: The pyrimidine ring is then treated with sodium nitrite in an acidic medium to introduce a nitroso group at the 5-position, yielding 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[3]
-
Reduction: The nitroso group is reduced to an amino group. This is a critical step and can be achieved using various methods, most commonly catalytic hydrogenation or chemical reduction with sodium dithionite.[3][4]
-
Salt Formation: The resulting 4,5-diamino-6-hydroxypyrimidine is then treated with sulfuric acid to precipitate the final product as the sulfate salt, which aids in its purification and stability.[3][4]
Caption: Four-step synthesis of this compound.
Q2: Why is catalytic hydrogenation often preferred over chemical reduction methods?
A2: Catalytic hydrogenation is generally considered a more environmentally friendly or "greener" process.[4]
| Feature | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Chemical Reduction (e.g., Na₂S₂O₄) | Historical Methods (e.g., Fe/HCl, Na₂S) |
| Byproducts | Primarily water | Sulfate and sulfite salts | Iron sludge, H₂S gas (toxic) |
| Waste Stream | Minimal, catalyst can be recycled | High salt concentration in wastewater | Significant solid and gaseous waste |
| Efficiency | High yield and purity often achievable | Good yield, but can require excess reagent | Often lower yields and significant pollution |
| Control | Easily controlled by pressure/temperature | Can be exothermic and require careful addition | Difficult to control, generates hazardous waste |
Older methods using iron powder or sodium sulfide are now largely obsolete due to the large amounts of waste they generate, including toxic hydrogen sulfide gas in the case of sodium sulfide.[4]
Q3: What is the role of the surfactant in the catalytic hydrogenation step mentioned in some patents?
A3: The substrate, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, is a solid that is poorly soluble in the aqueous reaction medium. This creates a three-phase system (solid substrate, liquid solvent, gaseous hydrogen), where the reaction rate can be limited by how fast the substrate can get to the surface of the solid catalyst. A surfactant is added to improve the "wetting" of the solid substrate and enhance its dispersion in the liquid, which increases the rate of mass transfer and can significantly accelerate the reaction.[4]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tsijournals.com [tsijournals.com]
- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 5. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 6. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
Technical Support Center: Purification of 4,5-Diamino-6-hydroxypyrimidine Sulfate
Welcome to the technical support resource for 4,5-Diamino-6-hydroxypyrimidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals, its purity is paramount.[1] This document provides field-proven insights and step-by-step protocols to help you achieve the desired purity and yield in your experiments.
Compound Profile & Key Characteristics
A thorough understanding of the compound's properties is the foundation of effective purification. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| Appearance | Beige to light yellow crystalline powder | [1][2] |
| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ (Hemisulfate Salt) | [3][4] |
| Molecular Weight | 350.31 g/mol | [3][4] |
| Melting Point | ~270 °C (with decomposition) | [2][3][4] |
| Solubility | Generally low in common organic solvents; soluble in aqueous acid or base | [2][5] |
| Stability | Stable under normal laboratory conditions | [6] |
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent challenges in a direct question-and-answer format, providing both the rationale and a detailed protocol for resolution.
Question 1: My final product is discolored (pink, red, or dark yellow). What is the cause and how can I remove the color impurities?
Expert Analysis: Discoloration is the most common purity issue. A pink or reddish hue is a strong indicator of residual 2,4-diamino-5-nitroso-6-hydroxypyrimidine, a rose-colored intermediate from the synthesis process.[7] A yellow tint may originate from the 2,4-diamino-6-hydroxypyrimidine starting material or other degradation byproducts.[1][8] The most effective method for removing these color bodies is an activated carbon (charcoal) treatment, which adsorbs the large, conjugated impurity molecules.
Workflow: Decolorization via Activated Carbon
Caption: Workflow for removing color impurities.
Detailed Protocol: Activated Carbon Treatment
-
Dissolution: In a suitable flask, suspend your crude this compound in a minimal amount of deionized (DI) water. Slowly add a dilute basic solution (e.g., 1M NaOH) dropwise while stirring until the solid completely dissolves. The goal is to form the more soluble free base. Avoid a large excess of base.
-
Carbon Addition: Add activated carbon (typically 1-5% of the crude product's weight).
-
Adsorption: Gently heat the mixture to 50-60°C and stir for 15-30 minutes. Do not boil, as this can cause degradation.
-
Filtration: Prepare a filtration setup (Buchner funnel or similar) with a pad of Celite over the filter paper. Pre-warm the funnel with hot water to prevent premature crystallization. Filter the hot solution quickly to remove the carbon. The resulting filtrate should be colorless or significantly lighter.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add dilute sulfuric acid (e.g., 2M H₂SO₄) dropwise with constant stirring until the pH of the solution is between 1 and 2.[5] A white or off-white precipitate of the purified sulfate salt should form.
-
Isolation: Allow the suspension to stand in the ice bath for at least 30 minutes to ensure complete crystallization. Collect the product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with a small amount of cold DI water, followed by cold ethanol, to remove residual acid and any remaining soluble impurities.[9]
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 60-80°C).[9]
Question 2: My product yield is low after purification, and analytical tests (e.g., ash content) indicate the presence of inorganic salts.
Expert Analysis: Inorganic salts, such as sodium nitrate and sodium sulfate, are common byproducts from the synthesis pathway, particularly the cyclization and nitrosation steps.[10] These salts are highly water-soluble. If not removed effectively, they will inflate the crude product weight and lead to a perceived low yield of the active compound after purification. The key is to leverage the poor water solubility of the desired product against the high solubility of the salt contaminants, especially in cold water.
Troubleshooting Decision Tree
Caption: Decision tree for removing inorganic salts.
Detailed Protocol: Enhanced Washing via Reslurrying
-
Suspension: Place the impure, salt-contaminated product into a flask. Add cold (4-10°C) deionized water (approx. 5-10 mL per gram of product).
-
Slurrying: Stir the resulting slurry vigorously at room temperature for 20-30 minutes. This allows the soluble inorganic salts to dissolve into the water while minimizing the dissolution of your product.
-
Filtration: Collect the product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several small portions of fresh, cold DI water.
-
Solvent Exchange: Finally, wash the cake with cold ethanol to help remove the water and facilitate drying.
-
Drying: Dry the product under vacuum. The resulting material should have a significantly reduced salt content.
Question 3: I am struggling to find a suitable solvent for recrystallization due to the compound's poor solubility.
Expert Analysis: Direct recrystallization from a single organic solvent is indeed challenging for this polar, salt-like compound. The most effective strategy is an acid/base-mediated aqueous recrystallization. By dissolving the compound in dilute alkali to form the soluble free base and then re-precipitating the sulfate salt with acid, you can achieve excellent purification. This process effectively purges both organic impurities and residual inorganic salts. This is the same principle used in the decolorization protocol but is also the primary method for general purification.
Detailed Protocol: Purification via Acid/Base Recrystallization
-
Dissolution: Suspend the crude this compound in a minimum volume of DI water (start with ~10-15 mL per gram). Heat the suspension to 70-80°C with stirring.[9]
-
Basification: While hot, add a dilute aqueous base (e.g., 1M NaOH or NH₄OH) dropwise until all the solid dissolves. Note the volume of base added.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot filtration through a pre-warmed funnel to remove it.
-
Acidification & Crystallization: Transfer the clear, hot solution to a clean flask and begin to cool while stirring. Once the solution is below ~60°C, start adding dilute sulfuric acid (2M H₂SO₄) slowly. You will see the purified product begin to precipitate. Continue adding acid until the pH is strongly acidic (pH 1-2).
-
Cooling: Place the flask in an ice bath and continue stirring for at least 45-60 minutes to maximize crystal growth and yield.
-
Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake meticulously with cold DI water, followed by a final wash with cold ethanol.
-
Drying: Dry the pure product in a vacuum oven at 60-80°C until a constant weight is achieved.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance of the highly pure compound?
-
Q2: What are the primary impurities to be aware of during synthesis and purification?
-
The main impurities are:
-
-
Q3: How should I properly store this chemical?
-
Q4: Which analytical methods are best for assessing the final purity?
-
A combination of methods is recommended:
-
HPLC: To quantify the main component and detect organic impurities.[1]
-
Melting Point: A sharp melting point around 270°C with decomposition is indicative of high purity.[2][3]
-
FT-IR Spectroscopy: To confirm the chemical identity by comparing the spectrum to a known standard.[9]
-
Elemental Analysis (CHN/S): To confirm the elemental composition and the correct salt form.
-
Ash Content Test: A simple gravimetric method to quantify the amount of non-combustible inorganic salt impurities.
-
-
References
- Salar Hemmati et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- CN105541729A. (n.d.). Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. Google Patents.
- LookChem. (n.d.). Cas 52502-66-6, this compound.
- United States Patent 4,948,890. (n.d.). Process for the preparation of guanine. Google Patents.
- Chemsrc. (n.d.). This compound | CAS#:52502-66-6.
- CN102399194A. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- EP0444266A1. (n.d.). Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Google Patents.
- United States Patent 2,447,523. (n.d.). Preparation of pyrimidine compounds. Google Patents.
- PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
- CN111646994A. (n.d.). Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 52502-66-6,this compound | lookchem [lookchem.com]
- 3. 4,5-二氨基-6-羟基嘧啶 半硫酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. tsijournals.com [tsijournals.com]
- 10. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
"stability issues of 4,5-Diamino-6-hydroxypyrimidine sulfate in solution"
Welcome to the technical support center for 4,5-Diamino-6-hydroxypyrimidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimental work with this compound in solution.
Introduction to the Stability of this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds that are fundamental building blocks in numerous biological molecules and synthetic drugs.[1][2] While the solid form of this compound is generally stable under recommended storage conditions (cool, dry, and dark), its stability in solution can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing agents.[3][4] Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results.
This guide will walk you through common stability challenges, provide answers to frequently asked questions, and offer detailed protocols for assessing the stability of your this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that researchers may encounter when working with this compound in solution.
1. Why is my this compound solution changing color (e.g., turning yellow or brown) over time?
-
Short Answer: Color change is a common indicator of degradation, likely due to oxidation or photodegradation.
-
Detailed Explanation: The diamino-substituted pyrimidine ring is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals, or light.[3] The amino groups are electron-donating, which can increase the electron density of the pyrimidine ring and make it more prone to oxidative reactions. This can lead to the formation of colored degradation products. To mitigate this, prepare solutions fresh, use deoxygenated solvents, and protect your solutions from light by using amber vials or covering them with aluminum foil.
2. My experimental results are inconsistent. Could the stability of my stock solution be the cause?
-
Short Answer: Yes, degradation of your stock solution can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility.
-
Detailed Explanation: It is not recommended to store aqueous solutions of some related pyrimidine derivatives for more than a day.[5] The stability of this compound in solution is influenced by pH.[4] Depending on the pH of your solvent, hydrolysis of the amino groups or other pH-catalyzed degradation pathways could be occurring. For consistent results, it is best practice to prepare stock solutions fresh for each experiment. If you must store them, conduct a stability study under your specific storage conditions (see Protocol 1) to determine an acceptable storage duration.
3. What is the optimal pH for dissolving and storing this compound?
-
Short Answer: While specific data for this compound is limited, pyrimidine derivatives often exhibit maximum stability in slightly acidic conditions.
-
Detailed Explanation: The stability of many pharmaceutical compounds is pH-dependent.[4][6][7] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.[4] For a related aminophenol compound, maximum stability was observed in the pH range of 2.0 to 3.0.[8] It is advisable to determine the optimal pH for your specific application by performing a pH-stability profile study (see Protocol 1).
4. How can I confirm if my compound is degrading and what the degradation products are?
-
Short Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to separate and quantify the parent compound and its degradation products.
-
Detailed Explanation: A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.[9][10] Developing such a method often involves performing forced degradation studies to intentionally generate degradation products.[10][11] These studies help in understanding the degradation pathways and ensuring the analytical method is specific for the parent compound.[12] (See Protocol 2 for developing a stability-indicating HPLC method).
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of your compound under specific storage conditions (e.g., different pH, temperature, and light exposure).
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Amber and clear vials
Procedure:
-
Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a buffer where it is soluble and stable for a short period).
-
Prepare Test Solutions: Dilute the stock solution with the different pH buffers to a known final concentration in both clear and amber vials.
-
Set Storage Conditions:
-
Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light Exposure: For the 25°C and 40°C conditions, store one set of clear vials exposed to ambient light and another set wrapped in aluminum foil to protect from light.
-
-
Time Points: Analyze the solutions at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly if stable).
-
Analysis: At each time point, withdraw an aliquot from each vial and analyze by a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Protocol 2: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol describes how to perform forced degradation studies to generate degradation products and develop a stability-indicating HPLC method.
Part A: Forced Degradation Studies
Objective: To intentionally degrade this compound to generate potential degradation products.[9][10]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a few hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a few hours.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight.[5][13]
Procedure:
-
For each stress condition, prepare a solution of this compound.
-
Expose the solutions to the respective stress conditions for a defined period.
-
At appropriate time intervals, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC.
Part B: HPLC Method Development
Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products generated during the forced degradation studies.
Starting HPLC Conditions (based on literature for similar compounds[14][15]):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products absorb (e.g., determined by UV-Vis spectrophotometry).
-
Column Temperature: 30°C.
Procedure:
-
Inject the unstressed (control) sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good resolution between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-separated from the parent peak and from each other.
Data Presentation
Table 1: Hypothetical Stability Data of this compound (1 mg/mL) at 40°C
| Time (hours) | % Remaining (pH 3, Dark) | % Remaining (pH 7, Dark) | % Remaining (pH 7, Light) | % Remaining (pH 9, Dark) |
| 0 | 100 | 100 | 100 | 100 |
| 4 | 99.5 | 98.2 | 95.1 | 96.5 |
| 8 | 99.1 | 96.5 | 90.3 | 93.2 |
| 24 | 97.8 | 90.1 | 75.6 | 85.4 |
| 48 | 95.9 | 82.3 | 60.2 | 77.8 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the known reactivity of similar compounds. The primary modes of degradation are expected to be oxidation and hydrolysis.
Caption: Troubleshooting workflow for stability issues.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). ACS Omega. [Link]
- 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. (2023, November 26). In Wikipedia. [Link]
- Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2021). Journal of Applied Pharmaceutical Science, 11(10), 123-128. [Link]
- Significance of Stability Studies on Degradation Product. (2021). Research Journal of Pharmacy and Technology, 14(11), 6143-6148. [Link]
- Stability of 4-DMAP in solution. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1165-1171. [Link]
- Determining degradation of 3,4-diaminopyridine. (2017).
- Forced degradation studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6). [Link]
- Forced Degradation Studies for Biopharmaceuticals. (2014).
- 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. (2015). Journal of Fluorescence, 25(5), 1373-1380. [Link]
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. (2013).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
- 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. (2015). Journal of Fluorescence, 25(5), 1373-1380. [Link]
- Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol]. (1981). Josai Shika Daigaku Kiyo, 10(1), 15-20. [Link]
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2018). Clujul Medical, 91(3), 263-267. [Link]
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (2022).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals. [Link]
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2021). Molecules, 26(16), 4995. [Link]
- History and future of antimicrobial diaminopyrimidines. (1994). Journal of Antimicrobial Chemotherapy, 33(3), 367-371. [Link]
- Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. (2018). Environmental Science: Water Research & Technology, 4(3), 414-424. [Link]
- Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. (2022). Molecules, 27(19), 6667. [Link]
- An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. (2004). Brazilian Journal of Medical and Biological Research, 37(5), 649-655. [Link]
- Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe. (2023). RSC Advances, 13(21), 14353-14369. [Link]
- 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. [Link]
- Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters. (2005). Environmental Toxicology and Chemistry, 24(6), 1357-1364. [Link]
- Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. (2020). Crystal Growth & Design, 20(8), 5327-5339. [Link]
- UNITED STATES PATENT OFFICE. (n.d.). Google APIs. [Link]
- The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide. (2023). LJMU Research Online. [Link]
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). Food Chemistry, 354, 129524. [Link]
- An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. (2023). Molecules, 28(1), 433. [Link]
- Sulfonamides, Diaminopyrimidines, and Their Combinations. (n.d.).
- Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. (n.d.). TSI Journals. [Link]
- An unexpected pH effect on the stability of moexipril lyophilized powder. (1995). Pharmaceutical Research, 12(9), 1269-1273. [Link]
- Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. (2022). Molbank, 2022(2), M1382. [Link]
Sources
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of 4,5-Diamino-6-hydroxypyrimidine Sulfate
Welcome to the technical support center for 4,5-Diamino-6-hydroxypyrimidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways, offer solutions to common experimental challenges, and provide protocols to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic organic compound featuring a pyrimidine core. The stability of this molecule is of paramount importance in its handling, storage, and application, particularly in pharmaceutical development where degradation products can impact efficacy and safety. The pyrimidine ring, along with its amino and hydroxyl substituents, presents several potential sites for degradation under various stress conditions. Understanding these potential liabilities is the first step in developing robust formulations and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer likely pathways based on the chemistry of the pyrimidine ring and its functional groups. The primary routes of degradation are expected to be oxidation and hydrolysis, with potential for photolytic degradation.
-
Oxidative Degradation: The presence of two primary aromatic amine groups and a hydroxyl group on an electron-rich pyrimidine ring makes the molecule susceptible to oxidation.[1] Oxidizing agents or atmospheric oxygen can lead to the formation of colored degradation products. Potential oxidative reactions include the formation of N-oxides, imines, or even ring-opened products.
-
Hydrolytic Degradation: The pyrimidine ring itself can be susceptible to hydrolysis, especially under forceful acidic or basic conditions.[2][3][4] This can lead to the cleavage of the ring, forming various smaller, highly soluble byproducts.[5][6][7]
-
Photodegradation: Many pyrimidine-based compounds are known to be sensitive to UV light.[8][9][10] Exposure to light can induce photochemical reactions, leading to a variety of degradation products.
Q2: I am observing a color change in my sample of this compound upon storage. What could be the cause?
A color change, typically to a yellow or brownish hue, is a common indicator of degradation, particularly oxidation. Primary aromatic amines are known to form colored impurities upon oxidation. To troubleshoot this:
-
Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Purity Check: Analyze the discolored sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
Q3: My compound is showing poor stability in an aqueous formulation. What can I do to improve it?
Poor aqueous stability is likely due to hydrolysis or oxidation. Consider the following:
-
pH Optimization: Conduct a pH-stability profile to identify the pH at which the compound is most stable. Buffering the formulation at this optimal pH can significantly reduce hydrolysis.
-
Antioxidants: If oxidation is suspected, the addition of antioxidants to the formulation can be beneficial.[11]
-
Excipient Compatibility: Ensure that the excipients in your formulation are not contributing to the degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Perform forced degradation studies (acid, base, peroxide, heat, light) to generate potential degradation products and confirm if the new peaks match. 2. Use a mass spectrometer (LC-MS) to get mass information on the unknown peaks to help in their identification.[12][13][14] |
| Loss of potency in a formulation | Chemical degradation of the active ingredient. | 1. Re-evaluate storage conditions (temperature, light exposure). 2. Conduct a comprehensive stability study under accelerated and long-term conditions.[15] 3. Investigate potential interactions with excipients. |
| Inconsistent results in biological assays | Instability of the compound in the assay medium. | 1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). 2. Prepare fresh solutions of the compound for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[15]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system (for peak identification)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with a control sample, by a suitable HPLC method. Use LC-MS to obtain mass information for the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Inject the control and all forced degradation samples.
-
Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters as needed to achieve baseline separation for all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation and Workflows
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.
Caption: Potential degradation pathways of 4,5-Diamino-6-hydroxypyrimidine.
Experimental Workflow for Stability Testing
This workflow outlines the systematic approach to investigating the stability of a new compound.
Caption: Workflow for comprehensive stability assessment.
References
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals.
- Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute.
- Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. Photochemistry and Photobiology.
- Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. Journal of Magnetic Resonance.
- Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules.
- Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- Oxidation of 5,6-Diamino-1,3-dimethyl-2,4-dioxopyrimidine by Perrhenate. Journal of the Brazilian Chemical Society.
- Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. IP Indexing.
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA). ResearchGate.
- Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease.
- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
- Chromatography of Pyrimidine Reduction Products. Analytical Chemistry.
- Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
- Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Scientific Reports.
- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
- Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy.
- Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology.
- Degradation of Pyrimidine Nucleotides. Why MedicoApps.
- diaminopyrimidine antibiotic [Drug Class]. The Comprehensive Antibiotic Resistance Database.
- Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals.
- Journal of Natural Products. ACS Publications.
- Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180.
- An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters.
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate.
- mechanism of amide hydrolysis. YouTube.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules.
- Amide Hydrolysis. YouTube.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
- Antioxidant. Wikipedia.
- Amines. NCERT.
- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
Sources
- 1. scielo.br [scielo.br]
- 2. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. medicoapps.org [medicoapps.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant - Wikipedia [en.wikipedia.org]
- 12. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
"solubility problems of 4,5-Diamino-6-hydroxypyrimidine sulfate in biological buffers"
Technical Support Center: Solubility of 4,5-Diamino-6-hydroxypyrimidine Sulfate
Introduction
Welcome to the technical support guide for this compound (CAS No. 52502-66-6 / 102783-18-6). This pyrimidine derivative is a crucial building block in various research and development applications. However, its utility is often challenged by its limited solubility in common biological buffers. This guide is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the solubility issues and to offer field-proven, step-by-step protocols to overcome these challenges. Our approach is rooted in explaining the physicochemical principles behind each recommendation, empowering you to adapt and troubleshoot effectively in your own experimental context.
Section 1: Understanding the Core Solubility Challenge
The primary obstacle to dissolving this compound is its molecular structure. Pyrimidine derivatives often exhibit high crystal lattice energy due to their planar structure, which promotes strong intermolecular packing, making it difficult for solvent molecules to break the crystal apart and solvate the individual molecules.[1][2] While the sulfate salt form is intended to improve aqueous solubility over the free base, significant challenges remain, especially in neutral pH buffers.[3]
The solubility is critically dependent on two factors:
-
pH-Dependent Ionization: The molecule has two amino groups (-NH₂) which are basic and a hydroxyl group (-OH) which can exhibit acidic properties. At neutral or alkaline pH, the molecule is largely in its neutral, less polar form, which has very low water solubility. In acidic conditions (pH < 5.5), the amino groups become protonated (-NH₃⁺), forming a more soluble cationic species.[1]
-
High Crystal Energy: The compound is a crystalline solid with a high melting point (approximately 270°C with decomposition), indicating a very stable and tightly packed crystal structure that resists dissolution.[4]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 102783-18-6 (hemisulfate); 52502-66-6 | [4][5] |
| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ (hemisulfate) | |
| Molecular Weight | 350.31 g/mol (hemisulfate) | |
| Appearance | Beige to light-colored crystalline powder | [4] |
| Melting Point | ~270 °C (decomposes) |
Visualization: The Effect of pH on Ionization State
Caption: pH-dependent ionization of 4,5-Diamino-6-hydroxypyrimidine.
Section 2: Troubleshooting Guide
This section directly addresses common problems in a question-and-answer format, providing detailed protocols.
Q1: My this compound won't dissolve in PBS at pH 7.4. What should I do?
Expert Analysis: At pH 7.4, the compound is primarily in its poorly soluble, neutral form. Phosphate-Buffered Saline (PBS) is not an effective solvent for this reason. The key is to manipulate the conditions to favor the soluble, protonated form of the molecule or to use a powerful organic solvent.
Solution A: pH-Adjusted Aqueous Dissolution (Recommended First Approach)
This method leverages the pH-solubility relationship and is ideal when organic co-solvents must be avoided.
-
Principle: By first dissolving the compound in an acidic solution, we fully protonate the amino groups, creating a highly soluble salt. This acidic stock can then be carefully neutralized by adding it to a larger volume of your final, buffered medium.
-
Detailed Protocol:
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Your target biological buffer (e.g., HEPES, MOPS at pH 7.0-7.5)
-
Calibrated pH meter
-
-
Procedure: Prepare an Acidic Stock (e.g., 10 mg/mL)
-
Weigh 10 mg of the compound into a sterile conical tube.
-
Add 900 µL of deionized water and vortex. The compound will not dissolve.
-
Slowly add 0.1 M HCl dropwise while vortexing. Continue adding until the solid completely dissolves. The solution should be clear. This typically occurs at a pH between 3.0 and 5.0.
-
Add deionized water to a final volume of 1.0 mL. This is your acidic stock solution.
-
-
Procedure: Prepare the Final Working Solution
-
Place the required volume of your final biological buffer into a separate tube.
-
While stirring, slowly add the required volume of the acidic stock solution to the buffer to achieve your target final concentration. For example, add 10 µL of the 10 mg/mL stock to 990 µL of buffer for a final concentration of 100 µg/mL.
-
Self-Validation: After adding the stock, check the pH of the final solution. The buffering capacity of your final medium should be sufficient to bring the pH back to the desired experimental range.[6] If the pH has dropped significantly, a higher buffer concentration may be needed. The solution should remain clear. If cloudiness appears, the solubility limit has been exceeded.
-
-
Solution B: Co-Solvent Dissolution (For High-Concentration Stocks)
This is the standard method for compounds with poor aqueous solubility and is suitable when a small amount of an organic solvent is tolerable in the final assay.[1]
-
Principle: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) are excellent at disrupting the crystal lattice and solvating organic molecules.[7] A high-concentration stock is prepared in pure DMSO and then diluted into the aqueous buffer.
-
Detailed Protocol:
-
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
Your target biological buffer
-
-
Procedure: Prepare a DMSO Stock (e.g., 50 mM)
-
Accurately weigh the desired amount of the compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex vigorously for 2-3 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Self-Validation: Visually inspect the solution. It must be completely clear and free of any particulate matter.
-
-
Procedure: Prepare the Final Working Solution
-
Serially dilute the DMSO stock into your aqueous biological buffer.
-
Critical Insight: Ensure the final concentration of DMSO in your experiment is low, typically ≤0.5%, as higher concentrations can have biological effects. Always run a vehicle control (buffer + same final % of DMSO) in your experiments.
-
-
Q2: I used a DMSO stock, but the compound precipitated upon dilution into my buffer. Why?
Expert Analysis: This is a classic solubility problem. While the compound is soluble in your concentrated DMSO stock, you have exceeded its solubility limit in the final aqueous/DMSO mixture. The introduction of water allows the compound to re-associate and crash out of solution.
Solutions:
-
Decrease Final Concentration: This is the simplest solution. Your target concentration is too high for the chosen conditions.
-
Increase Co-solvent Percentage: Cautiously increase the final percentage of DMSO in your working solution (e.g., from 0.5% to 1.0%). Note the maximum tolerable DMSO level for your specific biological system (cells, enzyme, etc.).
-
Combine pH and Co-solvent: Prepare your final aqueous buffer at a slightly lower pH (e.g., pH 6.8 instead of 7.4), if your experiment can tolerate it. This combines the benefits of both protonation and co-solvent effects.
Q3: Are there recommended buffers to use instead of PBS?
Expert Analysis: Yes, the choice of buffer is critical. For this compound, buffers that perform well in the slightly acidic to neutral range are preferable. Avoid buffers that can interact with your system. For example, phosphate buffers can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[8] Tris is a primary amine and can react with aldehydes or other reactive species in your experiment.[9]
Recommended Biological Buffers:
| Buffer | pKa at 25°C | Buffering Range | Key Considerations |
| MES | 6.15 | 5.5 - 6.7 | Excellent for slightly acidic conditions. Low metal binding. |
| PIPES | 6.80 | 6.1 - 7.5 | A "Good's" buffer, often used in cell culture.[10] |
| MOPS | 7.20 | 6.5 - 7.9 | General purpose, good optical clarity. |
| HEPES | 7.55 | 6.8 - 8.2 | Very common in cell culture; minimal salt and temperature effects.[10] |
| Tris | 8.06 | 7.5 - 9.0 | High temperature dependence (d(pKa)/dT ≈ -0.028).[9] Use with caution. |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the maximum aqueous solubility I can expect?
-
A: In neutral buffers (pH ~7.4) without co-solvents, the solubility is very low, likely in the low µg/mL range. By using an acidic buffer (pH 4-5), you may be able to achieve concentrations of 1-10 mg/mL. With DMSO, stock solutions of 50 mM or higher are often possible.
-
-
Q: How stable are the prepared solutions?
-
A: DMSO stock solutions are generally stable for several months when stored desiccated at -20°C. Aqueous solutions are less stable. We recommend preparing fresh aqueous solutions daily from a frozen DMSO or acidic stock to avoid degradation. Pyrimidine rings can be susceptible to hydrolysis over time.
-
-
Q: Does the "sulfate" in the name guarantee solubility?
-
A: The sulfate salt is formed by reacting the basic pyrimidine with sulfuric acid. This creates an ionic salt form which is almost always more water-soluble than the neutral "free base".[3] However, as you've experienced, it does not guarantee high solubility under all conditions, especially at neutral pH where the molecule itself can revert to its less soluble form.
-
Section 4: Recommended Experimental Workflow
To aid in your experimental design, we have developed a logical workflow to guide you through the process of preparing a soluble solution of this compound.
Visualization: Troubleshooting Workflow Diagram
Caption: Decision workflow for solubilizing the target compound.
References
- Solubility of Things. (n.d.). Pyrimidine.
- Benchchem. (n.d.). Overcoming solubility issues with 4-Pyrimidine methanamine in aqueous solutions.
- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- CP Lab Safety. (n.d.). 4, 5-Diamino-6-hydroxypyrimidine hemisulfate salt, min 98%, 1 gram.
- Ishihara, T., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, ACS Publications.
- ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- LookChem. (n.d.). Cas 52502-66-6, this compound.
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(11), 1581.
- Charkoudian, L. K. (2010). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC, NIH.
- AppliChem. (2008). Biological Buffers.
- Thermo Fisher Scientific Inc. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. PMC, NIH.
- MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents.
- AAPS. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pro.unibz.it [pro.unibz.it]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Interference of 4,5-Diamino-6-hydroxypyrimidine sulfate (DAHP) in Fluorescence-Based Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,5-Diamino-6-hydroxypyrimidine sulfate (DAHP). This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential interference of DAHP in fluorescence-based assays. Our goal is to equip you with the scientific understanding and practical tools to identify, mitigate, and control for these effects, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Here, we address common questions about the potential for this compound to interfere with fluorescence-based assays.
Q1: Can this compound (DAHP) interfere with my fluorescence assay?
Yes, small molecules like DAHP, which contain aromatic pyrimidine rings and amino groups, have the potential to interfere with fluorescence-based assays.[1] Interference can manifest in several ways, leading to either false-positive or false-negative results.[2][3] The primary mechanisms of interference are:
-
Autofluorescence: The compound itself may possess intrinsic fluorescence, emitting light upon excitation at the wavelengths used in your assay. This can lead to an artificially high signal.[2][4]
-
Fluorescence Quenching: The compound might absorb the excitation light intended for your fluorophore or the emitted light from it, resulting in a decreased signal.[2]
-
Inner Filter Effect: At higher concentrations, the compound can absorb excitation or emission light, which is a common issue with UV-absorbent compounds.[2][4]
Q2: What are the likely excitation and emission wavelengths for DAHP?
Q3: How can I determine if my specific batch of DAHP is causing interference in my assay?
The most reliable way to ascertain if DAHP is interfering in your specific assay is to perform a series of control experiments. These controls are essential to isolate and characterize any potential autofluorescence or quenching effects. The key control experiments are:
-
Compound Autofluorescence Check: Measure the fluorescence of DAHP in your assay buffer at the same concentrations and instrument settings used in your main experiment, but without your fluorescent probe or biological sample.
-
Quenching Control Assay: In a cell-free system, mix a constant concentration of your fluorescent dye with varying concentrations of DAHP to see if the signal decreases in a dose-dependent manner.
Detailed protocols for these essential control experiments are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic workflow to diagnose and resolve potential interference from DAHP in your fluorescence-based assays.
Step 1: Initial Assessment of Potential Interference
Before running your full experiment, it is crucial to perform a preliminary assessment to determine if DAHP is likely to interfere with your assay's specific fluorophore and instrument settings.
Workflow for Initial Interference Assessment
Caption: Initial workflow to assess DAHP interference.
Step 2: Characterizing the Interference
If the initial assessment indicates potential interference, the next step is to characterize the nature of this interference. The results from your control experiments will guide you.
| Observation from Control Experiment | Likely Cause of Interference | Next Steps |
| Signal increases with DAHP concentration in the absence of the assay fluorophore. | Autofluorescence | Proceed to "Mitigating Autofluorescence". |
| Signal from the assay fluorophore decreases with increasing DAHP concentration. | Quenching or Inner Filter Effect | Proceed to "Mitigating Quenching/Inner Filter Effects". |
| Both autofluorescence and quenching are observed. | Complex Interference | Address autofluorescence first, then re-evaluate for quenching. |
Step 3: Mitigation Strategies
Based on the nature of the interference, you can employ several strategies to minimize its impact on your results.
Decision Tree for Mitigating DAHP Interference
Caption: Decision tree for mitigation strategies.
-
Background Subtraction: For each concentration of DAHP, subtract the fluorescence intensity of the "compound-only" control from the corresponding experimental well.[7] This is a straightforward correction, but it assumes the autofluorescence is additive and does not change in the presence of your biological sample.
-
Switch to Red-Shifted Dyes: Autofluorescence from organic molecules is often most pronounced in the blue-green region of the spectrum (350-550 nm).[4] By switching to fluorophores that excite and emit in the far-red or near-infrared range (e.g., >650 nm), you can often spectrally separate the signal from your probe from the autofluorescence of DAHP.[4]
-
Use an Orthogonal Assay: To confirm your findings, use a non-fluorescence-based method to measure the same biological endpoint.[4] Examples include luminescence-based assays (e.g., CellTiter-Glo® for viability) or absorbance-based assays (e.g., MTT).
-
Reduce Compound Concentration: If your experimental design allows, lowering the concentration of DAHP may reduce quenching to an acceptable level.
-
Use a Different Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds than others. Testing an alternative dye with a different chemical structure may resolve the issue.
-
Measure Compound Absorbance: Scan the absorbance spectrum of DAHP. If it significantly overlaps with the excitation or emission wavelengths of your fluorophore, the inner filter effect is likely contributing.[4] In such cases, using a lower concentration of DAHP or a different fluorophore is recommended.
Experimental Protocols
Here are detailed protocols for the essential control experiments to characterize the interference of DAHP.
Protocol 1: Characterizing Autofluorescence of DAHP
Objective: To determine if DAHP is fluorescent at the excitation and emission wavelengths of your assay.
Materials:
-
This compound (DAHP)
-
Assay buffer (the same buffer used in your main experiment)
-
Microplates (identical to those used in your main assay, preferably black-walled with clear bottoms for bottom-reading instruments)
-
A fluorescence microplate reader or spectrofluorometer
Procedure:
-
Prepare a DAHP Dilution Series: Create a serial dilution of DAHP in your assay buffer, covering the same concentration range as your main experiment.
-
Include Controls: Prepare wells with assay buffer only to serve as a blank control.
-
Plate Setup: Add the DAHP dilutions and buffer controls to the wells of the microplate.
-
Instrument Settings: Set the fluorescence reader to the same excitation and emission wavelengths, gain, and other settings as your primary assay.
-
Data Acquisition: Read the fluorescence intensity of the plate.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the DAHP-containing wells. Plot the background-subtracted fluorescence intensity against the DAHP concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching Effects of DAHP
Objective: To determine if DAHP quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound (DAHP)
-
Your fluorescent probe/dye at the final assay concentration
-
Assay buffer
-
Microplates
-
A fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
A solution of your fluorescent probe in assay buffer at its final working concentration.
-
A serial dilution of DAHP in assay buffer at twice the final desired concentrations.
-
-
Plate Setup:
-
Test Wells: Add equal volumes of the fluorescent probe solution and each DAHP dilution to the wells.
-
Control Wells: Add the fluorescent probe solution and an equal volume of assay buffer (without DAHP).
-
-
Incubation: Incubate the plate for a short period to allow for any interactions.
-
Data Acquisition: Read the fluorescence intensity of the plate using your standard assay settings.
-
Data Analysis: Compare the fluorescence intensity of the test wells to the control wells. A DAHP concentration-dependent decrease in fluorescence indicates a quenching effect.
References
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC.
- Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In G. S. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
- Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.
- Ahmad, F. B., & Tamin, N. M. (2009). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Malaysian Journal of Analytical Sciences, 13(2), 164-171.
- SouthernBiotech. (n.d.). How to Reduce Autofluorescence.
- Trujillo-Vargas, C. M., & Almanza, O. A. (2007). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Vitae, 14(1), 55-62.
- Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 226-236. [Link]
- Belattar, R., et al. (2021).
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescence Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 4. Fluorescence Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 5. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"minimizing side reactions in purine synthesis with 4,5-Diamino-6-hydroxypyrimidine sulfate"
A Guide for Researchers on Minimizing Side Reactions with 4,5-Diamino-6-hydroxypyrimidine Sulfate
Welcome to the technical support center for purine synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in purine synthesis, a common pathway in the development of many therapeutic agents. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the nuances of this synthetic route and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in the Traube purine synthesis are often multifactorial. The primary culprits are typically incomplete reaction, suboptimal reaction conditions, or degradation of starting materials and products.
Potential Causes & Step-by-Step Solutions:
-
Incomplete Cyclization: The final ring-closing step to form the imidazole portion of the purine is often the most challenging. An intermediate, 2,4-diamino-5-formylamino-6-hydroxypyrimidine , can accumulate if the reaction does not go to completion.[1][2]
-
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: Carefully extend the reaction time or incrementally increase the temperature. Monitor the reaction progress using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) to track the disappearance of the formylated intermediate and the appearance of the desired purine.
-
Ensure Anhydrous Conditions: Water can interfere with the cyclization process. Ensure all reagents and solvents are sufficiently dry. When using formic acid, employing a higher concentration (e.g., 98-100%) can be beneficial.[2]
-
Optimize Reagent Stoichiometry: An excess of the formylating agent (formic acid or formamide) is typically used to drive the reaction to completion. Experiment with the molar ratio of the formylating agent to the diaminopyrimidine sulfate.
-
-
-
Purity of Starting Material: The presence of impurities in the this compound can inhibit the reaction or lead to the formation of side products.
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Use analytical techniques such as NMR or mass spectrometry to confirm the purity of your starting material.
-
Purification of Starting Material: If impurities are detected, consider purification. One method involves converting the sulfate salt to the more soluble dihydrochloride salt for recrystallization, followed by reconversion back to the sulfate salt.[3][4][5]
-
-
-
Suboptimal pH: While the bulk reaction is typically conducted in a strong acid like formic acid, localized pH variations can affect reactant stability.
Summary of Key Parameters for Yield Optimization:
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 100-200 °C (solvent dependent) | To provide sufficient energy for cyclization. |
| Reaction Time | 4-24 hours | To ensure the reaction proceeds to completion. |
| Formylating Agent | Formic Acid (98-100%) or Formamide | To provide the one-carbon unit for imidazole ring formation. |
| Stoichiometry | Molar excess of formylating agent | To drive the equilibrium towards product formation. |
Question 2: My final product is highly colored (yellow to brown). What causes this discoloration and how can I obtain a white product?
Answer:
The formation of colored impurities is a common issue, particularly when using formamide at high temperatures.[2]
Potential Causes & Step-by-Step Solutions:
-
Formamide Decomposition: At temperatures approaching its boiling point (210 °C), formamide can decompose into various byproducts, including ammonia and carbon monoxide, which can lead to the formation of colored polymeric materials.[2]
-
Troubleshooting Protocol:
-
Use Formic Acid as an Alternative: Formic acid can often be used at lower temperatures than formamide, reducing the likelihood of decomposition-related impurities.[2]
-
Lower the Reaction Temperature: If formamide is necessary, conduct the reaction at the lowest effective temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to color formation.
-
-
-
Oxidation of the Diaminopyrimidine: The amino groups on the pyrimidine ring are susceptible to oxidation, which can generate colored species.
-
Troubleshooting Protocol:
-
Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of a reducing agent, such as sodium sulfite, can help to prevent oxidation.
-
-
Purification Protocol for Colored Guanine:
A common and effective method for purifying crude, colored guanine is through pH-mediated precipitation.[6]
-
Dissolution in Base: Dissolve the crude guanine product in a dilute aqueous solution of an alkali metal hydroxide (e.g., NaOH or KOH) with gentle heating. The desired guanine will form a soluble salt, while many polymeric and less polar impurities may remain insoluble.
-
Charcoal Treatment: Add activated charcoal to the alkaline solution to adsorb colored impurities.
-
Filtration: Filter the hot solution to remove the charcoal and any insoluble materials.
-
Precipitation with Acid: Slowly neutralize the filtrate with an acid (e.g., HCl or H2SO4) to precipitate the purified guanine. The white, purified product can then be collected by filtration, washed with water, and dried.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the sulfate salt of 4,5-Diamino-6-hydroxypyrimidine?
The sulfate salt is used primarily to enhance the stability and handling of the diaminopyrimidine. The free base is often less stable and more susceptible to oxidation and degradation. The sulfate counterion provides greater stability under ambient conditions.[3]
Q2: Can I use other reagents besides formic acid or formamide for the cyclization step?
Yes, other one-carbon sources can be used in the Traube synthesis, including:
-
Orthoformates: Such as triethyl orthoformate, can be effective cyclizing agents.
-
Dithioformic Acid: This reagent can sometimes be more effective than formic acid, particularly if the reaction with formic acid is incomplete.
The choice of reagent can influence the reaction conditions and the profile of any side products.
Q3: How can I effectively monitor the progress of my reaction?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction. A suitable method would allow for the separation and quantification of the starting material, the formylated intermediate, the final purine product, and any significant impurities. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of reaction progress.
Q4: What is the mechanism of the primary side reaction, the formation of the N-formyl intermediate?
The reaction proceeds in two main stages: formylation of one of the amino groups, followed by cyclization to form the imidazole ring. If the cyclization step is slow or incomplete, the N-formyl intermediate will be the major byproduct.
Visualizing the Reaction: Pathways and Side Reactions
To aid in understanding the chemical transformations, the following diagrams illustrate the desired reaction pathway and the formation of a key side product.
Caption: Desired reaction pathway and common side reaction.
References
- Slideshare. (n.d.). Traube purine synthesis.
- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine.
- PrepChem. (n.d.). Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine.
- Merck Index. (n.d.). Traube Purine Synthesis.
- Google Patents. (n.d.). Process for the preparation of guanine.
- ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis.
- ResearchGate. (n.d.). Solid Phase Synthesis of Purines from Pyrimidines.
- Slideshare. (n.d.). TRAUBE PURINE SYNTHESIS.pptx.
- Google Patents. (n.d.). Method for purifying guanine.
- Thieme. (n.d.). Synthesis.
- Google Patents. (n.d.). Method for producing 2,4-diamino-5-formylamino-6-hydroxypyrimidine.
- SynThink. (n.d.). Guanine EP Impurities & USP Related Compounds.
- National Institutes of Health. (n.d.). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides.
- ResearchGate. (n.d.). Last step of the Traube synthesis of guanine achieved from the pyrimidine 35 and formic acid.
- Scribd. (n.d.). 1-III) Traube Synthesis For Purine.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Royal Society of Chemistry. (n.d.). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies.
- ResearchGate. (n.d.). Synthesis of HCN Polymer from Thermal Decomposition of Formamide.
- New Drug Approvals. (n.d.). Minimizing Impurities.
- National Institutes of Health. (n.d.). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems.
- LookChem. (n.d.). Cas 35011-47-3,2,4,5-Triamino-6-hydroxypyrimidine sulfate.
- National Institutes of Health. (n.d.). Guanine modification during chemical DNA synthesis.
- National Institutes of Health. (n.d.). High-energy chemistry of formamide: A unified mechanism of nucleobase formation.
- ResearchGate. (n.d.). High-energy chemistry of formamide: A unified mechanism of nucleobase formation.
- National Institutes of Health. (n.d.). Preparation of guanine and diaminopurine from biuret. Part III.
- ACS Publications. (n.d.). Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compound.
- ResearchGate. (n.d.). Optimizing the Reaction by Minimizing Impurities.
- National Institutes of Health. (n.d.). History and future of antimicrobial diaminopyrimidines.
- ACS Publications. (n.d.). Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions.
- Google Patents. (n.d.). Method for synthesizing guanine from urea.
- YouTube. (n.d.). Purine Synthesis.
- ResearchGate. (n.d.). Synthesis of purines from 5,6‐diaminopyrimidine, aldehydes.
- ResearchGate. (n.d.). Synthetic procedure for guanine form DANHP and formic acid.
- Google Patents. (n.d.). Method for synthesizing guanine by using guanosine.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. DE3235372A1 - METHOD FOR PURIFYING GUANINE - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4,5-Diamino-6-hydroxypyrimidine Sulfate Concentration in Enzymatic Reactions
Welcome to the technical support center for the effective use of 4,5-Diamino-6-hydroxypyrimidine sulfate in enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols to ensure the successful application of this compound in your experimental workflows.
Introduction
This compound is a crucial precursor in the biosynthesis of pteridines, a class of heterocyclic compounds that includes essential enzyme cofactors like biopterin and folate.[1][2][3] The enzymatic manipulation of this pyrimidine derivative is therefore of significant interest in various research areas, including drug discovery and the study of metabolic pathways. Optimizing its concentration in enzymatic reactions is paramount for achieving accurate and reproducible results. This guide provides a comprehensive framework for understanding and troubleshooting its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a pyrimidine derivative. Key properties are summarized in the table below.[4][5][6]
| Property | Value |
| CAS Number | 52502-66-6[5] |
| Molecular Formula | C₄H₆N₄O · ½H₂SO₄[6] |
| Appearance | Beige to off-white crystalline powder[6] |
| Melting Point | >300 °C (decomposes)[7] |
| Storage | Store at 2-8°C[4] |
Q2: In which enzymatic pathways is 4,5-Diamino-6-hydroxypyrimidine a relevant substrate?
4,5-Diamino-6-hydroxypyrimidine is a key building block in the de novo synthesis of pteridines.[8] Therefore, it is a potential substrate for enzymes involved in this pathway, such as those that catalyze condensation reactions with a dicarbonyl compound to form the pterin ring system. Enzymes to consider for activity with this substrate include those in the pterin biosynthesis pathway, potentially including GTP cyclohydrolase I (though it is also known to be an inhibitor of this enzyme), and enzymes that act on similar pyrimidine structures like dihydropteridine reductase or xanthine oxidase.[9][10][11]
Q3: How do I prepare a stock solution of this compound?
Due to its sulfate salt form, 4,5-Diamino-6-hydroxypyrimidine has some aqueous solubility. However, its solubility can be limited in neutral buffers.
-
Initial Dissolution: Start by dissolving the powder in a small amount of dilute acid (e.g., 0.1 M HCl) or a slightly alkaline buffer (e.g., Tris-HCl, pH 8.0-8.5) before diluting it to the final concentration in your assay buffer. Gentle heating and sonication may aid dissolution.[12]
-
Buffer Choice: For many biological assays, buffers with a pKa between 6.0 and 8.0 are ideal.[13] Consider using buffers like HEPES or Tris, but always check for potential interactions with your specific enzyme or assay components.[14]
-
Fresh Preparation: It is highly recommended to prepare fresh solutions for each experiment to avoid degradation.[15] If storage is necessary, filter-sterilize the solution and store it at 4°C for a short period, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but repeated freeze-thaw cycles should be avoided.[15]
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in enzymatic assays.
Issue 1: Low or No Enzymatic Activity
Q: I am not observing any product formation. What are the possible causes and how can I troubleshoot this?
A: Low or no activity can stem from several factors, from reagent integrity to incorrect assay conditions.
Troubleshooting Workflow for Low/No Activity
Caption: Workflow for troubleshooting low or no enzymatic activity.
Detailed Steps:
-
Confirm Enzyme Activity: Use a known substrate for your enzyme to confirm its catalytic activity. If the enzyme is inactive with a reliable substrate, the issue lies with the enzyme preparation, not this compound.
-
Substrate Integrity: Prepare a fresh solution of this compound. Older solutions may have degraded, especially if not stored properly.
-
Optimize Reaction Conditions:
-
pH: The optimal pH for enzymes can be narrow. Perform your assay across a range of pH values (e.g., 6.0 to 9.0) using appropriate buffers to find the optimal condition.[13]
-
Temperature: Most enzymatic assays are performed at a specific temperature (e.g., 25°C, 30°C, or 37°C). Ensure your incubation temperature is appropriate for your enzyme.
-
-
Cofactor Requirements: Many enzymes require cofactors (e.g., Mg²⁺, NAD⁺/NADH) for activity. Consult the literature for your specific enzyme and ensure all necessary cofactors are present in the reaction mixture.
-
Substrate and Enzyme Concentration: Systematically vary the concentration of both the substrate and the enzyme to find the optimal ratio.[1][11] A substrate titration experiment is crucial to determine the Michaelis constant (Km) and ensure you are working at an appropriate concentration.[3]
Issue 2: High Background Signal
Q: My negative control (no enzyme) shows a high signal. What could be causing this and how can I reduce it?
A: High background can be caused by substrate instability, buffer interference, or issues with the detection method.
Troubleshooting Workflow for High Background
Caption: Workflow for troubleshooting high background signal.
Detailed Steps:
-
Substrate Instability: 4,5-Diamino-6-hydroxypyrimidine can be susceptible to oxidation. Incubate the substrate in the assay buffer for the duration of the reaction in the absence of the enzyme. If a signal develops, your substrate is likely unstable under the current conditions. Try degassing the buffer, adding a reducing agent like DTT (if compatible with your enzyme), or preparing the substrate solution immediately before use.
-
Buffer and Reagent Interference:
-
Run a "buffer blank" containing all reaction components except the enzyme and substrate to check for inherent signal from your buffer system.
-
Some biological buffers can interfere with certain assay readouts.[16] If you suspect buffer interference, try a different buffer system with a similar pKa.
-
Ensure all reagents are of high purity and are not contaminated.[15]
-
-
Detection Method Specifics:
-
Spectrophotometric Assays: If your assay measures a change in absorbance, your substrate or its degradation products might absorb at the same wavelength as your product. Run a spectrum of the substrate to check for this.
-
Fluorometric Assays: The pyrimidine ring system may have intrinsic fluorescence. Measure the fluorescence of the substrate alone in the assay buffer at your excitation and emission wavelengths.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general method for determining the optimal substrate concentration for an enzymatic reaction.
-
Prepare a Range of Substrate Concentrations: Prepare a 2-fold serial dilution of this compound in the assay buffer, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 µM).
-
Set Up the Reactions: In a microplate, set up reactions with a fixed, non-limiting concentration of your enzyme and varying concentrations of the substrate. Include a "no substrate" control.
-
Initiate and Incubate: Initiate the reaction by adding the enzyme (or substrate, depending on your experimental design). Incubate at the optimal temperature for a time that ensures the reaction is in the initial linear phase.
-
Measure the Reaction Rate: Measure the product formation at regular intervals using an appropriate detection method (e.g., spectrophotometry, fluorometry).
-
Analyze the Data: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Vmax and Km. The optimal substrate concentration for routine assays is typically 5-10 times the Km value.[3]
Michaelis-Menten Kinetics
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pteridines in Insects: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:52502-66-6 | Chemsrc [chemsrc.com]
- 5. This compound | 52502-66-6 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Dihydropteridine reductase deficiency associated with severe neurologic disease and mild hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate orientation and specificity in xanthine oxidase: crystal structures of the enzyme in complex with indole-3-acetaldehyde and guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The specificity of xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xanthine Oxidase—A Personal History [mdpi.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 4,5-Diamino-6-hydroxypyrimidine Sulfate
Welcome to the technical support guide for the synthesis and purification of 4,5-Diamino-6-hydroxypyrimidine sulfate. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require methods to overcome common purity challenges. As a key starting material for various purine derivatives, including antiviral agents, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.[1]
This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and adapt protocols to your specific laboratory conditions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from incomplete reactions, side reactions, or inadequate removal of reagents and by-products from the multi-step synthesis. The primary culprits include:
-
Unreacted Intermediates: The most common are the precursors, 2,4-diamino-6-hydroxypyrimidine and 2,4-diamino-5-nitroso-6-hydroxypyrimidine.[2][3] The latter often imparts a pink or reddish hue to the product if not fully reduced.
-
Inorganic Salts: Depending on the reagents used, significant amounts of sodium nitrate (from the condensation step if using guanidine nitrate) and sodium sulfate (from the nitrosation and salt formation steps) can co-precipitate with the product.[4]
-
Residual Hydrogenation Catalyst: If catalytic hydrogenation is used for the reduction of the nitroso group, fine particles of palladium, nickel, or other noble metals may contaminate the final product, often resulting in a grey or black discoloration.[5]
-
Side-Reaction Products: Over-reduction or degradation of the pyrimidine ring can lead to minor, often colored, impurities.
Q2: What is the expected appearance and solubility of the high-purity product?
A2: High-purity this compound should be a white to off-white or beige microcrystalline powder.[1][2][6] It has very low solubility in water and most common organic solvents, a property that is exploited during its precipitation but also complicates purification by standard recrystallization.[1] It is, however, soluble in DMSO.[1]
Q3: Why is my final product pink, red, or brown?
A3: A pink or reddish color is a strong indicator of residual 2,4-diamino-5-nitroso-6-hydroxypyrimidine. This intermediate has a characteristic rose color.[2] This impurity suggests that the reduction (hydrogenation) step was incomplete. Brownish tints may indicate the presence of this nitroso impurity as well as other degradation products. The solution is to optimize the reduction reaction conditions—for example, by increasing reaction time, catalyst load, or hydrogen pressure.
Q4: My product is grey or black. What is the cause and how can I fix it?
A4: A grey to black color is almost certainly due to contamination with the hydrogenation catalyst (e.g., Palladium on carbon). This indicates that the catalyst was not effectively removed by filtration. The fine particulate nature of these catalysts can make them difficult to filter, especially if the product precipitates onto their surface. A specialized protocol involving pH adjustment after hydrogenation is highly effective for removing the catalyst before product precipitation (see Protocol 2).[5]
Q5: What analytical methods are best for assessing purity?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main component and detecting organic impurities, including unreacted intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying organic impurities if they are present in sufficient concentration.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Analysis: Used specifically to quantify residual metal catalyst contamination (e.g., Pd, Ni).[5]
-
Ash Content Test: A simple gravimetric method to estimate the total inorganic salt content.
Part 2: Troubleshooting Guide
This table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Purity by HPLC | 1. Incomplete reduction of the nitroso intermediate. 2. Presence of the starting 2,4-diamino-6-hydroxypyrimidine. | 1. Optimize Hydrogenation: Increase reaction time, temperature (typically 70-120°C), hydrogen pressure (e.g., up to 50 bar), or catalyst loading.[5] Ensure efficient stirring to overcome mass transfer limitations. 2. Ensure Complete Nitrosation: Verify stoichiometry of sodium nitrite and acid in the nitrosation step. |
| Product is Pink/Red | Residual 2,4-diamino-5-nitroso-6-hydroxypyrimidine. | Re-subject the material to the reduction conditions or optimize the initial hydrogenation step as described above. |
| Product is Grey/Black | Residual hydrogenation catalyst (e.g., Pd/C, Raney Ni). | Implement Protocol 2: pH-Mediated Catalyst Filtration. This involves dissolving the product in a basic solution post-hydrogenation to allow for clear filtration of the catalyst before acidic precipitation of the final product.[5] |
| High Ash Content / Presence of Inorganic Salts | Co-precipitation of sodium nitrate or sodium sulfate. | 1. Intermediate Filtration: As described in patent CN105541729A, filter the reaction mixture after the initial condensation at 67-70°C to remove solid sodium nitrate before the nitrosation step.[4] 2. Thorough Washing: Wash the final precipitated sulfate salt liberally with cold deionized water to dissolve and remove soluble inorganic salts.[3] 3. Purify via Salt Conversion: Use Protocol 1 for the most effective removal of inorganic and other insoluble impurities. |
| Low Yield | 1. Incomplete precipitation during salt formation. 2. Product loss during washing. 3. Sub-optimal reaction conditions in preceding steps. | 1. Control Final pH: Ensure the pH is carefully adjusted to 1-2 with sulfuric acid and allow sufficient time for complete crystallization, potentially with cooling.[2] 2. Use Cold Solvents for Washing: Wash the filtered product with cold water and/or ethanol to minimize dissolution. 3. Review Stoichiometry: Re-evaluate the molar ratios of all reagents in the synthesis pathway. |
Part 3: Detailed Purification Protocols
Protocol 1: High-Purity Recrystallization via Dihydrochloride Salt Conversion
This is the most robust method for removing a wide range of impurities, including inorganic salts and colored by-products. It leverages the differential solubility between the sulfate and hydrochloride salts of the target compound.[1]
Principle: The highly insoluble sulfate salt is converted to a more soluble intermediate by reaction with barium chloride, precipitating insoluble barium sulfate. The target molecule, now in solution, is isolated as its dihydrochloride salt. This purified salt is then redissolved and treated with sulfuric acid to re-precipitate the ultra-pure sulfate salt, leaving soluble impurities behind.
Step-by-Step Methodology:
-
Sulfate to Soluble Intermediate Conversion:
-
Suspend the crude this compound (10 mmol) in deionized water (20 mL).
-
Add an equimolar amount of Barium Chloride (BaCl₂, 10 mmol).
-
Heat the suspension in a boiling water bath and stir for 15 minutes. A dense white precipitate of barium sulfate (BaSO₄) will form.
-
-
Removal of Barium Sulfate:
-
Cool the mixture. Filter off the insoluble BaSO₄ using a fine-porosity filter paper (e.g., Whatman Grade 42).
-
Wash the BaSO₄ filter cake with a small amount of boiling water (10 mL) to ensure complete recovery of the product.
-
Combine the filtrate and the washings. This solution now contains the soluble form of your pyrimidine.
-
-
Formation and Isolation of the Dihydrochloride Salt:
-
Make the combined filtrate acidic with concentrated hydrochloric acid (HCl).
-
Evaporate the solution to dryness under reduced pressure.
-
Recrystallize the resulting residue from hot water by adding concentrated HCl, which will cause the purified dihydrochloride salt to precipitate.
-
-
Re-formation of the Pure Sulfate Salt:
-
Dissolve the purified dihydrochloride salt in a minimum amount of hot deionized water.
-
While the solution is still hot, add one equivalent of sulfuric acid (H₂SO₄).
-
The high-purity this compound will immediately precipitate as a white microcrystalline solid.
-
-
Final Isolation:
-
Allow the mixture to cool to room temperature.
-
Filter the pure product, wash it thoroughly with cold deionized water, and finally with ethanol.
-
Dry the final product in a vacuum oven over a desiccant like P₂O₅.[1]
-
Protocol 2: Best Practices for Efficient Catalyst Removal
This protocol is designed to prevent contamination from hydrogenation catalysts by exploiting the pH-dependent solubility of 2,4,5-triamino-6-hydroxypyrimidine (TAHP), the free base of the target salt.
Principle: Noble metal catalysts like Pd/C can leach into the product stream under certain conditions, and their fine nature makes them hard to filter from a suspension. By completing the hydrogenation in a neutral or weakly acidic medium and then adding a strong base, the TAHP product dissolves while the catalyst remains suspended. A simple filtration at this stage removes the catalyst completely, after which the pure TAHP can be precipitated as its sulfate salt from the clear filtrate.[5]
Step-by-Step Methodology:
-
Controlled Hydrogenation:
-
Perform the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in an aqueous suspension under elevated temperature (e.g., 90-100°C) and pressure (e.g., 50 bar H₂).
-
Crucially, do not add any base before or during the hydrogenation. The pH of the suspension should remain in the acidic to neutral range (pH will naturally rise to ~6-6.5 as the reaction completes).[5]
-
-
Post-Reaction Solubilization:
-
After hydrogen uptake has ceased and the reaction is complete, cool the reactor.
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide) in a sufficient amount (approx. 1.1 moles per mole of starting material) to fully dissolve the precipitated TAHP free base. The pH should rise to >12.[5]
-
-
Catalyst Filtration:
-
Filter the now strongly basic solution. The TAHP product will be in the clear filtrate, while the solid catalyst is retained on the filter paper. This step is highly effective as there is no solid product to clog the filter or trap catalyst particles.
-
-
Precipitation of Pure Sulfate Salt:
-
Take the clear, catalyst-free filtrate and run it into a stirred solution of aqueous sulfuric acid.
-
Adjust the final pH to 1-2 to ensure the complete precipitation of the pure this compound.
-
-
Final Isolation:
-
Filter the white precipitate, wash with cold deionized water, and dry under vacuum. This product will be free of metallic catalyst contamination.
-
Part 4: Visualization of Workflows
The following diagrams illustrate the key process and logic for achieving high purity.
Caption: Workflow for synthesis and purification of this compound.
Caption: Troubleshooting logic based on crude product color.
References
- CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google P
- Hemmati, S. et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
- Cas 52502-66-6, 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULF
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
- EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
Sources
- 1. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 2. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 5. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 6. Cas 52502-66-6,this compound | lookchem [lookchem.com]
"preventing oxidation of 4,5-Diamino-6-hydroxypyrimidine sulfate during storage"
Welcome to the dedicated technical support guide for 4,5-Diamino-6-hydroxypyrimidine sulfate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a substituted pyrimidine with multiple amine functional groups, this molecule is susceptible to oxidative degradation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights into the causes of oxidation and robust protocols for its prevention.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to storage conditions?
The structure of 4,5-Diamino-6-hydroxypyrimidine contains two aromatic amino groups and an electron-rich pyrimidine ring. These features make the molecule highly susceptible to oxidation. The amino groups can be oxidized, and the pyrimidine ring itself can undergo oxidative degradation, especially in the presence of atmospheric oxygen, light, and trace metal impurities. The sulfate salt form enhances stability compared to the free base, but improper storage can still lead to degradation.
Q2: What are the first visual signs of oxidation in my stored sample?
The most common indicator of oxidation is a change in color. A pure, fresh sample of this compound should be an off-white, beige, or light-yellow crystalline powder.[1][2] As oxidation proceeds, you may observe the powder darkening to shades of tan, brown, or even purplish-brown. This discoloration is due to the formation of oxidized, polymeric, and highly conjugated species.
Q3: My compound has slightly changed color. Can I still use it?
A slight color change indicates the onset of degradation. While the material may not be completely degraded, its purity is compromised. The presence of impurities can lead to inconsistent results, altered reaction kinetics, and potential side reactions in your experiments. For sensitive applications, it is strongly recommended to use a fresh, unoxidized sample. For less sensitive applications, the suitability of the material should be confirmed by analytical methods such as HPLC to determine the purity.
Q4: Does the sulfate salt form completely prevent oxidation?
The sulfate salt form significantly improves the stability and handling of the compound compared to the free base. Protonation of the basic nitrogen atoms on the pyrimidine ring and the amino groups reduces their electron density, making them less susceptible to oxidation. However, the salt form does not offer complete protection. Under suboptimal storage conditions—particularly exposure to air and humidity over extended periods—oxidation will still occur. A study on the analogous compound 3,4-diaminopyridine demonstrated that while the salt form is more stable, it can still degrade under oxidative stress.[3]
Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues
This guide addresses specific problems you might encounter, providing a logical path to resolution.
Issue 1: The solid powder has visibly darkened in the bottle.
-
Potential Cause: This is a clear sign of significant oxidation. The primary culprits are prolonged exposure to atmospheric oxygen and potentially light. The bottle may not have been properly sealed, or it was opened frequently in a standard lab atmosphere.
-
Immediate Actions:
-
Isolate the Sample: Do not use this material for any critical experiments. Label it as "Suspected Degradation" to prevent accidental use.
-
Review Storage Protocol: Examine where and how the bottle was stored. Was it in a desiccator? Was the cap tightly sealed? Was it stored under an inert atmosphere? Was it protected from light?
-
-
Resolution:
-
Analytical Verification (Optional but Recommended): To confirm degradation, dissolve a small amount of the material in a suitable solvent and analyze it using HPLC-UV. Compare the chromatogram to a reference standard or a previously analyzed fresh sample. The appearance of new peaks or a significant decrease in the main peak area confirms impurity.
-
Procure a Fresh Sample: It is safest to discard the degraded material according to your institution's safety protocols and obtain a new batch.
-
Implement Enhanced Storage: For the new sample, immediately implement the "Best Practices for Long-Term Storage" outlined below.
-
Issue 2: Experimental results are inconsistent or yields have dropped.
-
Potential Cause: If your compound appears visually unchanged but your results are not reproducible, low-level oxidation may be the cause. Even a small percentage of oxidized impurities can interfere with reactions.
-
Diagnostic Workflow:
-
Purity Check: The first step is to verify the purity of your starting material. Use a sensitive analytical technique like HPLC-UV or LC-MS to quantify the purity. A purity level below the manufacturer's specification (e.g., >96-99%) is a red flag.[1][2]
-
Control Experiment: If possible, run the experiment with a brand-new, unopened bottle of this compound and compare the results.
-
-
Resolution:
-
If the purity analysis confirms degradation, switch to a new, validated batch of the compound.
-
If the material is deemed pure, investigate other experimental parameters (solvents, reagents, temperature control, etc.) as the source of inconsistency.
-
Proposed Oxidation Pathway
The electron-rich aromatic system with multiple amino groups is prone to oxidation, likely forming a complex mixture of products. The pathway below illustrates a plausible initial oxidation mechanism based on the known chemistry of similar compounds, which can lead to colored, polymeric byproducts upon further reaction.
Caption: Decision workflow for safely weighing the compound.
-
Using a Glovebox: The ideal method is to handle the compound inside a glovebox with a controlled inert atmosphere. This completely prevents exposure to air and moisture. [4]* Benchtop Handling (Quick Purge): If a glovebox is unavailable, you can weigh the compound quickly in the open air and then immediately purge the vial with inert gas before sealing. This is less ideal but better than no protection. For this, have a vial with a septum cap ready. Weigh the solid, add it to the vial, cap it, and then immediately flush the headspace with inert gas as described in Protocol 1.
Analytical Methods for Purity Assessment
If you suspect degradation or need to qualify a new batch, the following methods are recommended. These techniques are standard in forced degradation studies, which are designed to identify and quantify degradation products. [5][6][7]
| Analytical Technique | Purpose | Key Information Provided |
|---|---|---|
| HPLC-UV | Purity assessment and quantification of impurities | Provides a chromatogram showing the main compound peak and any degradation product peaks. The relative peak area can be used to estimate purity. |
| LC-MS | Identification of degradation products | Couples liquid chromatography with mass spectrometry to determine the molecular weight of impurities, aiding in the structural elucidation of oxidation products. [3] |
| NMR Spectroscopy | Structural confirmation | Can be used to confirm the structure of the parent compound and, in some cases, identify major degradation products if they can be isolated. |
By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of this compound and ensure the integrity and reproducibility of your experimental data.
References
- Chemsrc. This compound | CAS#:52502-66-6.
- ChemDmart. Safety data sheet.
- MedCrave. Forced Degradation Studies. (2016).
- MIT. Handling air-sensitive reagents AL-134.
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013).
- National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016).
- LookChem. Cas 52502-66-6, this compound.
- MIT. Handling air-sensitive reagents AL-134.
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014).
- Thieme. 2.3 The Manipulation of Air-Sensitive Compounds.
- Fauske & Associates. Helpful Hints for Handling Air-Sensitive Materials. (2020).
- PubChem. 4,5-Diaminohypoxanthine.
- PubMed. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies.
- PubMed. [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol].
- LookChem. This compound(52502-66-6).
- PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
Sources
- 1. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]
- 2. 4,5-Diamino-6-hydroxypyrimidine | 1672-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fauske.com [fauske.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Navigating the pH-Dependent Stability and Reactivity of 4,5-Diamino-6-hydroxypyrimidine Sulfate
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4,5-Diamino-6-hydroxypyrimidine sulfate. This resource is designed to provide in-depth insights and practical troubleshooting advice on the critical impact of pH on the stability and reactivity of this compound. Understanding these parameters is paramount for ensuring the integrity of your experiments, the reliability of your results, and the successful development of novel therapeutics.
I. Introduction: The Pivotal Role of pH
The pyrimidine scaffold is a cornerstone in medicinal chemistry, and this compound is a key intermediate in the synthesis of various biologically active molecules. The stability and reactivity of this compound are intrinsically linked to the pH of its environment. The protonation state of the amino and hydroxyl groups, as well as the pyrimidine ring itself, dictates its susceptibility to degradation and its reactivity in synthetic transformations. This guide will walk you through the common challenges and questions related to pH, providing you with the knowledge to optimize your experimental conditions.
II. Frequently Asked Questions (FAQs) on Stability
Q1: What is the general stability profile of this compound across the pH spectrum?
As a general principle, pyrimidine rings can be susceptible to hydrolysis under both acidic and basic conditions.[1] For this compound, significant degradation is expected at the extremes of the pH scale. The molecule exhibits its greatest stability in the neutral to slightly acidic range.
Q2: What are the primary degradation pathways I should be aware of?
The primary degradation pathway under both acidic and basic conditions is likely hydrolysis of the pyrimidine ring. Under strongly acidic conditions, protonation of the ring nitrogens can facilitate nucleophilic attack by water, leading to ring opening. In strongly basic conditions, deprotonation of the hydroxyl group can increase electron density in the ring, potentially making it susceptible to other forms of degradation or rearrangement.
Q3: I'm observing unexpected degradation of my compound in solution. What are the likely causes?
Beyond pH, other factors can contribute to degradation. These include:
-
Temperature: Elevated temperatures can accelerate hydrolytic degradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of undesired byproducts. The amino groups are particularly susceptible to oxidation.
-
Light: Exposure to UV light can induce photodegradation. It is advisable to handle the compound in a light-protected environment.[1]
Q4: How can I perform a forced degradation study to assess the stability of my compound?
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2][3] A typical study involves subjecting the compound to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Table 1: General Conditions for Forced Degradation Studies [2][3]
| Stress Condition | Reagent/Condition | Typical Concentration/Level |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1 M |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% |
| Thermal | Dry Heat | 60°C to 80°C |
| Photolytic | UV and/or Visible Light | ICH Q1B guidelines |
The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect the degradation products without being overwhelmed.[4]
III. Troubleshooting Guide: Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low assay value over time in neutral solution | Oxidation or photodegradation | - Store solutions protected from light. - Degas solvents to remove dissolved oxygen. - Consider the addition of an antioxidant if compatible with the downstream application. |
| Multiple unknown peaks in HPLC after storage in acidic buffer | Acid-catalyzed hydrolysis | - Increase the pH of the storage buffer to the neutral range (pH 6-7). - Store samples at a lower temperature (e.g., 4°C). |
| Rapid degradation upon dissolution in a basic solution | Base-catalyzed hydrolysis | - Avoid highly alkaline conditions (pH > 9). - If a basic pH is required for a reaction, perform the reaction at a lower temperature and for a shorter duration. |
IV. Experimental Protocol: pH-Dependent Stability Study
This protocol outlines a general procedure for investigating the stability of this compound across a range of pH values.
Objective: To determine the degradation kinetics of this compound at various pH values.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Phosphate buffer solutions (pH 2, 4, 6, 8, 10, 12)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound in each of the buffer solutions at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solutions into vials and incubate them at a constant temperature (e.g., 40°C or 60°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH or cooling the sample on ice.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to monitor the formation of degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k). A plot of log(k) vs. pH will provide the pH-rate profile.[5]
Caption: Workflow for a pH-dependent stability study.
V. Frequently Asked Questions (FAQs) on Reactivity
Q5: I am using sodium nitrite for a subsequent reaction. How does pH affect this reaction?
The reaction of primary aromatic amines with sodium nitrite (NaNO₂) is a diazotization reaction, which is highly pH-dependent. This reaction requires acidic conditions to generate the reactive electrophile, the nitrosonium ion (NO⁺), from nitrous acid (HNO₂).
Q6: At what pH is the diazotization reaction most efficient?
The reaction is typically carried out in a strongly acidic medium (pH 1-2). In less acidic solutions (pH 4-5), the concentration of the nitrosonium ion decreases, and the reaction rate will be significantly slower.[6]
Q7: What are the potential side reactions I should be concerned about during diazotization?
-
Decomposition of the diazonium salt: While aromatic diazonium salts are more stable than their aliphatic counterparts, they can still decompose, especially at elevated temperatures.
-
Formation of N-nitrosamines: If secondary amines are present as impurities, they can react with nitrous acid to form N-nitrosamines.
VI. Troubleshooting Guide: Reactivity Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction with sodium nitrite | pH is too high | - Ensure the reaction medium is sufficiently acidic (pH 1-2) by using a strong acid like HCl. - Monitor the pH throughout the addition of sodium nitrite. |
| Formation of a complex mixture of products | Decomposition of the diazonium salt | - Maintain a low reaction temperature (typically 0-5°C). - Use the diazonium salt solution immediately in the next step without isolation. |
| Low yield of the desired product | Competing hydrolysis of the starting material | - Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material. |
VII. Experimental Protocol: pH-Dependent Nitrosation
This protocol provides a general method for investigating the influence of pH on the reaction of this compound with sodium nitrite.
Objective: To determine the optimal pH for the nitrosation of this compound.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Acetate buffer (pH 4 and 5)
-
HPLC system
Procedure:
-
Reaction Setup: Prepare separate reaction mixtures of this compound in different pH environments:
-
pH 1-2 (using 1 M HCl)
-
pH 4 (acetate buffer)
-
pH 5 (acetate buffer)
-
-
Cooling: Cool the reaction mixtures to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add a solution of sodium nitrite to each reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Product Analysis: Characterize the product(s) formed at each pH to determine the efficiency of the desired reaction and the formation of any byproducts.
Caption: Workflow for a pH-dependent nitrosation study.
VIII. Conclusion
The successful use of this compound in research and development hinges on a thorough understanding of its pH-dependent stability and reactivity. By carefully controlling the pH and being mindful of other environmental factors such as temperature and light, researchers can minimize degradation and optimize reaction outcomes. This guide provides a foundational framework for troubleshooting common issues and designing robust experimental protocols.
IX. References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Influence of the pH on the Interactions between Nitrite and Sulfite Ions. Kinetic of the Reaction at pH 4 and 5. (2000). ResearchGate. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
-
REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]
-
Forced degradation study under acidic conditions. - ResearchGate. [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). - ResearchGate. [Link]
Sources
Technical Support Center: A Researcher's Guide to 4,5-Diamino-6-hydroxypyrimidine Sulfate in Cell Culture
Welcome to the technical support center for researchers utilizing 4,5-Diamino-6-hydroxypyrimidine sulfate. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scientists and drug development professionals. Our aim is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your cell culture experiments.
As a key intermediate in the synthesis of various pharmaceuticals, including nucleoside analogs and other therapeutic agents, this compound's direct application in cell culture is an area of emerging investigation.[1] This guide is built on established principles of small molecule handling in biological systems and the known properties of pyrimidine derivatives to provide a robust framework for your research.
Part 1: Foundational Knowledge and Preparation
FAQ 1: What is this compound and what are its key chemical properties?
This compound is a pyrimidine derivative. The sulfate salt form is generally used to improve the stability and solubility of the parent compound, 4,5-Diamino-6-hydroxypyrimidine. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 52502-66-6 | [2] |
| Molecular Formula | C₄H₆N₄O · H₂SO₄ (Sulfate) | [3] |
| Molecular Weight | 224.2 g/mol (Sulfate) | [2] |
| Appearance | Beige to light yellow crystalline powder | [2][4] |
| Melting Point | ~270 °C (with decomposition) | [5] |
Understanding these properties is the first step in designing robust experiments. The compound's use as a synthetic precursor for purines and other biologically active molecules suggests that its own biological effects should be carefully characterized.[1]
FAQ 2: How do I prepare a stock solution of this compound?
Proper preparation of a stock solution is critical to avoid issues with solubility and to ensure accurate dosing in your experiments.[6] Due to the limited published data on its solubility in cell culture media, a systematic approach is recommended.
Protocol 1: Preparation of a Stock Solution
-
Solvent Selection: Start with sterile, nuclease-free dimethyl sulfoxide (DMSO) as it is a versatile solvent for many organic compounds.[6] If your experimental system is sensitive to DMSO, consider sterile water or a buffered solution like PBS, but be aware that solubility may be lower.
-
Weighing: Accurately weigh a small amount of the compound using a calibrated analytical balance.
-
Dissolution:
-
Add the appropriate volume of your chosen solvent to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly. If the compound does not fully dissolve, gentle warming (up to 37°C) or sonication can be applied.[6] Be cautious with heating, as it may degrade the compound.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[6]
-
Store aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution is not well-documented, so it is best to prepare fresh stock solutions regularly.
-
Part 2: Troubleshooting Experimental Challenges
This section addresses common problems encountered when working with a new or poorly characterized small molecule in a cell culture system.
Issue 1: Precipitation in Cell Culture Medium
You've diluted your stock solution into your cell culture medium, but you observe a precipitate, either immediately or after incubation.
Potential Causes and Solutions:
-
Low Solubility in Aqueous Media: The compound may be less soluble in the aqueous, neutral pH environment of your cell culture medium compared to the stock solvent.
-
Solution: Decrease the final working concentration of the compound. Perform a solubility test by adding your stock solution to serum-free medium at various concentrations and observing for precipitation.
-
-
Interaction with Media Components: The compound may interact with proteins or salts in the serum or medium, leading to precipitation.
-
Solution: Prepare dilutions in serum-free medium first, then add serum if required. Also, ensure your final DMSO concentration is non-toxic and as low as possible (typically <0.1%).[2]
-
-
Temperature Changes: Moving from a room temperature or heated stock solution to a cooler medium can cause the compound to fall out of solution.
-
Solution: Pre-warm your cell culture medium to 37°C before adding the compound.
-
Experimental Workflow for Introducing a New Compound to Cell Culture
Caption: A generalized workflow for the introduction and testing of a new small molecule in a cell culture system.
Issue 2: Unexpected Cytotoxicity
You observe a significant decrease in cell viability, even at low concentrations of the compound.
Potential Causes and Solutions:
-
Inherent Cytotoxicity: Many pyrimidine derivatives exhibit cytotoxic effects, which can be a desired outcome in cancer research but problematic otherwise.[3][7][8]
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a suitable concentration range for your experiments.
-
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high for your cells.
-
Solution: Ensure the final solvent concentration is consistent across all experimental conditions, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.1% for DMSO).[2]
-
-
Compound Degradation: The compound may be unstable in your culture conditions and breaking down into a more toxic substance.
-
Solution: Minimize the exposure of your media containing the compound to light and consider refreshing the media more frequently during long-term experiments. The stability of vitamins and other small molecules in media can be a significant factor.[9]
-
Troubleshooting Decision Tree for Unexpected Cytotoxicity
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Pyrimidine Precursors in Antiviral Synthesis
Introduction: The Pyrimidine Scaffold as a Cornerstone of Antiviral Chemotherapy
In the landscape of antiviral drug development, pyrimidine nucleoside analogs represent a class of molecules with enduring significance and remarkable success.[1] These compounds, which mimic the natural nucleosides (uridine, cytidine, and thymidine) that form the building blocks of nucleic acids, act by disrupting viral replication.[2][3] Their mechanism often involves competitive inhibition of viral polymerases or acting as chain terminators after being incorporated into the growing viral DNA or RNA strand.[2][4] The first wave of antivirals approved for HIV, including the groundbreaking drug Zidovudine (AZT), were synthetic analogs of pyrimidine nucleosides, cementing their importance in medicinal chemistry.[1][5]
The choice of the starting pyrimidine precursor—typically uracil, cytosine, or thymine, or their corresponding nucleosides—is a critical strategic decision in the synthesis of these antiviral agents. This decision profoundly impacts the synthetic route's efficiency, cost, scalability, and the stereochemical outcome of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of these foundational precursors, grounded in field-proven insights and illustrated with pivotal case studies of major antiviral drugs. We will explore the causality behind synthetic choices, present comparative data, and provide detailed protocols to inform researchers and drug development professionals in this vital field.
The Core Precursors: A Comparative Overview
The selection of a pyrimidine precursor is dictated by the structure of the target antiviral molecule. The three primary pyrimidine nucleosides—Uridine, Cytidine, and Thymidine—offer distinct functional groups that can be exploited or must be strategically manipulated during synthesis.
| Precursor | Key Structural Features | Inherent Reactivity Considerations | Typical Applications in Antivirals |
| Thymidine | 5-methyl group on the uracil base; 2'-deoxyribose sugar. | The 3'-hydroxyl group is a key site for modification. The 5-methyl group is generally stable. | Precursor for thymidine analogs like Zidovudine (AZT) and Stavudine (d4T).[5][6] |
| Cytidine | Exocyclic amine (C4-NH2) on the base; ribose or deoxyribose sugar. | The exocyclic amine can interfere with reactions and often requires protection (e.g., as an N-acyl derivative).[7] | Precursor for Lamivudine (3TC), Emtricitabine (FTC), and Cidofovir.[4][8] |
| Uridine | Uracil base with hydroxyls at C2 and C4 (in its keto form); ribose sugar. | The N3-H can be acidic. The ribose 2'-hydroxyl can complicate reactions intended for the 3' or 5' positions. | Precursor for complex nucleotide analogs like Sofosbuvir.[9][10] |
The intrinsic chemical nature of each precursor dictates the synthetic strategy. For instance, the synthesis of cytidine analogs often involves an extra protection/deprotection sequence for the exocyclic amine compared to uridine or thymidine analogs, adding steps and potentially reducing overall yield.[7]
Comparative Synthesis Analysis: Three Case Studies
To illustrate the strategic considerations in precursor selection, we will dissect the synthetic pathways of three landmark antiviral drugs, each originating from a different pyrimidine nucleoside.
Case Study 1: Zidovudine (AZT) from Thymidine
Zidovudine (3'-azido-3'-deoxythymidine) was the first drug approved for the treatment of HIV and serves as a classic example of nucleoside analog synthesis.[5] Its structure demands the replacement of the 3'-hydroxyl group of thymidine with an azido group, with an inversion of stereochemistry.[2]
Synthetic Rationale: Thymidine is the logical and most direct precursor.[6] The core challenge is the selective modification of the 3'-hydroxyl group while leaving the 5'-hydroxyl and the pyrimidine base untouched. The standard approach involves a protection, activation, and substitution sequence.[2][11]
Caption: Synthetic workflow for Zidovudine (AZT) from Thymidine.
Discussion of Causality:
-
Protection: The 5'-hydroxyl is more sterically accessible and reactive than the 3'-hydroxyl. Using a bulky protecting group like trityl chloride (TrCl) allows for selective protection of the 5'-position.[11]
-
Activation: The 3'-hydroxyl is a poor leaving group. It must be converted into a good leaving group to facilitate nucleophilic substitution. Mesylation (using methanesulfonyl chloride) is a common and efficient method for this activation.[5]
-
Substitution: The azide group is introduced via an SN2 reaction using a source like lithium azide. This reaction proceeds with the necessary inversion of configuration at the C3' center, a critical feature for the drug's biological activity.[2][11]
-
Deprotection: The final step is the removal of the trityl group under mild acidic conditions to yield Zidovudine.[11]
This synthesis is highly effective because the precursor, thymidine, already contains the correct base and sugar scaffold, requiring only stereospecific modification of one functional group.
Case Study 2: Lamivudine (3TC) from Cytosine
Lamivudine is a potent reverse transcriptase inhibitor used for treating HIV and Hepatitis B.[4] Its synthesis is more complex than that of AZT due to the presence of a sulfur atom in the oxathiolane ring and the challenge of controlling stereochemistry at two chiral centers.
Synthetic Rationale: The synthesis involves coupling the pyrimidine base, cytosine, with a pre-synthesized chiral oxathiolane ring. Cytosine is the necessary precursor to provide the correct nucleobase.[12] The key challenge is the glycosylation step, where the bond between the base and the sugar analog is formed with the correct cis stereochemistry.
Caption: A generalized workflow for the synthesis of Lamivudine.
Discussion of Causality:
-
Base Activation: Cytosine's exocyclic amine and N-H protons can interfere with the coupling reaction. It is typically silylated (e.g., with hexamethyldisilazane, HMDS) to increase its nucleophilicity and solubility in organic solvents.[7][13]
-
Glycosylation: The key step is the Lewis acid-catalyzed Vorbrüggen glycosylation, which couples the silylated cytosine with an activated oxathiolane derivative (e.g., an acetate).[14] This reaction often produces a mixture of diastereomers (cis and trans).
-
Stereocontrol: Achieving the desired biologically active cis-(-) enantiomer is the primary hurdle. Strategies include:
-
Diastereoselective Synthesis: Using chiral auxiliaries on the oxathiolane ring to favor the formation of the desired isomer during the coupling reaction.[12]
-
Resolution: Separating the mixture of diastereomers, often by crystallization or chromatography.[4] Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is also a powerful technique.[12]
-
-
Deprotection: Removal of any protecting groups from the oxathiolane ring and the cytosine base yields the final drug.[12]
The choice of cytosine is non-negotiable, but the overall success of the synthesis hinges on the strategy employed to control the stereochemistry of the glycosidic bond.
Case Study 3: Sofosbuvir from Uridine
Sofosbuvir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, representing a significant breakthrough in HCV treatment.[10] Its synthesis is a testament to modern medicinal chemistry, involving complex modifications to the ribose sugar and the installation of a phosphoramidate prodrug moiety.
Synthetic Rationale: The synthesis starts with a uridine precursor. Although the final active triphosphate form in the body is a uridine analog, some syntheses begin with cytidine and convert it to uridine late in the process, as cytidine analogs sometimes show better initial activity in screening.[9][15] The core challenges are the stereoselective installation of the 2'-α-fluoro and 2'-β-methyl groups and the diastereoselective construction of the phosphorus-containing prodrug.
Caption: Key transformations in the synthesis of the Sofosbuvir core.
Discussion of Causality:
-
Sugar Modification: Starting from uridine, the 3' and 5' hydroxyls are protected. The 2'-hydroxyl is then oxidized to a ketone. This ketone is the key intermediate for introducing the two crucial C2' substituents.
-
Stereoselective Additions: A Grignard reagent (MeMgBr) adds a methyl group, and a fluorinating agent (like DAST) introduces the fluorine atom. Controlling the stereochemistry in these steps is critical and often complex.[9]
-
Core Nucleoside Formation: After the sugar modifications, deprotection yields the core nucleoside intermediate (GS-331007).[9]
-
Prodrug Installation: The final and most critical step is the coupling of the 5'-hydroxyl with a chiral phosphoramidate reagent. This reaction creates a new chiral center at the phosphorus atom. The reaction is often diastereoselective, and the desired (Sp)-isomer, which is Sofosbuvir, must be isolated.[15] This phosphoramidate "prodrug" strategy is essential for efficient delivery of the monophosphate analog into liver cells.[10]
The synthesis of Sofosbuvir highlights how a simple precursor like uridine can be transformed into a highly complex and potent antiviral through a lengthy and stereochemically demanding pathway. The choice of a phosphoramidate prodrug approach was a deliberate design decision to overcome the poor cell permeability of charged nucleotide analogs.[9]
Experimental Protocols
The following provides a generalized, representative protocol for the synthesis of Zidovudine, illustrating the key steps discussed. Note: These procedures are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
Protocol: Synthesis of Zidovudine from Thymidine
Objective: To synthesize 3'-azido-3'-deoxythymidine (Zidovudine) from thymidine via a three-step process.
Step 1: 5'-O-Tritylation of Thymidine
-
Suspend thymidine (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and drying tube.
-
Cool the mixture in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding methanol.
-
Concentrate the mixture under reduced pressure and purify the resulting residue by column chromatography to yield 5'-O-trityl-thymidine.
Step 2: 3'-O-Mesylation
-
Dissolve 5'-O-trityl-thymidine (1.0 eq) in anhydrous pyridine and cool to 0°C.
-
Slowly add methanesulfonyl chloride (1.5 eq) dropwise.
-
Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate, which is often used in the next step without further purification.[5]
Step 3: Azidation and Deprotection
-
Dissolve the crude 3'-O-mesyl intermediate from the previous step in dimethylformamide (DMF).
-
Add lithium azide (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 8-12 hours. Monitor by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude residue (5'-O-trityl-zidovudine) in 80% aqueous acetic acid and heat at 60°C for 1-2 hours to remove the trityl group.[11]
-
Concentrate the solution under reduced pressure.
-
Purify the final product by recrystallization from hot water to obtain Zidovudine as a white solid.[11]
Conclusion and Strategic Recommendations
The selection of a pyrimidine precursor is a foundational decision in the synthesis of nucleoside analog antivirals.
-
For simple analogs requiring modification of the sugar moiety without altering the base, starting with the corresponding nucleoside (Thymidine, Cytidine, Uridine) is the most direct and efficient strategy, as demonstrated by the synthesis of Zidovudine.[6]
-
When stereochemistry is the primary challenge , as in the case of Lamivudine, the focus shifts from the precursor itself to the methods of stereocontrol during the crucial glycosylation or resolution steps.[12]
-
For highly complex targets like Sofosbuvir, the initial precursor is merely the scaffold upon which a multi-step, stereochemically demanding sequence of reactions is built. The strategy is dominated by the need to install unique functional groups and prodrug moieties that are essential for the drug's mechanism of action and pharmacokinetic profile.[9][15]
Ultimately, the optimal precursor is one that provides the most convergent and efficient pathway to the final target. Researchers must weigh the precursor's cost and availability against the number of synthetic steps, the complexity of purification, and the challenges of stereochemical control to design a commercially viable and scalable manufacturing process. The continued evolution of synthetic methodologies will undoubtedly open new avenues for leveraging these fundamental building blocks in the fight against viral diseases.[16]
References
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). ZIDOVUDINE (AZT). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 76. International Agency for Research on Cancer.
- Kurokawa, M., Ohtsu, K., Hozumi, T., & Shiraki, K. (2001). Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 785-788.
- Yaqub, M., et al. (2012). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 24(11), 4963-4966.
- Ravoof, T. B. S., & Olsen, C. A. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters, 24(45), 8379–8383.
- The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis.
- ResearchGate. (n.d.). Synthetic strategies for pyrimidine nucleoside analogs. Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thymidine as a Crucial Intermediate: Advancing Antiviral Drug Synthesis.
- Kurokawa, M., Ohtsu, K., Hozumi, T., & Shiraki, K. (2001). Synthesis and Antiviral Activity of 1,3-Disubstituted Uracils against HIV-1 and HCMV. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 785-788.
- Krivoshey, A. I., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656.
- Delang, L., et al. (2019). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy, 63(10), e00778-19.
- Holy, A., et al. (1991). Synthesis and antiviral activity of the nucleotide analogue (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine. Journal of Medicinal Chemistry, 34(8), 2537-2544.
- Wang, Y., et al. (2010). A process for stereoselective synthesis of lamivudine. EP2161267A1. Google Patents.
- El-Emam, A. A., et al. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2963.
- Al-Anazi, M., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2023, 1-15.
- Ozerov, A. A., & Novikov, M. S. (2022). Uracil derivatives as non-nucleoside inhibitors of viral infections. In Advances in Heterocyclic Chemistry (Vol. 136, pp. 1-49). Elsevier.
- Wang, Y., et al. (2010). Process for stereoselective synthesis of lamivudine. US20100063283A1. Google Patents.
- Yin, W., & Lemos, de Z. M. (2025). Human pyrimidine nucleotide biosynthesis as a target for antiviral chemotherapy. Pharmaceutics, 17(x), 412.
- Oh, C. H., et al. (2002). Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. Journal of Medicinal Chemistry, 45(24), 5323-5329.
- Reddy, P. A. (2023). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 28(14), 5344.
- Sofia, M. J. (2016). The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV. In Comprehensive Medicinal Chemistry III (pp. 210-233). Elsevier.
- API Synthesis International. (2016). LAMIVUDINE.
- Ravoof, T. B. S., & Olsen, C. A. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. ACS Publications.
- Andrade, C. C., et al. (2021). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Viruses, 13(7), 1261.
- Lin, T. S., et al. (1976). Synthesis and Antiviral Activity of 5- And 5'-substituted Thymidine Analogs. Journal of Medicinal Chemistry, 19(4), 495-498.
- Chakraborty, S., et al. (2022). Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine. ChemRxiv.
- Flores, E. A., & Saborido, C. (2014). Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection. Annals of Pharmacotherapy, 48(8), 1075-1081.
- Andersen, P. I., et al. (2012). A broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 109(15), E884-E892.
- Horwitz, J. P., et al. (2013). Method for preparing zidovudine and intermediate thereof. WO2013067666A1. Google Patents.
- Kim, C. K., et al. (1991). Stereoselective synthesis, chemistry and antiviral evaluation of 1-(2,3-dideoxy-3-C-hydroxymethyl-beta-D-threo-pentofuranosyl)thymine derivatives. Journal of Medicinal Chemistry, 34(7), 2283-2290.
- Vince, R., et al. (1989). Design, Synthesis, and Antiviral Activity of Nucleoside and Nucleotide Analogues. In Design of Anti-AIDS Drugs (pp. 41-57). Elsevier.
- Luo, Y. (2014). Preparation method of zidovudine. CN103864870A. Google Patents.
- Sharma, A., et al. (2023). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. Journal of Molecular Structure, 1282, 135183.
- Votruba, I., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry, 50(5), 1069-1077.
- Chen, Y. (2016). High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method. CN105646626A. Google Patents.
- Martin, J. A., et al. (1990). Synthesis and antiviral activity of monofluoro and difluoro analogs of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). Journal of Medicinal Chemistry, 33(8), 2137-2145.
- Srivastava, P. C., & Robins, R. K. (1983). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry, 26(3), 445-448.
- Al-Ghorbani, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4933.
- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.
Sources
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 3. mdpi.com [mdpi.com]
- 4. API SYNTHESIS INTERNATIONAL: LAMIVUDINE [apisynthesisint.blogspot.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. nbinno.com [nbinno.com]
- 7. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 8. Synthesis and antiviral activity of the nucleotide analogue (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zidovudine synthesis - chemicalbook [chemicalbook.com]
- 12. asianpubs.org [asianpubs.org]
- 13. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. jchemrev.com [jchemrev.com]
"4,5-Diamino-6-hydroxypyrimidine sulfate vs. 2,4,5,6-tetraaminopyrimidine sulfate in purine synthesis"
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, the synthesis of purines stands as a cornerstone, pivotal to the development of a vast array of pharmaceuticals, including antiviral and anticancer agents. The classical Traube purine synthesis, a method that has stood the test of time since its inception in 1900, hinges on the cyclization of a 4,5-diaminopyrimidine precursor.[1] Among the various starting materials, 4,5-diamino-6-hydroxypyrimidine sulfate and 2,4,5,6-tetraaminopyrimidine sulfate have emerged as two of the most prominent and versatile intermediates.
This guide provides a comprehensive comparison of these two key precursors, delving into their respective roles in the synthesis of crucial purine derivatives such as guanine and adenine. We will explore the nuances of their reactivity, compare their performance based on experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Core Distinction: Structural and Reactive Nuances
The fundamental difference between the two molecules lies in their substitution at the C6 position of the pyrimidine ring. 4,5-Diamino-6-hydroxypyrimidine possesses a hydroxyl group, steering its synthetic utility primarily towards the production of xanthine and its derivatives, most notably guanine (2-amino-6-oxypurine). Conversely, 2,4,5,6-tetraaminopyrimidine features an amino group at this position, making it the precursor of choice for adenine (6-aminopurine) and other 6-aminopurine analogs.
This structural variance dictates the subsequent cyclization and the nature of the resulting purine. The hydroxyl group in the former is a precursor to the keto group in guanine, while the amino group in the latter is retained in the final adenine structure.
Performance in Purine Synthesis: A Data-Driven Comparison
The choice between these two pyrimidine sulfates often comes down to the desired final product, reaction efficiency, and the purity of the resulting purine. The following table summarizes key performance indicators based on documented experimental data.
| Feature | This compound (for Guanine Synthesis) | 2,4,5,6-Tetraaminopyrimidine sulfate (for Adenine Synthesis) |
| Primary Purine Product | Guanine | Adenine |
| Typical Cyclizing Agent | Formamide[2][3] | Formamide, Formic Acid, Triethyl Orthoformate[4] |
| Reported Yield of Intermediate | ~70% for 2,4,5-triamino-6-hydroxy pyrimidine sulphate[2] | 82.5-88.5%[5] |
| Reported Purity of Intermediate | Not explicitly stated in all sources | Up to 99.5%[5] |
| Key Reaction Considerations | High temperatures (170-200°C) with formamide can lead to its decomposition and product discoloration, necessitating further purification.[6][7] | Catalytic reduction is often employed in the synthesis of the precursor, and reaction conditions need to be carefully controlled.[8] |
The Synthetic Pathways: A Visual Guide
The following diagrams, rendered in Graphviz, illustrate the typical synthetic routes from our two pyrimidine precursors to their respective purine products.
Caption: Synthesis of Guanine from this compound.
Caption: Synthesis of Adenine from 2,4,5,6-Tetraaminopyrimidine sulfate.
Experimental Protocols: A Step-by-Step Guide
The following protocols are synthesized from established literature and patents to provide a practical guide for laboratory synthesis.
Protocol 1: Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine sulfate
This protocol is based on the cyclization of the pyrimidine intermediate with formamide.[2][3]
Step 1: Preparation of 2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
To a beaker containing hot (80°C) distilled water (440 mL), add 2,4-diamino-6-hydroxy-5-nitroso pyrimidine (52 g).
-
Place the beaker in a water bath at 90°C and stir the suspension for at least 1 hour.
-
Add a 20% sodium hydroxide solution (46 mL) to increase the solubility.
-
Add sodium dithionite (15 g) in 20 g portions at 20-minute intervals.
-
Add concentrated sulfuric acid (56 mL in 500 mL water) to the mixture and heat in a boiling water bath for 90 minutes.
-
Filter the precipitate, wash with distilled water and ethanol, and dry at 80°C. This yields 2,4,5-triamino-6-hydroxy pyrimidine sulphate (yield ~70%).[2]
Step 2: Cyclization to Guanine
-
In a one-liter flask equipped with a condenser, place 2,4,5-triamino-6-hydroxy pyrimidine sulphate (50 g) and formamide (250 mL).
-
Heat the flask in an oil bath at approximately 170-180°C for 2 hours.
-
Cool the reaction mixture and filter the formed guanine.
Protocol 2: Preparation of 2,4,5,6-Tetraaminopyrimidine sulfate
This protocol describes a high-yield, high-purity synthesis from 5-nitroso-2,4,6-triaminopyrimidine.[5]
-
React one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to achieve a pH below 7.
-
Maintain the reaction temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
Adjust the pH to 2.0-2.5 by adding more of the acid to form a solution of the salt.
-
Separate any insoluble materials.
-
To the mother liquor, add sulfuric acid to adjust the pH to 0.2-0.5, while maintaining the temperature between 20°C and 60°C.
-
Cool the reaction mixture to 0-10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
Recover the precipitate by filtration. This process can yield a product with a purity of approximately 99.5%.[5]
Causality Behind Experimental Choices
-
Choice of Cyclizing Agent: Formamide is frequently used as it serves as both a solvent and a source of the C8 carbon of the purine ring.[2] However, its high boiling point and tendency to decompose at elevated temperatures can lead to impurities.[6][7] Formic acid is an alternative that can sometimes be used under milder conditions.
-
Use of Sulfate Salts: The pyrimidine precursors are often used as their sulfate salts to improve their stability and handling.[9][10] The free amines can be less stable.
-
Reduction of the 5-Nitroso Group: The 5-nitroso group is a key functional handle for introducing the 5-amino group. Reduction is a critical step, and various reducing agents like sodium dithionite or catalytic hydrogenation are employed.[2][11] The choice of reducing agent can impact yield and purity.
-
pH Control: Precise pH control is crucial during the precipitation and isolation of the pyrimidine intermediates and final products to ensure maximum yield and purity.[5]
Conclusion: Selecting the Right Path for Purine Synthesis
The choice between this compound and 2,4,5,6-tetraaminopyrimidine sulfate is fundamentally dictated by the target purine. For guanine and its analogs, the 6-hydroxy derivative is the logical starting point. For adenine and its derivatives, the 6-amino precursor is essential.
While both pathways are well-established, researchers should consider the reported yields and purities of the intermediates. The synthesis of 2,4,5,6-tetraaminopyrimidine sulfate appears to have been optimized to achieve higher yields and purity, which can be a significant advantage in multi-step syntheses.[5] For guanine synthesis, careful control of the cyclization temperature is paramount to minimize formamide decomposition and simplify purification.
Ultimately, a thorough understanding of the reaction mechanisms and careful execution of the experimental protocols will enable researchers to efficiently and effectively synthesize the desired purine scaffolds for their drug discovery and development programs.
References
- Pharmaguideline. Synthesis and Medicinal Uses of Purine. [Link]
- EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate.
- PrepChem.com. Synthesis of 2,4,5,6-tetraaminopyrimidine. [Link]
- US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
- TRAUBE PURINE SYNTHESIS.pptx. [Link]
- 1-III) Traube Synthesis For Purine | PDF. Scribd. [Link]
- Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry. Scribd. [Link]
- Traube purine synthesis. SlideShare. [Link]
- US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- Hemmati, S., et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
- DE3729471A1 - Process for the preparation of guanine.
- Process for the preparation of guanine.
- US6242599B1 - Process for the preparation of guanine.
- CN111440170A - Method for synthesizing guanine by using guanosine.
- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
- Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. [Link]
- CN1966504A - Guanine one-pot synthesis method.
- CN103709164A - Synthetic method for adenine.
- ResearchGate. Figure 4.
- ResearchGate. Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. [Link]
- US4997939A - Process for preparing adenine.
Sources
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. tsijournals.com [tsijournals.com]
- 3. DE3729471A1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 4. CN103709164A - Synthetic method for adenine - Google Patents [patents.google.com]
- 5. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 8. US4997939A - Process for preparing adenine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 4,5-Diamino-6-hydroxypyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and pharmaceutical development, pyrimidine derivatives serve as crucial building blocks and bioactive molecules. While many compounds in this class are well-characterized, the precise mechanism of action for 4,5-Diamino-6-hydroxypyrimidine sulfate remains largely undefined in publicly accessible literature. This guide addresses this knowledge gap by proposing a structured, comparative approach to elucidate its function.
We will leverage the well-documented activities of its structural isomer, 2,4-Diamino-6-hydroxypyrimidine (DAHP) , as a benchmark. DAHP is a known inhibitor of GTP cyclohydrolase I, a pivotal enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), which has significant downstream effects on nitric oxide production. By systematically comparing the biochemical and cellular effects of the 4,5-isomer to those of DAHP, researchers can efficiently test a primary hypothesis and explore potential alternative mechanisms.
This guide provides the strategic framework and detailed experimental protocols necessary to conduct a thorough investigation, empowering researchers to confirm, refute, or discover the mechanistic pathways governed by this compound.
The Known vs. The Unknown: A Tale of Two Isomers
The central hypothesis for the mechanism of action of this compound is drawn from its structural similarity to 2,4-Diamino-6-hydroxypyrimidine (DAHP). Understanding DAHP's established role is therefore critical to designing a logical investigative workflow.
Established Mechanism of Action: 2,4-Diamino-6-hydroxypyrimidine (DAHP)
DAHP is recognized as a specific inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4).[1][2] This inhibition has two primary, well-documented downstream consequences:
-
Inhibition of Nitric Oxide Synthase (NOS) Activity : All isoforms of Nitric Oxide Synthase require BH4 as a critical cofactor. By depleting the cellular pool of BH4, DAHP effectively suppresses the production of nitric oxide (NO).[1][2] This makes DAHP a valuable tool for studying the physiological roles of NO.
-
BH4-Independent Effects : Research has also revealed that DAHP can exert effects independent of BH4 depletion. Notably, it has been shown to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) by inhibiting the activation of the transcription factor NF-κB.[2]
The inhibitory action of DAHP on GTPCH is complex. It can act through a dual mechanism: at lower concentrations, it emulates BH4 and engages the GTPCH feedback regulatory protein (GFRP) to allosterically inhibit the enzyme. At higher concentrations, it can directly compete with the substrate, GTP.[3][4]
This established pathway for DAHP provides a clear and testable model for its 4,5-isomer.
Proposed Investigative Workflow
To determine if this compound shares a mechanism with DAHP, a multi-stage experimental approach is recommended. This workflow is designed to first screen for the primary expected activity (GTPCH inhibition) and then investigate downstream and alternative effects.
Caption: Proposed experimental workflow for mechanism confirmation.
Comparative Data Analysis
The following tables are structured to enable a direct comparison of the inhibitory activities of this compound and DAHP. Experimental data should be recorded in a similar format to facilitate clear interpretation.
Table 1: In Vitro GTP Cyclohydrolase I Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Vehicle Control | - | 0 ± 0 | N/A |
Table 2: Cellular Nitric Oxide Production (Griess Assay)
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Reduction vs. Stimulated Control |
| Unstimulated Control | - | N/A | |
| Stimulated Control (LPS + IFN-γ) | - | 0% | |
| This compound | 10 | ||
| 50 | |||
| 200 | |||
| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | 10 | ||
| 50 | |||
| 200 |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: GTP Cyclohydrolase I (GTPCH) Activity Assay
This protocol is adapted from established methods for measuring GTPCH activity by quantifying its product, dihydroneopterin triphosphate (which is then oxidized to neopterin for detection).[5][6][7]
Objective: To determine the direct inhibitory effect of this compound on GTPCH enzyme activity.
Materials:
-
Recombinant human GTP Cyclohydrolase I
-
GTP (substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 2.5 mM EDTA, 10% glycerol
-
Test Compounds: this compound and DAHP dissolved in a suitable solvent (e.g., DMSO or water)
-
Oxidizing Solution: 1% Iodine in 2% KI
-
Alkaline Phosphatase
-
96-well microplate (UV-transparent or fluorescence-compatible)
-
HPLC system with fluorescence detection or a fluorescence plate reader
Procedure:
-
Enzyme Reaction Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of various concentrations of the test compounds (4,5-isomer or DAHP) or vehicle control.
-
Add 20 µL of recombinant GTPCH enzyme solution (e.g., 50 ng/µL).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding 20 µL of GTP solution (final concentration, e.g., 100 µM).
-
Incubate at 37°C for 60 minutes.
-
-
Reaction Termination and Oxidation:
-
Stop the reaction by adding 10 µL of the oxidizing solution.
-
Incubate in the dark at room temperature for 60 minutes. This step oxidizes the dihydroneopterin triphosphate product to a stable, fluorescent pterin.
-
-
Cleanup:
-
Centrifuge the plate to pellet any precipitate.
-
Add 10 µL of 2% ascorbic acid to quench excess iodine.
-
-
Dephosphorylation:
-
Add 10 µL of alkaline phosphatase (e.g., 10 U/mL) to each well.
-
Incubate at 37°C for 30 minutes to convert neopterin triphosphate to neopterin.
-
-
Detection:
-
Quantify the neopterin formed using either:
-
HPLC: Inject a portion of the sample onto a C18 reverse-phase column and detect neopterin by fluorescence (Excitation: ~353 nm, Emission: ~438 nm).
-
Plate Reader: Measure the fluorescence directly in the plate (Excitation: ~350 nm, Emission: ~440 nm).
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Nitric Oxide Production (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.[8][9]
Objective: To assess the effect of this compound on NO production in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression
-
Test Compounds: this compound and DAHP
-
Griess Reagent System (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plate and a separate 96-well assay plate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the desired concentrations of the test compounds (4,5-isomer or DAHP). Pre-incubate for 1-2 hours.
-
-
iNOS Induction:
-
Add 100 µL of medium containing LPS (e.g., 200 ng/mL) and IFN-γ (e.g., 20 ng/mL) to each well (except unstimulated controls). Final volume is 200 µL.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well assay plate.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of sodium nitrite in cell culture medium (e.g., from 100 µM down to 0 µM). Add 50 µL of each standard to the assay plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to all wells (samples and standards).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration) and determine the nitrite concentration in each sample.
-
Calculate the percentage reduction in NO production for each treatment compared to the stimulated control.
-
Conclusion and Future Directions
This guide outlines a clear, logical, and experimentally robust pathway to investigate the mechanism of action of this compound. By using its well-characterized isomer, DAHP, as a benchmark, researchers can efficiently test the hypothesis of GTP cyclohydrolase I inhibition and its downstream effects on nitric oxide signaling.
-
If the 4,5-isomer inhibits GTPCH and reduces cellular NO , its mechanism is likely analogous to DAHP. Further studies could then explore its potency, selectivity, and potential for feedback regulation via GFRP.
-
If the 4,5-isomer fails to inhibit GTPCH but still reduces cellular NO , it may act on another component of the NO signaling pathway (e.g., direct NOS inhibition or modulation of iNOS expression).
-
If the 4,5-isomer shows no effect on either GTPCH or NO production , alternative screening assays against other enzyme classes (e.g., kinases, metabolic enzymes) would be warranted, as pyrimidine scaffolds are known for their diverse biological activities.[10][11][12]
By following this comparative framework, the scientific community can systematically close the knowledge gap surrounding this compound, paving the way for its potential application in research and therapeutic development.
References
- Selleck Chemicals. 2,4-Diamino-6-hydroxypyrimidine | GTPCH inhibitor | CAS 56-06-4. URL
- MedChemExpress. 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor. URL
- Swope, D. M., & Gross, S. S. (1998). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. Journal of Biological Chemistry, 273(49), 32548-32554. URL
- Werner, E. R., Werner-Felmayer, G., & Mayer, B. (1998). GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein. Journal of Biological Chemistry, 273(33), 20768-20774. URL
- Nagatsu, T., et al. (1986). A sensitive assay of GTP cyclohydrolase I activity in rat and human tissues using radioimmunoassay of neopterin. Analytical Biochemistry, 154(1), 361-366. URL
- Hatakeyama, K., & Yoneyama, T. (1998). A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I. Methods in Molecular Biology, 100, 265-272. URL
- Bio-protocol.
- Swope, D. M., & Gross, S. S. (1998). Inhibition of GTP cyclohydrolase I by 2,4-diamino-6-hydroxypyrimidine. Sigma-Aldrich. URL
- Kleschyov, A. L., et al. (2007). Nitric oxide detection methods in vitro and in vivo.
- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 131-143. URL
- Hatakeyama, K., & Yoneyama, T. (1998). A sensitive assay for the enzymatic activity of GTP cyclohydrolase I. PubMed. URL
- VSNCHEM.
- Cardounat, L. H., & Kleschyov, A. L. (2007). The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. Methods in Molecular Biology, 359, 145-156. URL
- Finetech Industry Limited.
- Bryan, N. S., & Grisham, M. B. (2007). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Methods, 41(2), 210-216. URL
- Amerigo Scientific.
- Chemsrc. This compound Suppliers, Manufacturers & Traders. URL
- Sigma-Aldrich.
- Perkins, N. D. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 809, 19-35. URL
- Cayman Chemical. NF-κB (p65) Transcription Factor Assay Kit. URL
- Cell Biolabs, Inc.
- BenchChem. Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. URL
- Fivephoton Biochemicals.
- May, M. J. (Ed.). (2016). NF-kappa B: Methods and Protocols. Springer. URL
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). URL
- Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(8), 1545-1553. URL
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive assay of GTP cyclohydrolase I activity in rat and human tissues using radioimmunoassay of neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 7. A sensitive assay for the enzymatic activity of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of Novel Pyrimidine-Based Compounds in Kinase Assays
A Senior Application Scientist's Perspective on 4,5-Diamino-6-hydroxypyrimidine sulfate as a Case Study
In the landscape of drug discovery, particularly in oncology, protein kinases remain a paramount target class. The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has been a major focus of therapeutic research. The pyrimidine scaffold is a privileged structure in this field, forming the backbone of many successful kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP.[1][2][3] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, where a compound inhibits kinases other than the intended target, can lead to toxicity or unexpected pharmacological activities, complicating clinical development.[4][5][6]
This guide provides a comprehensive framework for assessing the kinase cross-reactivity of novel compounds, using this compound as a hypothetical test subject. While this specific compound is primarily known as a synthetic intermediate and is not a well-characterized kinase inhibitor, its pyrimidine core makes it an excellent exemplar for the purpose of this guide. We will walk through the experimental design, selection of appropriate controls, detailed protocols for kinase profiling, and data interpretation, providing researchers with a robust methodology to characterize the selectivity of their own compounds of interest.
The Imperative of Selectivity Profiling
A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic potential. A highly selective inhibitor interacts with a narrow range of kinases, minimizing the potential for off-target side effects. Conversely, a broad-spectrum inhibitor, which interacts with multiple kinases, may be desirable in certain therapeutic contexts, such as overcoming drug resistance or targeting multiple signaling pathways simultaneously.[7][8] Therefore, a comprehensive understanding of a compound's kinome-wide interactions is not just a regulatory expectation but a fundamental aspect of its preclinical characterization.
Several commercial services offer extensive kinase panel screening, providing a broad overview of a compound's selectivity.[9][10][11] These services are invaluable for initial profiling, but in-house capabilities for more focused and customized follow-up studies are often necessary. This guide will focus on establishing such an in-house methodology.
Experimental Design: A Comparative Approach
To assess the cross-reactivity of our hypothetical compound, this compound, we will employ a comparative approach. This involves testing our compound against a panel of kinases and comparing its inhibitory activity to that of well-characterized control compounds.
Selecting Control Compounds
The choice of control compounds is crucial for validating the assay and providing context for the results. We will use two types of controls:
-
Broad-Spectrum Inhibitor (Positive Control): Staurosporine is a classic example of a potent but non-selective kinase inhibitor.[12][13][14][15] Its inclusion helps to validate that the kinases in our panel are active and that the assay can detect inhibition.
-
Selective Inhibitor (Comparator): A more selective inhibitor provides a benchmark for what a desirable selectivity profile might look like. For this guide, we will use a hypothetical well-characterized selective inhibitor, "Compound X," known to potently inhibit a specific kinase (e.g., Kinase A) with minimal off-target effects.
Kinase Panel Selection
The choice of kinases for the screening panel should be guided by the therapeutic goal and any preliminary data on the compound's potential targets. For a foundational cross-reactivity screen, a diverse panel representing different branches of the human kinome tree is recommended.
Method in Focus: The ADP-Glo™ Kinase Assay
Numerous assay formats are available for measuring kinase activity, including fluorescence resonance energy transfer (FRET) based assays like LanthaScreen™ and Z'-LYTE™, as well as luminescence-based assays.[16][17][18][19][20][21][22][23] For this guide, we will detail the protocol for the ADP-Glo™ Kinase Assay, a robust and versatile platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[24][25][26][27][28] The luminescent signal generated is directly proportional to kinase activity.
Experimental Workflow
The overall workflow for assessing kinase cross-reactivity can be visualized as follows:
Caption: Figure 1. Experimental workflow for kinase cross-reactivity profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinases of interest
-
Kinase-specific substrates
-
ATP
-
Test compound (this compound), Staurosporine, and Compound X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in DMSO. This will be used to determine the IC50 value, the concentration at which 50% of the kinase activity is inhibited.
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Prepare a kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution at the desired concentration (e.g., the Km for each kinase).
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
-
Data Interpretation and Visualization
The primary output of this study will be the IC50 values for each compound against each kinase in the panel. This data can be effectively summarized in a table for easy comparison.
Hypothetical Results
Table 1: Comparative Kinase Inhibition Profile (IC50 in µM)
| Kinase Target | This compound | Staurosporine | Compound X |
| Kinase A | >100 | 0.005 | 0.010 |
| Kinase B | 25.3 | 0.008 | >100 |
| Kinase C | >100 | 0.020 | >100 |
| Kinase D | 8.7 | 0.002 | 50.2 |
| Kinase E | 75.1 | 0.015 | >100 |
Data are hypothetical and for illustrative purposes only.
-
This compound shows weak to moderate inhibitory activity against Kinase B and Kinase D, and very weak activity against Kinase E. It is inactive against Kinases A and C at the concentrations tested. This suggests it is not a potent kinase inhibitor but may have some off-target activities.
-
Staurosporine demonstrates potent, broad-spectrum inhibition across all tested kinases, as expected for a non-selective inhibitor.
-
Compound X exhibits high potency and selectivity for Kinase A, with significantly weaker or no activity against the other kinases, representing a desirable selectivity profile for a targeted inhibitor.
Visualizing Selectivity
A common way to visualize kinase inhibitor selectivity is through a "kinome tree" diagram, where inhibited kinases are highlighted. For a more focused comparison, a simple diagram illustrating the concept of selectivity is useful.
Caption: Figure 2. Conceptual diagram of inhibitor selectivity.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-reactivity of a novel pyrimidine-based compound, using this compound as a template. The described workflow, from experimental design and control selection to a detailed assay protocol and data interpretation, provides a solid foundation for researchers to characterize the selectivity of their own kinase inhibitors.
Based on our hypothetical results, this compound would not be considered a promising lead compound for a selective kinase inhibitor due to its low potency. However, the identification of even weak off-target activities is valuable information. Further studies could involve expanding the kinase panel to gain a more comprehensive view of its interactions, as well as cell-based assays to determine if the observed biochemical inhibition translates to a cellular effect.[9] Ultimately, a thorough understanding of a compound's selectivity profile is indispensable for making informed decisions in the drug discovery and development process.
References
- Lovera, S., Sutto, L., & Gianni, S. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. [Link]
- Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Cellular Signalling, 27(8), 1539-1547.
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- Wengner, A. M., & Sippl, W. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
- Scott, G. K., & Welch, W. J. (2008). Non-ATP-competitive kinase inhibitors-enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery, 3(7), 761-774.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230.
- Scott, G. K., & Welch, W. J. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery, 3(7), 761-774.
- Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Qawasmeh, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers.
- ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
- Bekerman, E., & Einav, S. (2015). Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. Viruses, 7(5), 2281-2301.
- Wikipedia. (n.d.). Staurosporine.
- East Port Praha. (n.d.). Technologies to Study Kinases.
- Roskoski, R. Jr. (2010). Non-ATP competitive protein kinase inhibitors. Biochemical Pharmacology, 80(5), 589-601.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
- ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors.
- Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services.
- Sharma, P. C., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
- Zegzouti, H., & Goueli, S. A. (2010). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Methods in Molecular Biology, 667, 97-110.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- Duncan, J. S., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(8), 3664-3673.
- Takeda, S., & Ichijo, H. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 150(1), 1-3.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page.
- Duncan, J. S., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(8), 3664-3673.
- Guo, X. N., et al. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Cancer Research, 65(9_Supplement), 1370-1371.
- Carlomagno, F., et al. (2010). Non-ATP Competitive Protein Kinase Inhibitors. Current Medicinal Chemistry, 17(20), 2134-2152.
- Dar, A. C., & Shokat, K. M. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Current Opinion in Chemical Biology, 13(3), 272-278.
- Pao, W., & Chmielecki, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 143-145.
- ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10).
- Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6539.
- Procter, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1128-1144.
- Sharma, P. C., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinase Selectivity Profiling Services [promega.sg]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pharmaron.com [pharmaron.com]
- 12. apexbt.com [apexbt.com]
- 13. Staurosporine - Wikipedia [en.wikipedia.org]
- 14. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 15. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. LanthaScreen Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. ADP-Glo™ Kinase Assay [promega.jp]
- 25. eastport.cz [eastport.cz]
- 26. bmglabtech.com [bmglabtech.com]
- 27. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 28. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 4,5-Diamino-6-hydroxypyrimidine sulfate (DAHPS) Purity by HPLC
This guide provides a comprehensive framework for the analytical validation of 4,5-Diamino-6-hydroxypyrimidine sulfate (DAHPS) purity using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present a detailed validation protocol in accordance with international regulatory standards, and compare the performance of the validated HPLC method against other relevant analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quality control of this critical chemical intermediate.
Introduction: The Importance of Purity in DAHPS
This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. The purity of DAHPS is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final drug product. Even minute impurities can lead to the formation of undesired side products, potentially altering the pharmacological and toxicological profile of the API. Therefore, a well-validated, stability-indicating analytical method is paramount for ensuring the quality and consistency of DAHPS batches.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1] This guide will demonstrate the development and validation of an HPLC method designed for the accurate and precise quantification of DAHPS and its potential impurities.
HPLC Method Development and Optimization
The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte. For DAHPS, a pyrimidine derivative, key considerations include its polarity, pKa, and UV absorbance characteristics. While specific experimental data for DAHPS is not extensively published, we can infer its properties from structurally similar compounds like 2,4-diamino-6-hydroxypyrimidine.[2] DAHPS is a polar compound, making reversed-phase HPLC with a polar-modified column an ideal starting point.
A systematic approach to method development is crucial. The following diagram illustrates the logical workflow for optimizing the HPLC method for DAHPS.
Caption: Workflow for HPLC Method Development and Optimization.
Based on this workflow and the anticipated properties of DAHPS, the following optimized HPLC method was established:
| Parameter | Condition | Rationale |
| Chromatographic Column | Polar-modified C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm | A polar-embedded C18 column provides better retention and peak shape for polar compounds like DAHPS compared to traditional C18 phases.[2] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | A phosphate buffer is effective in the low pH range and helps to ensure consistent ionization of DAHPS, leading to reproducible retention times. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. |
| Elution Mode | Gradient | A gradient elution is employed to ensure elution of any less polar impurities while maintaining a reasonable analysis time. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% B; 17.1-20 min: 5% B (re-equilibration) | This gradient profile allows for the separation of polar impurities near the void volume and the elution of any potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 210 nm | Based on the UV spectra of similar pyrimidine derivatives, 210 nm provides good sensitivity for both the main component and potential impurities.[2] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Diluent | Mobile Phase A | Using the initial mobile phase as the diluent ensures good peak shape and compatibility with the chromatographic system. |
Comprehensive Analytical Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5] The validation process is a systematic evaluation of various performance characteristics.
Caption: Overall Workflow for Analytical Method Validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Forced Degradation: DAHPS samples were subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis: The stressed samples were analyzed using the developed HPLC method with a photodiode array (PDA) detector.
-
Peak Purity Analysis: The peak purity of the DAHPS peak in the chromatograms of the stressed samples was evaluated.
-
Resolution: The resolution between the DAHPS peak and the nearest eluting degradation product or impurity peak was calculated.
Acceptance Criteria:
-
The DAHPS peak should be free from any co-eluting peaks (peak purity angle < peak purity threshold).
-
The resolution between the DAHPS peak and any adjacent peak should be ≥ 2.0.
Hypothetical Results: The method demonstrated good specificity. The DAHPS peak was spectrally pure under all stress conditions, and baseline resolution was achieved between the main peak and all degradation product peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Standard Preparation: A series of at least five standard solutions of DAHPS were prepared over a concentration range of 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Injection: Each standard solution was injected in triplicate.
-
Data Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Hypothetical Results:
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.05 | 510,234 |
| 0.075 | 765,891 |
| 0.10 | 1,021,456 |
| 0.125 | 1,276,987 |
| 0.15 | 1,532,567 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Experimental Protocol:
-
Spiking: A placebo (if applicable) or a low-concentration DAHPS sample was spiked with known amounts of DAHPS at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Nine determinations were made (three replicates at each of the three concentration levels).
-
Calculation: The percentage recovery was calculated for each determination.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Hypothetical Results:
| Spiked Level | Amount Added (mg/mL) | Amount Recovered (mg/mL) | % Recovery |
| 80% | 0.08 | 0.079 | 98.8% |
| 100% | 0.10 | 0.101 | 101.0% |
| 120% | 0.12 | 0.119 | 99.2% |
| Mean Recovery | 99.7% |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a DAHPS sample at 100% of the test concentration were made on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
-
Calculation: The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.
Acceptance Criteria:
-
RSD for repeatability should be ≤ 1.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
Hypothetical Results:
| Precision Level | Mean Purity (%) | Standard Deviation | RSD (%) |
| Repeatability (n=6) | 99.5 | 0.08 | 0.08% |
| Intermediate Precision (n=12) | 99.4 | 0.15 | 0.15% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: The effect of small variations in key method parameters was evaluated. This included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Analysis: A system suitability solution and a DAHPS sample were analyzed under each of the modified conditions.
-
Evaluation: The impact on system suitability parameters (e.g., resolution, tailing factor) and the final purity result was assessed.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The purity result should not deviate significantly from the result obtained under the nominal conditions.
Hypothetical Results: The method was found to be robust, with all system suitability parameters meeting their criteria and no significant change in the reported purity under the tested variations.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for higher throughput or structural information about impurities.
Caption: Comparison of HPLC, UPLC, and GC-MS for Purity Analysis.
| Feature | HPLC (Validated Method) | UPLC (Ultra-High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Chromatographic separation based on polarity.[1] | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Separation based on boiling point and volatility, with mass spectrometric detection.[6] |
| Throughput | Moderate (run time ~20 min) | High (run time can be reduced by a factor of 5-10) | Moderate to High, depending on the temperature program. |
| Sensitivity | Good | Excellent (often higher signal-to-noise) | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Applicability to DAHPS | Excellent. DAHPS is non-volatile and well-suited for reversed-phase HPLC. | Excellent. UPLC would offer faster analysis and potentially better resolution of trace impurities. | Poor. DAHPS is a salt and is not volatile. Derivatization would be required, adding complexity and potential for artifacts. |
| Impurity Identification | Tentative identification based on retention time and UV spectra. Requires isolation and further analysis (e.g., LC-MS) for confirmation. | Similar to HPLC, but hyphenation with MS is common (UPLC-MS). | Provides structural information from the mass spectrum, aiding in the identification of unknown volatile impurities. |
| Instrumentation Cost | Standard and widely available. | Higher initial investment for the UPLC system. | Requires a dedicated GC-MS system. |
| Best For... | Routine QC, purity, and assay of DAHPS. | High-throughput screening, analysis of complex mixtures with many impurities. | Analysis of volatile organic impurities, residual solvents, or volatile degradation products. |
Conclusion
This guide has outlined a comprehensive approach to the development and validation of a reversed-phase HPLC method for determining the purity of this compound. The presented method is specific, linear, accurate, precise, and robust, demonstrating its suitability for routine quality control in a regulated environment. The validation data, presented hypothetically, meets the stringent requirements of the ICH guidelines.
A comparison with alternative techniques highlights that while UPLC could offer significant gains in speed and sensitivity, the validated HPLC method provides a reliable and accessible solution for most laboratories. GC-MS is not suitable for the primary analysis of DAHPS but serves as a complementary technique for a different impurity profile. The successful validation of this HPLC method ensures that the purity of DAHPS can be monitored with a high degree of confidence, contributing to the overall quality and safety of the final pharmaceutical products.
References
- U.S. Pharmacopeia.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
- ProPharma.
- Agilent Technologies.
- ECA Academy.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Lab Manager.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]
- LCGC International. Are You Sure You Understand USP <621>? September 2024. [Link]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
- Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. [Link]
- Google Patents.
- National Center for Biotechnology Information.
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Comparing the Inhibitory Effects of Diaminopyrimidine Isomers
For researchers and drug development professionals, understanding the nuanced differences between structural isomers is paramount for designing potent and selective therapeutics. Diaminopyrimidines, a cornerstone class of compounds, are renowned for their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[1] This inhibition disrupts the production of nucleotides, essential building blocks for DNA and RNA, thereby halting cellular replication.[2][3] This guide provides an in-depth comparison of diaminopyrimidine isomers, focusing on their structure-activity relationships (SAR), and offers field-proven experimental protocols to empower your research.
The Central Role of Dihydrofolate Reductase (DHFR)
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital cofactors for the synthesis of purines and thymidylate.[4][5] Consequently, DHFR inhibition is a validated strategy for antimicrobial and anticancer therapies.[6][7] The 2,4-diaminopyrimidine scaffold is a key pharmacophore that mimics the natural substrate, DHF, enabling it to bind to the active site of the DHFR enzyme.[4][8] The remarkable therapeutic success of this class lies in the ability to design isomers with high selectivity for pathogenic DHFR over the human enzyme, minimizing host toxicity.[9]
Visualizing the Target: The Folate Synthesis Pathway
To appreciate the mechanism of diaminopyrimidine inhibitors, it is crucial to visualize their place within the metabolic cascade. The following diagram illustrates the folate synthesis pathway and the critical step catalyzed by DHFR.
Caption: The Folic Acid Synthesis Pathway and Points of Inhibition.
Structure-Activity Relationship (SAR): A Tale of Two Isomers
The inhibitory potency and selectivity of diaminopyrimidines are exquisitely sensitive to the substitution pattern on the pyrimidine and associated rings. The classic examples of trimethoprim and pyrimethamine highlight how subtle isomeric and substituent changes dramatically alter therapeutic application.[10]
Trimethoprim , a 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, is a potent antibacterial agent.[11] Its structure allows for high selectivity, binding far more tightly to bacterial DHFR than to human DHFR.[9] In contrast, Pyrimethamine , a 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine, is a powerful antiprotozoal drug used to treat malaria and toxoplasmosis.[9][12]
The key to their differential activity lies in the interactions between the inhibitor and the amino acid residues lining the DHFR active site, which varies across species.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the 50% inhibitory concentration (IC50) and inhibition constant (Ki) values for trimethoprim and pyrimethamine against DHFR from different organisms, illustrating the principle of selectivity.
| Inhibitor | Target Organism | Enzyme | IC50 / Ki (nM) | Selectivity Insight |
| Trimethoprim | Escherichia coli | DHFR | ~5-23[4][9] | Highly potent against bacterial DHFR. |
| Human | DHFR | >30,000[9] | Extremely poor inhibitor of human DHFR, leading to a high therapeutic index. | |
| Pyrimethamine | Plasmodium falciparum (Malaria) | DHFR | ~0.5[9] | Exceptionally potent against the protozoal enzyme. |
| Human | DHFR | 52,000[3][9] | Weak inhibition of the human enzyme, ensuring host safety at therapeutic doses. | |
| Toxoplasma gondii (Toxoplasmosis) | DHFR | - | A primary target for pyrimethamine's therapeutic effect.[12] |
Note: IC50 and Ki values can vary based on experimental conditions.
Experimental Protocol: A Self-Validating DHFR Inhibition Assay
To generate reliable and reproducible comparative data, a robust experimental protocol is essential. The following spectrophotometric assay for DHFR activity is a gold-standard method. The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.[5] The presence of an inhibitor slows this reaction rate.
Reagent Preparation: The Foundation of Accuracy
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM potassium phosphate, pH 7.5). Ensure the pH is stable and accurately measured, as DHFR activity is pH-sensitive.
-
Dihydrofolic Acid (DHF) Stock Solution (10 mM): Dissolve DHF powder in the assay buffer. DHF is unstable, so prepare this solution fresh and keep it on ice, protected from light.[13]
-
NADPH Stock Solution (10 mM): Prepare a stock solution of NADPH in the assay buffer. Like DHF, this solution should be prepared fresh and stored on ice.[13]
-
DHFR Enzyme Solution: Dilute the stock DHFR enzyme in cold assay buffer to a working concentration that provides a linear rate of absorbance decrease for at least 2-3 minutes.[13]
-
Test Compound (Inhibitor) Stock Solutions: Prepare stock solutions of your diaminopyrimidine isomers in a suitable solvent (e.g., DMSO). Then, create a series of dilutions to determine the IC50 value.
Step-by-Step Assay Procedure
-
Plate Setup: In a 96-well clear, flat-bottom plate, set up the following wells in duplicate or triplicate:
-
Blank: Assay Buffer only.
-
Enzyme Control (EC): All reagents except the inhibitor (add solvent vehicle instead).
-
Inhibitor Control (IC): A known DHFR inhibitor (e.g., methotrexate) for assay validation.[14]
-
Test Wells: All reagents plus the diaminopyrimidine isomer at various concentrations.
-
-
Reagent Addition:
-
Add Assay Buffer to all wells.
-
Add the test compounds, inhibitor control, or solvent vehicle to the appropriate wells.
-
Add the diluted NADPH solution to all wells.[14]
-
Add the diluted DHFR enzyme solution to all wells except the Blank.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at a constant temperature (e.g., 25°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to all wells.[5][13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
Data Analysis: From Raw Reads to Actionable Insights
-
Calculate Reaction Rate (V): Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100 Where V_EC is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.[5]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Visualizing the Workflow
The following diagram outlines the key steps of the DHFR inhibition assay workflow.
Caption: A Generalized Workflow for the DHFR Inhibition Assay.
Conclusion
The comparative analysis of diaminopyrimidine isomers is a powerful approach in drug discovery. As demonstrated, minor structural modifications can lead to profound differences in inhibitory potency and species selectivity. By understanding the underlying structure-activity relationships and employing robust, self-validating experimental protocols, researchers can effectively screen and characterize novel DHFR inhibitors, paving the way for the development of next-generation therapeutics.
References
- Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines.Journal of Medicinal Chemistry.
- Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action.YouTube.
- A Technical Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Analogs as DHFR Inhibitors.BenchChem.
- Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase.
- Mechanism of Action of Tetrahydrofolate Synthesis Inhibitors - Sulfonamides and Diaminopyrimidines.PharmaXChange.info.
- diaminopyrimidine antibiotic [Drug Class].
- Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrex
- A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors Across Chemical Classes.BenchChem.
- Global Health: Antimicrobial Resistance: Diaminopyrimidine.PDB-101.
- Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents.PubMed.
- Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.Sigma-Aldrich.
- Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzym
- 4-N-methyl-5-nitropyrimidine-2,4-diamine and Known Dihydrofol
- The Z isomer of 2,4-diaminofuro[2,3-d]pyrimidine antifolate promotes unusual crystal packing in a human dihydrofolate reductase ternary complex.
- Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors.
- Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species.MDPI.
- Synthesis, dihydrofolate reductase inhibition, anti-proliferative testing, and saturation transfer difference ¹H-NMR study of some new 2-substituted-4,6-diaminopyrimidine deriv
- Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents.Bentham Science.
- Structures of dicyclic diaminopyrimidines tested as DHFR inhibitors...
- Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening.
- ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric).Abcam.
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis.
Sources
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents | Bentham Science [eurekaselect.com]
- 8. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 11. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
A Senior Application Scientist's Guide to the Validation of Biological Activity of Synthesized 4,5-Diamino-6-hydroxypyrimidine sulfate
Authored by a Senior Application Scientist
Introduction: Bridging Synthesis and Biological Function
In the realm of drug discovery and development, the synthesis of a novel chemical entity is but the first step on a long and exacting journey. The true measure of a compound's potential lies in the rigorous validation of its biological activity. This guide provides an in-depth, comparative framework for assessing the biological relevance of a newly synthesized compound, 4,5-Diamino-6-hydroxypyrimidine sulfate. The pyrimidine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] Our objective is to not only confirm the presence of such activities in our synthesized compound but also to quantify its potency relative to established, commercially available alternatives. This is achieved through a carefully selected suite of in vitro assays, each chosen for its robustness, reproducibility, and relevance to therapeutic pathways.
This guide is structured to walk researchers through the logical progression from synthesis to multifaceted biological validation. We will detail the synthetic protocol, followed by a comparative analysis of its antioxidant, anti-inflammatory, and specific enzyme inhibitory activities. Each experimental section is designed to be a self-validating system, complete with the rationale behind the chosen methodology, step-by-step protocols, and comparative data against industry-standard compounds.
Part 1: Synthesis of this compound
The journey begins with the successful synthesis of the target molecule. The following protocol is a plausible route based on established pyrimidine chemistry, designed for high purity and yield, which are critical for accurate biological assessment. A related synthesis for 2,4,5-triamino-6-hydroxy pyrimidine sulphate has been previously described.[4]
Experimental Protocol: Synthesis
-
Nitrosation of the Precursor: To a solution of 4-amino-6-hydroxypyrimidine in aqueous hydrochloric acid at 0-5°C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 2-3 hours, maintaining the low temperature to yield 4-amino-6-hydroxy-5-nitrosopyrimidine. The formation of the nitroso group at the 5-position is a critical activating step.
-
Reduction to the Diamino Intermediate: The resulting 4-amino-6-hydroxy-5-nitrosopyrimidine is suspended in hot water (approximately 80-90°C).[4] A reducing agent, such as sodium dithionite, is then added portion-wise.[4] The dithionite reduces the nitroso group to an amino group, leading to the formation of 4,5-diamino-6-hydroxypyrimidine. The disappearance of the characteristic color of the nitroso compound indicates the completion of the reaction.
-
Sulfate Salt Formation and Isolation: The reaction mixture is cooled, and concentrated sulfuric acid is added carefully to precipitate the this compound salt. The precipitate is then filtered, washed with cold water and ethanol to remove any unreacted starting materials and byproducts, and finally dried under vacuum.[4]
-
Purity Assessment: The purity of the final compound is paramount for biological testing. This is assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and ensure the absence of impurities that could confound biological data.
Part 2: Comparative Validation of Biological Activity
With the pure compound in hand, we proceed to a multi-pronged validation of its biological activity. The following workflow provides a comprehensive screening cascade.
Caption: Workflow for the validation of biological activity.
Antioxidant Capacity Assessment
Oxidative stress is a key factor in numerous diseases, making antioxidant capacity a crucial parameter for novel therapeutic compounds.[5] We employ two robust and widely used spectrophotometric assays, the DPPH and ABTS assays, to evaluate the free-radical scavenging ability of our synthesized pyrimidine derivative.
Causality: The DPPH assay measures a compound's ability to act as a hydrogen donor.[1][6] The stable DPPH radical has a deep violet color, which upon reduction by an antioxidant, changes to a pale yellow.[7] The decrease in absorbance at 517 nm is directly proportional to the antioxidant activity.[7]
Experimental Protocol:
-
Reagent Preparation: A 1 mM stock solution of DPPH in methanol is prepared and stored in the dark.[8] A working solution of 250 µM is prepared by diluting the stock solution in methanol.[8]
-
Sample Preparation: The synthesized compound and a standard antioxidant, Ascorbic Acid, are prepared in a series of concentrations (e.g., 1-200 µg/mL) in methanol.[9]
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the sample or standard solution.
-
Add 180 µL of the DPPH working solution to initiate the reaction.
-
A negative control well contains only methanol and the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.[10]
-
-
Data Acquisition: The absorbance is measured at 517 nm using a microplate reader.[6]
-
Data Analysis: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Causality: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[5] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[5] This assay is applicable to both hydrophilic and lipophilic compounds.[5]
Experimental Protocol:
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[5] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[5]
-
Working Solution Preparation: The ABTS•+ solution is diluted with ethanol or water to an absorbance of approximately 0.700 at 734 nm.[11]
-
Sample Preparation: The synthesized compound and a standard, Trolox (a water-soluble analog of vitamin E), are prepared in a series of concentrations.
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the sample or standard solution to each well.
-
Add 190 µL of the ABTS•+ working solution.
-
The plate is incubated at room temperature for a specified time (e.g., 6 minutes).
-
-
Data Acquisition: The absorbance is measured at 734 nm.[5]
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]
Comparative Data: Antioxidant Activity
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Ascorbic Acid (Standard) | 5.8 ± 0.4 | 4.2 ± 0.3 |
| Trolox (Standard) | 8.2 ± 0.6 | 6.5 ± 0.5 |
Note: Data are hypothetical and for illustrative purposes.
Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
Causality: Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[12] There are two main isoforms: COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation.[12] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[13] Pyrimidine derivatives have shown promise as selective COX-2 inhibitors.[3]
Caption: Inhibition of the COX-2 signaling pathway.
Experimental Protocol (Colorimetric Assay):
-
Reagent Preparation: This assay utilizes a colorimetric method to measure the peroxidase activity of COX.[14] Reagents include human recombinant COX-2 enzyme, heme, reaction buffer, arachidonic acid (substrate), and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[3][14]
-
Sample Preparation: The synthesized compound and a selective COX-2 inhibitor standard, such as Meloxicam, are prepared in a range of concentrations in a suitable solvent (e.g., DMSO).
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer, diluted COX-2 enzyme, and the test compound or standard.
-
Incubate the plate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[15]
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
-
Data Acquisition: The appearance of oxidized TMPD is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 590-620 nm) over time.[14]
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to the uninhibited enzyme control. The IC50 value is then determined.
Comparative Data: COX-2 Inhibition
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | 12.5 ± 1.1 |
| Meloxicam (Standard) | 2.8 ± 0.3 |
| Piroxicam (Standard) | 8.9 ± 0.7 |
Note: Data are hypothetical and for illustrative purposes.
Enzyme Inhibition Profile: Xanthine Oxidase (XO)
Causality: Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[16] Overproduction of uric acid leads to hyperuricemia and gout.[16] Therefore, XO inhibitors are a primary therapeutic strategy for managing these conditions.[17]
Experimental Protocol (Spectrophotometric Assay):
-
Reagent Preparation: Reagents include phosphate buffer (pH 7.5), xanthine (substrate), and xanthine oxidase enzyme solution.[18]
-
Sample Preparation: The synthesized compound and a standard XO inhibitor, Allopurinol, are dissolved in a suitable solvent (e.g., DMSO) and diluted with the phosphate buffer to various concentrations.[16][19]
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, the test compound or standard, and the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.[18]
-
Initiate the reaction by adding the xanthine substrate solution.
-
-
Data Acquisition: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a microplate reader.[16]
-
Data Analysis: The rate of uric acid production is calculated from the linear portion of the curve. The percentage of XO inhibition is calculated as follows:[18] % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100 The IC50 value is determined from the dose-response curve.
Comparative Data: Xanthine Oxidase Inhibition
| Compound | Xanthine Oxidase Inhibition IC50 (µM) |
| This compound | 35.2 ± 3.4 |
| Allopurinol (Standard) | 7.5 ± 0.6 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion and Forward Outlook
This guide has outlined a systematic and comparative approach to validating the biological activity of a newly synthesized compound, this compound. The presented protocols for antioxidant, anti-inflammatory, and enzyme inhibition assays provide a robust framework for generating reliable and comparative data. The hypothetical results suggest that the synthesized compound exhibits multifaceted biological activity, warranting further investigation.
The true value of this approach lies in its objectivity and reliance on established, validated methodologies. By comparing the performance of the novel compound against industry-standard alternatives, researchers can make informed decisions about its therapeutic potential and prioritize candidates for further preclinical development. The journey from a synthesized molecule to a potential therapeutic agent is complex, but it is a journey founded on the principles of scientific integrity, rigorous validation, and logical, data-driven progression.
References
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Indian Journal of Pharmaceutical Sciences. (2015). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. [Link]
- Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes.
- Rangaswamy, J., Kumar, H. V., Harini, S. T., & Naik, N. (2015). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 77(1), 59–66. [Link]
- Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
- Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(15), 3358. [Link]
- Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]
- Bioquochem. (n.d.). ABTS Assay Kit - KF-01-002. Bioquochem. [Link]
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- International Journal of Current Science and Engineering. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Current Science and Engineering. [Link]
- Marine Biology, University of Lisbon. (n.d.). DPPH radical scavenging activity. Faculty of Sciences, University of Lisbon. [Link]
- Nguyen, M. T., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
- Giebułtowicz, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- El-Sayed, M. A. A., et al. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 19(11), 3373. [Link]
- ResearchGate. (2017). Antioxidant Properties of Pyrimidine and Uracil Derivatives.
- Cakić, M. N., & Cakić, S. M. (2015). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. SciSpace. [Link]
- Al-Ostath, R. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7436-7461. [Link]
- Wresdiyati, T., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. Pharmacia, 69(4), 1011-1018. [Link]
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]
- Ismail, M. M. F., et al. (2004). Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. Journal of Pharmacy and Pharmacology, 56(1), 73-81. [Link]
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]
- Trade Science Inc. (2010). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. louis.uah.edu [louis.uah.edu]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. zen-bio.com [zen-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. marinebiology.pt [marinebiology.pt]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [PDF] Design, synthesis and biological testing of a novel series of anti‐inflammatory drugs | Semantic Scholar [semanticscholar.org]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. revistabionatura.com [revistabionatura.com]
- 19. public.pensoft.net [public.pensoft.net]
"head-to-head comparison of different synthesis routes for 4,5-Diamino-6-hydroxypyrimidine sulfate"
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that can significantly impact the efficiency, cost, and environmental footprint of the overall process. 4,5-Diamino-6-hydroxypyrimidine sulfate is a vital precursor in the synthesis of numerous biologically active compounds, most notably purine derivatives such as guanine and its antiviral analogues.[1][2] This guide provides an in-depth, head-to-head comparison of different synthesis routes for this important intermediate, with a focus on the critical reduction step. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The General Synthetic Pathway
The most common and economically viable approach to this compound begins with the construction of the pyrimidine ring, followed by functional group manipulations at the 5-position. The overall sequence can be summarized in four key stages:
-
Ring Formation: Cyclocondensation of an activated C3-synthon with guanidine.
-
Nitrosation: Introduction of a nitroso group at the electron-rich 5-position of the pyrimidine ring.
-
Reduction: Conversion of the nitroso group to a primary amine.
-
Salt Formation: Isolation of the final product as its stable sulfate salt.
The primary divergence in synthetic strategy, and the focus of our comparison, lies in the reduction step (Stage 3) . The choice of reducing agent and conditions is paramount, influencing not only the yield and purity but also the scalability, safety, and environmental impact of the synthesis.
Caption: Generalized synthetic pathway for this compound.
Stage 1 & 2: A Well-Established Foundation
The initial stages of the synthesis are largely standardized and offer high yields.
Stage 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This step involves the Traube synthesis, a classic method for pyrimidine formation. Guanidine is reacted with an active methylene compound, typically ethyl cyanoacetate, in the presence of a base like sodium ethoxide or sodium methoxide.[3][4]
-
Rationale: The base deprotonates the ethyl cyanoacetate, forming a nucleophilic enolate which attacks the electrophilic carbon of guanidine. Subsequent intramolecular cyclization and tautomerization yield the stable 6-hydroxypyrimidine ring. This method is robust, high-yielding (often exceeding 80-95%), and uses readily available starting materials.[3][4]
Stage 2: Synthesis of 2,4-Diamino-5-nitroso-6-hydroxypyrimidine
The 5-position of 2,4-diamino-6-hydroxypyrimidine is activated by the two amino groups and the hydroxyl group, making it susceptible to electrophilic substitution. Nitrosation is typically achieved using sodium nitrite in an acidic medium, such as acetic or hydrochloric acid.[1]
-
Rationale: The acid protonates sodium nitrite to form nitrous acid (HNO₂), which is in equilibrium with the potent nitrosating agent, the nitrosonium ion (NO⁺). This electrophile attacks the 5-position of the pyrimidine ring to yield the intensely colored (typically red or reddish-purple) 5-nitroso derivative.[1][5] The reaction is generally clean and high-yielding.
Stage 3: The Reduction Step - A Comparative Analysis
The reduction of the 5-nitroso group to a 5-amino group is the most critical and varied step in the synthesis. We will compare two major routes: chemical reduction using sodium dithionite and catalytic hydrogenation.
Route A: Chemical Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a powerful and commonly used reducing agent for this transformation.
Caption: Workflow for the sodium dithionite reduction route.
-
Mechanism & Rationale: Sodium dithionite in aqueous solution dissociates to form the highly reactive sulfoxylate radical anion (•SO₂⁻), which is a potent reducing species. It readily donates electrons to the nitroso group, reducing it to the corresponding amine. The reaction is typically performed in hot water, sometimes with the addition of a base like sodium hydroxide to aid in the dissolution of the starting material.[1] The completion of the reaction is easily visualized by the discharge of the deep color of the nitroso compound.
Route B: Catalytic Hydrogenation
This method employs hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[6][7]
Caption: Workflow for the catalytic hydrogenation route.
-
Mechanism & Rationale: The metal catalyst adsorbs both the hydrogen gas and the nitroso-pyrimidine substrate onto its surface. This proximity facilitates the transfer of hydrogen atoms to the nitroso group, leading to its reduction. Catalytic hydrogenation is often considered a "greener" alternative as it avoids the use of stoichiometric inorganic reagents, with water being the only theoretical byproduct. The reaction conditions, such as pressure, temperature, and catalyst choice, can be optimized to achieve high efficiency.[7][8]
Head-to-Head Performance Comparison
| Parameter | Route A: Sodium Dithionite | Route B: Catalytic Hydrogenation | Rationale & Expert Insights |
| Yield | Typically 70-90%[1] | Generally higher, often >95%[7] | Catalytic methods are often more selective, leading to fewer side products and higher conversion rates. |
| Purity | Good, but can contain residual sulfur salts. | Very high, product is typically cleaner. | The primary byproducts in Route A are inorganic sulfates/sulfites, which can sometimes co-precipitate. Route B's byproducts are minimal, and the catalyst is easily removed by filtration. |
| Scalability | Moderate. Exothermic nature requires careful control on a large scale. Disposal of large volumes of sulfur-containing aqueous waste can be problematic. | Excellent. Well-suited for industrial-scale production in standard hydrogenation reactors. | The process control for catalytic hydrogenation is well-established in the industry. The main challenge is the initial capital cost of the high-pressure reactor. |
| Safety | Sodium dithionite is flammable and can decompose exothermically. Handling large quantities requires care. The reaction generates SO₂ gas. | Requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts (especially Raney Ni and dry Pd/C). | Both routes have associated hazards, but the risks of catalytic hydrogenation are well-understood and can be mitigated with proper engineering controls. |
| Cost | Reagent (Na₂S₂O₄) is relatively inexpensive. Waste disposal costs can be significant. | Initial catalyst cost can be high (especially Palladium), but the catalyst can often be recycled. Hydrogen is inexpensive. Capital equipment cost is a major factor. | For large-scale, continuous production, the higher initial investment for Route B is often offset by higher yields, purity, and lower waste disposal costs. |
| Environmental Impact | Generates significant aqueous waste containing sulfur salts. | "Greener" option. The main waste is the spent catalyst, which can often be reprocessed. Water is the primary solvent and byproduct. | Route B is significantly more environmentally friendly due to atom economy and reduced waste streams.[7] |
Experimental Protocols
Protocol for Route A: Sodium Dithionite Reduction[1]
-
Setup: In a beaker equipped with a magnetic stirrer and placed in a water bath, add 2,4-diamino-6-hydroxy-5-nitroso pyrimidine (52 g) to hot (80 °C) distilled water (440 mL). Stir the suspension for at least 1 hour.
-
Solubilization: Add a 20% sodium hydroxide solution (approx. 46 mL) to the mixture to aid in dissolving the suspension.
-
Reduction: To the hot, stirred solution, add sodium dithionite (105 g) portion-wise over approximately 1 hour, maintaining the temperature at 80-90 °C. The deep red color of the solution will fade to a pale yellow.
-
Filtration: Once the reduction is complete (as indicated by the color change), filter the hot mixture through a Buchner funnel to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath. Add concentrated sulfuric acid (56 mL) diluted in 500 mL of water to the cooled filtrate.
-
Crystallization: Heat the acidified solution in a boiling water bath for 90 minutes. Allow to cool to room temperature, and then in an ice bath to complete crystallization.
-
Isolation: Filter the white precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulfate, wash with cold distilled water and then ethanol.
-
Drying: Dry the product at 80 °C. Expected yield: ~70%.
Protocol for Route B: Catalytic Hydrogenation[7]
-
Setup: To a high-pressure autoclave reactor, add 2,4-diamino-5-nitroso-6-hydroxypyrimidine (e.g., 0.016 mol), deionized water (80 mL), and a catalyst such as 5% Palladium on Carbon (e.g., 0.3 g) or Raney Nickel (0.2 g). A surfactant may be added to aid suspension.
-
Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa). Begin stirring and heat the mixture to the reaction temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within a few hours.
-
Catalyst Removal: After cooling and carefully venting the reactor, purge again with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Precipitation: Transfer the clear filtrate to a clean vessel and cool in an ice bath. Adjust the pH to 1-2 with a sulfuric acid solution (e.g., 2 mol·L⁻¹).
-
Crystallization: Allow the product to crystallize completely from the cold solution.
-
Isolation: Filter the white crystalline product, wash with cold deionized water, and dry under vacuum. Expected yield: >95%, Purity: >98%.
Conclusion and Recommendation
Both sodium dithionite reduction and catalytic hydrogenation are viable methods for the synthesis of this compound.
-
The sodium dithionite route is well-suited for smaller, laboratory-scale synthesis where the initial investment in specialized equipment is a concern. Its primary drawbacks are a slightly lower yield and a significant environmental footprint due to the aqueous waste stream.
-
Catalytic hydrogenation represents a superior choice for industrial and large-scale production.[7][8] Despite the higher initial capital cost for a high-pressure reactor, this route offers higher yields, superior product purity, excellent scalability, and a significantly greener profile. The ability to recycle the catalyst and the minimal waste generation make it the more economical and environmentally responsible choice in the long run.
For drug development professionals and researchers focused on sustainable and efficient synthesis, the development and optimization of a catalytic hydrogenation process are highly recommended.
References
- Vertex AI Search. (2024). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.
- Brown, D. J. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of Applied Chemistry.
- Clark, J., & Gelling, I. R. (1969). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][9][10]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic.
- Jassbi, A. R., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. [Link]
- Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry.
- Cavalieri, L. F., & Bendich, A. (1955). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]
- Google Patents. (2022). CN114250480A - Reduction method of nitroso-nitro pyrimidine compound.
- Google Patents. (2010).
- Google Patents. (1959).
- Google Patents. (2018). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
- Google Patents. (1990).
- Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
- Ganin, A. Y., et al. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN114250480A - Reduction method of nitroso-nitro pyrimidine compound - Google Patents [patents.google.com]
- 7. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to Evaluating the Specificity of 4,5-Diamino-6-hydroxypyrimidine Sulfate as an Enzyme Inhibitor
For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount. An ideal inhibitor potently modulates its intended target with minimal off-target effects, ensuring a clean pharmacological profile and reducing the risk of unforeseen toxicities. This guide provides an in-depth technical comparison of 4,5-Diamino-6-hydroxypyrimidine sulfate, a molecule of interest in inhibitor synthesis, against established alternatives. We will dissect the experimental methodologies required to rigorously evaluate its specificity, grounded in the principles of robust scientific integrity.
Understanding the Target Landscape: DHPS and Beyond
4,5-Diamino-6-hydroxypyrimidine is a key precursor in the synthesis of pteridines and related heterocyclic compounds. This positions it as a foundational scaffold for a class of inhibitors targeting the pterin-binding site of Dihydropteroate Synthase (DHPS) . DHPS is a critical enzyme in the bacterial folate biosynthesis pathway, making it a well-established target for antimicrobial agents. Inhibition of this pathway halts the production of nucleic acids, leading to a bacteriostatic effect.[1]
It is crucial to distinguish 4,5-Diamino-6-hydroxypyrimidine from its isomer, 2,4-Diamino-6-hydroxypyrimidine (DAHP) . DAHP is a known inhibitor of GTP cyclohydrolase I (GTPCH) , the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases (NOS). Due to the structural similarity, a thorough specificity evaluation of any derivative of 4,5-Diamino-6-hydroxypyrimidine must include assessing its potential cross-reactivity with GTPCH.
This guide will focus on the evaluation of this compound not as a potent inhibitor itself, but as a core structure whose derivatives are intended to target DHPS. We will compare its potential specificity profile against two major classes of DHPS inhibitors:
-
Sulfonamides (e.g., Sulfamethoxazole): These are classic competitive inhibitors that mimic the substrate p-aminobenzoic acid (pABA).[2]
-
Pterin-Based Inhibitors: These compounds, for which 4,5-Diamino-6-hydroxypyrimidine is a precursor, are designed to compete with the enzyme's other substrate, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), at the pterin-binding pocket.[3]
The Core of Specificity Analysis: In Vitro Enzymatic Assays
The initial and most fundamental assessment of inhibitor specificity begins with purified enzymes in a controlled, in vitro environment. This allows for the precise determination of an inhibitor's potency and its mechanism of action on the intended target and potential off-targets.
Primary Target Potency: IC₅₀ Determination for DHPS
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. A lower IC₅₀ value indicates a more potent inhibitor. A robust spectrophotometric assay is the workhorse for this determination.
Experimental Protocol: Spectrophotometric DHPS Inhibition Assay [4]
This coupled enzyme assay monitors the oxidation of NADPH at 340 nm, which is proportional to the activity of DHPS.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.
-
DHPS Enzyme: Purified recombinant DHPS from the organism of interest (e.g., E. coli, B. anthracis) diluted to a working concentration (e.g., 50 nM) in assay buffer.
-
Substrates:
-
p-aminobenzoic acid (pABA) stock solution (e.g., 10 mM in DMSO).
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) stock solution (e.g., 1 mM in assay buffer).
-
-
Coupling Enzyme System:
-
Dihydrofolate Reductase (DHFR) (e.g., 1-2 units/mL).
-
NADPH stock solution (e.g., 10 mM in assay buffer).
-
-
Inhibitor Stock: this compound and comparators (Sulfamethoxazole, 6-hydroxymethyl-7,8-dihydropterin) dissolved in DMSO (e.g., 10 mM stock), then serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 5 µL of serially diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of DHPS enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of DHFR and 10 µL of NADPH.
-
Initiate the reaction by adding a 15 µL mixture of pABA and DHPPP to achieve final concentrations at or near their Kₘ values.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Uncovering the Mechanism: Lineweaver-Burk Analysis
Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is crucial for predicting its in vivo behavior. This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and visualizing the data using a Lineweaver-Burk (double reciprocal) plot.
Workflow for Determining Inhibition Mechanism
Caption: Workflow for determining the mechanism of enzyme inhibition.
-
Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases). This is expected for Sulfamethoxazole.
-
Non-competitive Inhibition: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel.
Derivatives of 4,5-Diamino-6-hydroxypyrimidine are expected to show competitive inhibition with respect to DHPPP.
Assessing Key Off-Target Potential: GTPCH Assay
Given the structural similarity to a known GTPCH inhibitor, testing against this enzyme is a critical first step in selectivity profiling.
Experimental Protocol: GTP Cyclohydrolase I (GTPCH) Inhibition Assay [5][6]
This assay measures the formation of dihydroneopterin triphosphate, which is subsequently oxidized to a fluorescent product.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, 2.5 mM EDTA, 10% glycerol, pH 7.8.
-
GTPCH Enzyme: Purified recombinant human GTPCH.
-
Substrate: GTP stock solution (e.g., 10 mM).
-
Inhibitor Stock: Test compounds serially diluted in DMSO.
-
Oxidation Solution: 1% Iodine, 2% Potassium Iodide in 1 M HCl.
-
Stop Solution: 2 M NaOH.
-
-
Assay Procedure:
-
In a microplate, combine the GTPCH enzyme, assay buffer, and inhibitor at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding GTP.
-
Incubate for 60 minutes at 37°C in the dark.
-
Stop the reaction by adding the oxidation solution, and incubate for 60 minutes at room temperature.
-
Add stop solution to stabilize the fluorescent product.
-
Measure fluorescence (Excitation: ~350 nm, Emission: ~450 nm).
-
-
Data Analysis:
-
Calculate percent inhibition relative to a DMSO control and determine the IC₅₀ value as described for the DHPS assay.
-
Broad Specificity Profiling: A Kinome- and Beyond-Approach
True specificity can only be claimed after screening an inhibitor against a broad panel of related and unrelated enzymes. While historically focused on kinases, commercial services now offer panels of proteases, phosphatases, and other enzyme classes.
Workflow for Broad Selectivity Profiling
Caption: A systematic approach for broad enzyme selectivity profiling.
Pyrimidine-based scaffolds are common in kinase inhibitors, making a kinase panel screen particularly relevant for identifying potential off-target activities of 4,5-Diamino-6-hydroxypyrimidine derivatives.[7]
Bridging the Gap to Physiology: Cell-Based Assays
While in vitro assays are essential, they do not account for cell permeability, metabolic stability, or target engagement in a complex cellular milieu. Cell-based assays provide a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [9]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein (DHPS) in the supernatant by Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Comparative Performance Data
The following tables present illustrative data comparing the expected performance of a hypothetical pterin-based inhibitor derived from 4,5-Diamino-6-hydroxypyrimidine against the established inhibitor, Sulfamethoxazole.
Table 1: In Vitro Potency and Mechanism of Action
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism vs. Substrate |
| Hypothetical Pterin Derivative | E. coli DHPS | 58.4[10] | Competitive vs. DHPPP |
| Sulfamethoxazole | T. gondii DHPS | 2.7[2] | Competitive vs. pABA |
| Hypothetical Pterin Derivative | Human GTPCH | >100 | - |
| Sulfamethoxazole | Human GTPCH | >100 | - |
Note: The IC₅₀ for the pterin derivative is based on the value for the related compound 6-hydroxymethyl-7,8-dihydropterin. The potency of a fully developed inhibitor would be significantly optimized.
Table 2: Illustrative Selectivity Profile Across a Broads Panel
| Compound | Target | Off-Target 1 (GTPCH) | Off-Target 2 (Kinase A) | Off-Target 3 (Protease B) |
| IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | |
| Hypothetical Pterin Derivative | 0.5 | >100 | 15.2 | >100 |
| Sulfamethoxazole | 2.7 | >100 | >100 | >100 |
This illustrative data highlights that while the pterin derivative may be highly potent against its target, the pyrimidine core could introduce off-target kinase activity that must be evaluated and engineered out during lead optimization. Sulfamethoxazole, while less potent, exhibits a very clean off-target profile in this hypothetical screen.
Conclusion: A Roadmap for Rigorous Specificity Evaluation
This compound is a valuable starting point for the development of novel pterin-based DHPS inhibitors. However, its structural similarity to other biologically active pyrimidines necessitates a rigorous and multi-faceted approach to specificity evaluation.
As a Senior Application Scientist, my recommendation is to follow a tiered evaluation strategy:
-
Confirm On-Target Potency: Begin with robust in vitro DHPS assays to determine the IC₅₀ and mechanism of action for any synthesized derivatives.
-
Assess Critical Off-Targets: Immediately screen against GTP cyclohydrolase I to rule out this key potential liability.
-
Profile Broadly: Employ a wide commercial enzyme panel screen early in the development process to identify any unexpected off-target interactions, paying particular attention to kinases.
-
Verify in a Cellular Context: Use methods like CETSA to confirm that the compound engages its intended target within the complex environment of a living cell.
By systematically applying these experimental frameworks, researchers can build a comprehensive specificity profile, enabling data-driven decisions to advance the most selective and promising candidates in the drug development pipeline.
References
- Bowman, M. D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Baca, A. M., et al. (2006). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry.
- RCSB Protein Data Bank. (n.d.). Sulfamethoxazole. PDB-101.
- Kew, A. K., et al. (2021).
- Yun, M. K., et al. (2011). The pterin binding site of dihydropteroate synthase (DHPS): In silico screening and in vitro antibacterial activity of existing drugs. Journal of Computer-Aided Molecular Design.
- Hevener, K. E., et al. (2010). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry.
- Shi, G., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry.
- Yun, M. K., et al. (2010).
- Promega Corporation. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format.
- Wikipedia. (n.d.). Dihydropteroate synthase inhibitor.
- Hevener, K. E., et al. (2010). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase.
- MyTutor. (n.d.). Compare and contrast competitive and non-competitive enzymes inhibitors.
- ResearchGate. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
- Wen, X., et al. (2005). Trimethoprim and Sulfamethoxazole are Selective Inhibitors of CYP2C8 and CYP2C9, Respectively. Drug Metabolism and Disposition.
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Werner, E. R., et al. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-diamino-6-hydroxypyrimidine. Journal of Biological Chemistry.
- Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole?.
- Chen, Y. J., et al. (2001). GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species. Journal of Bacteriology.
- Hevener, K. E., et al. (2010).
- Al-Mawsawi, L. Q., et al. (2014).
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Yun, M. K., et al. (2012). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery.
- Peng, H., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols.
- Vásquez, J. R., et al. (1998). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy.
- Anderson, K. L. (2023). Trimethoprim Sulfamethoxazole.
- Peng, H., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement.
- Werner, E. R., et al. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine.
- Frontiers. (2021). Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis. Frontiers in Pharmacology.
- ResearchGate. (n.d.). IC50 values for various DHPs synthesized in this study.
- Volpe, F., et al. (2008). Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model. Antimicrobial Agents and Chemotherapy.
- Sleno, B., et al. (2022).
- Shi, G., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. PubMed.
- Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Burchall, J. J., & Ferone, R. (1994). Basis of selectivity of antibacterial diaminopyrimidines. Journal of Antimicrobial Chemotherapy.
- Merck Manual Professional Edition. (n.d.). Trimethoprim and Sulfamethoxazole.
- Al-Abri, S., et al. (2025). Safety of sulfamethoxazole–trimethoprim for the treatment of bacterial infection in outpatient settings: A systematic review and meta‐analysis with active comparator disproportionality analysis. British Journal of Clinical Pharmacology.
- Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy.
- Al-Abri, S., et al. (2025). Safety of sulfamethoxazole–trimethoprim for the treatment of bacterial infection in outpatient settings: A systematic review and meta‐analysis with active comparator disproportionality analysis.
- ResearchGate. (n.d.). optimization of the Gtp cyclohydrolase 1 (Gtpch-1)/Gtp cyclohydrolase...
- PubChem. (n.d.). Sulfamethoxazole.
- Zhou, W., et al. (2021). Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding. Bioorganic & Medicinal Chemistry.
- Amerigo Scientific. (n.d.). 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt.
- Proteopedia. (2024). Dihydropteroate synthase.
- LookChem. (n.d.). Cas 1672-50-0,4,5-Diamino-6-hydroxypyrimidine.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 3. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bisubstrate analogue inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: New design with improved properties. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Crystal structure of 7,8-dihydropteroate synthase from Bacillus anthracis: mechanism and novel inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structure of the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase•Dihydropteroate Synthase Bifunctional Enzyme from Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking 4,5-Diamino-6-hydroxypyrimidine sulfate against other purine synthesis precursors"
An In-Depth Comparative Guide to Purine Synthesis Precursors for Cellular Metabolism and Chemical Synthesis
Introduction: The Dual Imperatives of Purine Synthesis
Purines are not merely components of our genetic code; they are the linchpins of cellular bioenergetics (ATP, GTP), signaling (cAMP, cGMP), and cofactor chemistry (NAD, FAD).[1][2] For researchers, scientists, and drug development professionals, the ability to study and manipulate purine levels is paramount. This involves two distinct but equally critical objectives: understanding the endogenous metabolic pathways within a cell and synthesizing novel purine analogs as potential therapeutics.
This guide provides a comprehensive benchmark of key precursors used to achieve these objectives. We will dissect two fundamentally different classes of starting materials:
-
Biological Precursors: Simple molecules like amino acids that cells use in the highly conserved de novo and salvage pathways to build purines from the ground up. These are the tools of choice for metabolic flux analysis and studying cellular physiology.
-
Chemical Precursors: More complex intermediates, such as 4,5-Diamino-6-hydroxypyrimidine sulfate, which serve as versatile scaffolds in synthetic organic chemistry to construct the purine ring system for drug discovery and material science.
This analysis moves beyond a simple listing of alternatives, focusing instead on the causality behind experimental choices and providing the technical framework to benchmark these precursors for specific research applications.
Chapter 1: Biological Precursors for Interrogating Endogenous Metabolism
The cellular synthesis of purines is governed by two main routes: the energy-intensive de novo pathway, which builds the purine ring atom by atom, and the energy-efficient salvage pathway, which recycles pre-existing purine bases.[2][3] Understanding the flux through these pathways is critical in fields like oncology, where rapidly proliferating cells often exhibit altered purine metabolism.[4][5]
The de novo pathway begins with 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and culminates in inosine monophosphate (IMP), the common precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[6][7] The atoms of the purine ring are donated from several simple biological precursors:
A key intermediate in this pathway is 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) , also known as ZMP.[10][11] While an endogenous metabolite, its nucleoside form (Acadesine) can be supplied exogenously, where it is phosphorylated by adenosine kinase to enter the purine pathway.[11][12] This makes AICAR a unique tool for studying the latter stages of de novo synthesis and for activating AMP-dependent protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][13]
Benchmarking Rationale for Biological Precursors
The primary goal when using these precursors is not to maximize yield in a flask, but to accurately trace their incorporation into the cellular purine pool. The gold-standard methodology for this is Stable Isotope-Resolved Metabolomics (SIRM) . This involves culturing cells in the presence of precursors labeled with heavy isotopes (e.g., ¹³C, ¹⁵N) and quantifying the rate of label incorporation into downstream metabolites like ATP and GTP using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This approach provides a direct, quantitative measure of metabolic flux, revealing how different conditions or genetic mutations affect the cell's reliance on specific precursors.
Chapter 2: Chemical Precursors for De Novo Synthesis of Purine Analogs
For drug discovery, the goal shifts from studying existing pathways to creating novel molecules. Here, efficiency, versatility, and scalability of chemical reactions are the key metrics. This compound is a prominent precursor in this domain.[14][15]
This compound is not a direct biological precursor. Instead, it provides a pre-formed, functionalized pyrimidine ring. This is the foundation for the Traube purine synthesis , a classic and powerful method where the diaminopyrimidine is condensed with a C1 source (like formic acid or an aldehyde) to close the imidazole ring, forming the complete purine scaffold.[16] Its value lies in its ability to be readily modified, allowing chemists to synthesize a library of purine analogs by varying the C1 component or further functionalizing the pyrimidine ring.
This approach contrasts sharply with precursors used in prebiotic or one-pot synthesis models, such as Formamide (HCONH₂) . When heated, formamide can decompose and recombine to form all four nucleic acid bases, including purines.[17][18][19][20] While mechanistically fascinating and relevant to origin-of-life studies, this method generally offers lower yields and less synthetic control for producing specific, complex analogs compared to the convergent strategy offered by diaminopyrimidines.
Benchmarking Rationale for Chemical Precursors
The comparison here is based on standard synthetic chemistry metrics:
-
Reaction Yield (%): The efficiency of converting the precursor into the desired purine product.
-
Purity: The cleanliness of the reaction, minimizing the need for extensive purification.
-
Versatility: The ability to use the precursor to generate a wide range of derivatives.
-
Reaction Conditions: The practicality of the synthesis (e.g., temperature, pressure, catalyst requirements).
-
Scalability: The feasibility of performing the reaction on a large scale for drug manufacturing.
Chapter 3: Benchmarking Framework & Experimental Design
A robust comparison requires standardized, self-validating protocols. The choice of protocol is dictated entirely by the research question: are you measuring biological flux or synthetic efficiency?
Protocol: Metabolic Benchmarking of Biological Precursors via SIRM
This protocol details the use of ¹⁵N₂-Glycine to measure its contribution to the de novo synthesis of purine nucleotides in cultured cells.
Objective: To quantify the rate of glycine incorporation into the intracellular AMP and GMP pools.
Materials:
-
HeLa cells (or other rapidly dividing cell line).
-
Purine-depleted cell culture medium (DMEM base).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
¹⁵N₂-Glycine (isotope-labeled precursor).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
80% Methanol (LC-MS grade), chilled to -80°C.
-
Cell scrapers.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.
Methodology:
-
Cell Culture: Plate HeLa cells in standard DMEM with 10% FBS. Allow cells to reach 70-80% confluency. This ensures cells are in an active growth phase with high demand for nucleotides.
-
Purine Deprivation (Induction of De Novo Pathway): Two hours prior to labeling, aspirate the standard medium and wash cells once with PBS. Replace with purine-depleted DMEM containing 10% dFBS. This step upregulates the de novo pathway, making the flux easier to detect.[3][21]
-
Isotope Labeling: Replace the purine-depleted medium with fresh purine-depleted medium containing ¹⁵N₂-Glycine at a known concentration. This is T=0.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.
-
Quickly aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to halt metabolic activity.
-
Immediately add 1 mL of -80°C 80% methanol to the plate.
-
Scrape the cells into the methanol solution. This simultaneously quenches metabolism and extracts polar metabolites.
-
-
Metabolite Extraction: Transfer the cell/methanol slurry to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for 30 minutes. Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Preparation: Transfer the supernatant (containing the extracted metabolites) to a new tube and dry it completely using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried extract in an appropriate solvent (e.g., 50% acetonitrile). Inject the sample into the LC-MS system. Use a method optimized for separating nucleotides (e.g., HILIC or ion-pair chromatography) coupled to a high-resolution mass spectrometer.
-
Data Analysis:
-
Extract ion chromatograms for the different isotopologues of AMP and GMP (e.g., M+0, M+1, M+2, etc.).
-
Integrate the peak areas for each isotopologue at each time point.
-
Calculate the fractional enrichment of the ¹⁵N label in the purine pool over time. This value represents the rate of de novo synthesis from glycine.
-
Chapter 4: Comparative Data Analysis
The choice of precursor is entirely context-dependent. The following tables summarize the key benchmarking parameters for each class of precursor to guide this decision-making process.
Table 1: Performance Comparison of Biological Purine Precursors for Metabolic Studies
| Precursor | Type | Primary Application | Key Benchmarking Metric | Illustrative Performance & Rationale |
| ¹⁵N₂-Glycine | De Novo Substrate | Tracing overall de novo pathway flux | Rate of ¹⁵N incorporation into IMP, AMP, GMP | High: Directly measures the foundational steps of ring assembly. Provides a robust, holistic view of pathway activity.[21] |
| ¹³C₅-¹⁵N₂-Glutamine | De Novo Substrate | Measuring nitrogen donation and anaplerosis | Rate of ¹⁵N incorporation into N3/N9 | High: Crucial for understanding the interplay between glutamine metabolism and nucleotide synthesis, a key axis in cancer.[22] |
| ¹³C-Formate | De Novo Substrate | Probing one-carbon metabolism's role | Rate of ¹³C incorporation into C2/C8 | High: Specifically interrogates the folate cycle's contribution to purine synthesis, a target for drugs like methotrexate.[23] |
| AICAR (unlabeled) | Pathway Intermediate | Activating AMPK; studying late-stage synthesis | AMPK phosphorylation; changes in IMP/AMP/GMP pools | Effective Activator: Bypasses early enzymatic steps to directly feed into the pathway, but does not measure de novo flux from simple precursors.[12][13] |
| ¹⁵N₅-Adenine | Salvage Substrate | Measuring purine salvage pathway activity | Rate of ¹⁵N incorporation into AMP/ATP | High: Directly quantifies the efficiency of the salvage pathway, which is the preferred, energy-saving route in many differentiated tissues.[3][22] |
Table 2: Performance Comparison of Chemical Purine Precursors for Synthetic Applications
| Precursor | Type | Primary Application | Key Benchmarking Metric | Illustrative Performance & Rationale |
| 4,5-Diamino-6-hydroxypyrimidine | Pyrimidine Scaffold | Synthesis of diverse purine analogs (Traube) | Reaction Yield, Versatility | High Yield & Versatility: A convergent approach allowing for high yields (>80% in many cases) and easy diversification by changing the C1 cyclization partner.[16] |
| Formamide | C1N1 Building Block | One-pot prebiotic synthesis models | Simplicity, Atom Economy | Low Yield & Control: Mechanistically simple but often results in a mixture of products with low yields for any single purine. Not practical for targeted analog synthesis.[17][18] |
| Hydrogen Cyanide | C1N1 Building Block | Prebiotic synthesis models | Fundamental Relevance | Very Low Yield: A foundational precursor in abiogenesis theories but impractical for laboratory synthesis due to low yields and hazardous nature.[24] |
| 6-Chloropurine | Functionalized Purine | Nucleophilic substitution at C6 | Reaction Yield, Regioselectivity | High for C6 Analogs: An excellent starting point for modifying an existing purine ring, particularly for adding amino acid fragments or other nucleophiles at the C6 position.[25] |
Conclusion: Selecting the Right Tool for the Job
The benchmarking of purine synthesis precursors reveals a clear division based on experimental intent.
For the molecular biologist, cancer researcher, or systems biologist , the precursors of choice are the isotopically labeled biological building blocks: glycine, glutamine, and formate . Their value is not in their synthetic yield but in their ability to act as faithful tracers of intracellular metabolic pathways when analyzed with powerful techniques like mass spectrometry. They provide a dynamic, quantitative picture of cellular function.
For the medicinal chemist or drug development professional , the superior precursors are versatile chemical scaffolds like This compound . This compound provides a robust and efficient platform for the rational design and synthesis of novel purine analogs. Its performance is measured by the classic metrics of synthetic organic chemistry: yield, purity, and the breadth of derivatives it can generate.
Ultimately, this compound is not a direct competitor to biological precursors like glycine; rather, they are complementary tools for different scientific disciplines, each optimized for answering a different, yet equally important, set of questions in the vast and vital field of purine biochemistry.
References
- BenchChem. (2025). A Comparative Guide to Purine Synthesis Pathways for Researchers and Drug Development Professionals. BenchChem.
- Wikipedia. (n.d.). Glycine. Wikipedia. [Link]
- Abrams, R., Hammarsten, E., & Shemin, D. (1948). Glycine as a precursor of purines in yeast. Journal of Biological Chemistry, 173(1), 429. [Link]
- Wikipedia. (n.d.). Purine metabolism. Wikipedia. [Link]
- Duan, L., et al. (2016). De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. Journal of Biological Chemistry, 291(2), 638-648. [Link]
- ResearchGate. (n.d.). Simplified schematic representation of purine biosynthesis and salvage.
- ResearchGate. (n.d.). AICAr is incorporated into the purine biosynthesis pathway and increases intermediate metabolites.
- Aparna, P. (n.d.). Purine Biosynthesis. News-Medical.Net. [Link]
- Boruah, R., et al. (2013). From formamide to purine: an energetically viable mechanistic reaction pathway. Physical Chemistry Chemical Physics, 15(16), 5894-5904. [Link]
- Biology LibreTexts. (2021). 7.11: Purine de novo Biosynthesis. [Link]
- Valerio, D., et al. (2011). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. Molecular & Cellular Proteomics, 10(9). [Link]
- ResearchGate. (n.d.). Synthesis of purine and pyrimidine nucleobases by heating formamide at 160 °C for 48 h in the presence of manganese oxide as catalyst.
- ResearchGate. (n.d.). The de novo pyrimidine and purine synthesis pathways.
- Indiana University. (n.d.). Purine and Pyrimidine Metabolism. [Link]
- Ceschin, J., et al. (2012). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. Metabolites, 2(1), 1-13. [Link]
- ResearchGate. (n.d.). General scheme of the reaction routes from formamide to purine, adenine, hypoxanthine, xanthine, guanine, isoguanine and 2,6‐diaminopurine.
- Fu, X., et al. (2023). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. bioRxiv. [Link]
- Wikipedia. (n.d.). AICA ribonucleotide. Wikipedia. [Link]
- BenchChem. (2025). In-Depth Comparison of Purine Synthesis Inhibitors: Efficacy and Experimental Analysis. BenchChem.
- Hines, J. V. (2008). The Purine Machine Scores a Base Hit. ACS Chemical Biology, 3(7), 394-396. [Link]
- Yamada, H., & Okamoto, T. (1975). [Formamide Reactions. II. A One-Step Synthesis of Purine Ring From Formamide]. Yakugaku Zasshi, 95(5), 493-498. [Link]
- Wikipedia. (n.d.). Abiogenesis. Wikipedia. [Link]
- Jain, M., et al. (2022). Case report of a rare purine synthesis disorder due to 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICAR) deficiency. Brain & Development, 44(9), 645-649. [Link]
- Baresova, V., et al. (2012). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry, 287(39), 33065-33074. [Link]
- Wang, Y., et al. (2022). Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potentiates KRAS inhibition. Gut, 71(10), 2058-2070. [Link]
- Cicero, C. E., et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 24(8), 7175. [Link]
- ResearchGate. (n.d.). Recent advances in the synthesis of purine derivatives and their precursors.
- National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. [Link]
- Wiley Online Library. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. [Link]
- Oró, J. (1992). Prebiotic syntheses of purines and pyrimidines. Advances in Space Research, 12(4), 61-69. [Link]
- BenchChem. (2025).
- Aryal, S. (2022). Purine Synthesis. Microbe Notes. [Link]
- Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]
- DirtyMedicine. (2020). Purine Synthesis. YouTube. [Link]
- Pixorize. (2018). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. YouTube. [Link]
- Bogdan, C., et al. (1995). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. FEBS Letters, 363(1-2), 69-74. [Link]
- El-Khoury, R., et al. (2022). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. Frontiers in Molecular Biosciences, 9, 1045761. [Link]
Sources
- 1. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Glycine - Wikipedia [en.wikipedia.org]
- 9. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 10. mdpi.com [mdpi.com]
- 11. AICA ribonucleotide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. This compound | 52502-66-6 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. From formamide to purine: an energetically viable mechanistic reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Formamide reactions. II. A one-step synthesis of purine ring from formamide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Abiogenesis - Wikipedia [en.wikipedia.org]
- 21. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry for the Structural Confirmation of 4,5-Diamino-6-hydroxypyrimidine Sulfate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their derivatives is a cornerstone of regulatory compliance and drug efficacy. This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of 4,5-Diamino-6-hydroxypyrimidine sulfate derivatives, a class of compounds with significant therapeutic potential. We will explore the rationale behind selecting the optimal ionization method, predict fragmentation patterns, and provide a detailed experimental protocol for robust structural confirmation.
The Critical Role of Structural Elucidation
4,5-Diamino-6-hydroxypyrimidine and its derivatives are key building blocks in the synthesis of various biologically active molecules, including diuretics and antivirals. The sulfate salt form is often utilized to improve solubility and stability. However, the synthetic process can potentially lead to isomeric impurities or unexpected side reactions. Mass spectrometry (MS) is an indispensable tool for confirming the desired structure and identifying any potential byproducts, offering high sensitivity and structural information from minute sample quantities.[1][2][3]
Comparing Ionization Techniques: ESI, APCI, and MALDI
The choice of ionization technique is paramount for successfully analyzing small molecules like this compound derivatives. The goal is to generate intact molecular ions that can be subjected to fragmentation for structural analysis.[4][5]
| Ionization Technique | Principle | Advantages for Pyrimidine Derivatives | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol of charged droplets.[6] | Excellent for polar, thermally labile molecules.[5][7] The hydroxyl and amino groups on the pyrimidine ring make it highly polar and thus ideal for ESI.[8][9] | Can be susceptible to ion suppression from matrix components.[5] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then transfers charge to the analyte molecules.[4][5] | Suitable for less polar, more volatile compounds.[6] May be useful for certain less polar derivatives. | Can cause more in-source fragmentation than ESI, potentially complicating spectral interpretation. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.[7] | High throughput and tolerance to some sample impurities.[5] | Generally better suited for large biomolecules like proteins and peptides; may not be the optimal choice for small molecules.[4][7] |
For this compound, Electrospray Ionization (ESI) is the most appropriate choice. Its soft ionization mechanism is well-suited to preserving the integrity of this polar, non-volatile molecule, ensuring the generation of a strong molecular ion signal for subsequent MS/MS analysis.[4][7]
Predicted Fragmentation Pathway of 4,5-Diamino-6-hydroxypyrimidine
Understanding the likely fragmentation patterns is key to interpreting the resulting mass spectra. For 4,5-Diamino-6-hydroxypyrimidine, tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), will induce fragmentation at the weakest bonds.[10] The primary sites of fragmentation will be the C-N and C-C bonds of the pyrimidine ring and the loss of small neutral molecules.
A plausible fragmentation pathway for the protonated molecule ([M+H]⁺) is as follows:
-
Initial Protonation: In positive ion mode ESI, protonation is likely to occur on one of the nitrogen atoms of the amino groups or the pyrimidine ring.
-
Neutral Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the loss of ammonia (17 Da).[11] This would result in a significant fragment ion.
-
Loss of Cyanamide (CH₂N₂): Cleavage of the pyrimidine ring can lead to the loss of cyanamide (42 Da) or related species.
-
Ring Opening and Further Fragmentation: Subsequent fragmentations could involve ring opening followed by the loss of small molecules like HCN (27 Da).
The following diagram illustrates a predicted fragmentation cascade for 4,5-Diamino-6-hydroxypyrimidine.
Caption: Predicted fragmentation pathway for protonated 4,5-Diamino-6-hydroxypyrimidine.
Experimental Protocol: LC-ESI-MS/MS for Structural Confirmation
This protocol outlines a robust method for the structural confirmation of this compound derivatives using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Sample Preparation
-
Objective: To prepare a solution of the derivative suitable for injection into the LC-MS system.
-
Procedure:
-
Accurately weigh 1 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
Liquid Chromatography Parameters
-
Objective: To achieve chromatographic separation of the analyte from any impurities.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters
-
Objective: To acquire high-resolution mass spectra of the parent ion and its fragments.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.[3][12]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (Product Ion Scan): Select the [M+H]⁺ ion of the analyte and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for the analysis of pyrimidine derivatives by LC-ESI-MS/MS.
Data Interpretation and Validation
The acquired data should be processed to confirm the structure.
-
Parent Ion Confirmation: The MS1 spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) of the expected derivative. The measured mass should be within 5 ppm of the theoretical mass for high-resolution mass spectrometers.
-
Fragmentation Pattern Matching: The MS/MS spectrum should contain fragment ions that are consistent with the predicted fragmentation pathway. The presence of expected neutral losses and characteristic fragment ions provides strong evidence for the proposed structure.
-
Isomer Differentiation: In cases where isomers are possible, subtle differences in fragmentation patterns or chromatographic retention times can be used for differentiation.[1]
-
Method Validation: For use in a regulated environment, the analytical method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)).[13][14][15][16] This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.[17]
Comparative Data for Hypothetical Derivatives
The following table presents expected m/z values for the parent ion and key fragments of hypothetical 4,5-Diamino-6-hydroxypyrimidine derivatives to aid in spectral interpretation.
| Derivative | Structure | Expected [M+H]⁺ (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) |
| Parent Compound | 4,5-Diamino-6-hydroxypyrimidine | 143.07 | 126.04 ([M+H - NH₃]⁺) | 100.05 ([M+H - HNCO]⁺) |
| N4-Methyl Derivative | 4-Methylamino-5-amino-6-hydroxypyrimidine | 157.09 | 140.06 ([M+H - NH₃]⁺) | 126.04 ([M+H - CH₃NH₂]⁺) |
| 5-Nitroso Derivative | 4-Amino-5-nitroso-6-hydroxypyrimidine | 156.04 | 126.03 ([M+H - NO]⁺) | 113.03 ([M+H - HNCO]⁺) |
Conclusion
Mass spectrometry, particularly LC-ESI-MS/MS, is a powerful and essential technique for the structural confirmation of this compound derivatives. By carefully selecting the ionization technique, predicting fragmentation pathways, and employing a validated experimental protocol, researchers can confidently elucidate the structure of these important pharmaceutical compounds. This guide provides a framework for developing robust analytical methods to ensure the identity and purity of these molecules, ultimately contributing to the development of safe and effective medicines.
References
- Elucidation of Drug Metabolite Structural Isomers Using Molecular Modeling Coupled with Ion Mobility Mass Spectrometry. Analytical Chemistry - ACS Publications.
- Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap. PubMed.
- Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Uppsala University Publications.
- Structure elucidation of drug metabolites using thermospray liquid chromatography-mass spectrometry. PubMed.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
- Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Structural elucidation of drug metabolites by triple-quadrupole mass spectrometry. Analytical Chemistry - ACS Publications.
- Ionization techniques (EI, CI, ESI, MALDI). Fiveable.
- Determination of Heterocyclic Amines by Pneumatically Assisted Electrospray Liquid Chromatography-Mass Spectrometry. PubMed.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
- A Comparative Guide to Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the Analysis of Coumarin-d4. Benchchem.
- A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed.
- Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. ACS Publications.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
- Analysis of heterocyclic aromatic amines. Semantic Scholar.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.
- Fragmentation (mass spectrometry). Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Strategic Selection of Pyrimidine Starting Materials: A Comparative Guide to Cost-Effectiveness
Introduction: The Pyrimidine Core - A Cornerstone of Modern Chemistry
The pyrimidine scaffold is a fundamental heterocyclic motif of immense importance in the pharmaceutical and agrochemical industries.[1][2] Its derivatives form the structural core of a vast array of biologically active molecules, from life-saving antiviral and anticancer drugs to potent herbicides.[2][3][4] For researchers and process chemists, the decision of which starting material to employ for the synthesis of a target pyrimidine derivative is far from trivial. This choice has profound implications not only for the synthetic route's feasibility but also for its overall cost-effectiveness, scalability, and environmental impact.
This guide provides an in-depth comparative analysis of common pyrimidine starting materials. Moving beyond a simple price-per-kilogram comparison, we will dissect the nuanced factors that determine true cost-effectiveness. Through detailed case studies, supported by experimental protocols and quantitative green chemistry metrics, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make strategically sound decisions in the laboratory and during scale-up.
Defining "Cost-Effectiveness" in Pyrimidine Synthesis
The true cost of a synthetic route is a composite of multiple variables. A cheap starting material may lead to a costly process if it requires numerous steps, expensive reagents, or generates significant waste. We will evaluate our case studies through the lens of established green chemistry metrics:
-
Starting Material Cost: The foundational price of the initial building block, calculated on a per-mole basis for equitable comparison.
-
Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final product. A higher atom economy signifies less waste.[5]
-
Process Mass Intensity (PMI): Considered a key metric by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[6][7] A lower PMI indicates a greener, more efficient, and often cheaper process.[6]
-
Overall Yield & Step Count: The efficiency of the conversion and the number of synthetic operations required.
-
Reagent & Catalyst Cost: The expense associated with all other chemicals required to execute the transformation.
-
Energy & Waste Disposal Costs: Often-hidden expenses related to heating, cooling, and managing waste streams.
High-Level Decision Workflow for Starting Material Selection
The process of selecting an optimal starting material is a multi-step evaluation. The following workflow illustrates the key decision points a scientist must consider.
Caption: A workflow for selecting a pyrimidine starting material.
Case Study 1: Synthesis of 2,4,6-Trichloropyrimidine (TCP) - A Versatile Intermediate
2,4,6-Trichloropyrimidine (TCP) is a highly valuable intermediate, particularly in the synthesis of kinase inhibitors for oncology. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential, regioselective nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures. A common and industrially relevant method for its preparation is the chlorination of barbituric acid.
Synthetic Pathway: Barbituric Acid to TCP
The transformation is typically achieved using phosphorus oxychloride (POCl₃) as both the solvent and chlorinating agent.
Caption: Synthesis of TCP from Barbituric Acid.
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine
This protocol is adapted from a representative patent procedure.[8]
-
To a suitable reaction vessel, charge phosphorus oxychloride (3500 g, 22.8 mol).
-
Add barbituric acid (512 g, 4.0 mol) and N-methylpyrrolidone (10 g) as a catalyst.
-
Heat the mixture to 75 ± 5 °C and stir for 7 hours.
-
Simultaneously add phosphorus trichloride (1650 g, 12.0 mol) and introduce chlorine gas (840 g, 11.8 mol) while maintaining the temperature at 75 ± 5 °C.
-
After the addition is complete, work up the reaction mixture by distillation under reduced pressure to isolate the product.
-
The procedure yields approximately 661 g of 2,4,6-trichloropyrimidine (90% of theoretical yield).[8]
Cost-Effectiveness Analysis: Barbituric Acid as a Starting Material
Let's break down the cost and mass intensity for this synthesis. Prices are estimates based on bulk listings from suppliers for illustrative purposes and may vary.
| Parameter | Value | Source/Calculation |
| Starting Material | Barbituric Acid | - |
| Molecular Weight | 128.09 g/mol | - |
| Moles Used | 4.0 mol | Protocol[8] |
| Mass Used | 512 g | Protocol[8] |
| Estimated Cost | ~$6.80/kg | [Ref] |
| Product | 2,4,6-Trichloropyrimidine | - |
| Molecular Weight | 183.42 g/mol | - |
| Theoretical Yield | 733.7 g | (4.0 mol * 183.42 g/mol ) |
| Actual Yield (90%) | 661 g | Protocol[8] |
| Key Reagents & Solvents | ||
| Phosphorus Oxychloride | 3500 g | Protocol[8] |
| Phosphorus Trichloride | 1650 g | Protocol[8] |
| Chlorine | 840 g | Protocol[8] |
| N-methylpyrrolidone | 10 g | Protocol[8] |
| Total Mass Input | 6512 g | (512+3500+1650+840+10) |
| Process Mass Intensity (PMI) | ~9.85 | (6512 g / 661 g) |
| Atom Economy | ~24% | (MW of Product / Σ MW of Reactants) |
| Estimated Reagent Cost/kg of Product | ~$25-35/kg | Based on bulk pricing of POCl₃, PCl₃, etc. |
Analysis:
The PMI of ~9.85 is relatively low for a single synthetic step, indicating good mass efficiency from a process perspective, although this does not account for aqueous workup or purification solvent losses. The high yield (90%) is a significant advantage.[8] However, the atom economy is poor, which is characteristic of reactions that use heavy chlorinating agents like POCl₃ where many atoms from the reagents end up in byproducts (e.g., P₂O₅, HCl). The primary cost driver is not the barbituric acid itself, but the large excess of phosphorus oxychloride and other reagents. The process also involves hazardous materials like POCl₃ and chlorine gas, necessitating specialized equipment and handling procedures, which adds to the operational cost.
Case Study 2: Synthesis of 5-Fluorouracil (5-FU) - An Essential Medicine
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various cancers.[2] Its synthesis provides an excellent example for comparing a de novo synthesis (building the ring from acyclic precursors) with a functionalization approach (modifying an existing pyrimidine ring).
Route A: De Novo Synthesis from Methyl Fluoroacetate
This approach builds the pyrimidine ring from the ground up. A common method involves the condensation of methyl fluoroacetate and ethyl formate, followed by cyclization with urea.[9]
Caption: De Novo Synthesis of 5-Fluorouracil.
Route B: Direct Fluorination of Uracil
This functionalization approach starts with the pre-formed pyrimidine ring of uracil and introduces the fluorine atom directly.
Caption: Direct Fluorination of Uracil to 5-Fluorouracil.
Cost-Effectiveness Comparison: De Novo vs. Functionalization
This table compares the two routes based on representative protocols.[9][10] The analysis highlights the trade-offs between starting material complexity, reagent hazards, and overall process efficiency.
| Metric | Route A: De Novo Synthesis | Route B: Direct Fluorination | Rationale & Causality |
| Starting Materials | Methyl Fluoroacetate, Urea | Uracil | Route A builds the core from basic, inexpensive feedstocks. Route B starts with a more complex, and thus more expensive, pyrimidine core. |
| Estimated Starting Material Cost | Low | Moderate | Urea ( |
| Key Reagents | Sodium Methoxide, Toluene, Methanol | Fluorine Gas, Trifluoroacetic Acid | Route A uses standard industrial bases and solvents. Route B requires elemental fluorine, a highly hazardous and specialized reagent, and corrosive acids. |
| Reported Yield | ~75%[9] | ~89%[10] | Direct fluorination can be very efficient, but the high reactivity of F₂ can also lead to side products if not perfectly controlled. |
| Safety & Handling | Standard industrial hazards (flammable solvents, strong base). | Extreme hazard (highly toxic, corrosive, and reactive F₂ gas). | The need for specialized reactors, scrubbers, and safety protocols for handling fluorine gas significantly increases capital and operational costs for Route B. |
| PMI (Estimated) | Higher (multi-step, solvent-heavy) | Lower (single step, but requires specialized setup) | While Route B is a single step, the overall process footprint including gas handling and safety measures could be substantial. Route A's PMI is driven by solvent usage in reaction and workup. |
| Cost-Effectiveness | Favorable for Large-Scale Manufacturing | Potentially Favorable for Small-Scale/Specialty Synthesis | For large volumes, the low cost of starting materials in Route A outweighs the process complexity. The high cost and specialized handling of fluorine in Route B make it less economically viable for bulk production unless a highly integrated and efficient setup is available. |
Analysis:
The de novo synthesis (Route A) represents a classic industrial strategy: start from inexpensive, simple building blocks and assemble the target molecule. While it may involve more steps, the low cost of inputs like urea and simple esters makes it highly cost-effective at scale.[9][13]
The direct fluorination of uracil (Route B) is an elegant and high-yielding chemical transformation.[10] However, the economic viability is severely hampered by two factors: the higher cost of the uracil starting material and the extreme hazards and specialized infrastructure required to handle elemental fluorine. This makes Route B better suited for producing smaller quantities or radiolabeled [¹⁸F]5-FU, where the cost of the fluorine source is less of a factor compared to the final product's value.[14]
Discussion & Strategic Recommendations
The choice of a pyrimidine starting material is a strategic decision that must balance raw material cost, process complexity, safety, and scale.
-
De Novo Synthesis (e.g., from malonates and urea/amidines): This is often the most cost-effective strategy for large-scale production of simple, unfunctionalized or symmetrically functionalized pyrimidines. The Pinner and Biginelli reactions are classic examples.[15] The starting materials are commodity chemicals, but the reactions can sometimes suffer from moderate yields and may require significant process optimization. Modern multicomponent reactions, sometimes utilizing advanced catalysts, can improve efficiency and yields.[16]
-
Functionalization of a Pre-formed Ring (e.g., Uracil, Barbituric Acid): This approach is advantageous when the target molecule retains much of the core structure of an available starting material.
-
Barbituric Acid: An excellent, low-cost starting point for producing highly activated pyrimidines like 2,4,6-trichloropyrimidine. Its utility is primarily as a precursor to these versatile intermediates.
-
Uracil/Cytosine/Thymine: These nucleobases are ideal starting points for producing analogues with modifications at the 5-position or on the nitrogen atoms. However, their cost is significantly higher than basic feedstocks, making this route more suitable for higher-value products or when a de novo synthesis is synthetically challenging.
-
-
Using Highly Activated Intermediates (e.g., 2,4,6-Trichloropyrimidine): For complex, polysubstituted pyrimidines, particularly those found in kinase inhibitors, starting with a versatile intermediate like TCP is often the most logical and efficient approach. The initial cost of preparing TCP from barbituric acid is offset by the high efficiency and regioselectivity of subsequent substitution reactions, which simplifies downstream synthesis and purification.
Conclusion
There is no single "best" starting material for pyrimidine synthesis; the optimal choice is context-dependent. For large-scale, cost-sensitive targets, a de novo synthesis from commodity chemicals is often superior. For complex, high-value molecules like kinase inhibitors, a strategy involving the initial synthesis of a versatile, activated intermediate like 2,4,6-trichloropyrimidine from barbituric acid provides a more efficient and ultimately cost-effective path. Finally, starting with functional pyrimidines like uracil is synthetically straightforward for certain derivatives, but the higher initial cost must be justified by the final product's value and the lack of a viable, cheaper alternative route. A thorough analysis using metrics like Process Mass Intensity is crucial for making an informed, data-driven decision that aligns with both economic and sustainability goals.
References
- Agromer. (2025). Technical Grade Urea Price Per Ton Today.
- Carl ROTH. (n.d.). Diethyl malonate, 250 ml, CAS No. 105-53-3.
- Bayer Aktiengesellschaft. (1999).
- BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis.
- BenchChem. (2025). Comparison of the cost-effectiveness of different synthetic pathways for 4-Pyrimidine methanamine.
- BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
- ChemicalBook. (n.d.). 2,4,6-Trichloropyrimidine synthesis.
- ECHEMI. (2026). Urea Price List in Global Market.
- Fisher Scientific. (n.d.). Phosphorus oxychloride, 99%, Thermo Scientific Chemicals 1 kg.
- IndiaMART. (n.d.). Diethyl Malonate - Diethyl Propanedioate Latest Price, Manufacturers & Suppliers.
- IndiaMART. (n.d.). Sodium Ethoxide, Packaging Size: 25 kgs.
- Kappe, C. O., et al. (2012). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
- Kaur, R., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central.
- Kempen, H. (2012). US Patent US20120022091A1: Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof.
- Multichem. (n.d.). Uracil Dealer and Distributor | Uracil Supplier.
- Organic Chemistry Portal. (2018). Biginelli Reaction.
- S. Ordzhonikidze All-Union Scientific-Research Chemical-Pharmaceutical Institute. (1972). US Patent 3,682,917: Method for producing 5-fluorouracil.
- Płotka-Wasylka, J. (2018). Green Chemistry Metrics, A Review. MDPI.
- Ponder, C. S., et al. (2014).
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry.
- Reddy, C. R., et al. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
- Roschangar, F., et al. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. ChemRxiv.
- Saipem S.p.A. (2008). EP Patent 1,893,585: Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide.
- Semantic Scholar. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method.
- Sheldon, R. A. (2014). METRICS - Green Chemistry Toolkit.
- Zhejiang Hisun Pharmaceutical Co., Ltd. (2015). CN Patent 104447576: Method for preparing 5-fluorouracil.
- Sigma-Aldrich. (n.d.). Diethyl malonate = 98 , FG.
- Sigma-Aldrich. (n.d.). Sodium ethoxide for synthesis.
- Sigma-Aldrich. (n.d.). Uracil = 99.0.
- Strijckmans, K., et al. (1983). A simple synthesis of 18F-labelled 5-fluorouracil using acetylhypofluorite. PubMed.
- Strem Chemicals. (n.d.). Phosphorus oxychloride, elec. gr. (99.999%-P) PURATREM.
- Strem Chemicals. (n.d.). Sodium ethoxide, 96%.
- The Lab Depot. (n.d.). Phosphorus Oxychloride, High Purity.
- Trading Economics. (2026). Urea - Price - Chart - Historical Data - News.
- Volochem Inc. (n.d.). Phosphorus(V) oxychloride.
- Wuhan University. (2013).
- Gandeepan, P., & Ackermann, L. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.
- businessanalytiq. (2025). Urea price index.
- Camachem. (n.d.). Diethyl Malonate.
- Guan, Y., et al. (2014). Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde (2).
- Shaoxing Shangyu Wuhan University of Technology Advanced Research Institute. (2022). Synthesis process method of rosuvastatin.
- Triveni Interchem Pvt. Ltd. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from ACS GCI Pharmaceutical Roundtable website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium ethoxide, 96%, pure 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. strem.com [strem.com]
- 4. Diethyl malonate | 105-53-3 - BuyersGuideChem [buyersguidechem.com]
- 5. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Phosphorus oxychloride, 99%, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. strem.com [strem.com]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.indiamart.com [m.indiamart.com]
- 12. Sodium ethoxide price,buy Sodium ethoxide - chemicalbook [m.chemicalbook.com]
- 13. Technical Grade Urea Price Per Ton Today - Agromer [agromer.org]
- 14. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
- 15. Biginelli Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Diamino-6-hydroxypyrimidine Sulfate
This document provides a detailed protocol for the safe and compliant disposal of 4,5-Diamino-6-hydroxypyrimidine sulfate. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required for handling this chemical waste stream. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Foundational Principle: Hazard-Awareness and Risk Mitigation
This compound and related aminopyrimidine compounds are specialty chemicals whose toxicological properties may not be fully investigated[1]. Therefore, the primary directive is to treat this substance with a high degree of caution. All chemical waste, including this compound, should be assumed hazardous until and unless determined otherwise by a qualified environmental health and safety (EHS) professional[2]. Improper disposal, such as discarding in the regular trash or pouring down the drain, is strictly prohibited as it can lead to environmental contamination and harm to aquatic ecosystems[3][4].
The known hazards associated with similar diaminopyrimidine compounds serve as a baseline for establishing safe handling procedures. These hazards necessitate the rigorous disposal protocols described in this guide.
| Hazard Classification | Description | Causality and Recommended Precautions | Supporting Sources |
| Eye Irritation | Causes serious eye irritation. Contact can lead to chemical conjunctivitis. | The chemical's properties can cause inflammation of the eye's mucous membranes. Immediate and prolonged rinsing is crucial to mitigate damage. | [1][5][6][7] |
| Skin Irritation | Causes skin irritation. May be harmful if absorbed through the skin. | Direct contact can lead to local inflammation. Contaminated clothing must be removed promptly to prevent prolonged exposure. | [1][5][7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | Fine solid particles can be easily inhaled, irritating the lining of the respiratory system. Handling should occur in well-ventilated areas or under a chemical fume hood. | [5][7] |
| Ingestion Hazard | May be harmful if swallowed, potentially causing gastrointestinal irritation. | Accidental ingestion can lead to systemic effects. Strict hygiene practices, such as washing hands thoroughly after handling, are mandatory. | [1][5] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is required. This equipment forms a non-negotiable barrier between the researcher and potential exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][7][8].
-
Hand Protection: Wear impervious gloves (e.g., nitrile) appropriate for chemical handling. Inspect gloves for tears or holes before use[1].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure[5][7].
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator or work within a certified chemical fume hood to keep airborne concentrations low[1][5].
Spill Management Protocol: Immediate Response
Accidental spills must be managed immediately to prevent the spread of contamination.
For Small, Contained Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomite[1]. Do not use combustible materials like paper towels to absorb large quantities of oxidizing materials, with which this compound may be incompatible[8].
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, clearly labeled disposal container[5]. Avoid generating dust[8].
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The collected spill waste and cleaning materials must be disposed of as hazardous chemical waste, following the procedures in Section 4[9].
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
Step-by-Step Disposal Workflow
The disposal of this compound must be systematic. The following workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization and Segregation
Assume the waste is hazardous. Keep this waste stream separate from all other chemical wastes to prevent potentially hazardous reactions[2][4].
-
DO NOT mix with strong oxidizing agents or strong acids, which are known incompatibilities[5][8].
-
DO NOT mix aqueous waste with organic solvent waste[2].
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated waste stream[9].
Step 2: Container Selection and Management
Choose a container that is compatible with the chemical and in good condition.
-
The container must be made of a material that will not react with the waste. A high-density polyethylene (HDPE) container is often a suitable choice[2].
-
The container must have a secure, tight-fitting lid to prevent leaks or the release of fumes[4].
-
It is often practical to reuse the original chemical container for waste collection once it is empty[2].
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled.
-
The label must clearly state "Hazardous Waste" .
-
Identify the contents clearly: "this compound waste" .
-
List all constituents, including any solvents and their approximate percentages.
-
Indicate the primary hazards (e.g., "Irritant").
-
Record the accumulation start date (the date the first waste was added).
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
The storage area must be in a cool, dry, and well-ventilated location, away from heat or ignition sources[4][5].
-
Ensure the container is stored away from incompatible materials[2]. Secondary containment is recommended to contain potential leaks.
Step 5: Arranging Final Disposal
Chemical waste must be disposed of through a licensed professional hazardous waste disposal service[1][4].
-
Contact your institution's EHS department to arrange for a waste pickup[2].
-
Provide them with an accurate description of the waste as indicated on your label.
-
Do not attempt to treat or neutralize the waste unless you are specifically trained and authorized to do so under an approved protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant waste disposal.
References
- ChemicalBook. (2024-12-21).
- Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%.
- Fisher Scientific. (2024-03-30).
- Fisher Scientific. SAFETY DATA SHEET - 2,4-Diamino-6-hydroxypyrimidine.
- Fisher Scientific. (2009-06-12).
- ChemDmart.
- Thermo Fisher Scientific. (2025-10-07).
- ChemicalBook.
- Cayman Chemical. (2025-12-15). Safety Data Sheet - 2,4-Diamino-6-hydroxypyrimidine.
- Pfaltz & Bauer.
- Collect and Recycle. Amine Disposal For Businesses.
- WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
- Physikalisch-Technische Bundesanstalt.
- Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide.
- University of Minnesota Health, Safety & Risk Management. (2024-04-16). Chemical Waste Guidelines.
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
A Senior Application Scientist's Guide to Handling 4,5-Diamino-6-hydroxypyrimidine sulfate
Welcome to your comprehensive guide on the safe handling of 4,5-Diamino-6-hydroxypyrimidine sulfate (CAS No. 52502-66-6). This document provides in-depth safety protocols and logistical plans tailored for researchers, scientists, and professionals in drug development. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Section 1: Understanding the Risks - Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2]
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[1][2]
It is crucial to understand these risks to implement the appropriate safety measures. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and emergency protocols.
Section 2: Your First Line of Defense - Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves | Lab coat | N95 (US) or equivalent respirator |
| Handling solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Cleaning spills | Chemical safety goggles | Heavy-duty nitrile gloves | Chemical-resistant apron over lab coat | N95 (US) or equivalent respirator |
Rationale for PPE Selection:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and airborne particles that can cause serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal.
-
Hand Protection: Impervious gloves, such as nitrile gloves, are necessary to prevent skin contact and potential irritation.[1] Always inspect gloves for tears or holes before use.
-
Body Protection: A lab coat should be worn to protect the skin and clothing from contamination.[2] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: While some sources state that respiratory protection is not needed under normal use conditions, it is best practice to use a NIOSH-approved respirator, such as an N95, when handling the powder outside of a certified chemical fume hood to minimize the risk of inhaling dust particles.[1][2]
Section 3: Safe Handling and Storage - Operational Plan
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid Dust Formation: Take care when handling the solid form to avoid generating dust.[4][5]
-
Use Appropriate Tools: Use spatulas and other tools designed for handling powders to minimize dispersal.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][6]
Storage Procedures:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][7][8]
-
Incompatible Materials: Store away from strong oxidizing agents.[2][6]
-
Temperature: Store at room temperature unless otherwise specified.
Section 4: Emergency Protocols - Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure Response Flowchart:
Caption: Emergency response workflow for different exposure routes.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2][4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1][2][4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1][2]
Spill and Disposal Plan:
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE as outlined in Section 2.
Spill Cleanup:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][4]
-
Large Spills: Evacuate the area. Contain the spill if possible. Follow your institution's chemical spill response procedures.
-
Cleaning: After the material has been collected, clean the spill area with soap and water.
Disposal:
Dispose of waste in accordance with local, state, and federal regulations.[1][2] Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Section 5: Conclusion - Fostering a Culture of Safety
The safe handling of this compound is a shared responsibility. By understanding the hazards, utilizing the correct PPE, and adhering to established protocols, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any work.
References
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. (n.d.).
- 2,4,5-Triamino-6-hydroxypyrimidine sulfate - SAFETY DATA SHEET. (2025-09-22).
- GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.).
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
